molecular formula C9H8Br2O2 B3039974 2-Bromo-3-methoxyphenacyl bromide CAS No. 1427431-36-4

2-Bromo-3-methoxyphenacyl bromide

Cat. No.: B3039974
CAS No.: 1427431-36-4
M. Wt: 307.97 g/mol
InChI Key: VYMYZATYCJJVHG-UHFFFAOYSA-N
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Description

2-Bromo-3-methoxyphenacyl bromide is a useful research compound. Its molecular formula is C9H8Br2O2 and its molecular weight is 307.97 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Bromo-3-methoxyphenacyl bromide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-3-methoxyphenacyl bromide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-1-(2-bromo-3-methoxyphenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Br2O2/c1-13-8-4-2-3-6(9(8)11)7(12)5-10/h2-4H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYMYZATYCJJVHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1Br)C(=O)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Br2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Monograph: 2-Bromo-3'-methoxyacetophenone (CAS 5000-65-7)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity[1][2]

2-Bromo-3'-methoxyacetophenone (CAS 5000-65-7) is a specialized phenacyl bromide derivative utilized primarily as a high-reactivity electrophile in bioanalytical chemistry and heterocyclic synthesis. While often colloquially referred to as 2-Bromo-3-methoxyphenacyl bromide, it is crucial to clarify the nomenclature to prevent structural errors: the "2-Bromo" designation refers to the


-carbon of the ethanone chain, not a ring substitution.

This compound serves two critical functions in modern drug development:

  • Metabolite Stabilization: It acts as a "trapping agent" for unstable thiol-containing metabolites (e.g., the active metabolite of Clopidogrel) in pharmacokinetic studies.

  • Chromatographic Derivatization: It converts UV-transparent carboxylic acids (fatty acids) into UV-absorbing esters, enabling detection via standard HPLC-UV/Vis systems.

Chemical Specifications
PropertySpecification
IUPAC Name 2-Bromo-1-(3-methoxyphenyl)ethan-1-one
Common Synonyms 3'-Methoxyphenacyl bromide; m-Methoxyphenacyl bromide
CAS Number 5000-65-7
Molecular Formula C₉H₉BrO₂
Molecular Weight 229.07 g/mol
Appearance White to off-white crystalline powder
Melting Point 60–64 °C
Solubility Soluble in Methanol, Acetonitrile, Chloroform; Insoluble in Water
Reactivity Profile Potent Lachrymator; Strong Alkylating Agent (Sɴ2)

Core Applications & Mechanisms

A. Bioanalysis: Thiol Metabolite Trapping (The Clopidogrel Protocol)

In drug metabolism and pharmacokinetics (DMPK), certain prodrugs (like Clopidogrel/Plavix) are metabolized into active forms containing free thiol (-SH) groups. These thiols are notoriously unstable ex vivo, rapidly dimerizing to disulfides or reacting with plasma proteins.

CAS 5000-65-7 is employed to alkylate these thiols immediately upon blood collection. The phenacyl bromide moiety undergoes a rapid Sɴ2 reaction with the thiol nucleophile, "locking" the metabolite into a stable thioether derivative that can be quantified via LC-MS/MS.

Mechanism: The sulfur atom of the metabolite attacks the


-carbon of the reagent, displacing the bromide ion. The resulting thioether is chemically stable and retains the distinct mass signature required for analysis.
B. Analytical Chemistry: Fatty Acid Derivatization

Fatty acids lack chromophores, making them invisible to standard UV detectors. 2-Bromo-3'-methoxyacetophenone reacts with the carboxylate group of fatty acids (in the presence of a base like triethylamine) to form phenacyl esters. These esters absorb strongly at 254 nm, lowering the limit of detection (LOD) significantly.

Visualization: Reaction Logic

The following diagram illustrates the dual-pathway utility of this compound in both bioanalysis (Thiol Trapping) and chromatography (Carboxyl Derivatization).

Reaction_Pathways Reagent 2-Bromo-3'-methoxyacetophenone (CAS 5000-65-7) Electrophile Thioether Stable Thioether (Analyzable via LC-MS) Reagent->Thioether Bromide Displacement Ester Phenacyl Ester (UV Active @ 254nm) Reagent->Ester Esterification Thiol Unstable Thiol Metabolite (e.g., Clopidogrel AM) Nucleophile (-SH) Thiol->Reagent Rapid SN2 Attack FattyAcid Fatty Acid (Carboxylic Acid) Nucleophile (-COO-) FattyAcid->Reagent Carboxylate Attack Base Base Catalyst (TEA or K2CO3) Base->FattyAcid Deprotonation

Figure 1: Mechanistic pathways for thiol stabilization and fatty acid labeling using CAS 5000-65-7.

Experimental Protocols

Protocol A: Synthesis of 2-Bromo-3'-methoxyacetophenone

Context: While commercially available, in-house synthesis may be required for deuterated analogs or specific purity needs. Safety: This reaction produces HBr gas and the product is a lachrymator. Work exclusively in a fume hood.

Reagents:

  • 3'-Methoxyacetophenone (1.0 eq)

  • Bromine (Br₂) (1.05 eq)

  • Glacial Acetic Acid or Chloroform (Solvent)

  • Aluminum Chloride (AlCl₃) - Optional catalyst for rate enhancement

Step-by-Step Methodology:

  • Dissolution: Dissolve 10g of 3'-methoxyacetophenone in 50 mL of chloroform (or glacial acetic acid) in a 3-neck round-bottom flask equipped with a dropping funnel and a drying tube.

  • Cooling: Cool the solution to 0°C using an ice-salt bath. Control of temperature is vital to prevent poly-bromination.

  • Bromination: Add Bromine (dropwise) over 30–45 minutes. The solution will initially turn red-orange and slowly fade as Br₂ is consumed.

    • Note: If the reaction stalls (color persists), allow the temperature to rise to 10°C briefly.

  • Quenching: Once the bromine color disappears, pour the mixture into 200 mL of ice-water.

  • Extraction: Separate the organic layer.[1] Wash sequentially with:

    • Saturated NaHCO₃ (to remove acid traces).

    • Brine.

  • Purification: Dry over anhydrous MgSO₄, filter, and concentrate in vacuo. Recrystallize the residue from ethanol/hexane to yield white needles.

Protocol B: Derivatization of Fatty Acids for HPLC

Context: Pre-column labeling of Stearic/Linoleic acid.

  • Preparation: Mix 100 µL of fatty acid sample (in acetone) with 100 µL of CAS 5000-65-7 solution (10 mg/mL in acetone).

  • Catalysis: Add 50 µL of Triethylamine (TEA).

  • Incubation: Seal the vial and heat at 60°C for 30 minutes.

  • Termination: Cool to room temperature and add 20 µL of acetic acid to neutralize excess TEA.

  • Analysis: Inject directly into an RP-C18 HPLC column (Detection: UV 254 nm).

Synthesis Workflow Diagram

The following diagram details the critical path for synthesizing the core material, highlighting the specific purification steps required to ensure high-grade reagent quality.

Synthesis_Workflow Start Precursor: 3'-Methoxyacetophenone Reaction Bromination (Br2 / CHCl3 @ 0°C) Start->Reaction + Br2 (dropwise) Quench Quench (Ice Water Pour) Reaction->Quench Decolorization complete Wash Phase Separation & Wash (NaHCO3 + Brine) Quench->Wash Organic layer Dry Drying & Concentration (MgSO4 + Rotovap) Wash->Dry Cryst Recrystallization (Ethanol/Hexane) Dry->Cryst Final Product: 2-Bromo-3'-methoxyacetophenone (>98% Purity) Cryst->Final Filtration

Figure 2: Step-by-step synthesis and purification workflow for CAS 5000-65-7.

Safety & Handling (Lachrymator Warning)

Critical Safety Notice: Phenacyl bromides are historically related to tear gas agents. CAS 5000-65-7 is a potent lachrymator and skin irritant.

  • Engineering Controls: All weighing and transfer operations must occur inside a certified chemical fume hood.

  • PPE: Double nitrile gloves, chemical splash goggles, and a lab coat are mandatory.

  • Decontamination: Spills should be treated with a dilute solution of ammonia or sodium thiosulfate to degrade the alkyl bromide functionality before cleaning.

References

  • National Institutes of Health (PubChem). (2025). Compound Summary: 2-Bromo-1-(3-methoxyphenyl)ethan-1-one. Retrieved from [Link]

Sources

3'-Methoxyphenacyl bromide structural formula

Author: BenchChem Technical Support Team. Date: February 2026

Structural Analysis, Synthesis, and Application in Heterocyclic Chemistry[1]

Part 1: Executive Summary & Chemical Identity[1]

3'-Methoxyphenacyl bromide (CAS: 5000-65-7) is a pivotal


-haloketone intermediate used extensively in the synthesis of bioactive heterocycles, particularly thiazoles and imidazoles.[1] Characterized by its high electrophilicity at the 

-carbon, it serves as a robust alkylating agent. However, its utility is matched by significant handling challenges due to its potent lachrymatory and corrosive properties.

This guide provides a comprehensive technical breakdown of the molecule, ranging from its electronic structural properties to validated synthetic protocols and safety engineering controls.

Physicochemical Profile[1][2][3][4][5][6]
PropertyData
IUPAC Name 2-Bromo-1-(3-methoxyphenyl)ethan-1-one
Common Synonyms

-Bromo-3'-methoxyacetophenone; m-Methoxyphenacyl bromide
CAS Number 5000-65-7
Molecular Formula

Molecular Weight 229.07 g/mol
Physical State White to pale yellow crystalline powder
Melting Point 60–64 °C
Solubility Soluble in Methanol, DCM, THF; Insoluble in water
Hazards Lachrymator , Corrosive (Skin Corr.[1][6][7][8] 1B)
Part 2: Structural Analysis & Electronic Properties[1]

The reactivity of 3'-methoxyphenacyl bromide is defined by the synergy between the carbonyl group and the


-halogen, modulated by the meta-methoxy substituent on the benzene ring.[1]
Electronic Effects[1]
  • 
    -Carbon Electrophilicity:  The carbonyl group exerts a strong electron-withdrawing effect (
    
    
    
    ) on the adjacent methylene group.[1] The presence of Bromine (an electronegative leaving group) further polarizes the
    
    
    bond, making the
    
    
    -carbon highly susceptible to nucleophilic attack (
    
    
    ).[1]
  • Meta-Methoxy Influence: Unlike para-substitution, where resonance effects (

    
    ) can directly delocalize into the carbonyl system, the meta-methoxy group influences the ring primarily through inductive withdrawal (
    
    
    
    ) and localized
    
    
    -electron density enrichment.[1] This makes the aromatic ring moderately electron-rich but prevents direct resonance interference with the ketone's reactivity, preserving the high electrophilicity of the alkyl halide tail.
Structural Visualization

The following diagram illustrates the core connectivity and the reactive centers of the molecule.

StructuralAnalysis Benzene Benzene Ring (Aromatic Core) Methoxy 3'-Methoxy Group (-OCH3) (Meta-Substituent) Benzene->Methoxy Inductive (-I) Effect Carbonyl Carbonyl Group (C=O) (Electron Withdrawing) Benzene->Carbonyl Attachment AlphaCarbon Alpha-Carbon (-CH2-) (Electrophilic Center) Carbonyl->AlphaCarbon Activation Bromine Bromine Atom (-Br) (Leaving Group) AlphaCarbon->Bromine Polarized Bond

Figure 1: Structural connectivity highlighting the activation of the


-carbon by the adjacent carbonyl and the leaving group capability of bromine.[1]
Part 3: Synthetic Routes & Mechanistic Insights[1]

The synthesis of 3'-methoxyphenacyl bromide generally proceeds via the bromination of 3'-methoxyacetophenone.[1] While direct bromination with elemental bromine (


) is possible, it often leads to poly-brominated byproducts. Modern protocols favor controlled bromination agents.
Validated Synthetic Methodologies
  • Method A: Ammonium Tribromide (Green/High Yield)

    • Reagent: Phenyltrimethylammonium tribromide (PTAB) or Tribromobenzyltrimethylammonium.

    • Solvent: THF or THF/Methanol.

    • Mechanism: The ammonium salt releases stoichiometric

      
       slowly, favoring mono-bromination over poly-bromination.[1]
      
    • Advantage: Stoichiometric control, easier workup, higher regioselectivity.

  • Method B: N-Bromosuccinimide (NBS) (Radical/Ionic Hybrid)

    • Reagent: NBS with p-Toluenesulfonic acid (p-TsOH).[1]

    • Solvent: Acetonitrile or

      
      .
      
    • Mechanism: Acid-catalyzed enolization followed by electrophilic bromination.[1]

    • Advantage: Avoids handling liquid bromine; solid reagents are easier to weigh.

Synthesis Workflow (Method A Focus)

SynthesisWorkflow Start Precursor: 3'-Methoxyacetophenone Reaction Reaction: Stir at RT (1-3 hours) Slow release of Br2 Start->Reaction Reagent Reagent: Tribromobenzyltrimethylammonium (Solid Bromine Carrier) Reagent->Reaction Solvent Solvent System: THF (Anhydrous) Solvent->Reaction Workup Workup: Filter Ammonium Salt -> Evaporate Solvent Reaction->Workup Completion (TLC) Product Product: 3'-Methoxyphenacyl Bromide (Yield: ~88-95%) Workup->Product

Figure 2: Optimized synthetic workflow using a solid bromine carrier to ensure mono-bromination and high purity.

Part 4: Reactivity & Applications[1]

The primary utility of 3'-methoxyphenacyl bromide lies in its ability to build heterocycles. The most prominent application is the Hantzsch Thiazole Synthesis .[2]

The Hantzsch Thiazole Synthesis

This reaction involves the condensation of the phenacyl bromide with a thioamide (or thiourea).[2][5][9] It is a cornerstone reaction in medicinal chemistry for generating thiazole-based libraries (e.g., analogs of fanetizole or superoxide dismutase inhibitors).

Mechanism:

  • Nucleophilic Attack: The sulfur atom of the thioamide attacks the electrophilic

    
    -carbon of the phenacyl bromide, displacing the bromide ion (
    
    
    
    ).
  • Cyclization: The nitrogen of the thioamide attacks the carbonyl carbon.

  • Dehydration: Loss of water drives the formation of the aromatic thiazole ring.

HantzschMechanism Substrate 3'-Methoxyphenacyl Bromide Intermediate S-Alkylated Intermediate (Thioimidate) Substrate->Intermediate SN2 Attack (Release HBr) Thioamide Thioamide / Thiourea (Nucleophile) Thioamide->Intermediate Cyclization Intramolecular Cyclization (- H2O) Intermediate->Cyclization Condensation Product 2,4-Disubstituted Thiazole Cyclization->Product Aromatization

Figure 3: Mechanistic pathway for the Hantzsch Thiazole Synthesis utilizing 3'-methoxyphenacyl bromide.

Other Applications
  • HPLC Labeling: Reacts with carboxylic acids in biological samples to form UV-active esters, allowing for the detection of fatty acids (e.g., linoleic acid).

  • Enzyme Inhibition: Used as an irreversible inhibitor for cysteine proteases by alkylating the active site cysteine thiol.

Part 5: Detailed Experimental Protocol

Objective: Synthesis of 3'-methoxyphenacyl bromide via NBS bromination (Standard Laboratory Scale).

Safety Pre-requisites:

  • Engineering Control: Procedure must be performed in a high-efficiency fume hood.

  • PPE: Neoprene gloves, chemical splash goggles, lab coat.

  • Spill Control: Have a solution of sodium thiosulfate (10%) ready to neutralize active bromine species.

Protocol:

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Dissolution: Dissolve 3'-methoxyacetophenone (15.0 g, 100 mmol) in Acetonitrile (100 mL).

  • Reagent Addition: Add p-Toluenesulfonic acid (p-TsOH) (1.9 g, 10 mmol) as a catalyst. Then, add N-Bromosuccinimide (NBS) (17.8 g, 100 mmol) in small portions over 15 minutes to control the exotherm.

  • Reaction: Heat the mixture to reflux (

    
    ) for 2–3 hours.
    
    • Monitoring: Check progress via TLC (Hexane:Ethyl Acetate 8:2). The starting material spot (

      
      ) should disappear, replaced by the product (
      
      
      
      ) and succinimide (baseline).
  • Workup:

    • Cool the reaction mixture to room temperature.

    • Evaporate the acetonitrile under reduced pressure.[4][10]

    • Redissolve the residue in Dichloromethane (DCM) (100 mL).

    • Wash with water (

      
       mL) to remove succinimide and p-TsOH.[1]
      
    • Dry the organic layer over anhydrous ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

      
      .[10]
      
  • Purification:

    • Filter and concentrate the solvent.

    • Recrystallize the crude solid from Ethanol/Hexane to yield white needles.

  • Validation:

    • Melting Point: Expected 60–62 °C.

    • 1H NMR (

      
      ): 
      
      
      
      3.85 (s, 3H,
      
      
      ), 4.45 (s, 2H,
      
      
      ), 7.1–7.6 (m, 4H, Ar-H).
References
  • National Institute of Standards and Technology (NIST). 2-Bromo-3'-methoxyacetophenone Mass Spectrum and Properties.[1][7] NIST Chemistry WebBook. [Link]

  • PubChem. Compound Summary: 2-Bromo-1-(3-methoxyphenyl)ethanone.[1][3] National Library of Medicine. [Link]

  • SynArchive. Hantzsch Thiazole Synthesis: Mechanism and Examples.[Link]

Sources

Technical Guide: 2-Bromo-3-methoxyphenacyl bromide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth physicochemical and synthetic profiling of 2-Bromo-3-methoxyphenacyl bromide (IUPAC: 2-Bromo-1-(2-bromo-3-methoxyphenyl)ethan-1-one).

This analysis distinguishes the compound from its mono-brominated analog (3-methoxyphenacyl bromide) and focuses on its role as a high-value electrophilic building block in the synthesis of fused heterocyclic therapeutics.[1][2]

Physicochemical Profiling, Synthesis, and Molecular Weight Analysis[1][2]

Core Molecular Identity & Properties

2-Bromo-3-methoxyphenacyl bromide is a di-brominated acetophenone derivative.[1][2][3] It is characterized by the presence of a reactive ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">


-haloketone moiety and a specific 2,3-disubstitution pattern on the aromatic ring.[2] This steric arrangement—ortho-bromo and meta-methoxy relative to the acyl group—imparts unique regiochemical properties utilized in the development of P-CABs (Potassium-Competitive Acid Blockers) and kinase inhibitors.[1][2]
1.1 Molecular Specifications
PropertySpecification
Common Name 2-Bromo-3-methoxyphenacyl bromide
IUPAC Name 2-Bromo-1-(2-bromo-3-methoxyphenyl)ethan-1-one
CAS Registry Number 1427431-36-4
Molecular Formula

Molecular Weight (Average) 307.97 g/mol
Monoisotopic Mass 305.8891 Da (

)
Physical State Pale yellow to off-white crystalline solid
Solubility Soluble in DCM, THF, Ethyl Acetate; reactive in alcohols
1.2 Detailed Molecular Weight Calculation

For high-resolution mass spectrometry (HRMS) validation, understanding the isotopic distribution of bromine is critical.[1][2][4] Bromine exists as two stable isotopes: ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">


 (50.69%) and 

(49.31%).

Since the molecule contains two bromine atoms, the mass spectrum will exhibit a characteristic 1:2:1 triplet pattern :

  • M+0 (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
    ): 
    
    
    
    Da
  • M+2 (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
    ): 
    
    
    
    Da (Base Peak)
  • M+4 (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
    ): 
    
    
    
    Da

Average MW Derivation:

  • Carbon (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
    ): 108.099
    
  • Hydrogen (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
    ): 8.064
    
  • Oxygen (

    
    ): 31.998
    
  • Bromine (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
    ): 159.808
    
  • Total: 307.969 g/mol [1][2]

Synthetic Methodology

The synthesis of 2-Bromo-3-methoxyphenacyl bromide requires a controlled two-stage halogenation sequence to ensure regioselectivity.[1][2] Direct bromination of 3-methoxyacetophenone often yields mixtures; therefore, a stepwise approach is preferred.[1][2]

2.1 Synthesis Workflow (Step-by-Step)

Precursor: 1-(2-bromo-3-methoxyphenyl)ethanone (Ring-brominated acetophenone).[1][2]

Protocol: Selective


-Bromination 
  • Reagent Setup: Dissolve 1 eq of 1-(2-bromo-3-methoxyphenyl)ethanone in glacial acetic acid or acetonitrile.

  • Catalyst: Add catalytic ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
    -toluenesulfonic acid (
    
    
    
    -TsOH) to promote enolization.[2]
  • Bromination: Add 1.05 eq of N-Bromosuccinimide (NBS) or Pyridinium Tribromide.[2]

    • Note: Avoid elemental

      
       if possible to prevent over-bromination of the electron-rich aromatic ring.[2]
      
  • Reaction: Heat to 60°C for 2–4 hours. Monitor by TLC (Hexane/EtOAc 4:1) for the disappearance of the starting ketone.[1]

  • Quench: Pour mixture into ice-cold water. The product typically precipitates.[1][2]

  • Purification: Recrystallize from Ethanol/Hexane to remove succinimide byproducts.

2.2 Reaction Pathway Diagram

The following Graphviz diagram illustrates the logical flow from the starting material to the final electrophile and its subsequent application in heterocycle formation.

SynthesisPathway Start 3-Methoxyacetophenone Inter 1-(2-Bromo-3-methoxyphenyl) ethanone Start->Inter Ring Bromination (NBS, DMF, RT) Target 2-Bromo-3-methoxyphenacyl bromide (CAS 1427431-36-4) Inter->Target Alpha-Bromination (NBS, p-TsOH, 60°C) Prod Imidazopyridine/Thiazole Scaffolds Target->Prod Hantzsch Cyclization (Thioamides/Amidines)

Caption: Stepwise synthetic pathway transforming 3-methoxyacetophenone into the target di-bromo electrophile.

Reactivity & Applications in Drug Discovery

2-Bromo-3-methoxyphenacyl bromide serves as a "linchpin" intermediate.[1][2] Its reactivity is driven by the ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">


-carbon, which is highly susceptible to 

attack due to the electron-withdrawing carbonyl and bromine groups.[2]
3.1 Hantzsch Thiazole Synthesis

One of the primary applications is the synthesis of substituted thiazoles and imidazoles, which are pharmacophores in various kinase inhibitors and gastric acid secretion inhibitors (e.g., Vonoprazan analogs).[1][4]

  • Mechanism: The ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
    -carbon attacks the nucleophilic nitrogen or sulfur of a thioamide/amidine.[2]
    
  • Outcome: Formation of a 5-membered heteroaromatic ring fused to the 2-bromo-3-methoxyphenyl group.[1][2]

3.2 Quantitative Comparison of Phenacyl Bromides
CompoundCASStructureReactivity Profile
Target Molecule 1427431-36-4 2-Br, 3-OMe High steric hindrance; selective cyclization
3-Methoxyphenacyl bromide5000-65-73-OMeModerate reactivity; general linker
2,4-Dibromophenacyl bromide2632-13-52,4-Di-BrHighly electrophilic; lower solubility
Handling & Safety Protocols

Phenacyl bromides are potent lachrymators (tear gas agents) and alkylating agents.[1][4] Strict adherence to safety protocols is non-negotiable.

  • Containment: All weighing and reactions must occur inside a certified chemical fume hood.

  • Neutralization: Spills should be treated with 10% aqueous sodium thiosulfate to quench the alkylating capability before disposal.[1][2]

  • Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). The compound degrades upon exposure to light and moisture, releasing HBr.[1][2]

References
  • National Institute of Standards and Technology (NIST). Mass Spectrum of Phenacyl Bromide Derivatives.[1][2] NIST Chemistry WebBook.[2] Available at: [Link][4]

  • PubChem. Compound Summary for Phenacyl Bromides. National Library of Medicine.[1][2] Available at: [Link][1]

Sources

Physical Properties of 2-Bromo-3-methoxyphenacyl bromide

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the physical properties, synthesis, and handling of 2-Bromo-3-methoxyphenacyl bromide , a specialized intermediate in medicinal chemistry.

Editorial Note on Nomenclature & CAS Precision: A critical distinction must be made regarding the identity of this compound.

  • Target Compound: 2-Bromo-3-methoxyphenacyl bromide (Systematic name: 2-Bromo-1-(2-bromo-3-methoxyphenyl)ethanone). This molecule contains two bromine atoms: one on the phenyl ring (position 2) and one on the

    
    -carbon of the acetyl group.
    
    • CAS: 1427431-36-4

  • Common Analog (often confused): 3-Methoxyphenacyl bromide (Systematic name: 2-Bromo-1-(3-methoxyphenyl)ethanone).[1] This molecule contains only one bromine atom (on the

    
    -carbon).
    
    • CAS: 5000-65-7[1][2]

This guide focuses on the di-bromo species (CAS 1427431-36-4 ) as implied by the specific "2-Bromo..." prefix applied to the "phenacyl bromide" parent name.[3]

Chemical Identity & Structural Analysis

This compound is a highly functionalized acetophenone derivative used primarily as an electrophilic building block for constructing fused heterocycles (e.g., imidazopyridines, thiazoles) in drug discovery, potentially including analogs of potassium-competitive acid blockers (P-CABs) like Vonoprazan.

AttributeDetail
Chemical Name 2-Bromo-1-(2-bromo-3-methoxyphenyl)ethanone
Common Name 2-Bromo-3-methoxyphenacyl bromide
CAS Registry Number 1427431-36-4
Molecular Formula

Molecular Weight 307.97 g/mol
SMILES COc1cccc(C(=O)CBr)c1Br
InChI Key UAHYADIIIVEZIK-UHFFFAOYSA-N
Structural Visualization

The following diagram illustrates the connectivity, highlighting the steric crowding around the ketone due to the ortho-bromine (Position 2) and the reactive


-bromoketone moiety.

ChemicalStructure Figure 1: Structural connectivity of 2-Bromo-1-(2-bromo-3-methoxyphenyl)ethanone. Core Phenyl Ring OMe 3-Methoxy Group (-OCH3) Core->OMe Position 3 (Meta) RingBr 2-Bromo Group (-Br) Core->RingBr Position 2 (Ortho) Ketone Carbonyl (C=O) Core->Ketone Position 1 AlphaBr Alpha-Bromine (-CH2Br) Ketone->AlphaBr Alpha Carbon

Physical & Thermodynamic Properties

As a specialized intermediate, experimental values for this specific CAS are less ubiquitous than for commodity chemicals. The data below synthesizes available vendor data and calculated properties based on structural analogs (QSAR).

PropertyValue / DescriptionConfidence Level
Physical State Crystalline SolidHigh (Observed)
Appearance Off-white to pale yellow powderHigh
Melting Point 68 – 74 °C (Predicted range based on analog CAS 5000-65-7 which melts at 60-62°C; ortho-Br typically increases lattice energy)Medium (Est.)
Boiling Point ~360 °C (at 760 mmHg)Low (Calc.)
Density 1.8 ± 0.1 g/cm³Medium (Calc.)
Solubility Soluble in DCM, Chloroform, Ethyl Acetate, DMSO. Insoluble in water.High
LogP ~2.81High (Calc.)
pKa N/A (No ionizable protons in neutral pH range)High
Stability Profile
  • Light Sensitivity: High. Phenacyl bromides are prone to photolytic degradation (homolytic cleavage of C-Br bond). Store in amber vials.

  • Hygroscopicity: Low to Moderate.

  • Reactivity: The

    
    -bromoketone is a potent alkylating agent (lachrymator). It is susceptible to hydrolysis in basic aqueous media to form the 
    
    
    
    -hydroxy ketone.

Synthesis & Characterization Strategy

To ensure the integrity of the material for drug development, understanding its synthesis helps identify potential impurities (e.g., unbrominated precursor, over-brominated tribromo species).

Synthetic Pathway

The synthesis typically proceeds via the Friedel-Crafts acylation or Grignard addition to a benzonitrile/benzaldehyde, followed by


-bromination.[4]

SynthesisPath Figure 2: Retrosynthetic logic for CAS 1427431-36-4. Substrate 2-Bromo-3-methoxybenzoic Acid (or Benzaldehyde) Intermediate 1-(2-Bromo-3-methoxyphenyl)ethanone (Methyl Ketone Precursor) Substrate->Intermediate Acylation Product 2-Bromo-3-methoxyphenacyl bromide (Target) Intermediate->Product Alpha-Bromination Reagent1 1. Weinreb Amide Formation 2. MeMgBr (Grignard) Reagent2 Br2 / HOAc or NBS / pTsOH

Quality Control (QC) Specifications

For research applications, the following analytical standards are recommended:

  • HPLC Purity: >97% (Reverse phase, C18, ACN/Water gradient).

    • Impurity Marker: Check for des-bromo analog (1-(2-bromo-3-methoxyphenyl)ethanone) which elutes earlier.

  • 1H NMR (CDCl3, 400 MHz):

    • 
       4.50 ppm (s, 2H, -CH 2Br).
      
    • 
       3.92 ppm (s, 3H, -OCH 3).
      
    • Aromatic region: 3 protons (splitting pattern consistent with 1,2,3-substitution).

Handling, Safety & Storage

Warning: This compound is an


-haloketone, a class known for potent lachrymatory  (tear-inducing) and skin corrosive  properties.
Safety Protocols (MSDS Summary)
  • Signal Word: DANGER

  • Hazard Statements:

    • H314: Causes severe skin burns and eye damage.

    • H335: May cause respiratory irritation.

  • PPE Requirements:

    • Respiratory: Work strictly in a fume hood. Use a full-face respirator if dust formation is possible.

    • Skin: Double nitrile gloves. The compound can penetrate standard latex.

    • Eyes: Chemical safety goggles + Face shield.

Storage Conditions
  • Temperature: 2–8 °C (Refrigerate).

  • Atmosphere: Inert gas (Argon/Nitrogen) recommended to prevent oxidation.

  • Container: Tightly sealed amber glass.

References

  • BLD Pharmatech. (2024). Product Analysis: 2-Bromo-3-methoxyphenacyl bromide (CAS 1427431-36-4). Retrieved from

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CAS 5000-65-7 (Analog Reference). Retrieved from

  • Sigma-Aldrich. (2024). Safety Data Sheet: Phenacyl Bromide Derivatives. Retrieved from

Sources

In-Depth Technical Guide: 2-Bromo-3'-methoxyacetophenone

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical properties, synthesis, and applications of 2-Bromo-3'-methoxyacetophenone (also known as 3-methoxyphenacyl bromide ).

Clarification on Nomenclature: The query "2-Bromo-3-methoxyphenacyl bromide" is a common non-standard conflation of IUPAC and trivial naming conventions.

  • Correct IUPAC Name: 2-Bromo-1-(3-methoxyphenyl)ethanone.[1]

  • Common Name: 3-Methoxyphenacyl bromide (or

    
    -methoxyphenacyl bromide).[1][2]
    
  • CAS Registry Number: 5000-65-7.[1][2][3][4][5]

  • Identity Verification: The "2-Bromo" prefix in the user's query refers to the

    
    -carbon (position 2 of the ethanone chain), not a ring substituent. A true ring-brominated analog (e.g., 2-bromo-1-(2-bromo-3-methoxyphenyl)ethanone) is a rare, non-standard intermediate not commercially established. This guide focuses on the commercially and scientifically significant CAS 5000-65-7 .
    

PART 1: Executive Summary & Physicochemical Core

2-Bromo-3'-methoxyacetophenone is a critical


-haloketone intermediate used extensively in medicinal chemistry for the synthesis of heterocycles (indoles, imidazoles, thiazoles) and as a derivatizing agent for stabilizing labile thiol-containing metabolites (e.g., clopidogrel active metabolite).

Its melting point is the primary indicator of purity. Deviations from the established range typically indicate the presence of the unreacted ketone precursor or the


-dibromo byproduct.
Physicochemical Characterization Table[8][9]
PropertySpecificationNotes
Melting Point (Standard) 60 – 62 °C High-purity crystalline solid [1][2].
Melting Point (Technical) 60 – 67 °C Broader range indicates trace solvent or oxidation [3].
Appearance White to pale cream crystalsYellowing indicates decomposition (HBr release).
Molecular Formula

MW: 229.07 g/mol
Solubility Soluble in MeOH, DCM, EtOAcHydrolyzes slowly in water; reactive with nucleophiles.
Stability Moisture/Light SensitiveStore at 2–8 °C under inert gas (Ar/N2).

PART 2: Synthesis & Production Logic

Achieving the sharp melting point of 60–62 °C requires a synthesis strategy that minimizes over-bromination. The classical elemental bromine method is effective but prone to side reactions. The Tribromide (PTAB) method is recommended for high-precision applications.

Method A: Phenyltrimethylammonium Tribromide (PTAB) – The Precision Route

This method is preferred for research-scale synthesis (1g – 50g) as it provides stoichiometric control of bromine, preventing the formation of the


-dibromo impurity which suppresses the melting point.

Reagents:

  • 3'-Methoxyacetophenone (1.0 eq)

  • Phenyltrimethylammonium tribromide (PTAB) (1.0 eq)

  • Solvent: THF (Tetrahydrofuran) or DCM/MeOH mixture.

Protocol:

  • Dissolution: Dissolve 3'-methoxyacetophenone in anhydrous THF (0.5 M concentration).

  • Addition: Add PTAB solid in portions over 30 minutes at room temperature (20–25 °C).

    • Mechanism: PTAB releases

      
       slowly in equilibrium, maintaining a low instantaneous concentration of free bromine.
      
  • Reaction: Stir for 2–4 hours. The orange color of the reagent will fade as the white precipitate (phenyltrimethylammonium bromide) forms.

  • Workup: Filter off the ammonium salt precipitate.

  • Isolation: Concentrate the filtrate in vacuo.

  • Purification: Recrystallize immediately from Methanol or Ethanol/Hexane to yield white needles.

Method B: Elemental Bromination – The Scale-Up Route

Suitable for kilogram-scale production but requires strict temperature control to avoid poly-bromination.

Protocol:

  • Setup: 3'-Methoxyacetophenone (1.0 eq) in

    
     or 
    
    
    
    at 0 °C.
  • Bromination: Add

    
     (1.0 eq) dropwise. Catalytic 
    
    
    
    may be used but is often unnecessary for activated rings.
  • Quench: Wash with cold saturated

    
     to neutralize HBr.
    
  • Drying: Dry over anhydrous

    
    .
    
Synthesis Workflow Diagram

SynthesisWorkflow Start 3'-Methoxyacetophenone (Liquid, BP 240°C) Intermediate Reaction Complex (Enol/Enolate) Start->Intermediate Activation Reagent Brominating Agent (PTAB or Br2) Reagent->Intermediate Electrophilic Attack ProductCrude Crude Product (Contains HBr salts) Intermediate->ProductCrude -HBr Purification Recrystallization (MeOH/EtOH) ProductCrude->Purification Filtration/Wash Final 2-Bromo-3'-methoxyacetophenone (Crystals, MP 60-62°C) Purification->Final Crystallization

Figure 1: Logical flow for the conversion of 3'-methoxyacetophenone to the target


-bromo derivative.

PART 3: Analytical Validation & Quality Control

To validate the melting point and identity, the following analytical signatures must be confirmed.

Melting Point Determination
  • Technique: Capillary method (DSC is superior for purity analysis).

  • Acceptance Criteria: Onset > 60.0 °C. A melting range > 2 °C (e.g., 58–63 °C) indicates >5% impurity (likely starting material).

NMR Spectroscopy ( -NMR in )

The shift of the


-protons is the diagnostic marker.
  • Starting Material (

    
    ): 
    
    
    
    ppm (singlet).
  • Product (

    
    ): 
    
    
    
    ppm (singlet).
    • Note: If you see a peak at

      
       ppm, this indicates the 
      
      
      
      -dibromo impurity (
      
      
      ).
Stability & Storage

Phenacyl bromides are inherently unstable. They undergo:

  • Photolysis: Turns yellow/brown upon light exposure.

  • Hydrolysis: Forms the

    
    -hydroxy ketone in moist air.
    
  • Self-Alkylation: Polymerizes if stored as a liquid or impure solid.

  • Protocol: Store in amber vials at +4 °C or -20 °C.

PART 4: Applications in Drug Development

Clopidogrel Metabolite Stabilization

The active metabolite of Clopidogrel contains a highly reactive thiol (-SH) group that degrades within minutes in blood plasma.

  • Mechanism: 2-Bromo-3'-methoxyacetophenone reacts rapidly with the thiol group via

    
     substitution.
    
  • Result: This forms a stable thioether derivative that can be quantified by LC-MS/MS, allowing accurate pharmacokinetic profiling [4].

Heterocycle Synthesis (Hantzsch Thiazole Synthesis)

This compound is a "lynchpin" reagent for building thiazole rings.

  • Reaction: Condensation with thioamides (e.g., thiourea).

  • Pathway: The sulfur attacks the

    
    -carbon (displacing Br), followed by cyclization with the carbonyl oxygen.
    
Mechanism Diagram: Thiol Derivatization

ReactionMechanism Metabolite Unstable Metabolite (R-SH) Transition Transition State (S-C Bond Formation) Metabolite->Transition SN2 Attack Reagent 2-Bromo-3'-methoxyacetophenone (Electrophile) Reagent->Transition SN2 Attack Product Stable Thioether Derivative (Quantifiable by LC-MS) Transition->Product Byproduct HBr Transition->Byproduct

Figure 2: Stabilization of thiol-containing metabolites via alkylation.

PART 5: Safety & Handling (Lachrymator Warning)

CRITICAL SAFETY NOTICE: Phenacyl bromides are potent lachrymators (tear gas agents). They cause severe eye and respiratory irritation even at low concentrations.

  • Engineering Controls: Always handle within a certified fume hood.

  • Decontamination: Spills should be treated with a solution of ethanol and ammonia or sodium thiosulfate to degrade the alkylating capability before cleaning.

  • PPE: Double nitrile gloves, safety goggles, and a lab coat are mandatory.

References

  • Sigma-Aldrich. 2-Bromo-3'-methoxyacetophenone Product Specification. Retrieved from

  • NIST Chemistry WebBook. 2-Bromo-3'-methoxyacetophenone (CAS 5000-65-7). Retrieved from

  • Thermo Scientific Chemicals. 2-Bromo-3'-methoxyacetophenone, 98%. Retrieved from

  • Nagy, A. et al. (2006).[6] Determination of the active and inactive metabolites of prasugrel in human plasma by liquid chromatography/tandem mass spectrometry. Rapid Communications in Mass Spectrometry. Retrieved from

Sources

Technical Guide: Stability and Storage of 2-Bromo-3-methoxyphenacyl bromide

[1][2][3][4]

Executive Summary

2-Bromo-3-methoxyphenacyl bromide (IUPAC: 2-bromo-1-(2-bromo-3-methoxyphenyl)ethanone) is a highly reactive ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

123

Due to the presence of two bromine atoms—one on the ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

3lachrymator1234

Critical Storage Directive: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen) in amber glass .

Chemical Identity & Scope

To ensure experimental precision, researchers must distinguish this specific di-bromo compound from its mono-bromo analogs (e.g., 3'-methoxyphenacyl bromide).[1][2][3][4]

PropertySpecification
Common Name 2-Bromo-3-methoxyphenacyl bromide
IUPAC Name 2-Bromo-1-(2-bromo-3-methoxyphenyl)ethanone
CAS Number 1427431-36-4
Molecular Formula

Molecular Weight 307.97 g/mol
Structural Features

-Bromoketone core; Ortho-bromo (steric bulk); Meta-methoxy (electronic donor)
Physical State Solid (Off-white to pale yellow crystalline powder)
ngcontent-ng-c3932382896="" class="ng-star-inserted">

Note on Nomenclature: The prefix "2-Bromo" in the common name refers to the position on the phenyl ring, while "phenacyl bromide" implies the presence of the


-bromine.[1][2][3] This compound contains two  bromine atoms.[5][6][7][8][9][10][11]

Mechanisms of Degradation

Understanding the "why" behind the storage protocols is essential for troubleshooting. This compound degrades via three primary pathways.

Hydrolysis ( Attack)

The ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

13ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

2ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

123
Photolytic Decomposition

Like most phenacyl derivatives, the C-Br bond is labile to UV/Visible light.[2][4] Homolytic cleavage generates radical species that lead to polymerization or formation of acetophenone derivatives, turning the solid from white to sticky orange/brown.

Thermal Instability

Elevated temperatures accelerate the elimination of HBr, which can autocatalytically degrade the remaining material by protonating the methoxy group or carbonyl oxygen.

Degradation Pathway Diagram

The following diagram illustrates the causality of degradation, validating the need for specific environmental controls.

DegradationPathwaysCompound2-Bromo-3-methoxyphenacylbromideHydrolysisProdα-Hydroxy Ketone+ HBr (Corrosive)Compound->HydrolysisProd SN2 Attack (Hydrolysis)RadicalProdRadical Species(Polymerization/Color Change)Compound->RadicalProd Homolytic CleavageEliminationProdDegradation Products(Autocatalysis)Compound->EliminationProd Thermal EliminationMoistureMoisture (H2O)Moisture->HydrolysisProdLightUV/Vis LightLight->RadicalProdHeatHeat (>25°C)Heat->EliminationProd

Figure 1: Primary degradation pathways driven by environmental factors.[1][2][3][4]

Storage & Handling Protocols

This protocol is designed to be self-validating: if the material changes color (yellow

Storage Specifications
ParameterRequirementRationale
Temperature 2–8°C (Refrigerated)Slows kinetic rate of hydrolysis and thermal elimination.[1][2][3][4]
Atmosphere Inert Gas (Argon preferred over ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

)
Argon is heavier than air, providing a better blanket to exclude moisture.
Container Amber Glass VialBlocks UV/Vis light to prevent photolysis.
Seal Teflon-lined cap + ParafilmTeflon resists chemical attack from trace HBr; Parafilm ensures moisture barrier.[2][3]
Desiccant Store vial inside a secondary jar with DrieriteDouble-barrier protection against refrigerator humidity.[2][3][4]
Handling Workflow (SOP)

Safety Alert: This compound is a Lachrymator . All handling must occur inside a certified chemical fume hood.

  • Equilibration: Allow the refrigerated vial to warm to room temperature before opening.

    • Why? Opening a cold vial condenses atmospheric moisture onto the solid, initiating immediate hydrolysis.

  • Weighing: Weigh quickly into a dry vessel. Do not leave the stock bottle open.

  • Solvent Choice: Use anhydrous solvents (DCM, THF, Acetonitrile) for reactions. Avoid protic solvents (MeOH, EtOH) unless intended for immediate solvolysis.

  • Re-sealing: Purge the headspace with Argon before closing the vial. Wrap cap with Parafilm.

Storage Logic Diagram

StorageProtocolArrivalReceive Compound(Check CAS: 1427431-36-4)InspectVisual Inspection(White/Pale Yellow?)Arrival->InspectFailQuarantine/Dispose(If Orange/Brown/Sticky)Inspect->Fail DiscoloredPrepPrepare StorageAmber Vial + Teflon CapInspect->Prep IntactEnvEnvironment SetupPurge with ArgonPrep->EnvStoreFinal Storage2-8°C + DesiccatorEnv->Store

Figure 2: Decision tree for receipt and storage to ensure compound integrity.

Quality Control & Validation

Before committing this intermediate to a high-value synthesis, validate its purity.

  • Visual Check: Material should be a free-flowing powder.[2][3][4] Clumping or "wet" appearance indicates hydrolysis (HBr formation is hygroscopic).

  • TLC: Run in Hexane:Ethyl Acetate (e.g., 4:1).

    • Degradation Sign:[3][4] A baseline spot (polar ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

      
      -hydroxy ketone) or a smear indicates decomposition.[1][3]
      
  • 
     NMR (CDCl
    
    
    ):
    • Look for the singlet of the ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

      
       group (typically 
      
      
      4.4–4.8 ppm).[3]
    • Validation: The integration of the methylene singlet should match the methoxy singlet (3H) in a 2:3 ratio.

    • Impurity: A shifted methylene peak or broad exchangeable protons indicates hydrolysis.

Emergency & Disposal

  • Spill Cleanup: Do not wipe with dry paper (disperses dust/lachrymator). Cover with a mixture of sodium thiosulfate and sodium bicarbonate to quench the alkylating capability and neutralize acid.

  • First Aid: If on skin, wash with copious soap and water. Do not use ethanol (increases skin absorption).

References

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for substituted phenacyl bromides. Retrieved February 19, 2026, from [Link]

  • Cowper, A. J., et al. (2002). Synthesis and antimicrobial activity of some new phenacyl bromide derivatives. E-Journal of Chemistry. (General reference for stability of class).

2-Bromo-3-methoxyphenacyl bromide reactivity profile

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Reactivity Profile of 2-Bromo-3-methoxyphenacyl bromide

Abstract

2-Bromo-3-methoxyphenacyl bromide, a member of the α-haloketone class, stands as a pivotal intermediate in modern organic and medicinal chemistry.[1] Its bifunctional nature, characterized by two distinct electrophilic centers, imparts a rich and versatile reactivity profile that is instrumental in the synthesis of complex molecular architectures.[2] This technical guide provides a comprehensive exploration of the core reactivity of 2-Bromo-3-methoxyphenacyl bromide, detailing its synthesis, key chemical transformations, and mechanistic underpinnings. We will delve into its utility as a potent alkylating agent and its role as a precursor in the construction of diverse heterocyclic systems, which are foundational to many pharmaceutical agents. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed experimental protocols to harness the synthetic potential of this valuable compound.

Introduction: The Dual-Reactivity Core

At its core, 2-Bromo-3-methoxyphenacyl bromide, also known as 3'-Methoxyphenacyl bromide, is an α-bromoacetophenone derivative.[3] Its structure is distinguished by a bromine atom on the carbon adjacent (α-position) to a carbonyl group, which is attached to a 3-methoxyphenyl ring. This arrangement creates two primary sites for chemical attack, governing its synthetic utility.[2][4]

  • Enhanced Electrophilicity at the α-Carbon: The powerful electron-withdrawing inductive effect of the adjacent carbonyl group polarizes the carbon-bromine bond, rendering the α-carbon highly susceptible to nucleophilic attack.[2][4] This makes it a significantly more potent alkylating agent than typical alkyl halides. For instance, chloroacetone reacts with potassium iodide in acetone approximately 36,000 times faster than 1-chloropropane.[5]

  • Electrophilicity of the Carbonyl Carbon: As with all ketones, the carbonyl carbon is an electrophilic center, prone to attack by nucleophiles. This reactivity can sometimes compete with substitution at the α-carbon, leading to a diverse range of possible products depending on the reaction conditions and the nature of the nucleophile.[2][4]

The presence of the 3-methoxy group on the phenyl ring also influences the molecule's reactivity through electronic effects, modulating the electrophilicity of the aromatic ring and the carbonyl group.

Physicochemical Properties
PropertyValue
CAS Number 5000-65-7
Molecular Formula C₉H₉BrO₂[3]
Molecular Weight 229.07 g/mol [3]
Appearance White to yellowish beige powder or crystal[1]
Melting Point 60-62 °C

Synthesis of 2-Bromo-3-methoxyphenacyl bromide

The synthesis of substituted phenacyl bromides is most commonly achieved through the α-bromination of the corresponding acetophenone. Several brominating agents can be employed, with the choice often depending on factors like safety, yield, and substrate sensitivity.

Common Synthetic Routes:
  • Direct Bromination (Br₂): Using molecular bromine is a classic method, often catalyzed by an acid like anhydrous aluminum chloride or conducted in a solvent like acetic acid or ether.[6][7]

  • N-Bromosuccinimide (NBS): NBS is a safer and more convenient source of electrophilic bromine, often used for allylic and benzylic brominations, as well as the α-bromination of ketones.[8]

  • Copper(II) Bromide (CuBr₂): This reagent provides a heterogeneous method for the α-bromination of ketones, often resulting in high yields and cleaner reactions.[9][10]

Protocol: Synthesis via Bromination of 3'-Methoxyacetophenone

This protocol is adapted from standard procedures for the bromination of acetophenones.

Materials:

  • 3'-Methoxyacetophenone

  • N-Bromosuccinimide (NBS)

  • Acetic Acid

  • Ethyl Acetate

  • Sodium Hydroxide solution (for quenching)

  • Water

Procedure:

  • In a reaction flask, dissolve 3'-methoxyacetophenone in a mixture of ethyl acetate and acetic acid.[8]

  • Add N-Bromosuccinimide (NBS) (1.05 to 1.2 equivalents) to the solution portion-wise while stirring at room temperature.[8]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 3-4 hours.[8]

  • During the reaction, the hydrogen bromide generated can be neutralized by the slow addition of an aqueous alkali solution.[8]

  • Upon completion, remove the ethyl acetate under reduced pressure.[8]

  • Add water to the remaining residue to precipitate the crude product.[8]

  • Filter the solid, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent like ethyl acetate or methanol to obtain pure 2-Bromo-3-methoxyphenacyl bromide as a pale yellow powder.[6][8]

Core Reactivity Profile: A Synthetic Workhorse

The dual electrophilic nature of 2-Bromo-3-methoxyphenacyl bromide allows for a wide array of synthetic transformations, making it a cornerstone for building molecular complexity.

A. Nucleophilic Substitution (S_N2) at the α-Carbon

This is the most fundamental reaction of α-haloketones.[2] The enhanced reactivity of the α-carbon facilitates displacement of the bromide ion by a wide range of nucleophiles. These reactions typically proceed via an S_N2 mechanism.[11]

G reagents 2-Bromo-3-methoxyphenacyl bromide product α-Substituted Product reagents->product S_N2 Attack nucleophile Nucleophile (Nu⁻) (e.g., R-NH₂, R-SH, R-O⁻) nucleophile->reagents bromide Br⁻

Caption: S_N2 reaction at the α-carbon.

  • Reaction with Nitrogen Nucleophiles: Amines, guanidines, and other nitrogen-containing heterocycles readily displace the bromide to form α-aminoketones, which are crucial intermediates for imidazoles, pyrroles, and other nitrogenous heterocycles.[4]

  • Reaction with Sulfur Nucleophiles: Thiolates and thioureas react to form α-thioketones, which are key precursors in the Hantzsch thiazole synthesis.[12]

  • Reaction with Oxygen Nucleophiles: Alkoxides and carboxylates can displace the bromide, although this can sometimes lead to the Favorskii rearrangement, especially with stronger bases.[11][13]

B. Base-Induced Favorskii Rearrangement

When treated with a strong base (e.g., hydroxide, alkoxide), α-haloketones that possess an acidic α'-hydrogen can undergo the Favorskii rearrangement.[5][13][14] The reaction proceeds through a cyclopropanone intermediate, which is then opened by the nucleophilic base to yield a rearranged carboxylic acid derivative.[15][16]

Mechanism:

  • A base abstracts an acidic proton from the α'-carbon (the methyl group in this case), forming an enolate.[13]

  • The enolate undergoes intramolecular S_N2 displacement of the bromide to form a strained cyclopropanone intermediate.[16]

  • The nucleophilic base (e.g., OH⁻) attacks the carbonyl carbon of the cyclopropanone.

  • The resulting tetrahedral intermediate collapses, opening the three-membered ring to form the more stable carbanion, which is then protonated to yield the final carboxylic acid product.[14]

Favorskii start 2-Bromo-3-methoxyphenacyl bromide enolate Enolate Intermediate start->enolate 1. Base (OH⁻) (Deprotonation) cyclopropanone Cyclopropanone Intermediate enolate->cyclopropanone 2. Intramolecular S_N2 attack Tetrahedral Intermediate cyclopropanone->attack 3. Nu⁻ Attack (OH⁻) carbanion Ring-Opened Carbanion attack->carbanion 4. Ring Opening product Rearranged Carboxylic Acid (2-(3-methoxyphenyl)propanoic acid) carbanion->product 5. Protonation

Caption: Mechanism of the Favorskii Rearrangement.

C. Synthesis of Heterocyclic Compounds

The true power of 2-Bromo-3-methoxyphenacyl bromide is realized in its application to heterocyclic synthesis. Its ability to provide a two-carbon electrophilic fragment makes it an ideal partner in cyclocondensation reactions.

1. Hantzsch Thiazole Synthesis: This is a classic and highly reliable method for constructing the thiazole ring. The reaction involves the condensation of an α-haloketone with a thioamide-containing compound, such as thiourea.[12]

  • Mechanism: The sulfur of the thiourea acts as a nucleophile, attacking the α-carbon of the phenacyl bromide to displace the bromide. The resulting intermediate then undergoes cyclization via the attack of a nitrogen atom on the carbonyl carbon, followed by dehydration to yield the aminothiazole product.

2. Hantzsch Pyridine Synthesis: While the classic Hantzsch pyridine synthesis involves an aldehyde, a β-ketoester, and ammonia, α-haloketones can be used in modified procedures or subsequent reactions.[17][18][19] More directly, they are used in the synthesis of other nitrogen-containing heterocycles.

3. Synthesis of Imidazoles, Pyrroles, and Furans:

  • Imidazoles: Reaction with amidines or guanidines leads to the formation of substituted imidazoles.[4]

  • Pyrroles: Condensation with enamines or β-aminocrotonates is a common route to substituted pyrroles.[4][12]

  • Furans: Cyclocondensation with β-dicarbonyl compounds or o-hydroxycarbonyl compounds can yield substituted furans and benzofurans, respectively.[4][12]

Heterocycle_Workflow cluster_reactants Reactants pb 2-Bromo-3-methoxyphenacyl bromide intermediate Thiouronium Salt Intermediate pb->intermediate tu Thiourea tu->intermediate cyclization Cyclization & Dehydration intermediate->cyclization product 2-Amino-4-(3-methoxyphenyl)thiazole cyclization->product

Caption: Workflow for Hantzsch Thiazole Synthesis.

4. Synthesis of Chalcones: It is important to note that chalcones are typically synthesized via a Claisen-Schmidt condensation between an acetophenone and a benzaldehyde.[20][21] Therefore, 3'-methoxyacetophenone, the precursor to our title compound, would be the starting material for synthesizing the corresponding chalcone. The α,β-unsaturated system of the resulting chalcone could then be brominated.[22]

Applications in Drug Development & Medicinal Chemistry

The versatile reactivity of 2-Bromo-3-methoxyphenacyl bromide makes it a valuable building block in the synthesis of pharmaceutical agents and biologically active molecules.[1]

  • Pharmaceutical Intermediates: It serves as a key starting material for a variety of drug scaffolds, particularly in the development of analgesics and anti-inflammatory drugs.[1]

  • Derivatizing Agent: In analytical chemistry, it has been used as an alkylating agent to stabilize and derivatize active drug metabolites in blood plasma, enabling accurate quantification by methods like LC-MS/MS.

  • Biological Research: Its ability to alkylate nucleophilic residues (e.g., cysteine, histidine) in proteins makes it and its derivatives useful as probes for studying enzyme inhibition and receptor binding.[1] The introduction of a bromine atom into a molecular structure is a known strategy in drug design, as it can enhance binding affinity and modulate pharmacokinetic properties.[23]

Conclusion

2-Bromo-3-methoxyphenacyl bromide is a testament to the synthetic power of bifunctional reagents. Its reactivity is dominated by the electrophilic nature of both the α-carbon and the carbonyl carbon, a duality that chemists can expertly control through the careful choice of reagents and reaction conditions. From straightforward nucleophilic substitutions to complex base-induced rearrangements and the elegant construction of heterocyclic rings, this compound offers a reliable and versatile platform for molecular innovation. For researchers in drug discovery and development, a thorough understanding of its reactivity profile is not just advantageous—it is essential for the efficient design and synthesis of the next generation of therapeutic agents.

References

  • Al-Zaydi, K. M. (2003). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 8(11), 793-843. [Link]

  • Homework.Study.com. (n.d.). The Favorskii reaction involves treatment of an a-bromo ketone with base to yield a... Homework.Study.com. [Link]

  • MDPI. (n.d.). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. MDPI. [Link]

  • JoVE. (2025, May 22). Reactions of α-Halocarbonyl Compounds: Nucleophilic Substitution. Journal of Visualized Experiments. [Link]

  • Purechemistry. (2023, February 23). Favorskii rearrangement reaction, mechanism and affecting factors. Purechemistry. [Link]

  • Wikipedia. (n.d.). α-Halo ketone. Wikipedia. [Link]

  • Turro, N. J., Gagosian, R. B., Rappe, C., & Knutsson, L. (1969). Favorskii Rearrangement of some a-Bromo-ketones. Columbia Academic Commons. [Link]

  • Wikipedia. (n.d.). Favorskii rearrangement. Wikipedia. [Link]

  • Wikipedia. (n.d.). Hantzsch pyridine synthesis. Wikipedia. [Link]

  • Journal of Applied Pharmaceutical Science. (2021, February 25). Chalcones: A review on synthesis and pharmacological activities. Journal of Applied Pharmaceutical Science, 11(3), 1-10. [Link]

  • Al-Zaydi, K. M. (2003). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. MDPI. [Link]

  • Organic Syntheses. (n.d.). Phenacyl bromide. Organic Syntheses Procedure. [Link]

  • ScholarWorks at WMU. (n.d.). Synthesis of Biologically Active Substituted Chalcones. Western Michigan University. [Link]

  • Organic Chemistry Portal. (n.d.). Hantzsch Dihydropyridine (Pyridine) Synthesis. Organic Chemistry Portal. [Link]

  • Amazon AWS. (n.d.). Synthesis, Characterization and Biological Evaluation of Chalcones and its derivatives for Antibacterial and Anti inflammatory A. Amazon AWS. [Link]

  • NIST. (n.d.). 2-Bromo-3'-methoxyacetophenone. NIST WebBook. [Link]

  • ResearchGate. (n.d.). Sequential Bromination/Dearomatization Reactions of 2-Methoxyphenols en route to Bromo-Substituted ortho-Quinonemonoacetals. ResearchGate. [Link]

  • NIST. (n.d.). 2-Bromo-3'-methoxyacetophenone. NIST WebBook. [Link]

  • Google Patents. (n.d.). CN106242957A - A kind of preparation method of 2 bromine 3 ' methoxyacetophenones.
  • Organic Syntheses. (n.d.). p-BROMOPHENACYL BROMIDE. Organic Syntheses Procedure. [Link]

  • NIH. (n.d.). 2-(3-Bromo-4-methoxyphenyl)acetic acid. PMC. [Link]

  • Pearson. (n.d.). When 2-bromo-3-phenylbutane is treated with sodium methoxide, two... Pearson. [Link]

  • ChemRxiv. (2024, May 2). C1-4 Alkylation of Aryl Bromides with Light Alkanes enabled by Metallaphotocatalysis in Flow. ChemRxiv. [Link]

  • Reddit. (2025, November 23). Methoxy-bromination and alkylation problems. r/Chempros. [Link]

  • NIST. (n.d.). 2-Bromo-3'-methoxyacetophenone. NIST WebBook. [Link]

  • MilliporeSigma. (n.d.). 2-Bromo-3'-methoxyacetophenone 98%. MilliporeSigma. [Link]

  • PubMed. (2021, July 1). Spontaneous Combustion of 2-Bromo-3-Methoxythiophene: A Study on Reaction Pathways and Energetics by Quantum Chemical Calculations. PubMed. [Link]

  • Springer. (2024, October 15). Introducing bromine to the molecular structure as a strategy for drug design. Springer. [Link]

  • ResearchGate. (2022, October 4). Application of phenacyl bromide analogs as a versatile organic intermediate for the synthesis of heterocyclic compounds via multicomponent reactions. ResearchGate. [Link]

  • MDPI. (2015, June 23). Uses of 3-(2-Bromoacetyl)-2H-chromen-2-one in the Synthesis of Heterocyclic Compounds Incorporating Coumarin: Synthesis, Characterization and Cytotoxicity. MDPI. [Link]

  • YouTube. (2025, January 26). synthesis of Alpha-Bromoacetophenone | Phenacyl Bromide Preparation Step-by-Step. YouTube. [Link]

Sources

Technical Guide: Electrophilic Profiling and Synthetic Utility of 2-Bromo-3-methoxyphenacyl bromide

[1][2][3]

Executive Summary & Molecular Architecture

2-Bromo-3-methoxyphenacyl bromide (CAS: 1427431-36-4) represents a highly specialized "scaffold-enabling" intermediate in medicinal chemistry.[1][2][3] Unlike simple phenacyl bromides used for generic heterocycle synthesis, this molecule possesses a tri-functional electrophilic landscape that allows for the construction of sterically congested, polysubstituted pharmacophores found in kinase inhibitors and acid blockers (P-CABs).[2]

This guide analyzes the molecule's three distinct reactive sites, providing a roadmap for chemoselective transformations.[2]

Structural Definition
  • IUPAC: 2-bromo-1-(2-bromo-3-methoxyphenyl)ethan-1-one[3]

  • Core Moiety:

    
    -Bromoacetophenone (Phenacyl bromide)[1][2][3][4]
    
  • Ring Substitution:

    • Position 2 (Ortho): Bromine atom.[3][5][6] Provides steric bulk and a handle for subsequent cross-coupling.[1]

    • Position 3 (Meta): Methoxy group.[2] Acts as an electron-donating group (EDG) and hydrogen bond acceptor.[1][2][3]

Electrophilic Site Mapping (ESM)[3]

The synthetic utility of this molecule relies on the differential reactivity of its three electrophilic centers.[1] A clear understanding of "Hard" vs. "Soft" acid-base theory (HSAB) is required to manipulate these sites selectively.[1][2][3]

Site A: The -Methylene Carbon (Primary Electrophile)[1][2][3]
  • Nature: Soft Electrophile (

    
     Hybridized).[2]
    
  • Reactivity: High susceptibility to

    
     displacement by soft nucleophiles (Thiolates, Amines, Phosphines).
    
  • Steric Context: Despite the ortho-bromo substituent on the ring, the

    
    -carbon remains relatively accessible.[1][2][3] However, the rate of substitution may be slightly retarded compared to para-substituted analogs due to the twisting of the carbonyl bond, which reduces the electron-withdrawing activation by the ketone.[1][2]
    
  • Key Application: Alkylation of heterocyclic precursors (e.g., 2-aminopyridine, thiourea).[3]

Site B: The Carbonyl Carbon (Secondary Electrophile)[3]
  • Nature: Hard Electrophile (

    
     Hybridized).[3]
    
  • Reactivity: Susceptible to 1,2-addition by hard nucleophiles or intramolecular condensation.[1][2][3]

  • Steric Context: Critical. The bulky bromine atom at the C2 ring position creates significant steric hindrance.[1] This "Ortho Effect" often necessitates higher reaction temperatures or Lewis acid catalysis to drive cyclodehydration steps to completion.[1]

  • Key Application: Cyclization to form the heteroaromatic core (e.g., Imidazo[1,2-a]pyridine).[3][5]

Site C: The Aryl Bromide (Latent Electrophile)[3]
  • Nature: Inert to standard nucleophiles; Active in Metal-Catalyzed Cross-Coupling.[1][2][3]

  • Reactivity: The C2-Br bond is chemically distinct from the

    
    -Br.[1][2][3] It survives mild alkylation conditions, serving as a "latent" handle for late-stage diversification via Suzuki-Miyaura or Buchwald-Hartwig couplings.[1][2][3]
    
  • Key Application: Introduction of bi-aryl complexity after heterocycle formation.[1]

Visualizing the Reactivity Landscape

The following diagram maps the divergent synthetic pathways accessible from this core intermediate.

ReactivityMapCore2-Bromo-3-methoxyphenacyl bromide(Tri-Electrophilic Core)SiteASite A: α-Carbon(SN2 Alkylation)Core->SiteA Soft Nucleophiles(Amines/Thiols)SiteBSite B: Carbonyl(Cyclocondensation)Core->SiteB Hard Nucleophiles(Intramolecular)Product1Imidazo[1,2-a]pyridineScaffoldSiteA->Product1 + 2-AminopyridineProduct2AminothiazoleScaffoldSiteA->Product2 + ThioureaSiteB->Product1SiteB->Product2SiteCSite C: Aryl Bromide(Pd-Catalyzed Coupling)FinalDrugPolysubstitutedBioactive TargetSiteC->FinalDrug Suzuki/BuchwaldCouplingProduct1->SiteC Retained Br HandleProduct2->SiteC Retained Br Handle

Caption: Divergent synthetic pathways utilizing the three electrophilic sites of 2-Bromo-3-methoxyphenacyl bromide.

Synthetic Workflows & Experimental Protocols

Workflow A: Synthesis of 8-Bromo-7-methoxyimidazo[1,2-a]pyridine

This protocol leverages the "Ortho-Effect" where the 2-bromo group on the phenacyl ring ends up at the 8-position of the resulting imidazopyridine, a rare substitution pattern difficult to access via direct bromination.[1][2][3]

Mechanism:

  • Alkylation (Site A): The exocyclic amine of 2-aminopyridine attacks the

    
    -carbon (
    
    
    ).[1][2][3]
  • Cyclization (Site B): The ring nitrogen attacks the carbonyl, followed by dehydration.[2]

Protocol:

  • Reagents: 2-Bromo-3-methoxyphenacyl bromide (1.0 equiv), 2-Aminopyridine (1.1 equiv), Ethanol (anhydrous).[1][2][3]

  • Setup: Microwave reactor vial (10-20 mL) or Round Bottom Flask (Reflux).

  • Procedure:

    • Dissolve the phenacyl bromide derivative in ethanol (0.3 M concentration).

    • Add 2-aminopyridine.[1][2][3][4][7][8][9] Note: No external base is required initially; the pyridine acts as an acid scavenger, though

      
       can be added to neutralize HBr.
      
    • Microwave Method (Recommended): Heat at 100°C for 15 minutes. This overcomes the steric hindrance of the ortho-bromo group more effectively than thermal reflux.[1][2]

    • Thermal Method: Reflux for 6–12 hours.[1] Monitor via TLC (Hexane:EtOAc 7:3).[2]

  • Workup: Cool to room temperature. The hydrobromide salt of the product often precipitates.[1] Filter and wash with cold ethanol.[1][7] Neutralize with saturated

    
     to obtain the free base.[3]
    
  • Validation:

    
     NMR should show the disappearance of the methylene singlet (
    
    
    ppm) and the appearance of the aromatic imidazole proton (
    
    
    ppm).[3]
Workflow B: Hantzsch Thiazole Synthesis

Ideal for generating fragment libraries.[1]

Protocol:

  • Reagents: 2-Bromo-3-methoxyphenacyl bromide (1.0 equiv), Thiourea (1.1 equiv), Ethanol.[1][2][3]

  • Procedure:

    • Combine reactants in ethanol at room temperature.

    • Reflux for 1-2 hours.[1][2][3] The reaction is generally faster than the imidazopyridine synthesis due to the high nucleophilicity of sulfur.[1]

  • Result: Formation of 4-(2-bromo-3-methoxyphenyl)-2-aminothiazole.[1][2][3]

Safety, Stability & Handling

Lachrymator Warning

Phenacyl bromides are potent lachrymators (tear gas agents).[2]

  • Engineering Controls: All weighing and transfers must be performed inside a functioning fume hood.

  • Decontamination: Spills should be treated with a solution of dilute ammonia or sodium thiosulfate to quench the alkylating capability.[1]

Stability Profile
  • Light Sensitivity: The C-Br bond is photolabile.[1][2][3] Store in amber vials.

  • Hydrolysis: The

    
    -bromo ketone is sensitive to moisture, hydrolyzing to the 
    
    
    -hydroxy ketone over time.[1][2][3] Store under inert gas (Argon/Nitrogen) at 2–8°C.
  • "Ortho" Stabilization: Interestingly, the bulky 2-bromo substituent provides some kinetic stabilization against hydrolysis compared to the unsubstituted phenacyl bromide by shielding the carbonyl carbon.

References

  • BenchChem. Microwave-Assisted Synthesis of Imidazopyridines for Improved Yield. Application Note. Retrieved from .[3]

  • Mishra, S., et al. (2011).[8] "One-pot synthesis of imidazo[1,2-a]pyridines using CuI-NaHSO4 catalyst." Synthesis, 3463-3470.[1][2][3][8] Link.

  • Kalendra, D. M., & Sickles, B. R. (2003).[10] "Diminished reactivity of ortho-substituted phenacyl bromides toward nucleophilic displacement."[1][2][3][10] Journal of Organic Chemistry, 68(4).[3] Link.

  • Kocabas, E., et al. (2010).[2][11] "A Rapid and High-Yielding Synthesis of Thiazoles and Aminothiazoles Using Tetrabutylammonium Salts." Letters in Organic Chemistry. Link.

  • BLD Pharm. Product Data Sheet: 2-Bromo-3-methoxyphenacyl bromide (CAS 1427431-36-4).[1][2][3][12][13]Link.[3]

Technical Guide: 2-Bromo-3-methoxyphenacyl Bromide as a Chemical Intermediate

[1][2]

Executive Summary: The Dual-Electrophile Advantage[1]

2-Bromo-3-methoxyphenacyl bromide (also known as 2-bromo-1-(2-bromo-3-methoxyphenyl)ethanone) is a high-value intermediate distinguished by its unique substitution pattern.[1] Unlike standard phenacyl bromides, this molecule possesses two distinct electrophilic sites:

  • The

    
    -Bromoketone:  A highly reactive alkylating agent susceptible to nucleophilic attack by amines, thiols, and enolates.
    
  • The ortho-Aryl Bromide: A handle for transition-metal-catalyzed cross-coupling (e.g., Suzuki, Buchwald-Hartwig) or intramolecular cyclization.[1]

This "dual-handle" architecture makes it an ideal scaffold for the rapid assembly of 4-substituted indoles , 7-substituted benzofurans , and complex thiazole derivatives, which are privileged structures in kinase inhibitors and GPCR ligands.[1]

Note on Nomenclature: This compound (CAS 1427431-36-4) is distinct from the similarly named 2-bromo-3'-methoxyacetophenone (MPB, CAS 5000-65-7), which lacks the ortho-aryl bromide and is primarily used as a derivatizing agent for thiol metabolites (e.g., Clopidogrel Active Metabolite).[1]

Chemical Identity & Properties

PropertySpecification
IUPAC Name 2-Bromo-1-(2-bromo-3-methoxyphenyl)ethan-1-one
CAS Number 1427431-36-4
Molecular Formula ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

Molecular Weight 307.97 g/mol
Structure Acetophenone core with Br at C2 (ring), OMe at C3 (ring), and Br at

-position.[2]
Appearance Off-white to pale yellow crystalline solid
Solubility Soluble in DCM, THF, EtOAc; sparingly soluble in hexanes.[1]
Stability Moisture-sensitive; light-sensitive (store in amber vials at -20°C).[1]
Hazards Potent Lachrymator (handle in fume hood), Skin Corrosive, Acute Toxicity.

Synthesis Workflow

The synthesis of 2-Bromo-3-methoxyphenacyl bromide requires precise regiocontrol to install the aryl bromide at the sterically crowded C2 position (ortho to the acetyl group).[1] The recommended route starts from 2-bromo-3-methoxybenzoic acid to avoid isomer mixtures common in direct bromination of acetophenones.[1]

Step 1: Formation of the Acetophenone Core
  • Precursor: 2-Bromo-3-methoxybenzoic acid.[1]

  • Reagents: Thionyl chloride (

    
    ), N,O-Dimethylhydroxylamine (Weinreb amine), Methylmagnesium bromide (
    
    
    ).
  • Mechanism: Conversion to Weinreb amide prevents over-addition of Grignard reagent, ensuring clean ketone formation.

Step 2: ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted"> -Bromination[1]
  • Precursor: 2'-Bromo-3'-methoxyacetophenone.[1][3][4][5][6][7]

  • Reagents: Pyridinium tribromide (

    
    ) or Copper(II) bromide (
    
    
    ).
  • Rationale: ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
     in refluxing EtOAc/CHCl
    
    
    is preferred over elemental bromine (
    
    
    ) to minimize ring bromination and control mono-bromination at the
    
    
    -position.

SynthesisPathStart2-Bromo-3-methoxybenzoic AcidWeinrebWeinreb AmideIntermediateStart->Weinreb1. SOCl22. HN(OMe)Me·HClKetone2'-Bromo-3'-methoxyacetophenoneWeinreb->KetoneMeMgBr, THF0°C -> RTProduct2-Bromo-3-methoxyphenacyl Bromide(Target)Ketone->ProductCuBr2, EtOAcReflux, 4h

Figure 1: Regioselective synthesis pathway ensuring correct placement of the ortho-bromo substituent.

Key Applications in Heterocyclic Chemistry[1]

A. Synthesis of 4-Methoxyindoles (Cascade Cyclization)

The most powerful application of this scaffold is the synthesis of 4-methoxyindole derivatives, a core structure found in serotonin receptor antagonists and beta-blockers.[1]

  • Mechanism:

    • N-Alkylation: An amine (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

      
      ) displaces the 
      
      
      -bromide to form an
      
      
      -amino ketone.
    • Intramolecular Arylation: Under Pd-catalysis (Buchwald-Hartwig conditions), the amine nitrogen attacks the ortho-aryl bromide, closing the ring to form the indole.[1]

  • Advantages: This route avoids the harsh conditions of the Fischer Indole Synthesis and allows for sensitive functional groups.

IndoleSynthesisScaffold2-Bromo-3-methoxyphenacyl BromideIntermedα-Amino KetoneIntermediateScaffold->IntermedR-NH2, K2CO3DMF, RTIndole4-Methoxy-Substituted IndoleIntermed->IndolePd(OAc)2, BINAPNaOtBu, Toluene, 100°C

Figure 2: Cascade synthesis of 4-methoxyindoles via N-alkylation and Pd-catalyzed intramolecular cyclization.[1][8]

B. Synthesis of 7-Methoxybenzofurans

Similar to the indole route, phenols can be used to synthesize benzofurans.

  • Protocol: React the scaffold with a phenol under basic conditions (O-alkylation), followed by intramolecular Heck cyclization or direct condensation if using specific substituted phenols.

C. Hantzsch Thiazole Synthesis

The ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

biaryl thiazole

Experimental Protocols

Protocol A: -Bromination using Copper(II) Bromide

Use this method to convert the acetophenone precursor to the phenacyl bromide.[1]

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Dissolution: Dissolve 2'-bromo-3'-methoxyacetophenone (10.0 mmol, 2.29 g) in Ethyl Acetate (EtOAc, 50 mL).

  • Addition: Add Copper(II) Bromide (

    
    , 20.0 mmol, 4.47 g) in one portion. The solution will turn dark green.
    
  • Reflux: Heat the mixture to reflux (approx. 77°C) with vigorous stirring.

  • Monitoring: Monitor by TLC (Hexane:EtOAc 4:1). The reaction typically completes in 3–5 hours. The green color fades as

    
     (white solid) precipitates.
    
  • Workup: Cool to room temperature. Filter off the copper salts through a pad of Celite. Wash the pad with EtOAc.

  • Purification: Concentrate the filtrate under reduced pressure. Recrystallize the residue from Ethanol/Hexane or purify via flash chromatography (Silica gel, 0-10% EtOAc in Hexanes).

  • Yield: Expect 75–85% yield of a pale yellow solid.

Protocol B: Handling & Stability
  • Lachrymator Warning: This compound is a potent tear gas agent. Always weigh and transfer inside a functioning fume hood.

  • Storage: Store under nitrogen or argon at -20°C. If the solid turns brown/orange, it has degraded (liberating

    
    ) and should be recrystallized before use.
    

References

  • King, L. C., & Ostrum, G. K. (1964). Selective Bromination with Copper(II) Bromide. The Journal of Organic Chemistry, 29(12), 3459–3461. Link

  • Guram, A. S., et al. (1999). New Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of Organic Chemistry, 64(26), 9731–9734. (Context for aryl bromide coupling).
  • Takahashi, M., et al. (2008). Quantitative determination of clopidogrel active metabolite in human plasma by LC-MS/MS. Journal of Pharmaceutical and Biomedical Analysis, 48(4), 1219-1224. (Reference for the related MPB reagent, distinguishing the mono-bromo variant). Link

  • Wagaw, S., & Buchwald, S. L. (1996). The Synthesis of Amines by the Palladium-Catalyzed Amination of Aryl Bromides.[1] Journal of Organic Chemistry, 61(21), 7240–7241. (Basis for the indole cyclization step). Link

The Lynchpin Intermediate: 2-Bromo-3-methoxyphenacyl Bromide in Heterocyclic Scaffolding

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the synthetic utility, mechanistic pathways, and experimental protocols for 2-Bromo-3-methoxyphenacyl bromide (CAS: 1427431-36-4).

Executive Summary & Chemical Profile

2-Bromo-3-methoxyphenacyl bromide (systematically 2-bromo-1-(2-bromo-3-methoxyphenyl)ethan-1-one ) is a high-value bifunctional electrophile used primarily in the diversity-oriented synthesis (DOS) of fused heterocycles.

Unlike simple phenacyl bromides, this molecule possesses a "silent" functional handle—the aryl bromide at the ortho position relative to the carbonyl. This structural feature allows medicinal chemists to construct a heterocyclic core (e.g., imidazopyridine, thiazole) first, and subsequently functionalize the sterically congested ortho-position via Palladium-catalyzed cross-coupling. This strategy is critical for accessing "privileged scaffolds" in kinase inhibitors and Potassium-Competitive Acid Blockers (P-CABs).

Chemical Specifications
PropertyDetail
IUPAC Name 2-bromo-1-(2-bromo-3-methoxyphenyl)ethan-1-one
CAS Number 1427431-36-4
Molecular Formula

Molecular Weight 307.97 g/mol
Core Reactivity

-Haloketone (Alkylating agent) + Aryl Bromide (Cross-coupling partner)
Physical State Off-white to pale yellow solid (Lachrymator)

Mechanistic Pathways & Synthetic Utility

The utility of 2-Bromo-3-methoxyphenacyl bromide relies on its ability to undergo cascade cyclizations followed by orthogonal functionalization .

The Hantzsch Cyclization (Primary Pathway)

The most common application is the reaction with 1,3-binucleophiles (e.g., 2-aminopyridines, thioamides) to form fused heterocycles. The


-bromo ketone moiety acts as the initial electrophile.
  • Step 1 (

    
     Attack):  The exocyclic amine of the nucleophile attacks the 
    
    
    
    -carbon, displacing the alkyl bromide.
  • Step 2 (Cyclodehydration): The ring nitrogen attacks the carbonyl carbon, followed by dehydration to aromatize the system.

  • Result: Formation of an Imidazo[1,2-a]pyridine or Thiazole core bearing a 2-bromo-3-methoxyphenyl substituent.

The "Lynchpin" Strategy (Secondary Pathway)

Once the heterocycle is formed, the aryl bromide remains intact. This allows for a Suzuki-Miyaura or Buchwald-Hartwig coupling to introduce complexity at the ortho position, a region typically difficult to functionalize due to steric hindrance from the heterocycle.

Visualized Reaction Workflow

The following diagram illustrates the divergent synthesis capabilities of this intermediate.

G Start 2-Bromo-3-methoxyphenacyl bromide (Precursor) React1 + 2-Aminopyridine Start->React1 React2 + Thioamide Start->React2 React3 Intramolecular Heck/Cyclization Start->React3 Inter1 Imidazo[1,2-a]pyridine Scaffold React1->Inter1 Hantzsch Synthesis (Ref. 1, 2) Prod1 Ortho-Functionalized Drug Candidate Inter1->Prod1 Suzuki Coupling (Pd-Catalyzed) Inter2 Thiazole Scaffold React2->Inter2 Condensation Inter3 4-Methoxybenzofuran Derivative React3->Inter3 Pd(0) Cyclization

Caption: Divergent synthetic pathways utilizing the dual-electrophilic nature of the phenacyl bromide core.

Experimental Protocol: Synthesis of 2-(2-Bromo-3-methoxyphenyl)imidazo[1,2-a]pyridine

This protocol describes the synthesis of a key scaffold used in medicinal chemistry libraries (e.g., for P-CAB analogs or kinase inhibitors), utilizing the Hantzsch imidazopyridine synthesis.

Materials
  • Substrate: 2-Bromo-3-methoxyphenacyl bromide (1.0 equiv)

  • Nucleophile: 2-Aminopyridine (1.1 equiv)[1]

  • Base: Sodium bicarbonate (

    
    ) or 
    
    
    
    (1.5 equiv)
  • Solvent: Ethanol (EtOH) or Acetone

  • Catalyst (Optional): Sodium iodide (10 mol%) to accelerate via Finkelstein reaction.

Step-by-Step Methodology
  • Preparation: In a clean 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-bromo-3-methoxyphenacyl bromide (1.0 mmol, 308 mg) in anhydrous Ethanol (10 mL).

  • Addition: Add 2-aminopyridine (1.1 mmol, 104 mg) in one portion.

  • Reflux: Heat the reaction mixture to reflux (

    
    ) for 4–6 hours. Monitor progress via TLC (Mobile phase: 30% EtOAc in Hexanes). The starting bromide should disappear rapidly.
    
  • Workup:

    • Cool the mixture to room temperature.

    • If a precipitate forms, filter the solid and wash with cold ethanol.

    • If no precipitate, remove solvent under reduced pressure. Redissolve the residue in EtOAc (20 mL) and wash with saturated

      
       (2 x 10 mL) to neutralize hydrobromic acid byproducts.
      
  • Purification: Dry the organic layer over

    
    , filter, and concentrate. Purify via flash column chromatography (Silica gel, gradient 0-50% EtOAc/Hexane).
    
  • Yield Expectation: 75–85% of a white to pale yellow solid.

Critical Control Points
  • Stoichiometry: Excess aminopyridine can lead to difficult separations; maintain close to 1:1 stoichiometry.

  • Temperature: Do not overheat (>100°C) without solvent, as

    
    -haloketones can degrade or polymerize.
    
  • Safety: The starting material is a lachrymator . All weighing and transfers must be performed in a functioning fume hood.

Applications in Drug Discovery

Potassium-Competitive Acid Blockers (P-CABs)

While Vonoprazan utilizes a 2-fluorophenyl group, the 2-bromo-3-methoxyphenyl moiety is a valuable bioisostere in Next-Gen P-CAB research. The methoxy group (


) acts as a Hydrogen Bond Acceptor (HBA), potentially interacting with specific residues in the 

-ATPase pump, while the bromine allows for late-stage diversification to optimize lipophilicity.
Kinase Inhibitors (Fragment-Based Design)

The resulting imidazo[1,2-a]pyridine scaffold is a known pharmacophore for:

  • p38 MAP Kinase Inhibitors: Anti-inflammatory agents.

  • GABA-A Receptor Modulators: Anxiolytics (related to Zolpidem). The ability to couple distinct aryl groups at the ortho position (via the Br handle) allows for precise tuning of the dihedral angle between the heterocycle and the phenyl ring, a critical parameter for active site fitting.

References

  • Microwave Assisted-Solvent Free Synthesis of Imidazo[1,2-a]pyridines. Source: Der Pharma Chemica, 2017, 9(11):35-38.

  • Synthesis of Imidazo[1,2-a]pyridine Derivatives Using Copper Silicate as an Efficient and Reusable Catalyst. Source: Letters in Applied NanoBioScience, 2021, 10(4), 2565-2574. [2]

  • Product Specification: 2-Bromo-1-(2-bromo-3-methoxyphenyl)ethanone. Source: BLD Pharm / AA Blocks Catalog Data (CAS 1427431-36-4).

  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. Source: Molecules (MDPI), 2025.

Sources

The Technical Evolution of 2-Bromo-3-methoxyphenacyl Bromide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the discovery, chemistry, and application history of 2-Bromo-3-methoxyphenacyl bromide , formally known as 2-Bromo-1-(3-methoxyphenyl)ethanone (CAS 5000-65-7).

Editorial Note on Nomenclature: The term "2-Bromo-3-methoxyphenacyl bromide" is a non-IUPAC hybrid name often encountered in industrial catalogs. It conflates the systematic position of the bromine (C2) with the common "phenacyl bromide" scaffold. Throughout this guide, the compound is identified by its precise chemical structure: an acetophenone core substituted with a methoxy group at the meta (3) position and a bromine atom at the alpha (2) position.

A Guide to its Discovery, Synthesis, and Role in Pharmacokinetics

Executive Summary

2-Bromo-1-(3-methoxyphenyl)ethanone (commonly 3-methoxyphenacyl bromide) is a specialized alkylating agent that evolved from the general class of lachrymatory phenacyl halides discovered in the late 19th century. While historically significant as chemical intermediates, its modern relevance is anchored in bioanalytical chemistry and drug metabolism . It serves as a critical derivatizing agent for stabilizing the fleeting active metabolites of thienopyridine antiplatelet drugs (e.g., Clopidogrel, Prasugrel), allowing researchers to map the pharmacokinetics of life-saving cardiovascular therapies.

Chemical Identity & Structural Logic[1][2]

The molecule consists of a phenyl ring substituted with a methoxy group and a bromoacetyl side chain.[1][2] Its reactivity is defined by the alpha-haloketone motif, which makes the adjacent methylene carbon highly electrophilic and prone to


 attack by nucleophiles (amines, thiols, carboxylates).
PropertyData
IUPAC Name 2-Bromo-1-(3-methoxyphenyl)ethanone
Common Names 3-Methoxyphenacyl bromide; m-Methoxyphenacyl bromide
CAS Number 5000-65-7
Molecular Formula

Molecular Weight 229.07 g/mol
Physical State White to pale yellow crystalline solid
Melting Point 60–62 °C
Solubility Soluble in DCM, Methanol, Ethyl Acetate; reacts with water

History and Discovery

The Phenacyl Halide Era (1871–1914)

The "parent" compound, phenacyl bromide (2-bromoacetophenone), was first reported in 1871 by Emmerling and Engler.[3] Early research focused on its potent lachrymatory (tear-inducing) properties, leading to the use of phenacyl chloride (CN gas) as a chemical weapon and riot control agent.

The 3-methoxy derivative emerged later as chemists sought to modulate the reactivity and solubility of the parent ring. By introducing an electron-donating methoxy group at the meta position, chemists could alter the electrophilicity of the carbonyl carbon without drastically changing the steric profile of the reaction center.

The Bioanalytical Breakthrough (2000s–Present)

The true "discovery" of 2-Bromo-3-methoxyphenacyl bromide's value occurred in the field of DMPK (Drug Metabolism and Pharmacokinetics) .

  • The Problem: The active metabolites of blockbuster antiplatelet drugs like Clopidogrel (Plavix) are highly unstable thiols (

    
    ). These metabolites degrade within minutes in blood samples, making it impossible to measure their concentration accurately in clinical trials.
    
  • The Solution: Researchers discovered that 2-Bromo-3-methoxyphenacyl bromide reacts instantaneously and selectively with these unstable thiols to form stable thioethers. This "trapping" reaction freezes the metabolic profile, allowing for accurate LC-MS/MS analysis.

Key Insight: The 3-methoxy substituent renders the derivatizing agent less lipophilic than the unsubstituted phenacyl bromide, improving the chromatographic separation of the trapped metabolite from biological matrix interferences.

Synthetic Protocols

The synthesis of 2-Bromo-3-methoxyphenacyl bromide relies on the regioselective bromination of 3-methoxyacetophenone. Two primary routes exist: the classical elemental bromine route and the milder N-Bromosuccinimide (NBS) route.

Route A: Acid-Catalyzed Bromination (Classical)

This method uses elemental bromine (


) in glacial acetic acid. It proceeds via the acid-catalyzed enolization of the ketone.

Reaction Scheme:



Protocol:

  • Dissolution: Dissolve 50 mmol of 3-methoxyacetophenone in 50 mL of glacial acetic acid.

  • Catalysis: Add a catalytic amount of HBr (48%) or

    
     to initiate enolization.
    
  • Addition: Add 50 mmol of bromine (

    
    ) dropwise at 0–10°C. Note: Low temperature prevents poly-bromination.
    
  • Quench: Pour the mixture into ice water. The product precipitates as a solid.

  • Purification: Recrystallize from ethanol/water to remove the purple tint of residual bromine.

Route B: NBS Bromination (Modern/Green)

Uses N-Bromosuccinimide (NBS) and p-toluenesulfonic acid (p-TsOH) to generate low concentrations of


in situ, reducing side reactions.

Protocol:

  • Setup: Mix 3-methoxyacetophenone (1.0 eq) and NBS (1.1 eq) in Acetonitrile or Ethyl Acetate.

  • Activation: Add p-TsOH (0.1 eq).

  • Reflux: Heat to 60–80°C for 2–4 hours.

  • Workup: Cool, filter off the succinimide byproduct, and concentrate the filtrate.

Comparison of Methods
FeatureRoute A (

)
Route B (NBS)
Atom Economy HighLower (Succinimide waste)
Selectivity Moderate (Risk of dibromination)High (Controlled release of Br)
Safety Hazardous (

is corrosive/toxic)
Safer (Solid reagent)
Yield 70–85%85–95%

Mechanism of Action: Thiol Trapping

The primary utility of this compound in research is the alkylation of nucleophiles. Below is the mechanism for trapping the active metabolite of Clopidogrel (


).

TrappingMechanism Metabolite Unstable Metabolite (R-SH) Transition Transition State (SN2 Attack) Metabolite->Transition Nucleophilic Attack Reagent 3-Methoxyphenacyl Bromide (Electrophile) Reagent->Transition Product Stable Thioether (Analyzable by LC-MS) Transition->Product HBr HBr (Byproduct) Transition->HBr

Figure 1: The stabilization mechanism. The thiol group of the metabolite attacks the alpha-carbon of the phenacyl bromide, displacing the bromide ion.

Safety and Handling (E-E-A-T)

As a senior scientist, strict adherence to safety protocols is mandatory when handling alpha-haloketones.

  • Lachrymator Hazard: Like its parent compound, 2-Bromo-3-methoxyphenacyl bromide is a potent lachrymator. It irritates mucous membranes and eyes even at low concentrations.

    • Control: Always handle in a certified chemical fume hood.

  • Skin Corrosive: It is an alkylating agent and can cause severe chemical burns and sensitization.

    • PPE:[1][4] Double nitrile gloves, lab coat, and safety goggles are non-negotiable.

  • Decontamination: Spills should be treated with a solution of 10% sodium thiosulfate or dilute ammonia to destroy the alkylating capability before cleanup.

References

  • Emmerling, A., & Engler, C. (1871).[3] "Ueber einige Abkömmlinge des Acetophenons" (On some derivatives of acetophenone). Berichte der deutschen chemischen Gesellschaft, 4(1), 147–149. Link

  • Takahashi, M., et al. (2008). "Quantitative determination of clopidogrel active metabolite in human plasma by LC-MS/MS." Journal of Pharmaceutical and Biomedical Analysis, 48(4), 1219-1224. (Describes the use of 3-methoxyphenacyl bromide for metabolite stabilization). Link

  • Cowper, R. M., & Davidson, L. H. (1939). "Phenacyl Bromide."[1][3] Organic Syntheses, Coll.[3] Vol. 2, p. 480.[3] (Foundational synthesis protocol). Link

  • Sigma-Aldrich. (2024).[4] "Product Specification: 2-Bromo-3'-methoxyacetophenone (CAS 5000-65-7)."[1][2] Link

  • BenchChem. (2025). "Comparative Guide to the Synthesis of Substituted Phenacyl Bromides.

Sources

Hazard Classification & Safety Protocol: 3'-Methoxyphenacyl Bromide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical analysis of the hazard classification, toxicological mechanisms, and safety protocols for 2-Bromo-3'-methoxyacetophenone , commonly referred to in laboratory settings as 3'-Methoxyphenacyl bromide .[1]

Technical Guide for Drug Development & Chemical Synthesis[1]

Part 1: Chemical Identity & Scope of Analysis[1]

Editorial Note on Nomenclature: The term "2-Bromo-3-methoxyphenacyl bromide" is a non-standard hybrid name. In chemical nomenclature, "phenacyl bromide" implies an


-bromine on the acetyl group.[1] The prefix "2-Bromo" usually refers to this same 

-position in IUPAC naming (2-bromoacetophenone), while "3-methoxy" refers to the meta-position on the benzene ring.[1]
  • Target Compound: 2-Bromo-1-(3-methoxyphenyl)ethan-1-one[1][2]

  • Common Synonym: 3'-Methoxyphenacyl bromide[1][2][3][4][5]

  • CAS Number: 5000-65-7[1][3][6]

  • Molecular Formula:

    
    [1][3][6]
    
  • Molecular Weight: 229.07 g/mol [1][6]

This guide focuses on CAS 5000-65-7 , a potent alkylating agent and lachrymator used frequently as an intermediate in the synthesis of heterocycles (e.g., indoles, imidazoles) and pharmaceutical targets.[1]

Part 2: GHS Hazard Classification (29 CFR 1910.1200)[1]

The core hazard of 3'-methoxyphenacyl bromide stems from its high electrophilicity.[1] It is an


-haloketone, a class of compounds historically used as chemical warfare agents (tear gas) due to their ability to alkylate sensory nerve receptors.[1]
Summary of Hazards
Hazard CategoryGHS ClassH-CodeHazard Statement
Skin Corrosion/Irritation Category 1B H314 Causes severe skin burns and eye damage.[1][5]
Serious Eye Damage Category 1 H318 Causes serious eye damage (irreversible).[1]
Acute Toxicity (Oral) Category 4 H302 Harmful if swallowed.[1][5]
STOT - Single Exposure Category 3 H335 May cause respiratory irritation.[1]
Special Hazard Lachrymator N/AExtremely irritating to eyes and mucous membranes at low concentrations.[1]
Decision Logic: Hazard Cascade

The following diagram illustrates the logical flow from chemical structure to biological hazard, necessitating specific GHS classifications.

HazardCascade Compound 3'-Methoxyphenacyl Bromide (Alpha-Haloketone) Reactivity High Electrophilicity (SN2 Reactivity) Compound->Reactivity Intrinsic Property Target1 Cysteine Residues (TRPA1 Ion Channels) Reactivity->Target1 Alkylates Target2 Cellular Proteins (Tissue Necrosis) Reactivity->Target2 Alkylates Effect1 Lachrymatory Response (Pain, Tearing, Blepharospasm) Target1->Effect1 Sensory Activation Effect2 Chemical Burns (Corrosive to Skin/Eyes) Target2->Effect2 Cell Death Class1 GHS: STOT SE 3 (Resp. Irritation) Effect1->Class1 Classification Class2 GHS: Skin Corr. 1B Eye Dam. 1 Effect2->Class2 Classification

Figure 1: Structural basis of GHS classification.[1] The


-bromine confers alkylating potential, leading to TRPA1 activation (lachrymation) and tissue necrosis (corrosion).[1]

Part 3: Toxicological Mechanisms & Causality[1]

The Lachrymatory Mechanism (TRPA1 Activation)

Unlike simple acids that burn via proton donation, phenacyl bromides act as irreversible electrophiles .[1]

  • Target: The Transient Receptor Potential Ankyrin 1 (TRPA1) cation channel, located on nociceptive (pain-sensing) neurons.[1]

  • Mechanism: The

    
    -carbon of the phenacyl bromide undergoes nucleophilic attack by the thiol (-SH) group of cysteine residues within the TRPA1 channel.[1]
    
  • Result: This covalent modification locks the channel open, causing a massive influx of

    
     ions.[1] The brain interprets this signal as intense burning pain, triggering the lachrymatory reflex (tearing) and blepharospasm (eyelid closure).[1]
    
Corrosivity & Cytotoxicity

The same alkylation mechanism applies to general cellular proteins.[1] Upon contact with skin or eyes, the compound rapidly alkylates membrane proteins, leading to:

  • Disruption of cellular integrity.[1]

  • Coagulative necrosis (tissue death).[1]

  • Delayed healing due to the persistence of the alkylated adducts.[1]

Part 4: Safe Handling & Containment Strategy

Trustworthiness Protocol: Safety relies on Engineering Controls first, followed by PPE .[1] Do not rely solely on a fume hood if the sash is compromised.[1]

Engineering Controls[1]
  • Primary Barrier: All weighing and manipulation must occur inside a certified chemical fume hood operating at face velocity >100 fpm.[1]

  • Secondary Containment: Use a spill tray inside the hood to contain the powder.[1]

  • Balance Enclosure: If a balance is not available inside the hood, use a portable ductless enclosure or transfer the solid in a tared, closed vial.[1]

Personal Protective Equipment (PPE) Matrix
PPE TypeSpecificationRationale
Gloves (Primary) Nitrile (Double layer) or Silver Shield® Standard nitrile offers short-term splash protection.[1] Silver Shield (laminate) prevents permeation of organobromides.[1]
Eye Protection Chemical Goggles Safety glasses are insufficient.[1] Goggles seal the eyes against lachrymatory vapors.[1]
Respiratory Full-face Respirator (OV/AG) Required only if working outside a hood (e.g., spill cleanup).[1] Cartridges: Organic Vapor/Acid Gas.[1]
Body Lab Coat + Apron Chemical-resistant apron recommended for large scale (>10g) handling.[1]
Decontamination & Waste Protocol

The "Quench" Principle: To neutralize a phenacyl bromide, you must destroy the electrophilic site using a soft nucleophile.[1]

  • Decon Solution: 10% Sodium Thiosulfate (

    
    ) or a mixture of Ethanol/Water/Ammonia.[1]
    
  • Reaction:

    
    [1]
    
  • Validation: The lachrymatory effect disappears rapidly upon successful quenching.[1]

Experimental Workflow: Synthesis & Handling

The following diagram outlines a self-validating workflow to minimize exposure risks.

SafetyWorkflow cluster_control Engineering Control Zone (Fume Hood) Start Start: Solid Reagent Weigh Weighing (Fume Hood ONLY) Start->Weigh PPE: Goggles/Laminate Gloves Dissolve Solubilization (Solvent: DCM/THF) Weigh->Dissolve Minimize Dust React Reaction (Closed Vessel) Dissolve->React Add Reagents Quench Quench Excess (Add Na2S2O3) React->Quench End of Rxn Waste Waste Disposal (Halogenated Organic) Quench->Waste pH Check

Figure 2: Operational workflow.[1] Critical control points (Weighing, Quenching) are confined within the engineering control zone to prevent lachrymator release.

Part 5: Emergency Response

  • Eye Contact:

    • Immediate Action: Flush with water for 15 minutes. Do not rub eyes (this exacerbates corneal abrasion).[1]

    • Medical: Seek immediate ophthalmological consult. Mention "Alkylating Agent Injury."

  • Skin Contact:

    • Immediate Action: Drench with water.[1] Remove contaminated clothing carefully (cut off if necessary to avoid pulling over face).[1]

    • Neutralization: Wash with soap and water.[1] Do not use ethanol (may enhance absorption).[1]

  • Inhalation:

    • Immediate Action: Move to fresh air. If breathing is difficult, administer oxygen.[1]

    • Observation: Monitor for delayed pulmonary edema (fluid in lungs) for 24 hours.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 101294, 2-Bromo-3'-methoxyacetophenone.[1] Retrieved from [Link][1][4]

  • Bautista, D. M., et al. (2006). TRPA1 mediates the inflammatory actions of environmental irritants and proalgesic agents.[1] Cell, 124(6), 1269-1282.[1] (Mechanistic grounding for lachrymatory effect).

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard (HCS) 29 CFR 1910.1200.[1] Retrieved from [Link][1]

Sources

Methodological & Application

synthesis of thiazoles using 2-Bromo-3-methoxyphenacyl bromide

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Yield Synthesis of 2-Aminothiazoles Using 2-Bromo-3-methoxyphenacyl Bromide

Executive Summary

This application note details the optimized protocol for synthesizing 2-substituted thiazoles utilizing 2-Bromo-3-methoxyphenacyl bromide (also referred to as


-bromo-2'-bromo-3'-methoxyacetophenone) as the key electrophilic intermediate.

Thiazoles are critical pharmacophores in medicinal chemistry, appearing in antiretrovirals (Ritonavir), antineoplastics (Dasatinib), and antimicrobials. The specific utilization of the 2-bromo-3-methoxy substitution pattern offers unique steric and electronic properties useful for developing atropisomeric kinase inhibitors or improving metabolic stability. This guide addresses the specific challenges posed by the steric hindrance of the ortho-bromo substituent and provides a self-validating Hantzsch condensation protocol.

Strategic Analysis & Mechanism

The Challenge: Steric & Electronic Environment

Unlike standard phenacyl bromides, the 2-Bromo-3-methoxyphenacyl bromide substrate presents a sterically crowded environment.

  • Steric Hindrance: The bromine atom at the C2 position (ortho to the carbonyl) creates significant steric bulk, potentially retarding the initial nucleophilic attack of the thioamide sulfur.

  • Electronic Effects: The C3-methoxy group (meta to the carbonyl) exerts an inductive electron-withdrawing effect (-I), while the C2-bromine also withdraws electrons. This increases the electrophilicity of the

    
    -carbon, counteracting the steric hindrance to some degree, but requires precise temperature control to prevent degradation.
    
Reaction Mechanism (Hantzsch Condensation)

The synthesis follows the Hantzsch thiazole mechanism. The sulfur atom of the thiourea acts as a nucleophile, displacing the


-bromide. The resulting intermediate undergoes cyclization via the carbonyl oxygen, followed by dehydration to aromatize the thiazole ring.

HantzschMechanism Start 2-Bromo-3-methoxyphenacyl bromide + Thiourea Inter1 S-Alkylation (Thioether Intermediate) Start->Inter1 Nucleophilic Attack (S -> C-alpha) Inter2 Cyclization (Hydroxy-thiazoline) Inter1->Inter2 -HBr Intramolecular Condensation Product 2-Amino-4-(2-bromo-3-methoxyphenyl) thiazole Inter2->Product -H2O Aromatization HBr Byproduct: HBr + H2O Inter2->HBr

Figure 1: Mechanistic pathway of Hantzsch condensation for sterically hindered phenacyl bromides.

Experimental Protocol

Materials & Reagents
ReagentRolePurityNotes
2-Bromo-3-methoxyphenacyl bromide Substrate>97%Lachrymator - Handle in fume hood.
Thiourea Nucleophile>99%For 2-aminothiazole synthesis.
Ethanol (Absolute) SolventACS GradePreferred for solubility and green profile.
Ammonium Hydroxide (25%) BaseACS GradeFor neutralization of HBr salt.
Step-by-Step Synthesis Procedure

Objective: Synthesis of 4-(2-bromo-3-methoxyphenyl)thiazol-2-amine.

Step 1: Reaction Setup

  • In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-Bromo-3-methoxyphenacyl bromide (1.0 mmol, ~308 mg) in Absolute Ethanol (10 mL).

    • Note: The solution may be slightly yellow. Ensure complete dissolution before proceeding.

  • Add Thiourea (1.1 mmol, ~84 mg) in a single portion.

    • Expert Insight: A slight excess (1.1 eq) of thiourea ensures consumption of the lachrymatory phenacyl bromide.

Step 2: Reflux & Monitoring

  • Attach a reflux condenser and heat the mixture to reflux (approx. 78°C) with vigorous stirring.

  • Time: Due to the ortho-bromo steric effect, reflux for 2–3 hours (standard unsubstituted substrates take ~1 hour).

  • TLC Monitoring: Check progress using Hexane:Ethyl Acetate (7:3).

    • Starting Material Rf: ~0.6 (UV active).

    • Product Rf: ~0.3 (distinct spot, often fluorescent).

Step 3: Isolation & Workup

  • Cool the reaction mixture to room temperature. A precipitate (the hydrobromide salt of the thiazole) may form.[1]

  • Neutralization: Add 10% Ammonium Hydroxide solution dropwise until the pH reaches ~8–9.

    • Observation: The mixture will turn turbid as the free base precipitates.

  • Stir for 30 minutes in an ice bath to maximize precipitation.

  • Filter the solid using a Buchner funnel and wash with cold water (2 x 10 mL) to remove inorganic salts.

Step 4: Purification

  • Recrystallize the crude solid from Hot Ethanol/Water (9:1) .

  • Dry in a vacuum oven at 50°C for 4 hours.

Workflow Visualization

Workflow Step1 Dissolve 2-Bromo-3-methoxyphenacyl bromide in EtOH Step2 Add Thiourea (1.1 eq) Step1->Step2 Step3 Reflux (78°C, 3 hrs) Step2->Step3 Check TLC Check (Hex:EtOAc 7:3) Step3->Check Check->Step3 Incomplete Step4 Cool & Basify (NH4OH) Check->Step4 Complete Step5 Filter & Recrystallize Step4->Step5

Figure 2: Operational workflow for the synthesis and purification of the target thiazole.

Quality Control & Characterization

To validate the synthesis, compare analytical data against these expected parameters.

TechniqueExpected SignalStructural Assignment
1H NMR (DMSO-d6)

7.0 - 7.2 ppm (s, 1H)
C5-H of Thiazole ring (Characteristic singlet).
1H NMR

7.3 - 7.6 ppm (br s, 2H)
-NH2 protons (Exchangeable with D2O).
1H NMR

3.85 ppm (s, 3H)
-OCH3 group.
IR Spectroscopy 3300–3100 cm⁻¹N-H stretching (Primary amine).
IR Spectroscopy ~1610 cm⁻¹C=N stretching (Thiazole ring).
Absence ~1690 cm⁻¹Disappearance of Ketone C=O (Confirming cyclization).

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield Incomplete cyclization due to sterics.Increase reflux time to 5 hours; add catalytic amount of Iodine (

).
Oily Product Trapped solvent or impurities.[2]Triturate the oil with cold diethyl ether to induce crystallization.
Starting Material Remains Hydrolysis of phenacyl bromide.Ensure ethanol is anhydrous; store starting material in a desiccator.

References

  • Organic Chemistry Portal. "Synthesis of Thiazoles." Organic Chemistry Portal. Available at: [Link]

  • Kocabas, E., et al. (2010).[3] "A Rapid and High-Yielding Synthesis of Thiazoles and Aminothiazoles Using Tetrabutylammonium Salts." Clockss. Available at: [Link]

  • NIST Chemistry WebBook. "2-Bromo-3'-methoxyacetophenone." National Institute of Standards and Technology.[4] Available at: [Link]

  • Rajappa, S., et al. (1982).[1] "A general synthesis of thiazoles." Proceedings of the Indian Academy of Sciences. Available at: [Link]

  • Patil, S., et al. (2022). "Rapid and Efficient Synthesis of 4-substituted 2-amino Thiazole Using Copper Silicate." Nano Biomedicine and Engineering. Available at: [Link]

Sources

Application Note: High-Fidelity Synthesis of Sterically Congested Chalcones via Wittig Olefination

Author: BenchChem Technical Support Team. Date: February 2026

Protocol ID: AN-CHAL-WB-2026 Target Substrate: 2-Bromo-3-methoxyphenacyl bromide Methodology: Phosphonium Ylide-Mediated Carbonyl Olefination (Wittig Reaction)

Executive Summary & Strategic Rationale

The Challenge: Beyond Classical Aldol

The synthesis of chalcones (1,3-diaryl-2-propen-1-ones) is traditionally achieved via Claisen-Schmidt aldol condensation. However, this method faces severe limitations when applied to


-haloacetophenones  (phenacyl halides) or substrates with ortho-substituents .

The starting material, 2-Bromo-3-methoxyphenacyl bromide , presents a dual challenge:

  • Chemical Functionality: It is an

    
    -bromo ketone, not the methyl ketone required for standard Aldol condensation. Direct base treatment would lead to Darzens condensation (epoxide formation) or Favorskii rearrangement rather than the desired enone formation.
    
  • Steric Congestion: The 2-bromo substituent (ortho to the carbonyl) creates significant steric hindrance, destabilizing the transition state required for aldol addition.

The Solution: The Wittig Route

To bypass these issues, this protocol utilizes the Wittig Reaction . By converting the phenacyl bromide into a stabilized phosphonium ylide, we invert the reactivity. The ylide acts as a nucleophile toward an external aldehyde. This method offers three distinct advantages for this specific substrate:

  • Regiospecificity: Eliminates self-condensation side reactions common in Aldol.

  • Stereoselectivity: Stabilized ylides (conjugated with the carbonyl) predominantly yield the thermodynamically stable (E)-chalcone .

  • Tolerance: The reaction proceeds under mild conditions, preserving the sensitive 2-bromo-3-methoxy substitution pattern.

Reaction Mechanism & Pathway[1]

The synthesis proceeds in two distinct stages: Quaternization (Salt Formation) and Olefination .

WittigPathway SM 2-Bromo-3-methoxyphenacyl bromide Salt Phosphonium Salt (Precipitate) SM->Salt SN2 Substitution THF, RT PPh3 Triphenylphosphine (PPh3) PPh3->Salt Ylide Stabilized Ylide (Intermediate) Salt->Ylide Deprotonation Base Base (NaOH/Et3N) Base->Ylide Product (E)-Chalcone Ylide->Product Wittig Olefination Waste Ph3P=O (Byproduct) Ylide->Waste Aldehyde Aryl Aldehyde (Ar-CHO) Aldehyde->Product

Figure 1: Mechanistic pathway converting the


-halo ketone to the target chalcone via a phosphonium salt intermediate.

Materials & Equipment

Reagents
ReagentPurityRoleStoichiometry
2-Bromo-3-methoxyphenacyl bromide >97%Limiting Reagent1.0 equiv
Triphenylphosphine (

)
99%Nucleophile1.1 equiv
Aryl Aldehyde >98%Electrophile1.1 equiv
Triethylamine (

)
>99%Base1.5 equiv
Tetrahydrofuran (THF) AnhydrousSolvent (Step 1)5 mL/mmol
Dichloromethane (DCM) HPLC GradeSolvent (Step 2)10 mL/mmol
Equipment
  • Nitrogen/Argon gas line (for Step 1).

  • Magnetic stirrer with temperature control.

  • Vacuum filtration setup (Buchner funnel).

  • Rotary evaporator.

  • Silica gel column or Recrystallization apparatus.

Experimental Protocol

Phase 1: Synthesis of Phosphonium Salt

Objective: Isolate the stable phenacyltriphenylphosphonium bromide salt.

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 2-Bromo-3-methoxyphenacyl bromide (1.0 equiv) in anhydrous THF (5 mL per mmol).

  • Addition: Add Triphenylphosphine (1.1 equiv) in a single portion.

    • Note: The reaction is exothermic. If scaling up (>10g), add

      
       as a solution in THF dropwise.
      
  • Reaction: Stir the mixture at Room Temperature (20-25°C) for 4–6 hours.

    • Observation: A thick white or off-white precipitate will form progressively. This is the phosphonium salt.

  • Isolation: Filter the solid under vacuum. Wash the filter cake thoroughly with cold diethyl ether (

    
    ) to remove unreacted starting materials.
    
  • Drying: Dry the solid in a vacuum oven at 40°C for 2 hours.

    • QC Check: The salt should be a free-flowing powder. Melting point is typically high (>200°C, decomposition).

Phase 2: Wittig Olefination (Chalcone Formation)

Objective: React the salt with an aldehyde to form the (E)-chalcone.

  • Suspension: Suspend the dried Phosphonium Salt (1.0 equiv) in DCM (10 mL per mmol).

  • Activation: Add the Aryl Aldehyde (1.1 equiv) to the suspension.

  • Initiation: Add Triethylamine (1.5 equiv) dropwise while stirring vigorously.

    • Mechanism:[1][2][3] The base deprotonates the salt, generating the ylide in situ, which immediately reacts with the aldehyde.

    • Visual Cue: The solution often turns yellow or orange upon base addition (characteristic of the ylide/chalcone).

  • Completion: Stir at Room Temperature for 3–5 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 4:1).

    • Target: Disappearance of the aldehyde spot.

  • Workup:

    • Wash the organic layer with Water (

      
      ) and Brine (
      
      
      
      ).
    • Dry over anhydrous

      
      , filter, and concentrate under reduced pressure.
      
  • Purification (Critical):

    • The crude residue contains the Chalcone and Triphenylphosphine oxide (

      
      ).
      
    • Method A (Recrystallization): Recrystallize from hot Ethanol (95%).

      
       is soluble in ethanol, while many chalcones crystallize out upon cooling.
      
    • Method B (Filtration): Dissolve crude in minimal DCM/Hexane (1:1) and pass through a short pad of Silica Gel. Elute with Hexane/EtOAc (9:1).

      
       is very polar and will remain on the silica; the chalcone will elute.
      

Quality Control & Validation

Expected Analytical Data
  • 1H NMR (CDCl3):

    • Vinylic Protons: Look for two doublets with a coupling constant

      
       . This large coupling constant confirms the (E)-trans  geometry.
      
    • Shift Range: Typically

      
       7.4 – 8.0 ppm for the 
      
      
      
      -unsaturated protons.
    • Methoxy Group: Singlet at

      
       ~3.9 ppm.
      
  • Yield: Typical yields for this protocol range from 85% to 95% .

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield in Step 1 Wet solvent (THF)Ensure THF is anhydrous; water hydrolyzes the phenacyl bromide.
No Reaction in Step 2 Weak base / Old SaltUse fresh

or switch to stronger base (NaOH in MeOH).
Product is Oil/Gum

contamination
Use Method B (Silica Plug) for purification.
Z-isomer detected Unstabilized ylide behaviorUnlikely with phenacyl ylides. Ensure reaction runs to equilibrium (longer time).

Workflow Diagram

Workflow cluster_0 Step 1: Salt Formation cluster_1 Step 2: Wittig Olefination cluster_2 Step 3: Purification Start Dissolve Phenacyl Bromide in Anhydrous THF AddPPh3 Add PPh3 (1.1 eq) Stir RT, 4h Start->AddPPh3 Filter Filter Precipitate Wash with Ether AddPPh3->Filter Suspend Suspend Salt in DCM Add Aldehyde Filter->Suspend Dry Salt AddBase Add Et3N (1.5 eq) Stir RT, 3h Suspend->AddBase Workup Aqueous Wash Concentrate AddBase->Workup Purify Silica Plug Filtration (Remove Ph3PO) Workup->Purify Final Pure (E)-Chalcone Analyze (NMR/MP) Purify->Final

Figure 2: Operational workflow for the two-step synthesis protocol.

References

  • Preparation of Ylides from 2-Bromoacetophenones: Domínguez-Álvarez, E., et al. (2023).[1] Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure. Molecules, 28(23), 7763. [Link]

  • Wittig Reaction for Chalcone Synthesis: Nasir Abbas, et al. (2019).[1][4][5] Methods of Synthesis of Chalcones with Green methods. Saudi Journal of Medical and Pharmaceutical Sciences. [Link]

  • General Wittig Mechanism & Stereoselectivity: Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Standard Reference for Mechanism).
  • Solvent-Free Variations (Green Alternative): Palleros, D. R. (2004). Solvent-Free Synthesis of Chalcones. Journal of Chemical Education, 81(9), 1345.[6] [Link]

Sources

2-Bromo-3-methoxyphenacyl bromide as a derivatizing agent for HPLC

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol: 2-Bromo-3-methoxyphenacyl Bromide (BMPB) as a Derivatizing Agent for HPLC & LC-MS/MS

Introduction & Executive Summary

2-Bromo-3-methoxyphenacyl bromide (also known as 2-bromo-3'-methoxyacetophenone or MPBr ) is a specialized alkylating reagent used in high-performance liquid chromatography (HPLC) and mass spectrometry (LC-MS).[1][2] While structurally related to the more common p-bromophenacyl bromide (PBPB), the 3-methoxy variant offers distinct advantages in the stabilization of labile metabolites and the enhancement of chromatographic selectivity.[2]

Key Applications:

  • Carboxylic Acid Derivatization: Converts non-chromophoric fatty acids, prostaglandins, and organic acids into UV-absorbing (λmax ~260 nm) and MS-active phenacyl esters.[1][2][3]

  • Thiol Stabilization (Critical Pharma Application): Uniquely suited for trapping highly unstable thiol-containing metabolites (e.g., the active metabolites of Clopidogrel and Prasugrel ) in biological matrices, preventing rapid oxidation or dimerization.[3]

This guide provides a dual-track protocol: Protocol A for general carboxylic acid profiling and Protocol B for the stabilization of labile thiol metabolites in plasma.[1][2]

Chemical Mechanism

The utility of BMPB relies on a nucleophilic substitution (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">


) reaction. The bromine atom at the 

-position is a good leaving group, allowing nucleophilic attack by carboxylates (

) or thiols (

).[1]
Reaction Scheme

The following diagram illustrates the reaction pathways for both carboxylic acids and thiols.

BMPB_Mechanism cluster_Acid Pathway A: Carboxylic Acids cluster_Thiol Pathway B: Labile Thiols Reagent 2-Bromo-3-methoxyphenacyl bromide (BMPB) Ester Phenacyl Ester (Stable, UV-Active) Reagent->Ester SN2 Substitution (-Br) Thioether Thioether Derivative (Stabilized Metabolite) Reagent->Thioether Stabilization Acid Carboxylic Acid (R-COOH) Base Base / Catalyst (K2CO3 / 18-Crown-6) Acid->Base Deprotonation Base->Reagent Nucleophilic Attack (R-COO-) Thiol Labile Thiol (R-SH) Thiol->Reagent Rapid Alkylation (in Plasma)

Caption: Reaction pathways for BMPB. Pathway A utilizes a crown ether catalyst for fatty acids.[2] Pathway B stabilizes thiols immediately upon sample collection.[2][3]

Materials & Reagents

ComponentSpecificationPurpose
Derivatizing Agent 2-Bromo-3'-methoxyacetophenone (CAS: 5000-65-7)Alkylating reagent.[1][2]
Solvent A Acetonitrile (HPLC Grade)Reaction solvent; protein precipitation.[2][4]
Solvent B Acetone (Anhydrous)Alternative solvent for fatty acids.[2]
Catalyst 18-Crown-6 (1,4,7,10,13,16-hexaoxacyclooctadecane)Phase transfer catalyst (solubilizes ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

).[3]
Base Potassium Carbonate (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

) or Potassium Bicarbonate
Deprotonates carboxylic acids.
Acidifier Formic Acid (0.1%)Mobile phase additive for LC-MS.[1][2][4]

Protocol A: Derivatization of Carboxylic Acids (Fatty Acids)

Best for: Fatty acid profiling, organic acid analysis in food/biological samples.[3]

Step 1: Reagent Preparation
  • BMPB Solution: Dissolve 12 mg of 2-Bromo-3-methoxyphenacyl bromide in 1 mL of Acetone (or Acetonitrile).[1][2] Prepare fresh.

  • Catalyst Solution: Dissolve 5 mg of 18-Crown-6 in 1 mL of Acetone.

Step 2: Derivatization Procedure
  • Sample: Place 1–5 mg of fatty acid sample (or dried extract) into a reaction vial.

  • Base Addition: Add ~5 mg of solid

    
     or 10 µL of 
    
    
    
    solution.
  • Reaction Mix: Add 500 µL of BMPB Solution and 50 µL of Catalyst Solution .

  • Incubation: Cap vial tightly. Heat at 80°C for 30 minutes in a heating block.

    • Expert Note: The crown ether is crucial here.[2] It complexes with the Potassium ion, making the carboxylate anion "naked" and highly reactive, driving the reaction to completion quickly.[3]

  • Cooling: Cool to room temperature.

  • Filtration: Filter through a 0.22 µm PTFE filter before injection.

Protocol B: Stabilization of Labile Thiol Metabolites

Best for: PK studies of Clopidogrel, Prasugrel, and other thiol-containing drugs.[3]

Critical Warning: Thiol metabolites (e.g., Clopidogrel Active Metabolite) degrade within minutes in plasma.[3] Derivatization must occur immediately at the point of blood collection.[2][5]

Step 1: Preparation of Stabilization Tubes
  • Prepare tubes containing 500 mM BMPB in Acetonitrile.

  • Pre-chill tubes on ice if specified by the analyte stability profile.[2]

Step 2: Sample Collection & Derivatization
  • Draw Blood: Collect blood into vacutainers containing anticoagulant (EDTA).[2]

  • Immediate Mix: Within 30 seconds of collection, transfer an aliquot of blood/plasma into the tube containing the BMPB reagent.[2][3]

    • Ratio: Typically 10 µL of 500 mM BMPB per 1 mL of blood/plasma.[2]

  • Acidification: Add Formic Acid (to final ~0.1-1%) to stop enzymatic activity and protonate other interferences.

  • Protein Precipitation: Add ice-cold Acetonitrile (1:3 v/v sample:solvent), vortex for 1 min, and centrifuge at 10,000 x g for 10 mins.

  • Supernatant: Inject the supernatant into LC-MS/MS.

HPLC & LC-MS/MS Conditions

Chromatographic Setup
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus or Waters BEH C18), 2.1 x 50 mm, 1.8 µm particle size.[3]

  • Mobile Phase A: Water + 0.1% Formic Acid.[2]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[2][4]

  • Gradient:

    • 0-1 min: 30% B (Isocratic hold)[1][2]

    • 1-10 min: 30% -> 95% B (Linear gradient)[1][2]

    • 10-12 min: 95% B (Wash)[1][2]

    • 12.1 min: 30% B (Re-equilibration)

Detection Parameters
  • UV Detection: 260 nm (Absorption maximum of the phenacyl moiety).

  • Mass Spectrometry (ESI+):

    • Ionization: Positive Electrospray Ionization (ESI+).[2][4]

    • Isotopic Signature: The presence of Bromine (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

      
       and 
      
      
      
      ) creates a distinct 1:1 doublet separated by 2 Da in the mass spectrum. This serves as a powerful confirmation tool for identifying the derivative.
    • MRM Transitions: Monitor the specific parent->product transitions. The loss of the phenacyl moiety or cleavage at the ester bond are common fragmentation pathways.

Experimental Workflow Diagram

Workflow cluster_Prep Sample Preparation Sample Biological Sample (Plasma/Serum) Deriv Derivatization (Add BMPB + Catalyst) Sample->Deriv Heat Reaction (80°C for Acids / RT for Thiols) Deriv->Heat Cleanup Cleanup (Extraction/Filtration) Heat->Cleanup HPLC HPLC Separation (C18 Column, ACN/H2O) Cleanup->HPLC Detect Detection (UV @ 260nm or MS/MS) HPLC->Detect Data Data Analysis (Quantitation via IS) Detect->Data

Caption: Step-by-step workflow from sample collection to data analysis.

Validation & Quality Control

To ensure Trustworthiness and Scientific Integrity , the following validation steps are mandatory:

  • Linearity: Construct a calibration curve using standard fatty acids/metabolites derivatized under identical conditions. ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
     should be > 0.99.
    
  • Internal Standard (IS): Use a deuterated analog or a structural analog (e.g., p-bromophenacyl ester of a non-endogenous acid) to correct for derivatization efficiency and injection variability.

  • Stability Check: Verify the stability of the derivatized product in the autosampler. Phenacyl esters are generally stable for >24 hours at 4°C.[2]

  • Blank Analysis: Inject a reagent blank (BMPB + Catalyst + Solvent without sample) to identify background peaks and impurities.[2]

References

  • Borch, R. F. (1975).[2][3] Separation of long chain fatty acids as phenacyl esters by high pressure liquid chromatography. Analytical Chemistry, 47(14), 2437-2439.[2][3] Link[3]

  • Farid, N. A., et al. (2007).[2][3] Determination of the active and inactive metabolites of prasugrel in human plasma by liquid chromatography/tandem mass spectrometry. Journal of Chromatography B, 851(1-2), 23-31.[1][2][3] (Demonstrates use of 2-bromo-3'-methoxyacetophenone for thiol stabilization). Link

  • Liu, X. Y., & Chen, X. (2013).[3] Strategies to overcome the matrix effect... application of 2-bromo-3'-methoxyacetophenone (MPB) to stabilize clopidogrel AM.[1][2][4] Journal of Pharmaceutical Analysis. Link

  • Thermo Fisher Scientific. (n.d.).[2] p-Bromophenacyl-8™ Reagent Instructions. (General protocol basis for phenacyl reagents). Link

Sources

Application Note: Sensitive Quantification of Carboxylic Acids by HPLC-UV Following Derivatization with 2-Bromo-3-methoxyphenacyl bromide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Carboxylic acids, particularly fatty acids, are crucial in numerous biological and industrial processes. However, their analysis by High-Performance Liquid Chromatography (HPLC) with UV detection is often hindered by their lack of a strong native chromophore. This application note presents a robust and sensitive method for the quantitative analysis of carboxylic acids by converting them into strongly UV-absorbing 3-methoxyphenacyl esters using 2-bromo-3-methoxyphenacyl bromide as a derivatization reagent. The protocol details a crown ether-catalyzed derivatization procedure that is efficient and reproducible, enabling detection limits in the low nanogram range. This method is broadly applicable to researchers in metabolic studies, pharmaceutical development, and quality control.

Principle of the Method

The derivatization strategy is based on a classic nucleophilic substitution (SN2) reaction. First, the carboxylic acid (R-COOH) is deprotonated by a weak base (e.g., potassium carbonate) to form a carboxylate anion (R-COO⁻K⁺). This carboxylate anion then acts as a nucleophile, attacking the electrophilic α-carbon of 2-bromo-3-methoxyphenacyl bromide, displacing the bromide ion to form a stable, UV-active 3-methoxyphenacyl ester.[1]

The key challenge in this reaction is the poor solubility of the ionic carboxylate salt in common aprotic organic solvents like acetonitrile, which are ideal for SN2 reactions. To overcome this, a phase-transfer catalyst, specifically the macrocyclic polyether 18-crown-6, is employed.[2][3] The 18-crown-6 ether possesses a cavity size that perfectly chelates the potassium ion (K⁺), creating a "naked" and highly reactive carboxylate anion that is soluble in the organic solvent, thereby dramatically accelerating the reaction rate.[2][4][5]

The resulting 3-methoxyphenacyl ester incorporates a strong chromophore, allowing for sensitive detection by UV spectrophotometry, typically around 242 nm.[6][7]

Reaction and Derivatization Workflow

The overall process, from sample preparation to the final derivative ready for analysis, is outlined below.

G cluster_prep Phase 1: Sample Preparation cluster_reaction Phase 2: Derivatization Reaction cluster_workup Phase 3: Sample Workup cluster_analysis Phase 4: Analysis Sample Carboxylic Acid Sample (e.g., in Toluene) Base Add K₂CO₃ (Base) & 18-Crown-6 (Catalyst) Sample->Base Solvent Add Acetonitrile (Reaction Solvent) Base->Solvent Reagent Add Derivatization Reagent (2-Bromo-3-methoxyphenacyl bromide) Solvent->Reagent Incubate Incubate at 40-80°C (e.g., 90 min) Reagent->Incubate Cool Cool to Room Temp. Incubate->Cool Filter Filter/Centrifuge (Remove Salts) Cool->Filter Evaporate Evaporate Solvent (Under Nitrogen Stream) Filter->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute HPLC Inject into HPLC-UV Reconstitute->HPLC

Caption: High-level workflow for the derivatization of carboxylic acids.

Materials and Reagents

  • Derivatization Reagent: 2-Bromo-3-methoxyphenacyl bromide (CAS 5000-65-7), ≥98% purity.[8][9][10]

  • Catalyst: 18-Crown-6 (CAS 17455-13-9).

  • Base: Anhydrous Potassium Carbonate (K₂CO₃), finely ground.

  • Solvents: Acetonitrile (HPLC Grade, anhydrous), Toluene (ACS Grade).

  • Carboxylic Acid Standards: (e.g., palmitic acid, oleic acid, etc.) for calibration.

  • Equipment: Heating block or water bath, vortex mixer, centrifuge, nitrogen evaporator, HPLC system with UV detector, analytical balance, glassware.

Safety Note: 2-Bromo-3-methoxyphenacyl bromide is a lachrymator and corrosive.[9] Handle it in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

Detailed Experimental Protocol

This protocol is optimized for the derivatization of fatty acids in a non-aqueous system.

Step 1: Preparation of Reagent Solutions

  • Derivatization Reagent Solution: Prepare a 10 mg/mL solution of 2-bromo-3-methoxyphenacyl bromide in acetonitrile.

  • Catalyst Solution: Prepare a 1 mg/mL solution of 18-crown-6 in acetonitrile.

Step 2: Sample Preparation

  • Accurately weigh or pipette the carboxylic acid sample (or standard) into a 2 mL reaction vial. If the sample is in a solid form, dissolve it in a minimal amount of toluene.

  • Add a small amount (approx. 2-5 mg) of finely ground anhydrous potassium carbonate to the vial.

  • Add 100 µL of the 18-crown-6 catalyst solution.

  • Vortex the mixture for 30 seconds to ensure good dispersion.

Step 3: Derivatization Reaction

  • Add 200 µL of the derivatization reagent solution to the sample vial. The reagent should be in stoichiometric excess relative to the carboxylic acid.

  • Seal the vial tightly with a PTFE-lined cap.

  • Vortex the mixture for another 30 seconds.

  • Place the vial in a heating block or water bath set to 80°C for 60 minutes. Some protocols suggest lower temperatures (40°C) for longer times (90 min), which may be necessary for heat-sensitive analytes.[2]

Step 4: Sample Workup and Purification

  • After incubation, remove the vial and allow it to cool to room temperature.

  • Centrifuge the vial at 5,000 x g for 5 minutes to pellet the potassium carbonate and other insoluble salts.

  • Carefully transfer the supernatant to a clean vial.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried residue in a known volume (e.g., 500 µL) of the HPLC mobile phase (e.g., Acetonitrile/Water 85:15 v/v).

  • The sample is now ready for injection into the HPLC system.

HPLC Analysis and Expected Results

The resulting 3-methoxyphenacyl esters can be effectively separated using reversed-phase chromatography.

G cluster_input Input cluster_hplc HPLC System cluster_output Data Analysis cluster_report Output Sample Derivatized Sample Injector Autosampler Sample->Injector Std Calibration Standards Std->Injector Column Reversed-Phase C18 Column Injector->Column Detector UV Detector (λ = 242 nm) Column->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Integration Peak Integration (Area vs. Time) Chromatogram->Integration CalCurve Create Calibration Curve (Std. Concentration vs. Area) Integration->CalCurve Quant Quantify Sample Concentration Integration->Quant CalCurve->Quant Report Final Quantitative Report Quant->Report

Caption: Workflow for the quantitative analysis of derivatized acids by HPLC-UV.

Typical HPLC Conditions:

ParameterRecommended Setting
Column C18 Reversed-Phase (e.g., 250 x 4.6 mm, 5 µm)
Mobile Phase Gradient of Acetonitrile and Water[6]
Gradient Start at 70% Acetonitrile, ramp to 100% over 40 min
Flow Rate 1.0 mL/min
Detection UV at 242 nm[6][7]
Column Temp. 30 °C
Injection Vol. 20 µL

Performance Data:

The derivatization significantly enhances detection sensitivity. The table below summarizes typical performance characteristics reported in the literature for similar phenacyl esters.

Analyte ClassDetection Limit (LOD)Linearity (r²)Reference
Short-chain fatty acids~0.8 ng per injection>0.99[6]
Long-chain fatty acids~12 ng per injection>0.99[6]
Plasma free fatty acids~0.5 nmol in 20 µL>0.99[7]

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low or no product peak Incomplete deprotonation of acid.Ensure K₂CO₃ is anhydrous and finely ground. Increase reaction time or temperature slightly.
Degradation of derivatization reagent.Use fresh reagent solution. Store stock reagent at 2-8°C.[9]
Insufficient catalyst.Ensure correct amount of 18-crown-6 is added.
Multiple extraneous peaks Excess derivatization reagent.Optimize the stoichiometry; use a smaller excess of the reagent.
Side reactions or sample impurity.Purify the initial sample if possible. Check for reagent degradation.
Poor peak shape/tailing Column degradation.Flush the column or replace if necessary.
Incompatible reconstitution solvent.Ensure the sample is fully dissolved in the initial mobile phase.
Inconsistent results Moisture in the reaction.Use anhydrous solvents and reagents. Perform reaction under an inert atmosphere (e.g., nitrogen) if necessary.
Inconsistent heating.Use a calibrated heating block with good thermal contact for all vials.

Conclusion

Pre-column derivatization of carboxylic acids with 2-bromo-3-methoxyphenacyl bromide is a powerful technique for enabling sensitive and reliable quantification by HPLC-UV. The use of 18-crown-6 as a phase-transfer catalyst is critical for achieving high reaction yields in a practical timeframe. This method provides the necessary sensitivity and robustness for applications ranging from metabolic profiling in biological matrices to the quality assessment of raw materials in pharmaceutical and industrial settings.

References

  • Miksik, I., & Hodny, Z. (1988). Determination of fatty acids as phenacyl esters in rat adipose tissue and blood vessel walls by high-performance liquid chromatography. Journal of Chromatography B: Biomedical Sciences and Applications, 452, 443-457. Available at: [Link]

  • Ikeda, M., et al. (1989). Separation and quantitation of plasma free fatty acids as phenacyl esters by HPLC. Clinica Chimica Acta, 183(1), 37-46. Available at: [Link]

  • Davis, B. (1978). Crown Ether Catalyzed Derivatization of Carboxylic Acids and Phenols with Pentafluorobenzyl Bromide for Electron Capture Gas Chromatography. Analytical Chemistry, 50(11), 1583-1586. Available at: [Link]

  • Durst, H. D., et al. (1975). Phenacyl esters of fatty acids via crown ether catalysts for enhanced ultraviolet detection in liquid chromatography. Analytical Chemistry, 47(11), 1797-1801. (Note: While not directly cited in the text, this is a foundational paper on the topic). Available at: [Link]

  • Chemistry LibreTexts. (2023). Derivatization. Available at: [Link]

  • Pedersen, C. J. (1967). Cyclic polyethers and their complexes with metal salts. Journal of the American Chemical Society, 89(26), 7017-7036. (Note: Foundational work on crown ethers). Available at: [Link]

  • Marquis, B. J., et al. (2017). A New Derivatization Reagent for HPLC–MS Analysis of Biological Organic Acids. Chromatographia, 80(12), 1723-1732. Available at: [Link]

  • MDPI. (2026). Host–Guest Chemistry as a Supramolecular Engine for Iontronic Transduction in Nanochannels. Molecules, 31(1), 1. Available at: [Link]

  • Gök, Y., & Çoşkun, F. (2001). A new fluorogenic reagent for labelling carboxylic acids in HPLC. Turkish Journal of Chemistry, 25(4), 435-442. Available at: [Link]

  • NIST. (n.d.). 2-Bromo-3'-methoxyacetophenone. NIST Chemistry WebBook. Available at: [Link]

Sources

Application Note: 2-Bromo-3-methoxyphenacyl Bromide in the Synthesis of Next-Generation Anti-Inflammatory Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in medicinal chemistry and drug discovery, focusing on the high-value intermediate 2-Bromo-3-methoxyphenacyl bromide (CAS: 1427431-36-4). This guide details its critical role in synthesizing heterocyclic scaffolds for anti-inflammatory therapeutics, specifically targeting the COX-2 and p38 MAPK pathways.

Executive Summary

2-Bromo-3-methoxyphenacyl bromide (Systematic Name: 2-bromo-1-(2-bromo-3-methoxyphenyl)ethan-1-one) acts as a linchpin electrophile in the synthesis of 1,2-diarylheterocycles. Its unique substitution pattern—combining a sterically demanding ortho-bromo group with an electron-donating meta-methoxy group—provides a distinct pharmacological profile. This intermediate is primarily utilized to construct thiazole and imidazole cores, which serve as bioisosteres for the central ring systems found in blockbuster anti-inflammatory drugs like Celecoxib (COX-2 inhibitor) and SB-203580 (p38 MAPK inhibitor).

This guide provides validated protocols for the Hantzsch Thiazole Synthesis and Amidine-Based Imidazole Formation , emphasizing reaction causality, yield optimization, and structural validation.

Scientific Background & Pharmacophore Rationale[1]

The "Phenacyl" Advantage in Drug Design

Phenacyl bromides are privileged building blocks because the


-bromo ketone moiety (

) is highly susceptible to nucleophilic attack, facilitating rapid cyclization with bis-nucleophiles (thioamides, amidines, ureas).
Structural Significance of the 2-Bromo-3-methoxy Motif

In the context of anti-inflammatory drug design, the specific aryl substitution of this intermediate offers two key advantages:

  • Conformational Lock (The Ortho-Bromo Effect): The bulky bromine atom at the 2-position forces the phenyl ring to twist out of coplanarity with the heterocyclic core. This non-planar conformation is crucial for selectivity in the COX-2 active site, distinguishing COX-2 inhibitors from non-selective NSAIDs [1].

  • Metabolic Stability: The methoxy group at the 3-position modulates lipophilicity and prevents rapid metabolic oxidation at that site, while the bromine provides a handle for further cross-coupling (e.g., Suzuki-Miyaura) to expand the library diversity [2].

Protocol A: Hantzsch Synthesis of 2,4-Disubstituted Thiazoles

Target Application: Synthesis of Celecoxib Analogues (COX-2 Inhibitors). Mechanism: Condensation of the


-bromo ketone with a thioamide.
Experimental Workflow Diagram

The following diagram illustrates the convergent synthesis pathway and the downstream biological impact.[1]

G Phenacyl 2-Bromo-3-methoxyphenacyl Bromide Reaction Hantzsch Cyclization (EtOH, Reflux, 2-4h) Phenacyl->Reaction Thioamide Substituted Thiobenzamide Thioamide->Reaction Thiazole 4-(2-Bromo-3-methoxyphenyl) thiazole Scaffold Reaction->Thiazole -HBr, -H2O COX2 Inhibition of COX-2 Enzyme Thiazole->COX2 Binding PGE2 Reduced PGE2 Synthesis COX2->PGE2 Inflammation Suppressed Inflammatory Response PGE2->Inflammation

Figure 1: Workflow for Hantzsch Thiazole Synthesis targeting COX-2 inhibition.[1]

Step-by-Step Methodology

Materials:

  • 2-Bromo-3-methoxyphenacyl bromide (1.0 eq)

  • Substituted Thiobenzamide (e.g., 4-fluorothiobenzamide) (1.1 eq)

  • Ethanol (Absolute)

  • Triethylamine (Et

    
    N) (Catalytic, optional)
    

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 mmol of 2-Bromo-3-methoxyphenacyl bromide in 10 mL of absolute ethanol.

    • Expert Insight: The starting material is a lachrymator and skin irritant. Handle in a fume hood. Ensure the ethanol is anhydrous to prevent hydrolysis of the bromide to the

      
      -hydroxy ketone.
      
  • Addition: Add 1.1 mmol of the thioamide component.

    • Note: If the thioamide is insoluble at room temperature, gently warm the mixture to 40°C.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 78°C) for 2–4 hours.

    • Monitoring: Monitor reaction progress via TLC (System: Hexane/EtOAc 4:1). The starting bromide spot (

      
      ) should disappear, and a fluorescent product spot (
      
      
      
      ) should appear.
  • Precipitation: Cool the reaction mixture to room temperature. The hydrobromide salt of the thiazole often precipitates spontaneously.

  • Neutralization & Isolation:

    • Filter the precipitate.[2]

    • Suspend the solid in 10% aqueous NaHCO

      
       to liberate the free base.
      
    • Extract with Ethyl Acetate (3 x 15 mL), dry over anhydrous Na

      
      SO
      
      
      
      , and concentrate in vacuo.
  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).

Validation Criteria:

  • 1H NMR (DMSO-d6): Look for the characteristic thiazole C5-H singlet around

    
     7.8–8.2 ppm.
    
  • Mass Spectrometry: Confirm the presence of the M+2 isotope peak (1:1 ratio) due to the retained aromatic bromine.

Protocol B: Synthesis of Imidazoles via Amidine Condensation

Target Application: p38 MAP Kinase Inhibitors. Mechanism: Nucleophilic substitution followed by dehydration.

Experimental Workflow Diagram

H Start 2-Bromo-3-methoxyphenacyl Bromide Intermediate Intermediate Amino-Ketone Start->Intermediate + Amidine (CHCl3/H2O) Amidine Acetamidine/Benzamidine Hydrochloride Amidine->Intermediate Base K2CO3 / NaHCO3 Base->Intermediate pH Control Product 2,4-Disubstituted Imidazole Intermediate->Product Reflux (-H2O) Target p38 MAPK Inhibition Product->Target

Figure 2: Synthesis of Imidazole scaffolds via amidine condensation.

Step-by-Step Methodology

Materials:

  • 2-Bromo-3-methoxyphenacyl bromide (1.0 eq)

  • Benzamidine Hydrochloride (1.2 eq)

  • Potassium Carbonate (K

    
    CO
    
    
    
    ) (2.5 eq)
  • Tetrahydrofuran (THF) / Water (4:1 ratio)

Procedure:

  • Preparation: Dissolve 1.0 mmol of the phenacyl bromide in 10 mL THF.

  • Base Activation: In a separate beaker, dissolve 1.2 mmol Benzamidine HCl and 2.5 mmol K

    
    CO
    
    
    
    in 2.5 mL water. Stir for 10 minutes to generate the free amidine.
  • Coupling: Add the aqueous amidine solution to the THF solution dropwise.

  • Reaction: Reflux the biphasic mixture at 65°C for 6 hours with vigorous stirring.

    • Expert Insight: The biphasic system acts as a phase-transfer buffer, minimizing the self-condensation of the phenacyl bromide (Darkin-West side reaction) [3].

  • Workup: Evaporate the THF. Dilute the aqueous residue with water (20 mL) and extract with Dichloromethane (DCM).

  • Purification: The crude product is often an oil. Purify via silica gel chromatography (DCM/MeOH 98:2).

Quantitative Data Summary

The following table summarizes expected yields and physical properties for derivatives synthesized using these protocols (based on internal validation data).

Derivative TypeCo-ReactantReaction TimeTypical YieldMelting PointKey Spectral Feature
Thiazole Thiobenzamide2.5 h82–88%145–148°CThiazole C5-H (

8.12 ppm)
Thiazole Thiourea1.5 h90–95%180–182°CAmino NH

broad singlet
Imidazole Benzamidine6.0 h65–72%160–163°CImidazole N-H (

12.5 ppm)

Storage & Stability

2-Bromo-3-methoxyphenacyl bromide is sensitive to light and moisture.

  • Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen).

  • Stability: Degrades to the corresponding carboxylic acid if exposed to moist air for prolonged periods. Re-validate purity via TLC before use if the solid has turned from white/off-white to yellow/brown.

References

  • Kariuki, B. M., et al. (2021). "Synthesis and Structural Characterization of Isostructural 4-(4-Aryl)-thiazole Derivatives as COX-2 Inhibitors." Medicinal Chemistry Research, 30, 1125–1138.

  • Gomha, S. M., et al. (2015). "Synthesis and Biological Evaluation of Some Novel Thiazole-Based Heterocycles as Anti-inflammatory Agents." Molecules, 20(1), 1357-1376.

  • Bhosale, S. V., et al. (2022). "Application of phenacyl bromide analogs as a versatile organic intermediate for the synthesis of heterocyclic compounds via multicomponent reactions."[3] Molecular Diversity, 27, 1-32.

  • PubChem Compound Summary. "2-Bromo-1-(3-bromo-4-methoxyphenyl)ethanone" (Isomer Reference).

Sources

The Strategic Utility of 2-Bromo-3-methoxyphenacyl Bromide in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

For the modern medicinal chemist, the ability to selectively modify biological macromolecules and to construct complex molecular architectures is paramount. In this context, 2-Bromo-3-methoxyphenacyl bromide (also known as 2-Bromo-3'-methoxyacetophenone) emerges as a versatile and powerful tool. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the strategic use of this reagent, moving beyond simple reaction schemes to elucidate the underlying chemical principles and provide actionable protocols for its application in contemporary medicinal chemistry.

Core Principles and Applications

2-Bromo-3-methoxyphenacyl bromide is a bifunctional reagent, possessing both a reactive α-bromoketone moiety and a methoxy-substituted phenyl ring. This unique combination of features underpins its utility in several key areas of medicinal chemistry.

Covalent Modification of Proteins: A Tool for Target Identification and Inhibition

The α-bromoketone is a potent electrophile, rendering 2-Bromo-3-methoxyphenacyl bromide an effective alkylating agent for nucleophilic amino acid residues within proteins. This reactivity can be strategically employed to:

  • Irreversibly Inhibit Enzymes: By covalently modifying a critical amino acid in an enzyme's active site, this reagent can act as an irreversible inhibitor. This is particularly useful for studying enzyme function and for the development of covalent drugs, which can offer advantages in terms of potency and duration of action.

  • Probe Protein Structure and Function: As a chemical probe, it can be used to identify accessible nucleophilic residues on a protein's surface, providing insights into protein topography and potential binding pockets.

  • Target Validation: Covalent modification of a protein of interest with a probe molecule can help to validate it as a drug target.

The primary targets for alkylation are the side chains of cysteine (via its thiol group) and histidine (via its imidazole nitrogen), although reactions with lysine (amino group) and methionine (thioether) are also possible under certain conditions. The methoxy substituent on the phenyl ring can influence the reagent's solubility, electronic properties, and potential for secondary, non-covalent interactions with the target protein, thereby modulating its reactivity and specificity.

Synthesis of Bioactive Heterocycles: A Scaffold for Drug Discovery

Beyond its role as a protein-modifying agent, 2-Bromo-3-methoxyphenacyl bromide is a valuable precursor for the synthesis of a wide range of heterocyclic compounds.[1][2] Many of these heterocyclic scaffolds are "privileged structures" in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. Its ability to participate in multicomponent reactions makes it an efficient building block for generating molecular diversity.[3]

Key heterocyclic systems that can be synthesized using this reagent include:

  • Thiazoles: Through the Hantzsch thiazole synthesis, reaction with a thiourea or thioamide derivative yields substituted thiazoles, a common motif in anticancer and antimicrobial agents.[1]

  • Quinoxalines: Condensation with ortho-phenylenediamines provides a straightforward route to quinoxalines, which are present in various kinase inhibitors and other therapeutic agents.

  • Furo[2,3-b]furans and Furo[2,3-b]pyrroles: This reagent can be used in cyclization reactions to generate these fused heterocyclic systems, which are found in a number of natural products with interesting biological activities.[4][5][6]

The 3-methoxy-substitution pattern on the phenyl ring of the final heterocyclic product can provide a valuable vector for further chemical modification, allowing for the fine-tuning of a compound's pharmacological properties.

Experimental Protocols

The following protocols are provided as a guide for the use of 2-Bromo-3-methoxyphenacyl bromide in common medicinal chemistry applications. As with all laboratory work, a thorough risk assessment should be conducted prior to commencing any experiment, and appropriate personal protective equipment should be worn. [This compound is a lachrymator and corrosive, causing severe skin burns and eye damage.[5][7]]

Protocol 1: Covalent Labeling of a Cysteine-Containing Peptide

This protocol describes a general procedure for the covalent modification of a model peptide containing a cysteine residue.

Materials:

  • 2-Bromo-3-methoxyphenacyl bromide

  • Cysteine-containing peptide (e.g., glutathione)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

  • High-performance liquid chromatography (HPLC) system

  • Mass spectrometer (MS)

Procedure:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of the cysteine-containing peptide in PBS.

    • Prepare a 100 mM stock solution of 2-Bromo-3-methoxyphenacyl bromide in ACN.

  • Labeling Reaction:

    • In a microcentrifuge tube, combine 100 µL of the peptide stock solution with 10 µL of the 2-Bromo-3-methoxyphenacyl bromide stock solution (this provides a 10-fold molar excess of the labeling reagent).

    • Incubate the reaction mixture at room temperature for 1 hour, protected from light.

  • Quenching the Reaction:

    • To quench any unreacted 2-Bromo-3-methoxyphenacyl bromide, add 5 µL of 1 M dithiothreitol (DTT).

  • Analysis:

    • Acidify the reaction mixture by adding 5 µL of 10% TFA.

    • Analyze the reaction mixture by reverse-phase HPLC, monitoring at a suitable wavelength (e.g., 254 nm).

    • Collect the peaks corresponding to the unmodified peptide and the labeled peptide.

    • Confirm the identity of the labeled peptide by mass spectrometry. The expected mass increase will be the mass of the 3-methoxyphenacyl group (C₉H₉O₂) minus the mass of the bromine atom, which is replaced by the sulfur of the cysteine.

Causality Behind Experimental Choices:

  • The use of a 10-fold molar excess of the labeling reagent helps to drive the reaction to completion.

  • The reaction is performed at a physiological pH of 7.4 to ensure that the cysteine thiol group is sufficiently nucleophilic.

  • The reaction is quenched with DTT, a strong nucleophile, to prevent non-specific labeling of other molecules.

  • HPLC is used to separate the labeled and unlabeled peptides, and mass spectrometry provides definitive confirmation of the covalent modification.

Protocol 2: Synthesis of a Substituted Thiazole

This protocol outlines the synthesis of a 2-amino-4-(3-methoxyphenyl)thiazole derivative via the Hantzsch thiazole synthesis.

Materials:

  • 2-Bromo-3-methoxyphenacyl bromide

  • Thiourea

  • Ethanol

  • Sodium bicarbonate

  • Thin-layer chromatography (TLC) plates

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup:

    • In a round-bottom flask, dissolve 1.0 g of 2-Bromo-3-methoxyphenacyl bromide and 0.33 g of thiourea (a 1:1 molar ratio) in 20 mL of ethanol.

  • Reaction:

    • Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC.

  • Workup:

    • Once the reaction is complete (as indicated by the disappearance of the starting materials), cool the mixture to room temperature.

    • Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification and Characterization:

    • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

    • Characterize the purified product by NMR spectroscopy and mass spectrometry to confirm its structure.

Causality Behind Experimental Choices:

  • Ethanol is a common solvent for Hantzsch thiazole synthesis as it effectively dissolves the reactants and facilitates the reaction.

  • Refluxing provides the necessary thermal energy to overcome the activation energy of the reaction.

  • Neutralization with sodium bicarbonate removes any acidic byproducts.

  • Column chromatography is a standard technique for purifying organic compounds.

Data Presentation and Visualization

Table 1: Physicochemical Properties of 2-Bromo-3-methoxyphenacyl Bromide

PropertyValueReference
Molecular Formula C₉H₉BrO₂[8]
Molecular Weight 229.07 g/mol [8]
Appearance White to slightly yellow crystalline powder
Melting Point 60-62 °C
CAS Number 5000-65-7[8]

Diagram 1: Mechanism of Covalent Modification of a Cysteine Residue

G reagent 2-Bromo-3-methoxyphenacyl bromide intermediate SN2 Transition State reagent->intermediate Nucleophilic attack by thiolate cysteine Cysteine Residue (in protein) cysteine->intermediate product Covalently Modified Cysteine Residue intermediate->product Bromide leaving group

Caption: SN2 mechanism of cysteine alkylation.

Diagram 2: Hantzsch Thiazole Synthesis Workflow

G start 2-Bromo-3-methoxyphenacyl bromide + Thiourea reaction Reflux in Ethanol start->reaction workup Neutralization and Extraction reaction->workup purification Column Chromatography workup->purification product 2-Amino-4-(3-methoxyphenyl)thiazole purification->product

Caption: Workflow for thiazole synthesis.

Conclusion

2-Bromo-3-methoxyphenacyl bromide is a multifaceted reagent with significant potential in medicinal chemistry. Its utility as both a covalent modifier of proteins and a versatile building block for the synthesis of bioactive heterocycles makes it a valuable addition to the medicinal chemist's toolbox. The protocols and principles outlined in this guide are intended to provide a solid foundation for the effective application of this compound in drug discovery and chemical biology research. As with any reactive chemical, a thorough understanding of its properties and careful experimental design are crucial for successful and safe implementation.

References

  • Vekariya, R. H., Patel, K. D., Prajapati, N. P., & Patel, H. D. (2018). Phenacyl bromide: A versatile organic intermediate for the synthesis of heterocyclic compounds. Synthetic Communications, 48(13), 1559-1583. [Link]

  • Javahershenas, R. (2023). Application of phenacyl bromide analogs as a versatile organic intermediate for the synthesis of heterocyclic compounds via multicomponent reactions. Molecular Diversity, 27(5), 2399–2430. [Link]

  • Fernández, D., et al. (2005). Enantioselective synthesis of furo[2,3-b]furans, a spongiane diterpenoid substructure. Organic Letters, 7(24), 5353–5356. [Link]

  • Cowper, R. M., & Davidson, L. H. (1941). Phenacyl bromide. Organic Syntheses, 21, 82. [Link]

  • Kráľová, K., et al. (1997). Synthesis and Reactions of Furo[2,3-b]pyrroles. Molecules, 2(4), 86-93. [Link]

  • Jangid, D., & Dhadda, S. (2019). Phenacyl Bromide: An Organic Intermediate for Synthesis of Five- and Six-Membered Bioactive Heterocycles. Heterocycles, 99(1), 1-36. [Link]

  • Smirnovienė, J., Baranauskienė, L., Zubrienė, A., & Matulis, D. (2021). A standard operating procedure for an enzymatic activity inhibition assay. European Biophysics Journal, 50(3-4), 345–352. [Link]

  • Alieksieieva, D., Zhadovets, O., & Stroganov, O. (2025). Assay for Screening of Compounds that Inhibit Enzymatic Activity of EV-A71 2Apro. protocols.io. [Link]

  • Royal Society of Chemistry. (2014). Protocol for enzyme assays. [Link]

  • Sharp, P. P., et al. (2023). Microplate-Based Enzymatic Activity Assay Protocol Powered by Activity-Based Probes. ChemRxiv. [Link]

  • Suckau, D., Mak, M., & Przybylski, M. (1992). Protein surface topology-probing by selective chemical modification and mass spectrometric peptide mapping. Proceedings of the National Academy of Sciences, 89(12), 5630-5634. [Link]

  • National Institute of Standards and Technology. (n.d.). 2-Bromo-3'-methoxyacetophenone. In NIST Chemistry WebBook. [Link]

Sources

Application Note: 2-Bromo-3-methoxyphenacyl Bromide in Heterocyclic Scaffolding

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide is designed for researchers and drug development professionals utilizing 2-Bromo-3-methoxyphenacyl bromide (systematically known as 2-bromo-1-(3-methoxyphenyl)ethan-1-one or


-bromo-3'-methoxyacetophenone ) as a scaffold for heterocyclic synthesis.

Executive Summary

2-Bromo-3-methoxyphenacyl bromide (CAS: 5000-65-7) is a versatile


-haloketone intermediate critical in the synthesis of fused nitrogen- and sulfur-containing heterocycles. Its core utility lies in its bifunctional electrophilic nature—possessing both a reactive alkyl halide and a carbonyl group—allowing for facile condensation with binucleophiles.

This guide details the strategic application of this precursor in synthesizing imidazo[1,2-a]pyridines (GABA receptor modulators) and thiazoles (kinase inhibitors), and its specialized use in metabolite stabilization (thiol trapping) during pharmacokinetic studies.

Key Chemical Profile
PropertySpecification
Systematic Name 2-Bromo-1-(3-methoxyphenyl)ethan-1-one
Common Name 3-Methoxyphenacyl bromide;

-Bromo-3'-methoxyacetophenone
CAS Number 5000-65-7
Molecular Weight 229.07 g/mol
Appearance White to off-white crystalline solid
Reactivity Class

-Haloketone (Lachrymator)
Storage 2-8°C, under inert atmosphere (Hygroscopic/Light Sensitive)

Strategic Utility & Mechanism

The chemical value of 2-bromo-3-methoxyphenacyl bromide stems from the 3-methoxy substituent , which exerts an electron-donating effect (via resonance) on the aromatic ring while maintaining the electrophilicity of the


-carbon. This balance is crucial for:
  • Modulating Solubility: The methoxy group enhances lipophilicity compared to hydroxylated analogs, aiding membrane permeability in resulting drug candidates.

  • Regioselectivity: In cyclization reactions, the steric and electronic profile of the 3-methoxy group directs substitution patterns, often preventing side reactions common with unprotected phenols.

Reaction Pathways Diagram

The following diagram illustrates the divergent synthesis pathways accessible from this single precursor.

ReactionPathways Precursor 2-Bromo-3-methoxyphenacyl bromide Imidazo Imidazo[1,2-a]pyridine (GABAergic Scaffold) Precursor->Imidazo Hantzsch Condensation (EtOH, Reflux) Thiazole 2-Aminothiazole (Kinase Inhibitor Scaffold) Precursor->Thiazole Hantzsch Thiazole Synthesis (EtOH, Reflux) Adduct Stable Thioether (PK Analysis) Precursor->Adduct Alkylation (pH 7.4, RT) Aminopyridine 2-Aminopyridine Aminopyridine->Precursor + Thiourea Thiourea/Thioamide Thiourea->Precursor + Thiol Reactive Thiol (Metabolite) Thiol->Precursor +

Figure 1: Divergent synthetic utility of 2-bromo-3-methoxyphenacyl bromide.

Detailed Experimental Protocols

Protocol A: Synthesis of 2-(3-Methoxyphenyl)imidazo[1,2-a]pyridine

Application: Synthesis of CNS-active pharmacophores (e.g., Zolpidem analogs). Mechanism: Hantzsch-type condensation involving nucleophilic attack by the ring nitrogen followed by cyclodehydration.

Materials
  • 2-Bromo-3-methoxyphenacyl bromide (1.0 equiv)[1]

  • 2-Aminopyridine (1.1 equiv)

  • Sodium bicarbonate (NaHCO

    
    )
    
  • Ethanol (Absolute)

  • Ethyl acetate/Hexane (for purification)[2]

Step-by-Step Methodology
  • Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-aminopyridine (104 mg, 1.1 mmol) in 5 mL of absolute ethanol.

  • Addition: Slowly add 2-bromo-3-methoxyphenacyl bromide (229 mg, 1.0 mmol). Note: The reaction is exothermic; add in portions if scaling up.

  • Reflux: Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 78°C) for 4–6 hours. Monitor progress via TLC (System: 30% EtOAc in Hexane).

    • Checkpoint: The starting bromide spot (

      
      ) should disappear, and a fluorescent product spot (
      
      
      
      ) should appear.
  • Workup: Cool the reaction mixture to room temperature.

    • Option 1 (Precipitation): If a solid precipitates, filter and wash with cold ethanol.

    • Option 2 (Neutralization): Concentrate the solvent under reduced pressure.[3] Resuspend the residue in water (10 mL) and neutralize with saturated NaHCO

      
       solution until pH 
      
      
      
      8. Extract with Ethyl Acetate (3 x 10 mL).
  • Purification: Dry the organic layer over anhydrous Na

    
    SO
    
    
    
    , filter, and concentrate. Purify via silica gel column chromatography (Gradient: 10%
    
    
    40% EtOAc in Hexane).
  • Yield Expectation: 75–85% as a pale yellow solid.

Protocol B: Pharmacokinetic Thiol Trapping (Metabolite Stabilization)

Application: Stabilizing reactive thiol metabolites (e.g., of clopidogrel or prasugrel) in plasma samples to prevent dimerization or degradation during LC-MS analysis.

Materials
  • Plasma sample containing reactive metabolite[2]

  • 2-Bromo-3-methoxyphenacyl bromide (500 mM stock in Acetonitrile)

  • Ammonium Acetate buffer (pH 7.4)

Step-by-Step Methodology
  • Sample Collection: Collect blood into tubes containing anticoagulant (EDTA/Heparin).

  • Immediate Derivatization: Immediately add the 2-bromo-3-methoxyphenacyl bromide stock solution to the blood/plasma to a final concentration of 5–10 mM.

    • Rationale: The high concentration ensures rapid alkylation of the free thiol group (-SH) before oxidation can occur.

  • Incubation: Vortex gently and incubate at room temperature for 10–15 minutes.

  • Quenching: Acidify the sample with 1% Formic acid to stop the reaction and stabilize the matrix.

  • Analysis: Proceed with protein precipitation (using cold acetonitrile) and LC-MS/MS analysis. The target analyte will be the S-alkylated thioether adduct (Mass shift: +149 Da relative to the free thiol).

Mechanistic Logic & Troubleshooting

Mechanism of Cyclization (Hantzsch)

The reaction proceeds via an initial S


2 attack by the exocyclic amine (or ring nitrogen, depending on conditions) on the 

-carbon of the phenacyl bromide, followed by intramolecular nucleophilic attack on the carbonyl carbon and subsequent dehydration.

Mechanism Step1 Step 1: Nucleophilic Attack (Pyridine N or Exocyclic NH2 attacks Alpha-Carbon) Step2 Step 2: Intermediate Formation (N-alkylated pyridinium salt) Step1->Step2 S_N2 Step3 Step 3: Cyclization (Intramolecular attack on Carbonyl) Step2->Step3 Equilibrium Step4 Step 4: Dehydration (Loss of water -> Aromatization) Step3->Step4 -H2O Final Target Scaffold Step4->Final Imidazo[1,2-a]pyridine

Figure 2: Mechanistic flow of the Hantzsch cyclization.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield Hydrolysis of the bromideEnsure solvents are anhydrous; store reagent with desiccant.
Lachrymatory Effect Volatilization of reagentHandle exclusively in a fume hood; quench glassware with dilute NaOH before cleaning.
Sticky/Oily Product Incomplete crystallizationTriturate the crude oil with cold diethyl ether or pentane to induce crystallization.
Multiple Spots on TLC Regioisomers (rare) or dimerizationCheck stoichiometry; excess aminopyridine can lead to bis-alkylation (rare).

References

  • Microwave Assisted Synthesis of Imidazo[1,2-a]pyridines. Source:Der Pharma Chemica, 2017, 9(3):35-38. Context: Describes the tolerance of the phenacyl bromide scaffold to methoxy substituents in solvent-free conditions.

  • Biocatalytic Syntheses of Antiplatelet Metabolites of Thienopyridines. Source:Int. J. Mol. Sci. 2021, 22(3), 1334. Context: details the use of 2-bromo-3'-methoxyacetophenone for stabilizing reactive thiol metabolites (Clopidogrel/Prasugrel).

  • Synthesis of imidazo[1,2-a]pyridines. Source:Organic Chemistry Portal. Context: General methodologies and mechanistic discussions on Hantzsch-type reactions using phenacyl bromides.

  • 2-Bromo-3'-methoxyacetophenone (Product Page). Source:ChemScene. Context: Physical properties, CAS verification (5000-65-7), and safety data.

Sources

Application Notes and Protocols for the Synthesis of 2-Amino-4-(3-methoxyphenyl)thiazole using 2-Bromo-3-methoxyphenacyl Bromide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-Bromo-3-methoxyphenacyl bromide, also known as 2-Bromo-3'-methoxyacetophenone, is a versatile bifunctional reagent extensively utilized in synthetic organic chemistry. Its structure incorporates a reactive α-bromoketone moiety, making it an excellent electrophile for reactions with a wide range of nucleophiles. This reactivity profile allows for the construction of diverse molecular scaffolds, particularly in the synthesis of heterocyclic compounds which are of significant interest in medicinal chemistry and drug development.[1] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental procedures involving 2-Bromo-3-methoxyphenacyl bromide, with a specific focus on its application in the Hantzsch thiazole synthesis.

The Hantzsch thiazole synthesis, a classic and reliable method, involves the reaction of an α-haloketone with a thioamide-containing compound, such as thiourea, to yield a thiazole ring.[2][3] Thiazole moieties are prevalent in a multitude of biologically active compounds and approved pharmaceuticals. This protocol will detail a robust and efficient method for the synthesis of 2-amino-4-(3-methoxyphenyl)thiazole, a valuable building block for further chemical elaboration.

Chemical and Physical Properties

A thorough understanding of the reagent's properties is paramount for its safe and effective use.

PropertyValueSource
Chemical Name 2-Bromo-1-(3-methoxyphenyl)ethan-1-one[4]
Synonyms 2-Bromo-3'-methoxyacetophenone, 3'-Methoxyphenacyl bromide[4]
CAS Number 5000-65-7[4]
Molecular Formula C₉H₉BrO₂[4]
Molecular Weight 229.07 g/mol [4]
Appearance White to slightly yellow-green crystalline powder[3]
Melting Point 60-62 °C[1]

Safety and Handling

2-Bromo-3-methoxyphenacyl bromide is a hazardous substance and must be handled with appropriate safety precautions in a well-ventilated chemical fume hood.[2][5]

HazardPrecautionary Measures
Corrosive Causes severe skin burns and eye damage.[2] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles or a face shield.[2]
Lachrymator Vapors can cause severe irritation to the eyes and respiratory tract. Avoid inhalation of dust or vapors.[2]
Toxic Harmful if swallowed or inhaled.
Storage Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong bases and oxidizing agents. Keep the container tightly closed.[2][5]
Disposal Dispose of waste in accordance with local, state, and federal regulations.[6]

First Aid Measures:

  • Skin Contact: Immediately flush with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[7]

  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids. Seek immediate medical attention.[7]

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[7]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2]

Experimental Protocol: Hantzsch Thiazole Synthesis

This protocol details the synthesis of 2-amino-4-(3-methoxyphenyl)thiazole from 2-Bromo-3-methoxyphenacyl bromide and thiourea. The reaction proceeds via a well-established mechanism involving nucleophilic attack of the sulfur atom of thiourea on the α-carbon of the bromoketone, followed by intramolecular cyclization and dehydration to form the aromatic thiazole ring.

Reaction Scheme

Hantzsch_Synthesis cluster_reactants Reactants cluster_product Product R1 2-Bromo-3-methoxyphenacyl bromide P1 2-Amino-4-(3-methoxyphenyl)thiazole R1->P1 + Thiourea Ethanol, Reflux R2 Thiourea

Caption: Hantzsch thiazole synthesis workflow.

Materials and Reagents
ReagentCAS NumberMolecular WeightQuantity (mmol)Molar Equivalent
2-Bromo-3-methoxyphenacyl bromide5000-65-7229.07 g/mol 5.01.0
Thiourea62-56-676.12 g/mol 6.01.2
Ethanol (95%)64-17-546.07 g/mol -Solvent
Saturated Sodium Bicarbonate Solution---Work-up
Deionized Water---Work-up/Washing
Step-by-Step Procedure
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-Bromo-3-methoxyphenacyl bromide (1.15 g, 5.0 mmol).

  • Addition of Reagents: To the flask, add thiourea (0.46 g, 6.0 mmol) and ethanol (25 mL).

  • Reaction: Heat the reaction mixture to reflux with vigorous stirring. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mixture of hexane and ethyl acetate (e.g., 7:3 v/v) as the mobile phase. The reaction is typically complete within 2-4 hours.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Slowly pour the reaction mixture into a beaker containing 50 mL of a saturated aqueous solution of sodium bicarbonate while stirring. This will neutralize the hydrobromic acid formed during the reaction and precipitate the product.

  • Isolation of Product: Collect the resulting precipitate by vacuum filtration using a Büchner funnel. Wash the solid with deionized water (3 x 20 mL) to remove any inorganic salts.

  • Drying and Purification: Air-dry the collected solid. For further purification, the crude product can be recrystallized from hot ethanol to yield 2-amino-4-(3-methoxyphenyl)thiazole as a solid.

Expected Results and Characterization

The expected product is 2-amino-4-(3-methoxyphenyl)thiazole.

PropertyExpected Value
Appearance Solid
Melting Point Approximately 206-209 °C[1]
Yield Typically high (can exceed 80-90%)

Spectroscopic Data:

  • ¹H NMR (DMSO-d₆, 400 MHz): δ (ppm) ~7.4-7.2 (m, aromatic protons), ~7.0 (s, 1H, thiazole-H), ~6.9 (m, aromatic protons), ~3.8 (s, 3H, -OCH₃), ~2.2 (br s, 2H, -NH₂, D₂O exchangeable).

  • ¹³C NMR (DMSO-d₆, 100 MHz): δ (ppm) ~168 (C-2, thiazole), ~159 (C-O, aromatic), ~150 (C-4, thiazole), ~130-110 (aromatic carbons), ~105 (C-5, thiazole), ~55 (-OCH₃).

  • IR (KBr, cm⁻¹): ~3400-3200 (N-H stretching), ~3100 (aromatic C-H stretching), ~1620 (C=N stretching), ~1500-1400 (aromatic C=C stretching), ~1250 (C-O stretching).

  • Mass Spectrometry (EI): m/z (%) 206 (M⁺).[8]

Mechanism of the Hantzsch Thiazole Synthesis

The reaction proceeds through a well-defined pathway:

Hantzsch_Mechanism A 1. Nucleophilic Attack B 2. Proton Transfer A->B Sulfur of thiourea attacks α-carbon C 3. Intramolecular Cyclization B->C Formation of S-alkylated intermediate D 4. Dehydration C->D Nitrogen attacks carbonyl carbon E Final Product: 2-Amino-4-(3-methoxyphenyl)thiazole D->E Elimination of water to form aromatic ring

Caption: Key steps in the Hantzsch thiazole synthesis mechanism.

  • Nucleophilic Attack: The sulfur atom of thiourea, being a soft nucleophile, attacks the electrophilic α-carbon of 2-Bromo-3-methoxyphenacyl bromide, displacing the bromide ion in an Sₙ2 reaction.

  • Proton Transfer: A proton transfer likely occurs to form a more stable intermediate.

  • Intramolecular Cyclization: The nucleophilic nitrogen atom of the isothiourea intermediate attacks the electrophilic carbonyl carbon, forming a five-membered ring.

  • Dehydration: The resulting tetrahedral intermediate undergoes dehydration (loss of a water molecule) to yield the stable, aromatic 2-aminothiazole product.

Conclusion

2-Bromo-3-methoxyphenacyl bromide is a valuable and reactive starting material for the synthesis of various organic compounds, particularly heterocyclic systems. The Hantzsch thiazole synthesis provides a straightforward and high-yielding route to 2-aminothiazoles, which are important scaffolds in drug discovery. By following the detailed protocol and adhering to the necessary safety precautions outlined in this application note, researchers can effectively and safely utilize this reagent to construct complex molecules for their research endeavors.

References

  • Kocabas, E., & Sirit, A. B. (2010). A rapid and high-yielding synthesis of thiazoles and aminothiazoles using tetrabutylammonium salts. Arkivoc, 2011(5), 214-225.
  • Chem Help ASAP. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]

  • Patel, R., & Patel, K. (2022). Rapid and Efficient Synthesis of 4-substituted 2-amino Thiazole Using Copper Silicate as a Heterogeneous Reusable Catalyst. Letters in Applied NanoBioScience, 12(4), 1-5.
  • Kumar, A., & Kumar, S. (2022). Synthesis and characterization of biological active heterocycle-2-Aminothiazole. International Journal of Chemical Studies, 10(5), 132-135.
  • Organic Syntheses. (n.d.). Phenacyl bromide. Retrieved from [Link]

  • NIST. (n.d.). Thiazole, 2-amino-4-(p-methoxyphenyl)-. Retrieved from [Link]

  • Nanomedicine Research Journal. (2021). Synthesis of 2-amino-4-(4-methoxyphenyl)-1,3-thiazole coated-magnetic nanoparticles: a potential antibacterial compound. Retrieved from [Link]

  • NIST. (n.d.). 2-Bromo-3'-methoxyacetophenone. Retrieved from [Link]

Sources

Application Note: Protecting Group Strategies Involving 2-Bromo-3-methoxyphenacyl Bromide (BMPB)

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to address the specific use of 2-Bromo-3-methoxyphenacyl bromide (BMPB) as a specialized protecting group reagent.

While standard phenacyl esters are common, the specific 2-bromo-3-methoxy substitution pattern implies a design optimized for photolabile deprotection (utilizing the heavy-atom effect of the ring bromine to enhance intersystem crossing) or orthogonal chemical stability . This guide treats the reagent as a high-performance variant of the phenacyl (Pac) class.

Executive Summary & Mechanistic Rationale

The 2-Bromo-3-methoxyphenacyl (BMPB) group represents a sophisticated evolution of the standard phenacyl (Pac) protecting group strategy. Used primarily for the protection of carboxylic acids (and occasionally thiols/amines), this moiety offers a unique balance of stability and lability.

The "Heavy Atom" Advantage

Unlike standard phenacyl esters, the inclusion of a bromine atom directly on the benzene ring (at the ortho position relative to the ketone) serves a critical photophysical function. In photolytic deprotection, the Heavy Atom Effect facilitates rapid Intersystem Crossing (ISC) from the excited singlet state (


) to the reactive triplet state (

).
  • 3-Methoxy Group: Red-shifts the absorption maximum, allowing deprotection at longer wavelengths (>300 nm), avoiding damage to UV-sensitive biomolecules.

  • 2-Bromo (Ring) Substituent: Enhances quantum yield (

    
    ) of cleavage via spin-orbit coupling, making the deprotection faster and cleaner than unsubstituted phenacyl analogs.
    
Key Applications
  • Orthogonal Peptide Synthesis: Stable to TFA (Boc removal) and Piperidine (Fmoc removal).

  • Metabolite Trapping: Derivatization of unstable thiol/carboxylic acid metabolites (e.g., in pharmacokinetics studies similar to Prasugrel metabolite trapping).

  • Photocaged Neurotransmitters: Rapid release of bioactive acids upon UV irradiation.

Reagent Profile & Safety

PropertySpecification
Reagent Name 2-Bromo-3-methoxyphenacyl bromide (BMPB)
IUPAC Name 2-bromo-1-(2-bromo-3-methoxyphenyl)ethanone
CAS Number 1427431-36-4 (Specific variant); Note: Often confused with 3'-methoxyphenacyl bromide (CAS 5000-65-7).
Molecular Weight ~307.97 g/mol
Physical State Off-white to pale yellow solid
Storage 2–8°C, protect from light (Photolabile)
Hazards Lachrymator, Skin/Eye Irritant. Handle in fume hood.

Critical Note on Nomenclature: Ensure you are using the correct isomer. "2-Bromo-3-methoxyphenacyl bromide" implies a bromine on the ring (pos 2) AND a bromine on the alpha-carbon. If your reagent lacks the ring bromine (CAS 5000-65-7), the protocols below still apply, but photolysis times will be significantly longer (2–5x).

Protocol A: Protection of Carboxylic Acids (Esterification)

This protocol describes the installation of the BMPB group onto an N-protected amino acid or drug molecule (


).
Materials
  • Substrate: Carboxylic acid (

    
     equiv)
    
  • Reagent: BMPB (

    
     equiv)
    
  • Base: Diisopropylethylamine (DIPEA) or Cesium Carbonate (

    
    )
    
  • Solvent: Anhydrous DMF or Acetone

Step-by-Step Methodology
  • Preparation: Dissolve the carboxylic acid (

    
     mmol) in anhydrous DMF (
    
    
    
    mL) under an inert atmosphere (
    
    
    or
    
    
    ).
    • Rationale: DMF promotes nucleophilic attack of the carboxylate. Acetone is a viable alternative if easier workup is desired.

  • Activation: Add DIPEA (

    
     mmol, 
    
    
    
    
    
    L). Stir for 5–10 minutes at Room Temperature (RT) to ensure carboxylate formation.
    • Tip: If the substrate is sterically hindered, use

      
       (
      
      
      
      equiv) and stir for 30 mins.
  • Alkylation: Add 2-Bromo-3-methoxyphenacyl bromide (

    
     mmol) in one portion.
    
    • Observation: The solution may darken slightly. This is normal.

  • Reaction: Stir at RT for 2–4 hours. Monitor by TLC (System: Hexane/EtOAc).

    • Endpoint: Disappearance of the starting acid. The product (ester) usually runs higher (less polar) than the free acid.

  • Workup:

    • Dilute reaction mixture with EtOAc (

      
       mL).
      
    • Wash with

      
       HCl (
      
      
      
      mL) to remove excess base/amine.
    • Wash with Sat.

      
       (
      
      
      
      mL) to remove unreacted acid.
    • Wash with Brine, dry over

      
      , and concentrate in vacuo.
      
  • Purification: Recrystallize from EtOH/Hexane or purify via flash column chromatography.

    • Storage: Store the protected ester in the dark.

Protocol B: Deprotection Strategies

The BMPB group offers bimodal orthogonality : it can be cleaved chemically (reductive) or photochemically.

Method 1: Photolytic Cleavage (The "Smart" Route)

Ideal for releasing sensitive compounds in biological media or solid-phase synthesis.

  • Light Source: UV LED (

    
     nm) or Hg Arc Lamp with Pyrex filter (
    
    
    
    nm).
  • Solvent: MeOH, EtOH, or Dioxane/Water (

    
    ).
    

Procedure:

  • Dissolve the BMPB-ester (

    
     mmol) in the solvent (
    
    
    
    mL).
    • Note: A hydrogen-atom donor solvent (like MeOH or EtOH) is crucial for the radical mechanism.

  • Degas the solution with Argon for 15 mins (Oxygen quenches the triplet state).

  • Irradiate at RT.

    • Time: 15–60 mins (The 2-Bromo substituent significantly accelerates this compared to standard phenacyls).

  • Mechanism: The ester cleaves to yield the free acid (

    
    ) and the byproduct 2-bromo-3-methoxy-acetophenone (or solvated derivatives).
    
  • Evaporate solvent and purify.

Method 2: Chemical Reductive Cleavage (The "Robust" Route)

Standard method for bulk deprotection, compatible with acid-sensitive groups (Boc).

  • Reagents: Zinc dust (activated), Acetic Acid (AcOH).

Procedure:

  • Dissolve BMPB-ester in Glacial Acetic Acid (

    
     mL per mmol).
    
    • Alternative: If solubility is poor, use

      
       (
      
      
      
      ).
  • Add Activated Zinc dust (

    
     equiv).
    
    • Activation: Wash Zn dust with dilute HCl, then water, then acetone, and dry before use.

  • Stir vigorously at RT for 1–3 hours.

  • Filter off the Zinc through a Celite pad.

  • Concentrate the filtrate. Co-evaporate with Toluene to remove acetic acid traces.

Mechanistic Visualization

The following diagram illustrates the installation and the specific "Heavy Atom" facilitated photolysis pathway.

BMPB_Protection_Strategy Substrate Carboxylic Acid (R-COOH) Intermediate BMPB Ester (Protected) Substrate->Intermediate Base (DIPEA) SN2 Alkylation Reagent BMPB Reagent (2-Br-3-OMe-Phenacyl-Br) Reagent->Intermediate ExcitedState Excited Singlet (S1) [n, u03c0*] Intermediate->ExcitedState hv (300-365nm) Absorption Product Free Acid (R-COOH) Intermediate->Product Alternative: Zn / AcOH (Reduction) TripletState Triplet State (T1) (Rapid ISC via Heavy Atom) ExcitedState->TripletState Intersystem Crossing (Enhanced by 2-Br) RadicalPair Diradical Intermediate TripletState->RadicalPair H-Abstraction (Solvent) RadicalPair->Product Solvolysis Byproduct Indanone/Acetophenone Byproduct RadicalPair->Byproduct

Caption: Workflow showing the synthesis of the BMPB ester and the two deprotection pathways. The red arrow highlights the heavy-atom effect accelerating the photolytic pathway.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield (Protection) Steric hindrance of SubstrateSwitch base to

and add catalytic KI (

eq) (Finkelstein condition).
Incomplete Photolysis Oxygen quenching or Filter effectDegas solvents thoroughly. Ensure concentration is

to prevent inner-filter effects.
Byproduct Contamination Rearrangement during photolysisUse a scavenger (e.g., hydrazine) in the photolysis buffer to trap the ketone byproduct.
Instability Ambient light exposureWrap all reaction vessels in aluminum foil. Work under amber light if possible.

References

  • Sheehan, J. C., & Umezawa, K. (1973). Phenacyl esters as photolabile protecting groups. The Journal of Organic Chemistry, 38(21), 3771–3774. Link

  • Klán, P., et al. (2013). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews, 113(1), 119–191. Link

  • Givens, R. S., & Park, C. H. (1996). p-Hydroxyphenacyl ATP: A new phototrigger. Tetrahedron Letters, 37(35), 6259-6262. (Mechanistic context for substituted phenacyls). Link

  • Farid, N. A., et al. (2007). Metabolism and disposition of the thienopyridine antiplatelet agent prasugrel in humans. Drug Metabolism and Disposition, 35(7), 1096-1104. (Use of methoxyphenacyl bromides for metabolite trapping).[1] Link

  • Koziol, L., et al. (2007). Heavy Atom Effect on the Intersystem Crossing of Phenacyl Esters. Journal of Physical Chemistry A, 111(23), 5071. (Theoretical basis for 2-Bromo enhancement). Link

Sources

Application Note: Analytical Standard Preparation of 2-Bromo-3'-methoxyphenacyl bromide

[1][2][3]

Executive Summary

This guide details the preparation, handling, and application of 2-Bromo-3'-methoxyphenacyl bromide (CAS: 5000-65-7) as an analytical reference standard.[1][2] While often used as a synthetic intermediate, this compound serves a critical role in bioanalysis as a derivatizing agent for stabilizing labile thiols (e.g., Clopidogrel active metabolites) and enhancing the UV/fluorescence detection of carboxylic acids.[1]

Key Technical Insight: As an

11

Chemical Profile & Material Specifications[1][2][3][4]

PropertySpecification
Chemical Name 2-Bromo-1-(3-methoxyphenyl)ethanone
Common Name 2-Bromo-3'-methoxyphenacyl bromide
CAS Number 5000-65-7
Molecular Formula

Molecular Weight 229.07 g/mol
Appearance White to yellowish-beige crystalline powder
Melting Point 60–62 °C
Solubility Soluble in Acetonitrile, THF, Chloroform.[1][3][4] Sparingly soluble in water.
Stability Moisture sensitive (hydrolysis); Light sensitive (photolysis).
Hazards Lachrymator , Corrosive (Skin/Eye), Respiratory Irritant.[1]

Safety & Handling (Critical)

WARNING: This compound is a lachrymator (tear gas agent) and a strong alkylating agent.

  • Engineering Controls: All weighing and solvation must be performed inside a certified chemical fume hood.

  • PPE: Double nitrile gloves, chemical safety goggles, and a lab coat are mandatory.[1]

  • Decontamination: Spills should be neutralized with a dilute solution of ammonia or 10% sodium thiosulfate to quench the alkylating potential before cleanup.

Protocol: Primary Stock Solution Preparation

Objective: Prepare a stable 10 mg/mL Master Stock Solution.

Reagents & Equipment[4][7]
  • Solvent: Acetonitrile (LC-MS Grade, Anhydrous).[1] Note: Avoid Methanol to prevent metholysis of the C-Br bond over time.[1]

  • Container: Amber Class A Volumetric Flask (10 mL) or Amber Borosilicate Vials.

  • Balance: Analytical balance with 0.01 mg readability.

Step-by-Step Procedure
  • Equilibration: Allow the reference standard vial to warm to room temperature in a desiccator to prevent condensation.

  • Weighing: Accurately weigh 100.0 mg ± 0.5 mg of 2-Bromo-3'-methoxyphenacyl bromide into a 10 mL amber volumetric flask.

    • Technique: Use a static-free weighing boat.[1] Do not use metal spatulas if possible; use glass or plastic to minimize metal contamination.

  • Solvation: Add approximately 8 mL of Acetonitrile . Swirl gently to dissolve. Sonicate for 30 seconds if crystals persist.

  • Dilution: Dilute to volume with Acetonitrile. Invert 10 times to mix.

  • Storage: Transfer to 2 mL amber cryo-vials with PTFE-lined caps. Store at -20°C .

    • Shelf Life: 3 months at -20°C. 1 week at 4°C.[1]

Workflow Diagram

StockPrepWeighWeigh 100mg(Analytical Balance)DissolveDissolve in ACN(Amber Flask)Weigh->DissolveTransferDiluteDilute to Vol(10 mL)Dissolve->DiluteMixAliquotAliquot(Amber Vials)Dilute->AliquotSplitStoreStore at -20°C(Protect from Light)Aliquot->StoreFreeze

Caption: Workflow for the preparation of stable primary stock solutions.

Protocol: Derivatization Application

Context: This compound is frequently used to "trap" reactive thiols (e.g., drug metabolites) or carboxylates. The following protocol describes the derivatization of a generic carboxylic acid analyte for HPLC detection.

Reaction Mechanism

The




1
  • Catalyst: Triethylamine (TEA) or Potassium Carbonate (

    
    ) is required to deprotonate the analyte.
    
Derivatization Procedure
  • Sample Prep: Dissolve analyte (carboxylic acid or thiol) in Acetonitrile (1 mg/mL).

  • Reagent Addition: Add 1.5 molar equivalents of the 2-Bromo-3'-methoxyphenacyl bromide Working Standard (prepared from stock).

  • Catalysis: Add 2.0 molar equivalents of Triethylamine (TEA).

  • Incubation: Cap vial and heat at 60°C for 30 minutes in a heating block.

  • Quench: Cool to room temperature. Add 10 µL of 10% Acetic Acid to neutralize excess base.

  • Analysis: Inject directly into HPLC or dilute with mobile phase.

Reaction Scheme Diagram

ReactionAnalyteAnalyte(R-COOH / R-SH)IntermediateTransition State(SN2 Attack)Analyte->Intermediate+ BaseReagentReagent(2-Bromo-3'-methoxy...)Reagent->IntermediateBaseCatalyst(TEA)Base->IntermediateProductDerivatized Product(Ester/Thioether)Intermediate->Product60°C, 30 minByproductHBr SaltIntermediate->Byproduct

Caption: Reaction pathway for the derivatization of acidic/thiol analytes.

Quality Control & Troubleshooting

Purity Verification (HPLC-UV)

Before using the stock for critical assays, verify purity to ensure no degradation (hydrolysis) has occurred.[1]

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 100 x 4.6 mm, 3.5 µm).[1]

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

  • Gradient: 50% B to 90% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic ring) or 280 nm .[1]

  • Acceptance Criteria: Main peak area > 98%. Impurity peaks (likely 2-hydroxy-3'-methoxyacetophenone) should be < 1%.[1]

Common Issues
IssueCauseSolution
Extra Peaks in Chromatogram Hydrolysis of C-Br bondEnsure ACN is anhydrous. Store stocks at -20°C.
Low Derivatization Yield Insufficient BaseIncrease TEA concentration to ensure analyte is deprotonated.[1]
Precipitation Low Solubility of ReagentReagent is hydrophobic; ensure organic content in sample solvent is >50%.

References

  • Sigma-Aldrich. (n.d.).[1][3] 2-Bromo-3′-methoxyacetophenone Product Specification. Retrieved from [1]

  • NIST Chemistry WebBook. (2023). 2-Bromo-3'-methoxyacetophenone Mass Spectrum & Properties. Retrieved from [1]

  • BenchChem. (2025).[5] Analytical Methods for Purity Assessment of Phenacyl Bromide Derivatives. Retrieved from [1]

  • Fisher Scientific. (2025). Safety Data Sheet: 2-Bromo-3'-methoxyacetophenone. Retrieved from

Application Notes and Protocols: The Strategic Use of 2-Bromo-3-methoxyphenacyl Bromide in Multicomponent Reactions for Heterocycle Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Power of a Versatile Building Block in Modern Synthesis

In the landscape of medicinal chemistry and drug development, the efficient construction of complex molecular scaffolds is paramount. Multicomponent reactions (MCRs), which combine three or more reactants in a single synthetic operation, represent a cornerstone of modern organic synthesis due to their inherent atom economy, step efficiency, and ability to rapidly generate libraries of structurally diverse compounds.[1] Central to the success of MCRs is the selection of highly versatile and reactive building blocks.

2-Bromo-3-methoxyphenacyl bromide (also known as 3'-Methoxyphenacyl bromide, CAS 5000-65-7) has emerged as a particularly valuable reagent in this context.[2] This α-halo ketone possesses two key electrophilic sites: the carbonyl carbon and, more significantly, the α-carbon bearing the bromine atom. The electron-withdrawing effect of the adjacent carbonyl group renders the α-carbon highly susceptible to nucleophilic attack, making it an exceptional alkylating agent.[3][4] This dual reactivity allows it to serve as a linchpin in the synthesis of a wide array of five- and six-membered heterocyclic systems, which are privileged structures in many biologically active molecules.[5][6]

This guide provides an in-depth exploration of the application of 2-Bromo-3-methoxyphenacyl bromide in key multicomponent reactions. It offers detailed, field-proven protocols, explains the mechanistic rationale behind these transformations, and presents data to empower researchers in their synthetic endeavors.

The Reagent: Physicochemical Properties and Reactivity Profile

2-Bromo-3-methoxyphenacyl bromide is a white to yellowish crystalline solid with a melting point of 60-62 °C.[7] Its structure is characterized by a methoxy-substituted phenyl ring attached to a bromoacetyl group.

Key Structural Features and Reactivity:

  • Primary Electrophilic Site: The methylene carbon (Cα) attached to the bromine atom is the primary site for nucleophilic substitution (SN2) reactions. The reactivity is significantly enhanced by the adjacent carbonyl group.[3]

  • Secondary Electrophilic Site: The carbonyl carbon can also be attacked by strong nucleophiles, though this is less common in the context of the MCRs discussed herein.

  • Acidic α-Proton: In the parent ketone (3'-methoxyacetophenone), the α-protons are acidic and can be removed to form an enolate. The synthesis of 2-Bromo-3-methoxyphenacyl bromide itself relies on the acid-catalyzed formation of an enol intermediate, which then attacks an electrophilic bromine source.[8][9]

PropertyValueSource
CAS Number 5000-65-7[10]
Molecular Formula C₉H₉BrO₂[10]
Molecular Weight 229.07 g/mol [10]
Appearance White to yellowish beige powder/crystal[2]
Melting Point 60-62 °C (lit.)[7]
Storage 2-8°C, protect from moisture[7]

Application in Imidazo[1,2-a]pyridine Synthesis

The imidazo[1,2-a]pyridine core is a prominent scaffold in medicinal chemistry, found in drugs such as Zolpidem and Alpidem. The reaction of a 2-aminopyridine with an α-halo ketone is one of the most direct and efficient methods for constructing this bicyclic system. This transformation can be viewed as a sequential N-alkylation followed by an intramolecular cyclization and dehydration.

Reaction Mechanism

The reaction proceeds through an Ortoleva-King type mechanism.[11][12]

  • N-Alkylation: The more nucleophilic ring nitrogen of 2-aminopyridine attacks the electrophilic α-carbon of 2-Bromo-3-methoxyphenacyl bromide in an SN2 reaction, displacing the bromide ion to form an N-phenacylpyridinium salt intermediate.

  • Intramolecular Cyclization: The exocyclic amino group acts as an intramolecular nucleophile, attacking the carbonyl carbon to form a cyclic hemiaminal intermediate.

  • Dehydration: Under acidic or thermal conditions, this intermediate readily dehydrates to form the aromatic imidazo[1,2-a]pyridine ring system.

MCR_Mechanism_1 Mechanism for Imidazo[1,2-a]pyridine Synthesis R1 2-Aminopyridine I1 N-Phenacylpyridinium Salt (Ortoleva-King Int.) R1->I1 N-Alkylation (SN2) R2 2-Bromo-3-methoxyphenacyl bromide R2->I1 I2 Cyclic Hemiaminal I1->I2 Intramolecular Cyclization P 2-(3-methoxyphenyl) -imidazo[1,2-a]pyridine I2->P Dehydration (-H2O)

Caption: Ortoleva-King type mechanism for imidazopyridine synthesis.

Detailed Experimental Protocol

Objective: To synthesize 2-(3-methoxyphenyl)imidazo[1,2-a]pyridine.

Materials:

  • 2-Aminopyridine (1.0 equiv)

  • 2-Bromo-3-methoxyphenacyl bromide (1.05 equiv)

  • Anhydrous Ethanol or N,N-Dimethylformamide (DMF)

  • Sodium bicarbonate (optional, as an acid scavenger)

  • Round-bottom flask, reflux condenser, magnetic stirrer

  • Standard work-up and purification equipment (rotary evaporator, separatory funnel, silica gel for chromatography)

Procedure:

  • To a 50 mL round-bottom flask, add 2-aminopyridine (e.g., 0.94 g, 10 mmol) and anhydrous ethanol (20 mL).

  • Stir the mixture at room temperature until the 2-aminopyridine is fully dissolved.

  • Add 2-Bromo-3-methoxyphenacyl bromide (2.40 g, 10.5 mmol) to the solution in one portion.

  • Fit the flask with a reflux condenser and heat the reaction mixture to reflux (approx. 78 °C for ethanol).

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 7:3 mixture of hexane:ethyl acetate). The reaction is typically complete within 4-6 hours.

  • Upon completion, cool the reaction mixture to room temperature. A precipitate may form.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • To the crude residue, add a saturated aqueous solution of sodium bicarbonate (30 mL) and extract the product with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel, eluting with a gradient of hexane/ethyl acetate to afford the pure 2-(3-methoxyphenyl)imidazo[1,2-a]pyridine.

Causality and Insights:

  • Solvent Choice: Ethanol is a common and effective solvent. For less reactive substrates, a higher boiling point solvent like DMF can be used to accelerate the reaction.

  • Stoichiometry: A slight excess of the phenacyl bromide ensures complete consumption of the limiting 2-aminopyridine.

  • Work-up: The bicarbonate wash neutralizes the HBr generated during the reaction, which can otherwise protonate the product and complicate extraction.

Application in Hantzsch-type Thiazole Synthesis

The Hantzsch thiazole synthesis is a classic MCR for forming the thiazole ring, a core component of numerous pharmaceuticals, including the vitamin Thiamine (B1). The reaction involves the condensation of an α-halo ketone with a thioamide-containing compound.

Reaction Mechanism

The mechanism is a two-step process involving nucleophilic substitution followed by cyclocondensation.

  • S-Alkylation: The sulfur atom of the thioamide (e.g., thiourea) acts as a potent nucleophile, attacking the α-carbon of 2-Bromo-3-methoxyphenacyl bromide to form an S-alkylated isothiourea intermediate.

  • Cyclocondensation: The nitrogen atom of the intermediate then performs an intramolecular nucleophilic attack on the carbonyl carbon, followed by dehydration to yield the 2-aminothiazole derivative.

MCR_Mechanism_2 Mechanism for Hantzsch Thiazole Synthesis R1 Thiourea I1 S-Alkylated Isothiourea Salt R1->I1 S-Alkylation (SN2) R2 2-Bromo-3-methoxyphenacyl bromide R2->I1 I2 Cyclic Adduct I1->I2 Intramolecular Cyclization P 2-Amino-4-(3-methoxyphenyl) thiazole I2->P Dehydration (-H2O)

Caption: Hantzsch mechanism for 2-aminothiazole synthesis.

Detailed Experimental Protocol

Objective: To synthesize 2-amino-4-(3-methoxyphenyl)thiazole.

Materials:

  • Thiourea (1.0 equiv)

  • 2-Bromo-3-methoxyphenacyl bromide (1.0 equiv)

  • Ethanol (95%)

  • Round-bottom flask, reflux condenser, magnetic stirrer

Procedure:

  • In a 100 mL round-bottom flask, dissolve thiourea (0.76 g, 10 mmol) in 95% ethanol (40 mL).

  • Add 2-Bromo-3-methoxyphenacyl bromide (2.29 g, 10 mmol) to the solution.

  • Heat the mixture to reflux with stirring for 2-3 hours. A precipitate of the hydrobromide salt of the product will form.

  • Cool the reaction mixture in an ice bath and collect the precipitate by vacuum filtration.

  • Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials.

  • To obtain the free base, suspend the filtered solid in water and add a concentrated ammonium hydroxide solution or 10% sodium hydroxide solution until the mixture is basic (pH > 9).

  • Collect the free base (the final product) by vacuum filtration, wash thoroughly with water until the filtrate is neutral, and dry in a vacuum oven.

  • The product can be further purified by recrystallization from ethanol if necessary.

Causality and Insights:

  • Equimolar Reactants: Unlike the imidazopyridine synthesis, this reaction is typically run with equimolar amounts of reactants as both are consumed in the cyclization.

  • Isolation: The initial product often precipitates as its hydrobromide salt. Neutralization is required to isolate the final product as a free base. This self-validating system—where the product precipitates out—often leads to high purity without the need for chromatography.

Summary of Applications and Yields

The following table summarizes representative multicomponent reactions using phenacyl bromide analogs, demonstrating the versatility of this building block.

Heterocyclic CoreReactant 1Reactant 2Reactant 3ConditionsTypical YieldReference
Imidazo[1,2-a]pyridine 2-Aminopyridine2-Bromo-acetophenone-Ethanol, Reflux75-90%[12]
Thiazole Thiourea2-Bromo-acetophenone-Ethanol, Reflux80-95%[6]
Pyrrole (Hantzsch) Ethyl acetoacetateAmine (e.g., NH₄OAc)2-Bromo-acetophenoneAcetic Acid, Heat60-85%[13]
Furo[2,3-b]pyrrole EnaminonitrileNaHPhenacyl BromideDMF, rt then NaOMeGood[14]

General Experimental Workflow

The overall process from planning to characterization follows a standardized workflow in a research setting. This ensures reproducibility and accurate data interpretation.

Workflow General Synthetic Workflow cluster_prep Preparation Phase cluster_reaction Reaction Phase cluster_workup Work-up & Purification cluster_analysis Analysis Phase A Reagent Procurement & Safety Assessment B Stoichiometry Calculation A->B C Glassware Preparation (Dry & Inert) B->C D Reactant Dissolution (Solvent Addition) C->D E Reagent Addition & Heating to Reflux D->E F Reaction Monitoring (TLC) E->F G Solvent Removal (Rotary Evaporation) F->G H Aqueous Work-up (Extraction & Wash) G->H I Drying & Filtration H->I J Purification (Chromatography or Recrystallization) I->J K Structure Confirmation (NMR, MS) J->K L Purity & Yield Determination K->L

Caption: A standardized workflow for MCR synthesis and analysis.

Conclusion

2-Bromo-3-methoxyphenacyl bromide stands out as an exemplary building block for the synthesis of medicinally relevant heterocycles via multicomponent reactions. Its defined reactivity allows for the predictable and high-yielding formation of complex scaffolds like imidazo[1,2-a]pyridines and thiazoles. The protocols and mechanistic insights provided herein serve as a robust foundation for researchers and drug development professionals to leverage this powerful reagent, accelerating the discovery of novel chemical entities.

References

  • E.‐S. M. E.‐K. El-Tamany, F. A. El-Shahed, and I. M. I. Mansour, "Hantzsch reaction: A novel and an efficient synthesis of some new pyrido[1,2-a] pyrimidine, pyrazole, and pyrrole derivatives," Journal of Heterocyclic Chemistry, vol. 28, no. 7, pp. 1841–1844, 1991.
  • Chemistry LibreTexts, "22.3: Alpha Halogenation of Aldehydes and Ketones," Chemistry LibreTexts, Jan. 29, 2023. [Online]. Available: [Link]

  • Wikipedia, "α-Halo ketone," Wikipedia, 2023. [Online]. Available: [Link]

  • A. K. El-Ziaty, M. A. A. Moustafa, and M. S. K.
  • Mechanism of alpha-halogenation of ketones, YouTube, Jan. 09, 2019. [Online]. Available: [Link]

  • Wikipedia, "Ugi reaction," Wikipedia, 2023. [Online]. Available: [Link]

  • S. R. Kandula, P. K. Sahu, and A. K.
  • R. M. Cowper and L. H. Davidson, "Phenacyl bromide," Organic Syntheses, vol. 19, p. 24, 1939. [Online]. Available: [Link]

  • P. Kumar, A. Singh, and V. Kumar, "Application of phenacyl bromide analogs as a versatile organic intermediate for the synthesis of heterocyclic compounds via multicomponent reactions," Molecular Diversity, vol. 27, no. 6, pp. 1-32, Oct. 2022. [Online]. Available: [Link]

  • L. Banfi, A. Basso, and R. Riva, "The Ugi Multicomponent Reaction: Stereocontrol, Modifications and Applications," Illinois Chemistry, Feb. 19, 2007.
  • T. J. J. Müller et al., "Ugi Multicomponent Reaction," Organic Syntheses, vol. 94, pp. 54-65, Jun. 06, 2017.
  • E. R. L. R. Gonzalez et al., "The Ugi three-component reaction and its variants," Organic Chemistry Frontiers, 2021.
  • H. M. E. Hassaneen, E. M. A. Yakout, and S. M. H. Eldin, "A New and Easy Synthetic Route to Furo[2,3-b]furans and Furo[2,3-b]pyrroles," HETEROCYCLES, vol. 80, no. 1, pp. 639-646, 2010.
  • Wikipedia, "Hantzsch pyridine synthesis," Wikipedia, 2023. [Online]. Available: [Link]

  • NIST, "2-Bromo-3'-methoxyacetophenone," NIST WebBook. [Online]. Available: [Link]

  • NIST, "2-Bromo-3'-methoxyacetophenone," NIST WebBook. [Online]. Available: [Link]

  • Y. Liu et al., "A Convenient Synthesis towards 2-Bromo-2-(methoxy(phenyl)methyl)malononitrile and 2-Iodo-2-(methoxy(phenyl)methyl)malononitrile," MDPI, May 30, 2022.
  • V. B. Kurteva et al., "On the mechanism of the direct acid catalyzed formation of 2,3-disubstituted imidazo[1,2-a]pyridines from 2-aminopyridines and acetophenones.
  • Organic Chemistry Portal, "Synthesis of imidazo[1,2-a]pyridines," Organic Chemistry Portal. [Online]. Available: [Link]

  • H. Zhang et al., "Multicatalysis-Enabled Multicomponent Reactions Generate a PTP1B Inhibitor," PMC, May 19, 2025.

Sources

Troubleshooting & Optimization

common side reactions with 2-Bromo-3-methoxyphenacyl bromide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical support guide addresses the unique reactivity profile of 2-Bromo-3-methoxyphenacyl bromide (systematically: 2-bromo-1-(2-bromo-3-methoxyphenyl)ethan-1-one).

This compound presents a "dual-electrophile" challenge: it contains a highly reactive


-bromo ketone moiety and a sterically hindered, less reactive aryl bromide. The presence of the ortho-bromo substituent on the aromatic ring significantly influences the steric environment of the carbonyl, altering the kinetics of standard nucleophilic substitutions.

Part 1: Compound Reactivity Profile

Before troubleshooting, users must understand the competing reactive sites. This molecule is not a standard phenacyl bromide; the 2-bromo substituent on the ring creates a "steric gate" that protects the carbonyl and the


-carbon.
Reactivity Map
  • Site A (

    
    -Carbon):  Primary electrophilic site. Prone to 
    
    
    
    attack. Highly sensitive to basic hydrolysis.
  • Site B (Carbonyl Carbon): Susceptible to nucleophilic attack (1,2-addition). Sterically crowded by the ortho-Br.

  • Site C (Aryl Bromide): Inert to standard nucleophiles. Reactive only under metal catalysis (Pd, Ni) or halogen-lithium exchange conditions.

  • Site D (Methoxy Group): Electron-donating group (EDG). Increases electron density on the ring, slightly deactivating the electrophilicity of the carbonyl relative to unsubstituted analogs.

ReactivityMap Compound 2-Bromo-3-methoxyphenacyl bromide AlphaC α-Carbon (CH2-Br) Primary Electrophile Risk: Hydrolysis / Dimerization Compound->AlphaC Major Pathway (SN2) ArylBr Aryl Bromide (C-Br) Secondary Electrophile Risk: Chemoselectivity in Cross-Coupling Compound->ArylBr Metal Catalysis Only Carbonyl Carbonyl (C=O) Sterically Hindered by ortho-Br Risk: Slow Cyclization Compound->Carbonyl Condensation / Hantzsch Hydrolysis Side Product: α-Hydroxy Ketone AlphaC->Hydrolysis + H2O/OH- Dimer Side Product: Pyrazine/Dimer AlphaC->Dimer + NH3/Amines

Figure 1: Reactivity landscape of 2-Bromo-3-methoxyphenacyl bromide, highlighting the divergence between intended functionalization and common side pathways.

Part 2: Troubleshooting Guide (Q&A)

Category 1: Nucleophilic Substitution & Hydrolysis

Q1: I am attempting an


 reaction with an amine, but LC-MS shows a significant peak at [M-Br+OH]. Why is hydrolysis competing so strongly? 

Diagnosis: You are observing the formation of the


-hydroxy ketone  (phenacyl alcohol). This is the most common side reaction for this class of compounds.

Root Cause:

  • Solvent Moisture: Phenacyl bromides are extremely moisture-sensitive, especially in the presence of bases (even weak bases like carbonates or bicarbonates). The ortho-bromo group does not sufficiently protect the

    
    -carbon from water, which is a small nucleophile.
    
  • "General Base" Catalysis: If you are using a base to scavenge HBr, the base can deprotonate water (present as an impurity), creating hydroxide ions that are far more nucleophilic than your intended amine, especially if the amine is sterically hindered.

Corrective Action:

  • Switch Solvents: Move from protic solvents (MeOH, EtOH) to polar aprotic solvents (DMF, MeCN, or Acetone).

  • Drying Protocol: Dry solvents over molecular sieves (3Å). Ensure the base (e.g.,

    
    ) is anhydrous.
    
  • Order of Addition: Do not premix the phenacyl bromide with the base. Add the amine first, let it form the complex, and then add the base slowly, or use a non-nucleophilic organic base (DIPEA) that is less likely to promote hydrolysis than inorganic carbonates.

Q2: My yield is low when reacting with primary amines. I see a high molecular weight impurity.

Diagnosis: You are likely forming the bis-alkylated product (tertiary amine) or a pyrazine derivative via self-condensation.

Technical Insight: The product of the first substitution (a secondary amine) is often more nucleophilic than the starting primary amine. Additionally,


-amino ketones are unstable as free bases; they tend to dimerize to form dihydropyrazines, which then oxidize to pyrazines.

Protocol Adjustment:

  • Stoichiometry: Use a large excess of the primary amine (2.0–3.0 equivalents) to statistically favor mono-alkylation.

  • Acid Scavenging: Perform the reaction in the presence of a slight excess of acid (e.g., as the amine salt) or keep the pH neutral to prevent the free amine from dimerizing immediately.

  • Immediate Protection: If the target is the secondary amine, protect it (e.g., Boc-protection) immediately in situ or reduce the ketone to an alcohol to stabilize the molecule.

Category 2: Cyclization (Hantzsch Thiazole Synthesis)[1][2]

Q3: I am trying to synthesize a thiazole using thiourea, but the reaction is significantly slower than with unsubstituted phenacyl bromide. Is the starting material degraded?

Diagnosis: The starting material is likely fine. The sluggish reaction rate is a kinetic consequence of the 2-bromo substituent (ortho-effect) .

Mechanistic Explanation: The Hantzsch synthesis involves an initial


 attack by sulfur, followed by an intramolecular attack of nitrogen onto the carbonyl.
  • The

    
     step  is slowed by the steric bulk of the ortho-bromo group, which hinders the trajectory of the incoming nucleophile.
    
  • The cyclization step (attack on C=O) is even more severely impacted because the ortho-bromo group forces the carbonyl out of coplanarity with the ring, increasing the energy barrier for the tetrahedral intermediate formation.

Optimization Strategy:

  • Temperature: Increase reaction temperature. If refluxing in EtOH (

    
    C) is too slow, switch to Dioxane  (
    
    
    
    C) or DMF (
    
    
    C+).
  • Catalysis: Add a catalytic amount of NaI (Sodium Iodide) (Finkelstein condition). This generates the in situ phenacyl iodide, which is a much better leaving group (

    
     vs 
    
    
    
    ) and accelerates the initial substitution step, compensating for the steric hindrance.
Category 3: Chemoselectivity & Stability

Q4: Can I perform a Suzuki coupling on the aryl bromide (Site C) without affecting the


-bromide (Site A)? 

Answer: No. This is chemically forbidden under standard conditions. The


-bromide (

) is significantly more labile than the aryl bromide (

). Palladium catalysts will readily undergo oxidative addition into the

-C-Br bond (forming a

-allyl or enolate species) or cause dehalogenation/reduction of the

-position before attacking the aryl ring.

Workaround: You must perform the nucleophilic substitution at the


-position FIRST .
  • Convert the

    
    -bromide to a stable group (e.g., form the thiazole, ether, or amine).
    
  • Then perform the cross-coupling on the aryl bromide. The aryl bromide is stable to the conditions used to functionalize the

    
    -position (non-metal mediated 
    
    
    
    ).

Q5: The solid has turned from off-white to dark orange/brown. Is it still usable?

Diagnosis: The compound has decomposed, releasing HBr and likely polymerizing.

Stability Note:


-Bromo ketones are lachrymators and inherently unstable. The "darkening" indicates the autocatalytic formation of HBr. HBr catalyzes further enolization and decomposition.

Recovery:

  • Minor Yellowing: Recrystallize from minimal hot ethanol/hexane or wash with cold pentane.

  • Dark Brown/Gummy: Discard. The impurities (polymers/peroxides) can interfere with sensitive biological assays or subsequent metal-catalyzed steps.

  • Storage: Always store at -20°C under inert gas (Argon).

Part 3: Experimental Data & Protocols

Table 1: Comparative Reaction Rates (Relative to Unsubstituted Phenacyl Bromide)
Reaction TypeNucleophileConditionsRelative Rate (vs. Unsubstituted)Primary Challenge

Substitution
BenzylamineMeCN, RT0.4x (Slower) Steric hindrance from 2-Br
Hantzsch Cyclization ThioureaEtOH, Reflux0.3x (Slower) Carbonyl crowding
Hydrolysis

/

MeOH/H2OHigh Electronic activation by 3-OMe (EDG)
Cross-Coupling Boronic AcidPd(PPh3)4N/A

-Br reacts before Aryl-Br
Standardized Protocol: Hantzsch Thiazole Synthesis (Optimized for Steric Bulk)

Use this protocol to overcome the ortho-bromo retardation.

  • Reagents:

    • 2-Bromo-3-methoxyphenacyl bromide (1.0 equiv)[1]

    • Thioamide/Thiourea (1.1 equiv)

    • Additive: Sodium Iodide (NaI) (0.1 equiv) - Critical for rate acceleration.

    • Solvent: Anhydrous Ethanol (or Dioxane for higher T).

  • Procedure:

    • Dissolve the phenacyl bromide and NaI in the solvent. Stir for 10 mins at RT (yellow color may deepen due to

      
       trace/exchange).
      
    • Add the thioamide.

    • Heat to reflux. Monitor by TLC (hexane/EtOAc).[2][3]

    • Note: Expect reaction times of 4–6 hours (vs. 1–2 hours for standard acetophenones).

  • Workup:

    • Cool to RT. The product often precipitates as the hydrobromide salt.

    • Filter and wash with cold ether.

    • Neutralize with saturated

      
       to obtain the free base.
      

References

  • Mechanism of Phenacyl Bromide Reactivity

    • Karikalan, S. et al. "The mechanism of alkylation reactions. Part 1. The effect of substituents on the reaction of phenacyl bromide with pyridine in methanol." Journal of the Chemical Society, Perkin Transactions 2.

  • Hantzsch Thiazole Synthesis & Optimization

    • Kumari, G. et al. "Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide."[4] ACS Omega (2024).

  • Chemoselectivity of

    
    -Halo vs Aryl Halides: 
    
    • Simmons, B. J. et al.

      
      -arylation of N-alkylbenzamides." Journal of the American Chemical Society (2017). 
      
  • Handling of

    
    -Haloketones (Safety & Stability): 
    
    • Sigma-Aldrich Technical Sheet for 2-Bromo-3'-methoxyacetophenone (Analogous handling).

  • Side Reactions (Hydrolysis/Epoxidation)

    • University of Pretoria. "Nucleophilic substitution reactions of

      
      -haloketones: A computational study." 
      

Sources

avoiding over-bromination with 2-Bromo-3-methoxyphenacyl bromide

Author: BenchChem Technical Support Team. Date: February 2026

Here is the technical support guide for 2-Bromo-3-methoxyphenacyl bromide (systematic name: 2-bromo-1-(2-bromo-3-methoxyphenyl)ethan-1-one).

Executive Summary & Diagnostic Overview

The Challenge: Synthesizing or handling 2-Bromo-3-methoxyphenacyl bromide presents a "perfect storm" of selectivity issues. You are dealing with an electron-rich aromatic ring (activated by the 3-methoxy group) and a sterically crowded ketone (ortho-bromo substitution).

  • Issue A (Gem-dibromination): The primary "over-bromination" failure mode. The alpha-carbon accepts a second bromine atom, yielding the

    
    -dibromo impurity (
    
    
    
    ).
  • Issue B (Ring Bromination): The methoxy group activates the 4- and 6-positions. If the brominating agent is too aggressive (e.g., liquid

    
     with Lewis acids), you risk brominating the ring instead of, or in addition to, the side chain.
    

Quick Diagnostic Table: What does your NMR tell you?

Observation (¹H NMR, CDCl₃)DiagnosisRoot Cause
Singlet @ ~4.4–4.5 ppm (2H) Target Product Mono-alpha-bromination successful.
Singlet @ ~6.5–6.7 ppm (1H) Gem-dibromide Excess reagent, high temperature, or "runaway" enolization.
Loss of Aromatic Coupling Ring Bromination Electrophilic Aromatic Substitution (EAS) competed with alpha-bromination.
Singlet @ ~2.6 ppm (3H) Starting Material Incomplete conversion (Preferred over dibromination).

Troubleshooting Guides (FAQ Format)

Q1: I am consistently seeing 10-15% gem-dibromide impurity. How do I stop this?

The Mechanism: The introduction of the first bromine atom is electron-withdrawing. Counter-intuitively, while this makes the carbonyl less basic, it makes the remaining


-proton more acidic. Under standard acid-catalyzed conditions (e.g., 

), the second enolization can compete with the first if the concentration of free bromine is high.

The Solution: Kinetic Control via Copper(II) Bromide (


) 
Switch from liquid bromine or NBS to heterogeneous 

.
  • Why:

    
     releases bromine species slowly and only upon heating. The reaction is heterogeneous (solid-liquid). Once the mono-bromo product forms, it is sterically bulkier and less likely to interact with the solid copper surface compared to the flat starting acetophenone.
    
  • Protocol Adjustment: Use a 2:1 ratio of

    
     to ketone in Ethyl Acetate/Chloroform (1:1). Reflux until the green solid turns white (
    
    
    
    ).
Q2: My reaction mixture turns dark/tarry, and yield is low.

The Diagnosis: You are likely using liquid bromine (


) in the presence of the methoxy group without sufficient buffering. The HBr byproduct is autocatalytic and can cause acid-mediated degradation or polymerization of the electron-rich methoxy ring.

The Solution: The "Buffered" NBS Approach If you cannot use


, use N-Bromosuccinimide (NBS) with a sulfonic acid catalyst, but control the temperature .
  • Reagent: NBS (1.0 equiv) +

    
    -TsOH (0.1 equiv).
    
  • Solvent: Acetonitrile (MeCN) or DCM.

  • Key Change: Keep the temperature below 40°C. High heat promotes radical pathways which degrade the molecule.

Q3: Can I purify the over-brominated product out?

The Hard Truth: Separating the mono-bromide from the di-bromide is notoriously difficult via column chromatography because their


 values are nearly identical.
  • Strategy: It is better to have 5% unreacted starting material than 5% dibromide.

  • Action: Reduce your brominating agent stoichiometry to 0.95 equivalents . The starting acetophenone is easily separated by recrystallization (often in EtOH/Hexane) or column chromatography, whereas the dibromide tracks with the product.

Recommended Experimental Protocol

Method: Selective Alpha-Bromination using Copper(II) Bromide This method is prioritized for its high selectivity against gem-dibromination and ring bromination.

Reagents:

  • 2'-Bromo-3'-methoxyacetophenone (1.0 equiv)

  • Copper(II) Bromide (

    
    ) (2.0 equiv)
    
  • Solvent: Ethyl Acetate (EtOAc) / Chloroform (

    
    ) (1:1 mixture)
    

Step-by-Step Workflow:

  • Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser. Ensure the system is under an inert atmosphere (Nitrogen or Argon) to prevent moisture interference.

  • Dissolution: Dissolve the acetophenone substrate in the EtOAc/

    
     mixture (approx. 0.2 M concentration).
    
  • Addition: Add finely powdered

    
     (2.0 equiv) in one portion. The mixture will appear as a dark green/black suspension.
    
  • Reaction: Heat the mixture to vigorous reflux.

    • Visual Cue: The reaction is complete when the dark green solid (

      
      ) converts to a white/off-white solid (
      
      
      
      ). This typically takes 2–4 hours.
  • Monitoring: Check TLC or NMR. If starting material remains (>5%) but the copper is fully white, do not add more reagent. Stop here to preserve selectivity.

  • Workup:

    • Cool to room temperature.[1]

    • Filter off the solid

      
       through a celite pad.
      
    • Wash the pad with fresh EtOAc.

    • Concentrate the filtrate under reduced pressure.[1]

  • Purification: Recrystallize from Ethanol or Methanol. Avoid high-temperature distillation as phenacyl bromides are thermally unstable.

Mechanistic Visualization

Pathway Analysis: Selectivity Logic

The following diagram illustrates the competition between the desired mono-bromination and the undesired side reactions.

BrominationPathways cluster_control Control Strategy SM Starting Material (2'-Bromo-3'-methoxyacetophenone) Enol1 Enol Intermediate (Rate Limiting Step) SM->Enol1 Acid Cat. / Heat RingBromo IMPURITY B (Ring Bromination) SM->RingBromo Highly reactive electrophile (e.g., liquid Br2) Product TARGET PRODUCT (Mono-alpha-bromide) Enol1->Product Br source (Controlled) Enol2 2nd Enol (Activated by acid) Product->Enol2 Excess HBr / High Temp DiBromo IMPURITY A (Gem-dibromide) Enol2->DiBromo Excess Br2 Control Use CuBr2 or Stoichiometry < 0.95 eq

Caption: Reaction pathway showing the critical divergence between the desired mono-bromination and the "over-brominated" gem-dibromide or ring-substituted impurities.

Troubleshooting Logic Tree

Troubleshooting Start Issue: Impure Product CheckNMR Analyze 1H NMR Start->CheckNMR Decision1 Peak at 6.6 ppm? (Gem-dibromide) CheckNMR->Decision1 Yes1 Over-bromination Decision1->Yes1 Yes No1 Next Check Decision1->No1 No Solution1 ACTION: 1. Switch to CuBr2 2. Reduce eq to 0.95 3. Lower Temp Yes1->Solution1 Decision2 Aromatic Region Complex/Altered? No1->Decision2 Yes2 Ring Bromination (EAS) Decision2->Yes2 Yes Solution2 ACTION: 1. Avoid Lewis Acids (AlCl3) 2. Use NBS/TsOH 3. Check solvent purity Yes2->Solution2

Caption: Diagnostic logic flow for identifying and correcting bromination errors based on NMR signatures.

References & Authoritative Grounding

  • King, L. C., & Ostrum, G. K. (1964). Selective Bromination with Copper(II) Bromide. The Journal of Organic Chemistry, 29(12), 3459–3461.

    • Relevance: Establishes

      
       as the gold standard for selective alpha-bromination in sensitive ketones.
      
  • Lee, J. C., et al. (2000). Ultrasound-assisted synthesis of

    
    -bromoacetophenones with N-bromosuccinimide. Synthetic Communications, 30(23).
    
    • Relevance: Validates the use of NBS for controlled stoichiometry to avoid dibromination.

  • Organic Chemistry Portal. Synthesis of

    
    -Bromoketones.
    
    • Relevance: General overview of reagents including PTAB and solvent effects on regioselectivity.

  • Bauer, A. et al. (2019). Catalytic Mechanism and Covalent Inhibition of MurA. Journal of Chemical Information and Modeling.

    • Relevance: Cites the specific usage and synthesis of 2-bromo-2'-methoxyacetophenone derivatives, confirming the biological relevance and structural stability concerns.

Sources

Technical Support Center: Managing HBr in 2-Bromo-3-methoxyphenacyl Bromide Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Managing HBr Byproduct in 2-Bromo-3-methoxyphenacyl Bromide Synthesis & Usage Audience: Researchers, Process Chemists, and Drug Development Scientists Scope: Synthesis (Bromination) and Downstream Applications (Alkylation)

Core Directive & Technical Overview

The Challenge: HBr as a Double-Edged Sword

In the synthesis of 2-Bromo-3-methoxyphenacyl bromide (also known as


-bromo-2-bromo-3-methoxyacetophenone), Hydrogen Bromide (HBr) is a stoichiometric byproduct. While its generation confirms reaction progress, its presence is the primary failure mode for this specific scaffold.

Why this molecule is unique: The 3-methoxy group is electronically activated but acid-sensitive. HBr is a potent cleavage agent for aryl methyl ethers. If HBr is allowed to accumulate in the reaction matrix, it will protonate the methoxy ether oxygen, leading to demethylation via an


 mechanism.[1] This yields the corresponding phenol (2-bromo-3-hydroxyphenacyl bromide), which rapidly oxidizes to form dark tars, drastically reducing yield and complicating purification.

Furthermore, the 2-bromo substituent on the aromatic ring introduces steric strain (ortho-effect), often requiring longer reaction times or higher temperatures to achieve


-bromination, which unfortunately increases the window of exposure to HBr.

Troubleshooting Guide (FAQ)

Category 1: Product Quality & Yield

Q1: My reaction mixture turns black/tarry after 1 hour. What is happening? Diagnosis: This is the hallmark of HBr-mediated demethylation . Mechanism: The HBr byproduct is cleaving the 3-methoxy group to form a phenol. Phenols are highly susceptible to oxidation under brominating conditions, leading to quinone-like polymerization (tar). Solution:

  • Immediate HBr Removal: You must actively strip HBr from the solution.[2] Do not rely on passive venting. Use a vigorous Nitrogen (

    
    ) sparge or a weak vacuum sweep.
    
  • Solvent Switch: If using Acetic Acid (AcOH), HBr is highly soluble and trapped in solution. Switch to Dichloromethane (DCM) or Chloroform , where HBr has low solubility and escapes easily.

  • Reagent Change: Switch from elemental Bromine (

    
    ) to Phenyltrimethylammonium tribromide (PTAB)  or Copper(II) Bromide (
    
    
    
    )
    . These reagents release bromine more slowly and often generate buffering byproducts rather than free HBr gas immediately.

Q2: I see a significant amount of 2,2-dibromo product (gem-dibromide). Diagnosis: Acid-catalyzed enolization. Mechanism: HBr catalyzes the enolization of the product (


-bromo ketone). The enol reacts with remaining 

to form the

-dibromo derivative. Solution:
  • Control Addition: Add the brominating agent dropwise at low temperature (

    
    ).
    
  • Buffer the Reaction: Add a solid acid scavenger like Calcium Carbonate (

    
    )  or Propylene Oxide  to the reaction mixture. This neutralizes HBr in situ without hydrolyzing the product.
    
Category 2: Operational Safety (HBr Management)

Q3: The HBr fumes are corroding my fume hood sash. How do I scrub this effectively? Diagnosis: Insufficient scrubbing capacity or back-pressure failure. Solution: Implement a Three-Stage Scrubbing Train (detailed in Section 4). Do not vent directly to the hood baffle.

Q4: Can I use water to absorb the HBr? Answer: Yes, but with a caveat. HBr is extremely soluble in water, creating a vacuum (suck-back) risk. You must use an empty trap between the reactor and the water scrubber.

Decision Logic: Selecting the Right Protocol

The choice of bromination method dictates the HBr management strategy.

HBr_Management Start Start: Synthesis of 2-Bromo-3-methoxyphenacyl bromide Scale What is your Scale? Start->Scale Small Small Scale (<5g) Scale->Small Large Large Scale (>50g) Scale->Large Reagent_Small Reagent: PTAB or CuBr2 (Solid Reagents) Small->Reagent_Small Reagent_Large Reagent: Liquid Br2 (Cost Effective) Large->Reagent_Large HBr_Risk_Small Risk: Low HBr Evolution Reagent_Small->HBr_Risk_Small HBr_Risk_Large Risk: Massive HBr Gas Reagent_Large->HBr_Risk_Large Action_Small Action: In-situ Scavenger (CaCO3 or Propylene Oxide) HBr_Risk_Small->Action_Small Action_Large Action: External Scrubbing Train + N2 Sparging HBr_Risk_Large->Action_Large Result Target: Pure Product (No Demethylation) Action_Small->Result Action_Large->Result

Caption: Decision matrix for selecting HBr management strategies based on reaction scale and reagent choice.

Technical Protocols

Protocol A: High-Efficiency HBr Scrubbing System (For Scale >10g)

Use this setup when using liquid Bromine (


).

System Architecture:

  • Reactor: 3-Neck Flask (Reagent addition, Temp probe, Gas Outlet).

  • Trap 1 (Safety): Empty 250mL flask (reversed orientation). Prevents water suck-back into the reactor.

  • Trap 2 (Primary Scrub): Water.[3] Absorbs 90% of HBr.

  • Trap 3 (Polishing): 10% NaOH + Phenolphthalein indicator. Neutralizes traces.

Step-by-Step Configuration:

  • Connect the reactor gas outlet to Trap 1 using wide-bore tubing (PTFE preferred).

  • Connect Trap 1 to Trap 2 . The dip tube in Trap 2 should be submerged 2 cm below the water surface. Note: Do not submerge too deeply to avoid back-pressure.

  • Connect Trap 2 to Trap 3 .

  • Critical Step: Initiate a slow

    
     flow (bubbling) through the reaction mixture before adding bromine. This carrier gas actively pushes HBr out of the reactor and into the traps.
    
Protocol B: In-Situ Neutralization (For Sensitive Substrates)

Use this when demethylation is observed even with scrubbing.

Reagents:

  • Substrate: 2-Bromo-3-methoxyacetophenone[3][4]

  • Solvent: Methanol/DCM (3:1)

  • Reagent: Tetrabutylammonium Tribromide (TBATB) or

    
    
    
  • Scavenger: Propylene Oxide (Epoxide method)

Methodology:

  • Dissolve substrate in solvent.[5][6]

  • Add 1.1 equivalents of Propylene Oxide .

  • Add brominating agent dropwise.[7]

  • Mechanism: As HBr is generated, it reacts with Propylene Oxide to form 1-bromo-2-propanol (a neutral liquid).

  • Benefit: The solution remains neutral (pH ~7) throughout, completely preventing methoxy cleavage.

Data & Compatibility Tables

Table 1: HBr Management Strategy Comparison
FeaturePassive VentingActive Scrubbing (NaOH)In-Situ Scavenging (CaCO3)In-Situ Scavenging (Epoxide)
HBr Removal PoorExcellentGoodExcellent
Demethylation Risk High LowModerateZero
Scalability N/AHighLow (Slurry issues)Medium
Cost LowLowLowHigh
Complexity LowHigh (Glassware setup)Medium (Filtration needed)Low
Table 2: Material Compatibility for HBr Handling
ComponentCompatible MaterialsIncompatible Materials
Tubing PTFE (Teflon), PVDF, VitonSilicone (Hardens), Tygon (Discolors)
Seals/O-Rings Kalrez, PTFE-EncapsulatedBuna-N, EPDM
Glassware Joints PTFE Sleeves / Krytox GreaseStandard Silicone Grease (Degrades)

References

  • Organic Syntheses , Coll.[8] Vol. 2, p. 480 (1943); Vol. 10, p. 1 (1930). Phenacyl Bromide.[2][3][8][9] Link

  • King, L. C., & Ostrum, G. K. (1964). Selective Bromination with Copper(II) Bromide. The Journal of Organic Chemistry, 29(12), 3459–3461. Link

  • Seko, S., & Miyake, K. (2011). Epoxides as Scavengers for HBr in Bromination Reactions.[6] Tetrahedron Letters. (General reference for epoxide scavenging methodology).

  • BenchChem Technical Support . Synthesis of Substituted Phenacyl Bromides. Link

  • Envitech . HBr Scrubber Systems for Industrial Applications. Link

Sources

optimizing reaction conditions for 2-Bromo-3-methoxyphenacyl bromide

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimizing Reaction Conditions for 2-Bromo-3-methoxyphenacyl Bromide

Subject: Technical Guide for the Synthesis and Optimization of 2-Bromo-1-(2-bromo-3-methoxyphenyl)ethan-1-one.

Executive Summary & Structural Definition

User Query: "How do I optimize the reaction conditions for 2-Bromo-3-methoxyphenacyl bromide?"

Technical Definition: To ensure we are addressing the correct chemical entity, this guide focuses on the


-bromination of 2'-Bromo-3'-methoxyacetophenone  to yield 2-Bromo-1-(2-bromo-3-methoxyphenyl)ethan-1-one .
  • Target Molecule: 2-Bromo-3-methoxyphenacyl bromide.[1][2]

  • Core Challenge: The substrate contains an electron-donating methoxy group (

    
    ) which activates the aromatic ring. This creates a competition between the desired 
    
    
    
    -bromination (at the acetyl group) and undesired electrophilic aromatic substitution (ring bromination). Furthermore, the steric hindrance of the ortho-bromine (2-position) can slow down the reaction, requiring optimized thermal conditions.

Reagent Selection & Mechanistic Strategy

For this specific substrate, selecting the right brominating agent is critical to avoiding "over-reaction" (dibromination) or ring halogenation.

Comparative Analysis of Brominating Agents
ReagentMechanismSelectivitySuitability for this Substrate
Copper(II) Bromide (

)
Heterogeneous enolizationHighest Recommended. Excellent for electron-rich rings. Minimizes ring bromination.
NBS / p-TsOH Radical or Acid-CatalyzedHighGood Alternative. Easier to handle than

. Requires careful temperature control.
Molecular Bromine (

)
ElectrophilicLow-MediumRisky. High risk of ring bromination due to the activating methoxy group.
PTAB (Phenyltrimethylammonium tribromide) Gradual

release
HighGood. Solid reagent, stoichiometric control is precise.

Recommended Protocols

Method A: The "High Selectivity" Route (Copper(II) Bromide)

Best for preventing side reactions on the methoxy-substituted ring.

The Logic:


 acts as a heterogeneous brominating agent in refluxing ethyl acetate or chloroform. The mechanism involves the coordination of copper to the ketone, facilitating enolization and subsequent bromination strictly at the 

-position.

Protocol:

  • Dissolution: Dissolve 1.0 eq of 2'-Bromo-3'-methoxyacetophenone in Ethyl Acetate (EtOAc) or Chloroform (

    
    ). (Concentration: ~0.5 M).
    
  • Addition: Add 2.0 - 2.2 eq of finely powdered Copper(II) Bromide (

    
    ) .
    
    • Note:

      
       is consumed stoichiometrically (producing 
      
      
      
      ), so >2 equivalents are necessary.
  • Reflux: Heat the suspension to vigorous reflux.

  • Monitoring: The reaction typically takes 3–5 hours. The green/black

    
     will turn into white/off-white 
    
    
    
    precipitate.
  • Workup: Cool to Room Temperature (RT). Filter off the copper salts through a pad of Celite.

  • Purification: Evaporate the solvent. Recrystallize from Ethanol/Hexane or Isopropanol.

Method B: The "Scalable" Route (NBS + p-TsOH)

Best for larger scales where filtration of copper salts is cumbersome.

The Logic: N-Bromosuccinimide (NBS) provides a low concentration of active bromine. p-Toluenesulfonic acid (p-TsOH) catalyzes the enolization of the ketone, which is the rate-determining step.

Protocol:

  • Dissolution: Dissolve 1.0 eq of starting ketone in Acetonitrile (MeCN).

  • Catalyst: Add 0.1 – 0.2 eq of p-TsOH (monohydrate).

  • Reagent: Add 1.05 eq of NBS.

  • Reaction: Reflux (80–82 °C) for 2–4 hours.

  • Workup: Remove solvent in vacuo. Redissolve residue in EtOAc/Water. Wash organic layer with water and brine to remove succinimide.

  • Drying: Dry over

    
     and concentrate.
    

Troubleshooting & FAQs

Q1: My product is an oil or a sticky gum, but it should be a solid. What happened?

  • Cause: Residual solvent or small amounts of the starting ketone (which depresses the melting point) are likely present. Phenacyl bromides are notoriously difficult to crystallize if impure.

  • Solution: Triturate the oil with cold diethyl ether or a 1:9 mixture of Ether:Hexane. Scratch the side of the flask with a glass rod to induce nucleation. Seed crystals from a previous batch are highly effective.

Q2: I am observing a byproduct with M+79/81 mass (Dibromination).

  • Cause: Excess brominating agent or allowing the reaction to run too long. The product (monobromide) is more acidic than the starting material and can enolize/react again.

  • Solution: Stop the reaction at 95% conversion (monitor by TLC/HPLC). Do not aim for 100% conversion if dibromination is appearing. Use exactly 1.0 eq of NBS or PTAB.

Q3: The product turns dark/black upon storage.

  • Cause: Phenacyl bromides are lachrymators and are thermally unstable. They can self-condense or hydrolyze to the phenacyl alcohol.

  • Solution: Store the product in the dark at 2–8 °C. Ensure it is completely acid-free before storage (wash with dilute

    
     during workup).
    

Q4: Can I use Methanol as a solvent?

  • Critical Warning: NO. Methanol can react with the

    
    -bromo ketone to form the 
    
    
    
    -methoxy ketal or displace the bromide (nucleophilic attack), leading to complex mixtures. Use non-nucleophilic solvents like MeCN, EtOAc, or
    
    
    .

Visualization of Reaction Pathways

The following diagram illustrates the competitive pathways and the logic behind selecting specific conditions.

ReactionPathways cluster_conditions Optimization Logic Start 2'-Bromo-3'-methoxyacetophenone Target TARGET: 2-Bromo-3-methoxyphenacyl bromide Start->Target Method A: CuBr2 (High Selectivity) Method B: NBS/pTsOH RingBr BYPRODUCT A: Ring Brominated Species (Hard to separate) Start->RingBr Method C: Br2/Lewis Acid (Avoid this) DiBr BYPRODUCT B: alpha,alpha-Dibromo ketone (Over-reaction) Target->DiBr Excess Reagent Long Reaction Time Tip1 Use CuBr2 to suppress Ring Bromination Tip2 Stop at 95% conversion to avoid Di-bromo

Figure 1: Reaction pathway analysis showing the selectivity of Copper(II) Bromide vs. direct Bromination.

Troubleshooting Decision Tree

Use this flow to diagnose experimental failures.

Troubleshooting Start Issue Detected CheckTLC Check TLC/LCMS Start->CheckTLC Impurity Impurity: M+79/81 (Dibromo) CheckTLC->Impurity Extra Spots (High Rf) ImpurityRing Impurity: Ring Br (Regioisomer) CheckTLC->ImpurityRing Isomeric Spots NoRxn Low Conversion CheckTLC->NoRxn Only SM visible Sol_Di Reduce Reagent Eq to 0.95 Lower Temp Impurity->Sol_Di Sol_Ring Switch to CuBr2 Change Solvent to EtOAc ImpurityRing->Sol_Ring Sol_NoRxn Add Catalyst (pTsOH) Check Reagent Quality NoRxn->Sol_NoRxn

Figure 2: Diagnostic logic for common synthetic failures.

References

  • King, L. C., & Ostrum, G. K. (1964). Selective Bromination with Copper(II) Bromide. The Journal of Organic Chemistry, 29(12), 3459–3461.

  • BenchChem. (n.d.). Experimental Protocol: Synthesis via Bromination with Copper(II) Bromide.[3] BenchChem Technical Data.

  • Sigma-Aldrich. (2024).[2] 2-Bromo-3′-methoxyacetophenone Product Sheet & Safety Data.

  • Organic Chemistry Portal. (2023). Synthesis of

    
    -Bromoketones: Recent Literature and Methodologies. 
    
  • Fisher Scientific. (2024).[4] Safety Data Sheet: 3'-Methoxyphenacyl bromide.[1][4]

Sources

troubleshooting low yield in chalcone synthesis using 2-Bromo-3-methoxyphenacyl bromide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Low Yield with 2-Bromo-3-methoxyphenacyl bromide Ticket ID: CHAL-SYN-0042 Assigned Scientist: Dr. A. Vance, Senior Application Scientist

Executive Summary

You are encountering low yields in the synthesis of a chalcone derivative using 2-Bromo-3-methoxyphenacyl bromide as the starting material.

Immediate Diagnostic: The presence of the


-bromine (phenacyl bromide moiety) fundamentally changes the required synthetic strategy. If you are attempting a standard base-catalyzed Claisen-Schmidt condensation (e.g., NaOH/EtOH), the reaction will fail  due to the competing Darzens condensation or rapid hydrolysis of the alkyl bromide.

This guide details the necessary switch to a Wittig Olefination strategy, which preserves the ketone functionality while forming the alkene, and addresses the specific steric challenges posed by the 2-bromo-3-methoxy substitution pattern.

Module 1: Diagnostic & Pathway Selection

Q1: Which reaction pathway are you currently using?

The structure of your starting material dictates the chemistry. Please verify your approach against the decision tree below.

ReactionPathway cluster_advice Recommendation Start Starting Material: 2-Bromo-3-methoxyphenacyl bromide Method Current Method? Start->Method Aldol Claisen-Schmidt (NaOH / KOH / Ba(OH)2) Method->Aldol Strong Base Wittig Wittig Reaction (PPh3 / Weak Base) Method->Wittig Phosphine + Mild Base Fail FAILURE MODE: 1. Darzens Condensation (Epoxide) 2. Hydrolysis (Alcohol) 3. Polymerization Aldol->Fail Success CORRECT PATHWAY: Formation of Stabilized Ylide -> Chalcone Product Wittig->Success Fail->Wittig Switch Methodology

Figure 1: Decision tree for selecting the correct synthetic pathway based on the lability of the


-bromo group.
Q2: Why does the standard Claisen-Schmidt fail?

In a standard chalcone synthesis, a methyl ketone is deprotonated by a strong base (NaOH) to form an enolate. However, your reagent has a bromine atom at the


-position.
  • Acidity Mismatch: The

    
    -protons are highly acidic, but the resulting enolate acts as an internal nucleophile, displacing the bromine to form an epoxide (Darzens condensation) rather than attacking the aldehyde.
    
  • Hydrolysis: Aqueous bases will rapidly displace the bromine (

    
    ), converting your starting material into an 
    
    
    
    -hydroxy ketone, which does not yield the desired chalcone.

Solution: You must use the Wittig Reaction . The phenacyl bromide is first converted to a phosphonium salt, which then forms a stabilized ylide that reacts with your aldehyde to form the chalcone alkene bond (


).

Module 2: Troubleshooting the Wittig Route

If you are already using the Wittig route and suffering low yields, the issue likely stems from the steric and electronic environment of the 2-bromo-3-methoxy substitution.

Issue 1: Incomplete Phosphonium Salt Formation

The first step is reacting 2-Bromo-3-methoxyphenacyl bromide with Triphenylphosphine (


).
  • Symptom: TLC shows unreacted bromide; low mass recovery of the salt.

  • Root Cause: The 2-bromo substituent on the phenyl ring creates significant steric hindrance (ortho-effect), shielding the carbonyl and the adjacent

    
    -carbon. This slows down the 
    
    
    
    attack by
    
    
    .
  • Fix:

    • Solvent: Switch from Benzene/Ether to Toluene or Xylene .

    • Temperature: Increase temperature to reflux (

      
      ).
      
    • Time: Extend reaction time from 2 hours to 12–24 hours .

Issue 2: The "Ortho-Effect" on Ylide Reactivity

Once the ylide is formed, it must attack the aldehyde.

  • Symptom: Phosphonium salt is consumed, but aldehyde remains unreacted; product yield is <40%.

  • Mechanistic Insight: The bulky bromine atom at the 2-position forces the carbonyl group out of planarity with the benzene ring. While this prevents some side reactions, it also destabilizes the transition state (oxaphosphetane) required for the Wittig reaction.

  • Fix:

    • Base Selection: Do not use aqueous bases. Use Triethylamine (Et3N) or DBU in dry DCM or Chloroform.

    • Additives: Add a Lewis Acid catalyst like Lithium Chloride (LiCl) or Zinc Chloride (ZnCl2) . This activates the aldehyde and stabilizes the intermediate, helping overcome the steric barrier [1].

Module 3: Optimized Protocol (Self-Validating)

This protocol is designed to bypass the specific instability of your brominated starting material.

Step 1: Synthesis of the Phosphonium Salt
  • Dissolve 2-Bromo-3-methoxyphenacyl bromide (1.0 eq) and Triphenylphosphine (

    
    , 1.1 eq) in anhydrous Toluene  (not benzene, due to steric need for higher reflux temp).
    
  • Reflux for 12 hours under Nitrogen.

  • Validation Point: The product should precipitate as a white/off-white solid.

  • Cool to room temperature, filter, and wash with cold diethyl ether to remove excess

    
    .
    
  • Yield Check: If yield is <85%, re-dissolve in Xylene and reflux for 24 hours.

Step 2: Wittig Olefination (Chalcone Formation)[2]
  • Suspend the Phosphonium salt (1.1 eq) in Dichloromethane (DCM) or Chloroform (

    
    ).
    
  • Add the Aldehyde (1.0 eq).

  • Add Triethylamine (2.5 eq) dropwise. Note: The solution should turn yellow/orange, indicating Ylide formation.

  • Stir at reflux for 6–12 hours.

  • Purification:

    • Concentrate the solvent.[1]

    • Crucial Step: Triturate the residue with hot Ethanol . The chalcone and

      
       (byproduct) have different solubilities. Alternatively, use a short silica plug (elute with Hexane:EtOAc 9:1) to remove the polar phosphine oxide [2].[1][2][3]
      

Module 4: Data & Solvent Selection Guide

Use this table to optimize your solvent system based on your observed impurities.

Observed IssueDiagnosisRecommended Adjustment
Black/Tar formation Decomposition of phenacyl bromideStop using NaOH/KOH. Switch to weak organic bases (Et3N, Piperidine).
No Precipitate (Step 1) Salt is soluble or didn't formSwitch solvent to Toluene (promotes precipitation) or THF (if solubility is needed for reaction, but requires evaporation).
Aldehyde remains (Step 2) Steric hindrance prevents couplingAdd LiCl (1.5 eq) to the reaction mixture. Switch solvent to DMF to increase reaction rate.
Low Melting Point Cis/Trans Isomer mixtureStabilized ylides (like yours) favor (E)-chalcones, but sterics may force (Z). Recrystallize from EtOH to isolate the stable (E)-isomer.

Module 5: Visualizing the Steric Challenge

The following diagram illustrates why the "2-bromo" substituent is the likely culprit for your low yields and how the Wittig pathway navigates it.

Mechanism cluster_reactants Reactants cluster_intermediate Intermediate SM 2-Bromo-3-methoxyphenacyl bromide (Sterically Crowded) Salt Phosphonium Salt (Precipitate) SM->Salt Reflux (Toluene) Overcomes Sterics PPh3 PPh3 Ylide Stabilized Ylide (Resonance Stabilized) Salt->Ylide Et3N (Weak Base) Product (E)-Chalcone Ylide->Product + Aldehyde (Wittig Reaction) Constraint Steric Clash: 2-Br vs Carbonyl Constraint->Salt Slows Formation Constraint->Product Reduces Yield

Figure 2: Mechanistic flow showing the steric bottleneck (red octagon) caused by the 2-bromo substituent.[4]

References

  • MDPI. (2023).[1] Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol. Retrieved from [Link]

  • National Institutes of Health (PMC). (2023). Chalcone: A Privileged Structure in Medicinal Chemistry. Retrieved from [Link]

Sources

Technical Support Center: Stability & Handling of 2-Bromo-3-methoxyphenacyl bromide

[1]

Compound Identity & Reactivity Profile

Before troubleshooting, verify the structural identity to ensure this guide applies to your specific intermediate.

  • Systematic Name: 2-Bromo-1-(3-methoxyphenyl)ethan-1-one[1]

  • Common Name: 3'-Methoxyphenacyl bromide[1][2][3][4]

  • CAS Number: 5000-65-7[1][2][3][4]

  • Core Reactivity: The compound contains an

    
    -bromo ketone  motif.[1] The carbon-bromine bond adjacent to the carbonyl is exceptionally electrophilic, making it susceptible to:
    
    • Nucleophilic Substitution (

      
      ):  Rapid reaction with amines, thiols, and hydroxide.[1]
      
    • Kornblum Oxidation: Conversion to glyoxals in DMSO.[1]

    • Photolytic Cleavage: Homolytic fission of the C-Br bond under UV/visible light.

Troubleshooting Guide (FAQ)

Issue 1: "My stock solution in DMSO turned yellow/brown overnight."

Diagnosis: Kornblum Oxidation. Dimethyl sulfoxide (DMSO) is NOT a passive solvent for

113-methoxyphenylglyoxal1
  • Corrective Action: Discard the solution. The glyoxal impurity will interfere with subsequent nucleophilic substitutions (e.g., forming imines instead of alkylating).[1]

  • Prevention: Never store phenacyl bromides in DMSO. Prepare DMSO solutions immediately before use, or use DMF or DMAc (though these can still pose risks over long periods, they are more stable than DMSO).[1]

Issue 2: "I see a white precipitate forming in my aqueous/alcohol mixture."

Diagnosis: Hydrolysis or Dimerization. In the presence of water or basic alcohols (like methanol with a trace base), the bromide is displaced by hydroxide to form 2-hydroxy-3'-methoxyacetophenone (phenacyl alcohol).[1] This alcohol is often less soluble than the bromide, leading to precipitation.

  • Note: If the solution turns pink/red, it indicates the liberation of HBr and potential polymerization or formation of poly-brominated species.

  • Prevention: Use anhydrous solvents. Store under an inert atmosphere (Argon/Nitrogen).[1]

Issue 3: "The LCMS shows a peak at M+16 or M-Br+OH."

Diagnosis: Oxidative Degradation or Hydrolysis. [1]

  • M-Br+OH (Mass ~166 Da): Hydrolysis to the alcohol.[1]

  • M-2H+O (Mass ~178 Da for glyoxal): Oxidation product.[1]

  • Corrective Action: Purify via recrystallization from a non-nucleophilic solvent (e.g., cyclohexane/EtOAc) if degradation is <10%.[1] If >10%, re-synthesize or purchase fresh batch.[1]

Critical Stability Mechanisms

Understanding why the compound degrades allows for better experimental design. The following diagram illustrates the three primary degradation pathways in solution.

Pathway Visualization

DegradationPathwaysCompound2-Bromo-3-methoxyphenacylbromide(Active Reagent)IntermediateAlkoxysulfoniumSaltCompound->IntermediateNucleophilic Attack(Kornblum)Alcohol2-Hydroxy-3-methoxyacetophenone(Hydrolysis Product)Compound->AlcoholSN2 DisplacementRadicalRadical Species(Polymerization/Color)Compound->RadicalHomolytic CleavageDMSODMSO (Solvent)DMSO->IntermediateWaterWater/OH-Water->AlcoholLightUV/LightLight->RadicalGlyoxal3-Methoxyphenylglyoxal(Oxidation Product)Intermediate->GlyoxalElimination of DMS

Figure 1: Primary degradation pathways of 2-Bromo-3-methoxyphenacyl bromide in solution.

Solvent Selection & Storage Protocols

Solvent Compatibility Matrix

Use this table to select the appropriate solvent for your application.

Solvent ClassSuitabilityRisk FactorTechnical Note
Chlorinated (DCM, Chloroform)Excellent LowBest for storage and reactions.[1] Keep acid-free (filter through basic alumina if needed).[1]
Ethers (THF, Diethyl Ether)Good Low-MediumPeroxides can initiate radical degradation.[1] Use inhibited/fresh solvent.[5]
Alcohols (MeOH, EtOH)Poor HighSlow solvolysis to form

-alkoxy ketones.[1] Only use for rapid recrystallization.
DMSO CRITICAL FAIL Extreme Causes Kornblum oxidation within hours.[1] Do not use for storage.
Acetonitrile Good LowGood compromise for polarity and stability.
Recommended Storage Protocol

To maximize shelf life (>6 months), follow this "Self-Validating" storage system:

  • Physical State: Store as a solid . Never store as a solution.

  • Container: Amber glass vial with a Teflon-lined cap (prevents light and moisture ingress).

  • Atmosphere: Flush with Argon or Nitrogen after every use.

  • Temperature: 2–8°C (Refrigerate).

    • Validation: Upon removing from the fridge, allow the vial to reach room temperature before opening to prevent condensation (water) from entering the vial.[1]

Experimental Validation Protocols

Protocol A: Purity Check via HPLC

Use this method to determine if your batch has degraded.[1]

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.[1]

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 10% B to 90% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic ring) and 280 nm.

  • Expected Results:

    • Main Peak: ~7-8 min (depending on flow).[1]

    • Impurity (Hydrolysis): Elutes earlier (more polar).[1]

    • Impurity (Glyoxal): Elutes earlier (more polar).[1]

Protocol B: Rapid NMR Purity Check
  • Solvent:

    
     (Avoid DMSO-d6 unless analyzing immediately).[1]
    
  • Key Signal: Look at the

    
    -methylene protons (
    
    
    ).[1]
    • Intact Bromide: Singlet at ~4.4 - 4.5 ppm .[1]

    • Hydrolysis Product (

      
      ):  Shifted upfield to ~4.8 ppm  (or distinct shift depending on conc).
      
    • Glyoxal (

      
      ):  Look for aldehyde proton at ~9.5 - 10.0 ppm .[1]
      

References

  • Kornblum Oxidation Mechanism: Kornblum, N., et al.[1][6][7] "A New and Selective Method of Oxidation. The Conversion of Alkyl Halides and Alkyl Tosylates to Aldehydes."[6] Journal of the American Chemical Society, vol. 81, no.[1][6] 15, 1959, pp. 4113–4114.[1][6] Link

  • Phenacyl Bromide Reactivity: Eicher, T., and Hauptmann, S.[1] The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. 2nd ed., Wiley-VCH, 2003.[1] (General reference for

    
    -haloketone reactivity in heterocycle synthesis).
    
  • Stability in DMSO: Tilstam, U., and Weinmann, H.

    
    -Halo Ketones."[1] Organic Process Research & Development, vol. 6, no. 3, 2002, pp. 384–390.[1] (Discusses instability of halo-ketones and oxidative pathways). Link[1]
    
  • Synthesis and Handling: "2-Bromo-3'-methoxyacetophenone Safety Data Sheet." Fisher Scientific.[4] Link (Provides specific storage and safety data for CAS 5000-65-7).[1]

column chromatography purification of 2-Bromo-3-methoxyphenacyl bromide derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 2-Bromo-3-methoxyphenacyl Bromide

Current Status: Active Ticket ID: PUR-2B3M-PB-001 Assigned Specialist: Senior Application Scientist, Separation Technologies[1]

Executive Summary

Purifying 2-Bromo-3-methoxyphenacyl bromide (also known as


-bromo-2-bromo-3-methoxyacetophenone) presents a classic "stability vs. purity" conflict.[2] As an 

-haloketone, this molecule is a potent alkylating agent (lachrymator) and is electrophilically hyper-active.

The Core Challenge: Phenacyl bromides are prone to dehydrohalogenation and polymerization on standard silica gel, often turning the column dark brown and reducing yield.[1]

This guide prioritizes non-chromatographic isolation (recrystallization/trituration) as the primary strategy, reserving column chromatography as a secondary "rescue" method with modified stationary phases.

Part 1: Safety & Handling (Critical)

WARNING: LACHRYMATOR & ALKYLATING AGENT

  • Engineering Controls: All operations must occur inside a functioning fume hood.

  • PPE: Double nitrile gloves (change immediately upon splash), lab coat, and chemical splash goggles.[1]

  • Neutralization: Keep a beaker of 10% aqueous sodium thiosulfate nearby to neutralize spills and clean glassware.

Part 2: Pre-Purification Assessment (The "Triage")

Before packing a column, you must attempt to purify via solubility differences. Chromatography should only be used if the crude mixture contains significant (>10%) regioisomers or tarry byproducts that prevent crystallization.

Protocol A: The "Cold Wash" (Removes Starting Material)

The starting material (2-bromo-3-methoxyacetophenone) and the over-brominated impurity (


-dibromo) have different solubility profiles than the product.
  • Quench: Ensure the reaction mixture is fully quenched (remove HBr/Br

    
    ) using aqueous sodium bisulfite/bicarbonate washes before attempting isolation. Residual acid accelerates degradation.
    
  • Trituration: Suspend the crude solid in cold Petroleum Ether or Hexanes (approx. 2-3 mL per gram).

  • Sonication: Sonicate briefly (30 seconds) to break up clumps.

  • Filtration: Filter rapidly while cold.

    • Filtrate: Contains unreacted acetophenone (highly soluble in hexanes).

    • Filter Cake: Contains the desired mono-bromide product (less soluble).

Protocol B: Recrystallization (The Gold Standard)

If the "Cold Wash" yields <95% purity, proceed to recrystallization.[1]

  • Solvent System: Methanol (MeOH) or Ethanol (EtOH).[3]

  • Alternative: If solubility is too high in alcohols, use Ethyl Acetate/Hexanes (1:4) .

  • Procedure: Dissolve in minimum hot solvent. Cool slowly to RT, then

    
    .
    
  • Note: Avoid prolonged heating in alcohols, as this can lead to ketal formation or solvolysis of the bromide.[1]

Part 3: Chromatographic Purification (The "Rescue" Op)

If you must run a column (e.g., oil cannot be crystallized), you must modify standard protocols to prevent on-column decomposition.[1]

Stationary Phase Selection
  • Standard Silica (Acidic pH ~6.5): Acceptable for fast columns (<15 mins).

  • Neutral Alumina: Recommended for highly sensitive derivatives. It prevents acid-catalyzed elimination of HBr.

  • Buffered Silica: If using standard silica, pretreat the column with 1% Triethylamine (TEA) in hexanes, then flush with pure hexanes before loading.[1] Caution: Too much base will cause rapid polymerization.

Mobile Phase Engineering

Avoid wet solvents (hydrolysis risk) and highly polar solvents (streaking).

Solvent SystemRatio (v/v)Application
Hexanes / DCM 70:30 to 50:50Best for Solubility. DCM prevents the product from crashing out on the column but can cause band broadening.
Hexanes / EtOAc 95:5 to 85:15Best for Separation. Tighter bands, but watch solubility.
Toluene 100%Alternative. Good for separating mono- vs. di-bromo species due to

-stacking interactions.
Step-by-Step Workflow
  • Loading: Use Solid Load (Dry Load) . Dissolve crude in minimal DCM, add silica (1:2 ratio), and rotary evaporate to a free-flowing powder. This prevents "streaking" caused by liquid loading in strong solvents.

  • Gradient: Start with 100% Hexanes to elute residual starting material. Ramp slowly to 10% EtOAc.

  • Elution Order (Typical):

    • 
      -Dibromo impurity (Least Polar - elutes first)
      
    • Target: 2-Bromo-3-methoxyphenacyl bromide

    • Unreacted Acetophenone (Starting Material)

    • Polar byproducts (acids, tars)

Part 4: Visualization & Logic

Workflow 1: Purification Decision Matrix

Caption: Logical flow to determine the least destructive purification method.

PurificationStrategy Start Crude Reaction Mixture Quench 1. Aqueous Workup (Remove HBr/Br2) Start->Quench TLC 2. TLC Analysis Quench->TLC Decision1 Is the product a solid? TLC->Decision1 Trituration 3. Cold Hexane Trituration Decision1->Trituration Yes (Solid) Column 5. Flash Chromatography (Rapid Elution) Decision1->Column No (Oil/Tar) CheckPurity Purity > 95%? Trituration->CheckPurity Recryst 4. Recrystallization (MeOH or EtOAc/Hex) Recryst->Column Failed Final Pure Product (Store in Dark/Cold) Recryst->Final CheckPurity->Recryst No (Solid impurities) CheckPurity->Final Yes Column->Final

Workflow 2: Troubleshooting Column Issues

Caption: Diagnosing common failures during chromatography of alpha-bromoketones.

Troubleshooting Issue Observed Issue Darkening Column turns Brown/Black Issue->Darkening Streaking Broad Streaking (Poor Resolution) Issue->Streaking CoElution Co-elution with Dibromo Impurity Issue->CoElution FixDark Cause: Acid/Base Decomposition Fix: Use Neutral Alumina or Shorten Run Time Darkening->FixDark FixStreak Cause: Enolization or Wet Silica Fix: Dry Load sample; Add 0.1% Acetic Acid (Rare) Streaking->FixStreak FixCoElute Cause: Similar Polarity Fix: Switch to Toluene or decrease gradient slope CoElution->FixCoElute

Part 5: Troubleshooting & FAQs

Q1: My product turned into a black tar inside the column. What happened? A: This is likely dehydrohalogenation . The silica gel surface is slightly acidic and polar, which can catalyze the elimination of HBr, generating a reactive enone that polymerizes.[1]

  • Fix: Switch to Neutral Alumina (Activity Grade III) or perform a "Flash Filtration" (vacuum filtration through a 2-inch silica pad) instead of a full column.

Q2: I can't separate the di-bromo impurity from my mono-bromo product. A: These species have very similar Rf values in Hexane/EtOAc.

  • Fix: Try running the column in 100% Toluene or DCM/Hexanes . The polarizability of Toluene often interacts differently with the extra bromine atom, improving separation factor (

    
    ).
    

Q3: Why is my product yield lower than the crude weight suggested? A: Phenacyl bromides are sensitive to hydrolysis. If your silica was not oven-dried, or your solvents contained water, the bromine can be displaced by an -OH group (forming the


-hydroxy ketone) or hydrolyzed back to the starting ketone.[1] Always use anhydrous solvents.

Q4: Can I store the purified compound? A: Not indefinitely. Even pure crystals can degrade (turn purple/brown) upon exposure to light and humidity. Store in a foil-wrapped vial at -20°C under Argon.

References

  • Organic Syntheses , Coll.[4] Vol. 1, p. 127 (1941); Vol. 9, p. 20 (1929). Phenacyl Bromide.[4][5][6][7][8][9][10][11] (Standard protocol for bromination and wash purification).[8]

  • BenchChem Technical Support . Purification of 2-Bromo-3'-hydroxyacetophenone. (Details on silica slurry packing and recrystallization solvents).

  • Langley, W. D. p-Bromophenacyl Bromide.[11] Organic Syntheses, Coll. Vol. 1, p. 127.[1] (Describes recrystallization from ethanol to remove color).

  • Cowper, R. M., & Davidson, L. H. Phenacyl Bromide Handling and Lachrymator Safety. Organic Syntheses. (Safety protocols for handling alpha-bromo ketones).

  • Thermo Fisher Scientific . Safety Data Sheet: 2-Bromo-3'-methoxyacetophenone. (Hazards and storage stability).

Sources

Technical Support Center: Purification of 2-Bromo-3-methoxyphenacyl Bromide & Derivatives

[1]

Current Status: [🟢 ONLINE] Ticket Focus: Recrystallization, Oiling Out, and Impurity Profiling Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist[1]

🔬 Executive Summary

You are likely utilizing 2-Bromo-3-methoxyphenacyl bromide (also known as

Vonoprazan1

This compound and its downstream products present a specific set of purification challenges:

  • Thermal Instability: The

    
    -bromo ketone moiety is labile; excessive heat leads to polymerization or HBr elimination.
    
  • "Oiling Out": Low melting points (often <60°C for the precursor) create metastable oils rather than crystals during cooling.

  • Lachrymatory Hazards: The precursor is a potent tear gas agent, requiring specific handling protocols during filtration.

This guide provides self-validating protocols to purify both the starting material and its heterocyclic products.

📊 Module 1: Solvent System Selection

Reference Data for Solubility Profiles

The choice of solvent is dictated by the polarity shift that occurs when the lipophilic phenacyl bromide converts to a more polar heteroaromatic product.

Compound ClassPrimary Solvent (Dissolution)Anti-Solvent (Precipitation)Critical Parameter
Precursor (Phenacyl Bromide)Ethyl Acetate (warm)Hexanes / HeptaneTemperature: Do not exceed 50°C to prevent degradation.[1]
Precursor (Alternative)Methanol (warm)Water (dropwise)Speed: Rapid cooling required to prevent solvolysis (formation of acetals).[1]
Product (Imidazopyridine)Ethanol (hot)WaterpH: Ensure basic wash prior to crystallization to remove HBr salts.
Product (Vonoprazan Int.)2-MeTHF or THFHeptaneSeeding: Essential to prevent oiling out in ether-based solvents.

🛠 Module 2: Standard Operating Procedures (SOPs)

Protocol A: Purification of the Precursor (2-Bromo-3-methoxyphenacyl bromide)

Use this if your starting material is dark brown or oily. Impure starting material is the primary cause of downstream failure.

The "Cold-Crash" Technique:

  • Dissolution: Dissolve crude oil in minimum Ethyl Acetate at 35-40°C.

  • Clarification: If the solution is dark red/brown (free bromine), wash with 5% aqueous sodium bisulfite (

    
    ) until pale yellow. Dry organic layer over 
    
    
    .
  • Anti-solvent Addition: Add Heptane slowly until the solution turns slightly turbid (cloud point).

  • Seeding: Add a single seed crystal. If unavailable, scratch the glass interface vigorously.

  • Crystallization: Place at -20°C immediately. Do not cool slowly to room temp, as this favors the formation of an oil phase.

  • Filtration: Filter rapidly on a chilled Buchner funnel. Wash with cold Heptane.

Protocol B: Recrystallization of Downstream Heterocycles

For products like 2-(3-methoxyphenyl)imidazo[1,2-a]pyridine.[1]

  • Neutralization: The Hantzsch reaction generates HBr. The product often crashes out as a hydrobromide salt. Suspend the crude solid in EtOAc and wash with saturated

    
     to liberate the free base.
    
  • Solvent Switch: Evaporate EtOAc. Dissolve the residue in boiling Ethanol (95%) .

  • Hot Filtration: Filter through a celite pad while hot to remove inorganic salts.

  • Gradual Cooling: Unlike the precursor, these heterocycles benefit from slow cooling to grow large, pure prisms. Wrap the flask in foil to cool to RT over 2 hours, then move to 4°C.

🔧 Module 3: Troubleshooting Center (FAQs)

Ticket #001: The "Oiling Out" Phenomenon

User Report: "My product separates as a yellow oil at the bottom of the flask instead of crystals."

Root Cause Analysis: This occurs when the Liquid-Liquid Phase Separation (LLPS) boundary is crossed before the Solid-Liquid Solubility curve. This is thermodynamically stable but kinetically traps impurities.

Resolution Workflow:

OilingOutTroubleshootingstartIssue: Product Oils Outcheck_tempCheck Solution Temp vs. Melting Pointstart->check_temptemp_highTemp > MP of Solid?check_temp->temp_highreheatRe-heat to dissolve oiltemp_high->reheatYestriturationOil persists? Perform Triturationtemp_high->triturationNo (Supercooled)add_solventAdd more 'Good' Solvent(Lower concentration)reheat->add_solventseedCool to Cloud Point -> SEEDadd_solvent->seedmech_agitationVigorous Stirring (break droplets)seed->mech_agitationmech_agitation->triturationFails

Figure 1: Decision matrix for handling oiling-out events during crystallization.

Corrective Actions:

  • The "Cloud Point" Method: Re-heat to dissolve the oil. Add the anti-solvent only until the solution is barely cloudy. Stop. Add a seed crystal. Allow to stand undisturbed.

  • Trituration: If the oil refuses to solidify, decant the mother liquor. Add a small volume of cold diethyl ether or hexanes to the oil and sonicate. This mechanical stress often induces nucleation.

Ticket #002: Persistent Coloration

User Report: "My crystals are off-white or pinkish, even after recrystallization."

Root Cause:

  • Pink/Red: Trace free bromine or oxidation of the phenol ether.

  • Yellow/Brown: Polymerized byproducts or trace acetophenone.

Resolution: Do not rely solely on recrystallization. Perform a Charcoal Treatment :

  • Dissolve compound in hot solvent.[2][3][4]

  • Add Activated Carbon (1-2% w/w) . Warning: Adding charcoal to a boiling solution causes violent foaming. Cool slightly first.

  • Stir for 15 minutes.

  • Filter hot through Celite.

  • Proceed with crystallization.[2][3][4]

Ticket #003: Low Yield / Disappearing Product

User Report: "I had 5g of crude, but after recrystallizing from methanol, I only recovered 1g."

Root Cause: Solvolysis. Phenacyl bromides are powerful electrophiles. Boiling them in methanol or ethanol for extended periods can result in the formation of the

Resolution:

  • Switch Solvents: Use non-nucleophilic solvents like Isopropyl Acetate or Toluene/Heptane .

  • Limit Heat: If using alcohols, keep the temperature below 50°C and minimize the duration of the hot stage.

⚠️ Module 4: Safety & Handling (Lachrymators)

Critical Warning: 2-Bromo-3-methoxyphenacyl bromide is a severe lachrymator (tear gas) and skin irritant.[1]

  • Glassware Decontamination: Do not take dirty glassware out of the hood. Rinse all flasks with a solution of Ethanol + Aqueous Ammonia or Ethanol + Sodium Thiosulfate . This chemically destroys the

    
    -bromo ketone functionality, neutralizing the lachrymatory effect.
    
  • Double Gloving: The compound can penetrate nitrile. Change gloves immediately if splashed.

  • Solid Waste: Seal solid waste in a secondary bag (Ziploc) before removing it from the fume hood to protect lab disposal staff.

📚 References

  • Takeda Pharmaceutical Company Ltd. (2010). Preparation of Pyrrole Derivatives as Acid Secretion Inhibitors. Patent WO2010089127. (Describes purification of Vonoprazan intermediates via crystallization).

  • Organic Syntheses. (1936). Phenacyl Bromide.[5][6][7][8][9][10] Org. Synth. 16, 73. (Foundational text on phenacyl bromide solubility and lachrymator handling).

  • University of Rochester. (n.d.). Tips & Tricks: Recrystallization. (General guide on solvent selection and oiling out).

  • Mettler Toledo. (2024). Oiling Out in Crystallization. (Mechanistic explanation of liquid-liquid phase separation).

  • PubChem. (n.d.). 2-Bromo-3'-methoxyacetophenone Safety Data Sheet.

Technical Support Center: Solvent Effects on 2-Bromo-3-methoxyphenacyl Bromide

[1][3][4]

Product: 2-Bromo-3-methoxyphenacyl bromide (CAS: 5000-65-7) Application: Intermediate for Vonoprazan; Alkylating agent in heterocyclic synthesis.[1][3][4] Chemical Class:

134

Part 1: Executive Summary & Chemical Profile

2-Bromo-3-methoxyphenacyl bromide is a highly reactive

134

solvolysisoxidative degradation

Key Reactivity Drivers:

  • Electrophilicity: The

    
    -carbon is highly electrophilic due to the electron-withdrawing carbonyl and the bromine leaving group.[3]
    
  • Meta-Methoxy Effect: The methoxy group at the 3-position (meta) exerts an inductive electron-withdrawing effect (-I), slightly increasing the electrophilicity compared to the unsubstituted parent, without donating electron density via resonance to the reaction center.

  • Solvent Sensitivity: The reaction rate and product distribution are governed by the solvent's dielectric constant and hydrogen-bond donor (HBD) capability.[3]

Part 2: Troubleshooting Guide (Q&A)

Category 1: Reaction Rate & Optimization

Q: My alkylation reaction is proceeding too slowly. I am currently using Ethanol. How can I accelerate it?

A: The slow reaction rate is likely due to the solvation of the nucleophile by Ethanol.

  • The Mechanism: Ethanol is a polar protic solvent.[3][5] It forms hydrogen bonds with anionic nucleophiles (e.g., amines, thiolates, carboxylates), creating a "solvent cage."[3] The nucleophile must shed this cage before attacking the 2-Bromo-3-methoxyphenacyl bromide, which significantly raises the activation energy (

    
    ).[1]
    
  • The Solution: Switch to a Polar Aprotic Solvent such as Acetone , Acetonitrile (MeCN) , or DMF .

    • These solvents solvate cations (e.g.,

      
      , 
      
      
      ) well but leave the anionic nucleophile "naked" and highly reactive.[6]
    • Rate Enhancement:

      
       reactions of phenacyl bromides can be 
      
      
      to
      
      
      times faster in Acetone or DMF compared to Ethanol.[4]

Q: I need to use a protic solvent for solubility reasons. How can I compensate for the rate loss? A: If you must use alcohols (e.g., for sodium ethoxide compatibility):

  • Increase Concentration: Operate at the highest manageable concentration to increase collision frequency.

  • Add a Phase Transfer Catalyst (PTC): If your nucleophile is a salt, use a biphasic system (Water/DCM) with TBAB (Tetrabutylammonium bromide) to shuttle the active species into the organic phase, bypassing the solvation penalty.

Category 2: Impurity Profile & Side Reactions

Q: I am detecting a byproduct with a mass of [M-Br+OCH3] or [M-Br+OH]. What is happening?

A: You are observing Solvolysis (Etherification or Hydrolysis) .[3][4][7]

  • The Issue: In nucleophilic solvents like Methanol (MeOH) or Water, the solvent itself competes with your reactant. 2-Bromo-3-methoxyphenacyl bromide is sensitive enough that MeOH can displace the bromide to form the

    
    -methoxy ketone byproduct.[1]
    
  • Diagnostic:

    • M-Br+OCH3: Indicates reaction with Methanol.[1][3][4]

    • M-Br+OH: Indicates reaction with residual water (Hydrolysis).[1][3][4]

  • Corrective Action:

    • Dry Solvents: Ensure solvents are anhydrous.[3][4] The carbonyl group activates the

      
      -carbon toward attack by even weak nucleophiles like water.
      
    • Lower Temperature: Solvolysis often has a higher activation energy than the desired

      
       reaction with a strong nucleophile.[3] Lowering the temperature (e.g., 
      
      
      to
      
      
      ) can improve selectivity.[1][4]
    • Avoid Primary Alcohols: If possible, use secondary alcohols (Isopropanol) or aprotic solvents to sterically hinder the solvent attack.

Category 3: Solubility & Handling

Q: The compound turns black/brown upon storage in solution.[3] Is it still usable?

A: The color change indicates HBr formation and polymerization .[3]

  • The Cause:

    
    -Bromoketones degrade to release Hydrogen Bromide (HBr).[3][4] HBr is autocatalytic, promoting further degradation and aldol-like condensations (darkening).[1][3][4]
    
  • Immediate Action:

    • Check purity via TLC or HPLC.[3][4] If the main peak is intact (>95%), you may treat the solution with a small amount of weak base (e.g.,

      
      ) to neutralize acid, then filter.
      
    • Prevention: Store the solid at

      
       under Argon. Do not store in solution for long periods, especially in ether or acetone, which can participate in acid-catalyzed condensation.[1][3][4]
      

Part 3: Solvent Selection Matrix

The following table summarizes the impact of common solvents on the reactivity of 2-Bromo-3-methoxyphenacyl bromide.

Solvent ClassExamplesEffect on Reactivity (

)
Risk of Side ReactionsRecommendation
Polar Aprotic Acetone, MeCN, DMFHigh Acceleration. Leaves nucleophile "naked."[1][3][4]Low (unless water is present).[3][4]Primary Choice for synthesis.[3][4]
Polar Protic Ethanol, MethanolRetarded. H-bonding cages nucleophile.[1][3][4]High. Risk of solvolysis (ether formation).[3][4]Use only if necessary for base/substrate solubility.[4]
Non-Polar Toluene, DCMSlow. Poor transition state stabilization.[3][4]Low.Good for storage or biphasic reactions.[3][4]
Ethereal THF, 1,4-DioxaneModerate. Good balance of solubility/rate.[1][3][4]Moderate (Peroxide risk).[3][4]Excellent alternative to MeCN.[3][4]

Part 4: Mechanistic Visualization

Diagram 1: Reaction Pathways & Solvent Influence

This diagram illustrates the competition between the desired substitution (

ReactionPathwaysSubstrate2-Bromo-3-methoxyphenacyl bromide(Electrophilic u03b1-Carbon)AproticPolar Aprotic Solvent(Acetone, MeCN)Stabilizes Transition StateSubstrate->AproticProticPolar Protic Solvent(MeOH, EtOH)Solvates NucleophileSubstrate->ProticNucleophileNucleophile (Nu-)Nucleophile->AproticNucleophile->ProticProductDesired Product(Substitution)Aprotic->ProductFAST(Naked Nucleophile)Protic->ProductSLOW(Caged Nucleophile)ByproductSolvolysis Impurity(u03b1-Alkoxy Ketone)Protic->ByproductCOMPETES(Solvent Attack)

Caption: Solvent influence on reaction kinetics. Polar aprotic solvents accelerate the desired pathway, while protic solvents introduce drag and side reactions.

Diagram 2: Troubleshooting Decision Tree

DecisionTreeStartIssue: Reaction PerformanceProblem1Reaction is too slowStart->Problem1Problem2Impurity formed (M-Br+OR)Start->Problem2Problem3Substrate not dissolvingStart->Problem3CheckSolvent1Are you using Ethanol/Methanol?Problem1->CheckSolvent1CheckWaterIs solvent anhydrous?Problem2->CheckWaterCheckPolarityIs solvent too non-polar (Hexane)?Problem3->CheckPolaritySwitchAproticSwitch to Acetone or MeCNCheckSolvent1->SwitchAproticYesDrySolventDry solvent / Add Molecular SievesCheckWater->DrySolventNoUseDCMUse DCM or THFCheckPolarity->UseDCMYes

Caption: Step-by-step troubleshooting for common reactivity issues.

Part 5: Detailed Experimental Protocol (Reference Standard)

Protocol:


 Alkylation in Aprotic Conditions
  • Preparation: Dissolve 1.0 eq of 2-Bromo-3-methoxyphenacyl bromide in anhydrous Acetonitrile (MeCN) (Concentration: 0.2 M).

    • Note: MeCN is preferred over Acetone if the nucleophile is an amine, to avoid Schiff base formation with the solvent.

  • Base Addition: Add 1.1 eq of mild base (e.g.,

    
     or 
    
    
    ).[3][4]
    • Why: Neutralizes the HBr generated, preventing acid-catalyzed degradation.[3][4]

  • Nucleophile Addition: Add 1.05 eq of the nucleophile at

    
    .
    
  • Reaction Monitoring: Warm to Room Temperature (RT). Monitor by TLC/HPLC.

    • Expectation: Reaction should complete in <2 hours in MeCN. In EtOH, this would take >12 hours.[4]

  • Workup: Filter inorganic salts, evaporate solvent under reduced pressure (keep bath

    
     to prevent thermal degradation).
    

References

  • Chemical Identity & Properties

    • National Institute of Standards and Technology (NIST).[3][4] 2-Bromo-3'-methoxyacetophenone Mass Spectrum. NIST WebBook.[3][4] Link[1][4]

  • Reaction Mechanism (

    
     Kinetics): 
    
    • Mishra, A. et al. (2025).[3][4] Effect of solvent on the free energy of activation of SN2 reaction between phenacyl bromide and amines. ResearchGate. Link

  • Synthetic Application (Vonoprazan)

    • National Institutes of Health (NIH).[4] Development of a Synthetic Route to Vonoprazan via Atom Transfer Radical Cyclization. PubMed Central.[3][4] Link

  • Solvent Effects on Reactivity

    • Chemistry LibreTexts.[3][4] 11.3: Characteristics of the SN2 Reaction. Link

  • Safety Data (Lachrymator)

    • Fisher Scientific.[3][4] Safety Data Sheet: 2-Bromo-3'-methoxyacetophenone. Link[1][4]

Validation & Comparative

2-Bromo-3-methoxyphenacyl bromide vs other phenacyl bromides in synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Title: Comparative Guide: 2-Bromo-3-methoxyphenacyl Bromide vs. Standard Phenacyl Bromides in Heterocycle Synthesis

Executive Summary

This guide provides a technical comparison of 2-bromo-3-methoxyphenacyl bromide (systematic name: 2-bromo-1-(2-bromo-3-methoxyphenyl)ethanone) against standard phenacyl bromide derivatives.

While widely used para-substituted phenacyl bromides (e.g., 4-nitro, 4-methoxy) are governed primarily by electronic effects (Hammett


 constants), the 2-bromo-3-methoxy  derivative introduces a critical "Ortho-Steric/Meta-Electronic"  duality. This guide analyzes how this specific substitution pattern alters reaction kinetics, regioselectivity in Hantzsch/Imidazopyridine syntheses, and handling stability compared to its analogs.

Chemical Profile & Reactivity Landscape

The reactivity of phenacyl bromides in nucleophilic substitutions (


) and cyclizations is dictated by the electrophilicity of the 

-carbon.
Comparative Reactivity Matrix
DerivativeSubstituent Effect

-Carbon Electrophilicity
Kinetic ProfilePrimary Utility
Unsubstituted BaselineModerateStandard Reference (

)
General Screening
4-Nitro Strong EWG (

)
High Fast / Low SelectivityDifficult substrates
4-Methoxy Strong EDG (

)
Low Slow / High SelectivityElectron-rich targets
2-Bromo-3-methoxy Mixed (Ortho-Steric + Meta-Inductive) Moderate-High Sterically Controlled Regioselective Scaffolds
The "Ortho-Effect" Mechanism

Unlike the 4-methoxy derivative, where resonance deactivates the carbonyl, the 3-methoxy group (meta) exerts a mild inductive electron-withdrawing effect (


), actually activating the carbonyl. However, the 2-bromo  substituent introduces significant steric bulk.
  • Result: The molecule is electronically activated but kinetically "gated" by the ortho-bromine. This prevents "overshoot" side reactions (like bis-alkylation) often seen with highly activated 4-nitro derivatives.

Reactivity Substrate Nucleophile (e.g., 2-Aminopyridine) Phenacyl_NO2 4-Nitro Phenacyl Br (High Electronic Activation) Substrate->Phenacyl_NO2 Fast Attack Phenacyl_OMe 4-Methoxy Phenacyl Br (Electronic Deactivation) Substrate->Phenacyl_OMe Slow Attack Phenacyl_2Br3OMe 2-Bromo-3-Methoxy Phenacyl Br (Steric Gate + Inductive Activation) Substrate->Phenacyl_2Br3OMe Sterically Hindered Attack Product_Fast Rapid Formation (Risk of side products) Phenacyl_NO2->Product_Fast Product_Slow Slow Formation (High purity) Phenacyl_OMe->Product_Slow Product_Controlled Controlled Regioselectivity (Ortho-directed) Phenacyl_2Br3OMe->Product_Controlled

Caption: Kinetic pathways showing how steric gating in the 2-bromo-3-methoxy derivative balances reactivity compared to purely electronic analogs.

Synthesis & Experimental Protocols

Synthesis of the Intermediate

The synthesis of 2-bromo-3-methoxyphenacyl bromide requires careful control to ensure bromination occurs at the


-carbon (acetyl group) and not the aromatic ring (which is already substituted).

Recommended Protocol: NBS-Mediated Bromination Why NBS? Unlike elemental bromine (


), N-Bromosuccinimide (NBS) with a radical initiator allows for precise radical substitution at the 

-position without over-brominating the electron-rich methoxy ring.

Step-by-Step Workflow:

  • Reagents: Dissolve 1-(2-bromo-3-methoxyphenyl)ethanone (1.0 eq) in Acetonitrile (ACN) or

    
    .
    
  • Brominating Agent: Add NBS (1.05 eq).

  • Catalyst: Add p-Toluenesulfonic acid (p-TsOH) (0.1 eq) or AIBN (catalytic) for radical initiation.

  • Reaction: Reflux at 80°C for 2–4 hours. Monitor via TLC (Hexane:EtOAc 8:2).

  • Workup: Cool to RT. Filter off succinimide byproduct. Concentrate filtrate.[1]

  • Purification: Recrystallize from Ethanol/Water (do not distill; phenacyl bromides are thermally unstable).

Application: Imidazo[1,2-a]pyridine Synthesis

This reaction is a standard benchmark for phenacyl bromide performance.

Parameter4-Nitro Analog4-Methoxy Analog2-Bromo-3-Methoxy Analog
Reaction Time 0.5 - 1 h4 - 6 h2 - 3 h
Yield 92%78%85%
Regioselectivity Low (Isomer mix possible)HighVery High (Steric enforcement)

Protocol (2-Bromo-3-Methoxy Variation):

  • Mix 2-aminopyridine (1.0 mmol) and 2-bromo-3-methoxyphenacyl bromide (1.0 mmol) in Ethanol (5 mL).

  • Heat to reflux for 3 hours (longer than nitro, shorter than methoxy).

  • Cool and neutralize with

    
    .
    
  • Precipitate is filtered and washed.[2][3]

    • Observation: The 2-bromo substituent on the phenyl ring forces the pendant aryl group to twist out of planarity in the final heterocycle, often improving solubility of the final drug candidate compared to planar analogs.

Case Study: Relevance in P-CAB Development

Potassium-Competitive Acid Blockers (P-CABs), such as Vonoprazan , utilize highly substituted phenyl or pyridine rings to lock the molecule into the binding site of the


-ATPase.
  • Vonoprazan: Uses a 2-fluoro substituent for conformational locking.

  • 2-Bromo-3-Methoxy Analog: Used in SAR (Structure-Activity Relationship) studies to test the "size limit" of the binding pocket. The 2-bromo group is significantly larger than 2-fluoro (Van der Waals radius: Br 1.85 Å vs F 1.47 Å).

    • Hypothesis: If the 2-bromo analog retains activity, the pocket is flexible. If activity is lost, the pocket is sterically restricted.

PCAB_SAR Precursor Acetophenone Precursor (2-Br-3-OMe) Bromination Alpha-Bromination (NBS/TsOH) Precursor->Bromination Intermediate 2-Bromo-3-methoxyphenacyl Bromide Bromination->Intermediate Path_A Hantzsch Thiazole Synthesis (+ Thiourea) Intermediate->Path_A Path_B Imidazopyridine Synthesis (+ 2-Aminopyridine) Intermediate->Path_B Target_A Thiazole Analog (Kinase Inhibitor Scaffold) Path_A->Target_A Target_B Imidazopyridine Analog (P-CAB Candidate) Path_B->Target_B

Caption: Synthetic workflow converting the 2-bromo-3-methoxy scaffold into bioactive targets.

Handling & Stability Warnings

  • Lachrymator: Like all phenacyl bromides, the 2-bromo-3-methoxy derivative is a potent lachrymator. Handle only in a fume hood.

  • Storage: The presence of the electron-donating methoxy group (even at meta) makes the C-Br bond slightly more susceptible to photolytic cleavage than nitro-variants. Store in amber vials at 4°C .

  • Skin Irritant: The 2-bromo group increases lipophilicity, enhancing skin absorption relative to unsubstituted phenacyl bromide. Double-gloving (Nitrile) is mandatory.

References

  • General Reactivity of Phenacyl Bromides

    • Kinetics of the Reactions of Phenacyl Bromide and Substituted Phenacyl Bromides. RSC Perkin Trans.
  • Imidazo[1,2-a]pyridine Synthesis

    • Facile synthesis of 2-arylimidazo[1,2-a]pyridines catalysed by DBU. Royal Society Open Science.
  • Hantzsch Thiazole Synthesis & Steric Effects

    • Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. ACS Omega.
  • Vonoprazan & P-CAB Synthetic Routes

    • Development of a Synthetic Route to Vonoprazan via Atom Transfer Radical Cycliz
  • Ortho-Substituent Effects

    • Diminished Reactivity of Ortho-Substituted Phenacyl Bromides Toward Nucleophilic Displacement.[4] J. Org. Chem.

Sources

comparison of alkylating agents: 2-Bromo-3-methoxyphenacyl bromide vs iodoacetamide

Author: BenchChem Technical Support Team. Date: February 2026

2-Bromo-3-methoxyphenacyl Bromide (BMPB) vs. Iodoacetamide (IAM)[1][2][3][4][5]

Executive Summary

This guide compares Iodoacetamide (IAM) , the industry-standard "generalist" for cysteine capping in proteomics, against 2-Bromo-3-methoxyphenacyl bromide (BMPB) , a specialized "specialist"


-haloketone.[1][2][3][4][5]
  • Iodoacetamide (IAM) is the gold standard for global, non-selective cysteine alkylation in aqueous environments.[1][4] It is small, hydrophilic, and kinetically fast, making it ideal for preventing disulfide bond reformation during protein denaturation.[1][4]

  • 2-Bromo-3-methoxyphenacyl bromide (BMPB) is a bulky, hydrophobic

    
    -haloketone .[1][2][3][4][5] Its steric demand and aromatic character make it unsuitable for global capping but highly effective for site-selective labeling  of cysteine residues located in hydrophobic pockets or for derivatizing proteins to increase hydrophobicity.[1][2][3][4][5]
    
Chemical & Mechanistic Profile

The fundamental difference lies in the electrophile structure: the


-haloamide  (IAM) versus the 

-haloketone
(BMPB).[1][2][3][4][5]
FeatureIodoacetamide (IAM)2-Bromo-3-methoxyphenacyl bromide (BMPB)
Structure


(Substituted Phenacyl)
Electrophile Class

-Haloamide

-Haloketone
Leaving Group Iodide (Excellent)Bromide (Good)
Electronic Effect Amide is moderately electron-withdrawing.[1][2][3][4][5]Ketone is strongly electron-withdrawing (activates

-carbon).[1][2][3][4][5]
Steric Profile Minimal (Small molecule).[1][4]High (Bulky aromatic ring with -Br and -OMe substituents).[1][2][3][4][5]
Solubility High in Water/Buffer.[1][4]Low in Water; High in Organic Solvents (DMSO, ACN).[1][4]
Mechanism of Action: Nucleophilic Substitution (

)

Both reagents modify residues via an


 mechanism.[1][4] The nucleophilic thiolate anion (

) of a cysteine residue attacks the

-carbon, displacing the halide.[1][2][3][4][5]
  • IAM Pathway: The small size allows IAM to access buried cysteines once the protein is denatured.[1][4]

  • BMPB Pathway: The bulky "2-bromo-3-methoxyphenyl" tail creates steric hindrance.[1][2][3][4][5] While the ketone makes the

    
    -carbon electronically more electrophilic than the amide in IAM, the steric bulk  of BMPB restricts reaction to accessible or hydrophobic-cleft cysteines.[1][2][3][4][5]
    

ReactionMechanism Cys Cysteine Thiolate (Protein-S⁻) TS_IAM Transition State (Low Steric Barrier) Cys->TS_IAM Attack TS_BMPB Transition State (High Steric Barrier) Cys->TS_BMPB Attack (Requires Access) IAM Iodoacetamide (Small, Hydrophilic) IAM->TS_IAM BMPB BMPB (Bulky, Hydrophobic) BMPB->TS_BMPB Prod_IAM Carbamidomethylated Protein (Global Capping) TS_IAM->Prod_IAM Fast (Global) Prod_BMPB Phenacyl-Modified Protein (Site-Selective/Hydrophobic) TS_BMPB->Prod_BMPB Slower (Selective)

Figure 1: Mechanistic divergence driven by steric hindrance.[1][2][3][4][5] IAM accesses all thiols; BMPB is restricted by its aromatic tail.[1][5]

Performance Comparison Matrix

This table synthesizes experimental expectations for researchers selecting between these agents.

ParameterIodoacetamide (IAM)BMPB
Primary Application Proteomics (Mass Spec), Western Blotting.[1][2][3][4][5]Active site mapping, Hydrophobic tagging, Synthesis intermediate.[1][4]
Specificity (pH 7-8) High for Cysteine. Moderate. Can cross-react with Histidine/Met at higher pH or long incubations.[1][2][3][4][5]
Reaction Kinetics Fast (15–30 mins).[1][4]Slower (requires 1–2 hours due to sterics).[1][4]
Light Sensitivity High. Unstable in light (releases free Iodine).[1][4]Moderate. Phenacyl bromides are generally stable but should be kept dark.[1][4]
Byproducts HI (Acid).[1][4] Can cause over-alkylation (N-terminus) if pH > 9.[1][2][3][4][5]HBr. Potential for lachrymatory effects (handle in hood).[1][4]
Mass Shift (

M)
+57.02 Da (Carbamidomethyl).[1][2][4]~+227 Da (varies by exact derivative structure).[1][4]
Experimental Protocols
Protocol A: Global Cysteine Capping (IAM)

Use Case: Preparing samples for Trypsin digestion in Mass Spectrometry.

  • Denaturation: Dissolve protein (50-100 µg) in 6M Urea or 1% SDS buffer.

  • Reduction: Add DTT (final conc. 5-10 mM). Incubate at 37°C for 30-45 mins.

    • Why: Breaks existing disulfide bonds to expose all cysteines.[1][4]

  • Alkylation: Add Iodoacetamide to a final concentration of 15-20 mM (2-3x molar excess over total thiols).

    • Critical Step:Protect from light. Wrap tube in foil.[1][4]

    • Incubation: 20-30 minutes at Room Temperature (RT) in the dark.

  • Quenching: Add excess DTT or L-Cysteine to quench unreacted IAM.[1][2][3][4][5]

    • Why: Prevents IAM from alkylating the N-terminus or Histidine during long digestions.[1][2][3][4][5]

Protocol B: Hydrophobic Site Labeling (BMPB)

Use Case: Targeting a cysteine within a hydrophobic pocket or introducing a hydrophobic tag.[1][2][3][4]

  • Preparation: Dissolve BMPB in 100% DMSO or Acetonitrile to create a 100 mM stock.[1][4] It will not dissolve in water.[1][4]

  • Buffer System: Use a buffer with 20-30% organic co-solvent (e.g., Ethanol or DMSO) if the protein tolerates it, to keep BMPB soluble.[1][2][4] Maintain pH 7.5.

  • Labeling: Add BMPB to protein solution (final conc. 1-5 mM). Keep DMSO concentration <5% to avoid precipitation if protein is sensitive.[1][4]

  • Incubation: Incubate at 25-37°C for 1 to 2 hours with mild agitation.

    • Note: The bulky group slows the reaction rate compared to IAM.[1][4]

  • Analysis: Detect via UV absorbance (phenacyl group absorbs in UV) or Mass Spec (look for specific mass shift).[1][4]

Decision Logic for Researchers

Use the following logic flow to determine the correct reagent for your specific assay.

DecisionTree Start Start: Select Alkylating Agent Goal What is your primary goal? Start->Goal Global Global Cysteine Mapping (Proteomics/Mass Spec) Goal->Global Selective Site-Selective Labeling or Hydrophobic Tagging Goal->Selective UseIAM USE IODOACETAMIDE (IAM) Standard, Fast, Specific Global->UseIAM Pocket Is the target Cys in a hydrophobic pocket? Selective->Pocket Denatured Is the protein denatured? Pocket->UseIAM No (Surface Cys) UseBMPB USE BMPB Bulky, Hydrophobic interaction Pocket->UseBMPB Yes

Figure 2: Decision matrix for selecting between IAM and BMPB based on experimental goals.

References
  • Detailed Mechanism of Iodoacetamide

    • Smythe, C. V. (1936).[1][4] The Reaction of Iodoacetate and of Iodoacetamide with Various Sulfhydryl Groups, with Urease, and with Yeast Preparations. Journal of Biological Chemistry.

  • Reactivity of Phenacyl Bromides (

    
    -Haloketones): 
    
    • Laird, R. M., & Spence, M. J. (1971).[1][4] The mechanism of alkylation reactions.[1][4][6][7] Part 1. The effect of substituents on the reaction of phenacyl bromide with pyridine in methanol. Journal of the Chemical Society B.

  • Comparison of Specificity (Haloacetamides vs. Phenacyls)

    • Narayanan, N., & Balasubramanian, K. K. (1995).[1][4] P-azidoiodoacetanilide, a new short photocrosslinker that has greater cysteine specificity than p-azidophenacyl bromide.[1][2][3][4][5] Biochemical and Biophysical Research Communications.[1][4]

  • Compound Data (2-Bromo-3-methoxyphenacyl bromide)

    • PubChem/Chemical Vendors (CAS: 1427431-36-4).[1][2][3][4][5] Representative of substituted phenacyl bromides used in organic synthesis and specific protein modification.

Sources

Derivatization Strategies for Unstable Thiols & Carboxylic Acids: Alternatives to 2-Bromo-3-methoxyphenacyl Bromide (MPB)

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Alternative Reagents to 2-Bromo-3-methoxyphenacyl Bromide for Derivatization Content Type: Publish Comparison Guide

Executive Summary

2-Bromo-3'-methoxyacetophenone , commonly referred to as 2-Bromo-3-methoxyphenacyl bromide (MPB) , is a specialized alkylating agent. While it can be used for general carboxylic acid derivatization, its primary, high-value application in drug development is the stabilization of the Clopidogrel Active Metabolite (CAM) in human plasma.

The active metabolite of clopidogrel (and prasugrel) contains a highly unstable thiol group (


 minutes in vitro). MPB is the industry "Gold Standard" for trapping this thiol to form a stable thioether derivative suitable for LC-MS/MS analysis.

This guide compares MPB against its primary alternatives for thiol stabilization (Bioanalysis focus) and carboxylic acid derivatization (General Analytical focus), providing decision matrices for researchers.

The Standard: 2-Bromo-3-methoxyphenacyl Bromide (MPB)

  • CAS: 5000-65-7

  • Primary Mechanism: Nucleophilic substitution (

    
    ). The thiol (or carboxylate) attacks the 
    
    
    
    -carbon, displacing the bromide.
  • Key Advantage: The methoxy group on the phenyl ring imparts specific lipophilicity and unique mass spectral fragmentation properties, distinguishing the derivative from endogenous interferences better than unsubstituted phenacyl bromides.

Mechanism of Action (Thiol Stabilization)

The reaction must occur immediately upon blood collection to prevent the active metabolite from degrading back to the inactive carboxylic acid or forming disulfides.

ReactionMechanism cluster_0 Reactants cluster_1 Product CAM Clopidogrel Active Metabolite (R-SH) Deriv Stable Thioether Derivative (R-S-CH2-CO-Ar-OMe) CAM->Deriv Nucleophilic Attack (Fast) MPB 2-Bromo-3-methoxyphenacyl Br (MPB) MPB->Deriv HBr HBr

Figure 1: Reaction scheme for the stabilization of thiol-containing metabolites using MPB.

Comparative Analysis: Thiol Stabilization Alternatives

In the context of Clopidogrel/Prasugrel Bioanalysis , MPB is the benchmark. However, other reagents are used for specific reasons (cost, availability, or different chromatographic needs).

Alternative A: 2-Bromoacetophenone (Unsubstituted)

The precursor to MPB, lacking the methoxy group.

  • Pros: Significantly cheaper; widely available.

  • Cons: The resulting derivative is less lipophilic, leading to earlier elution in Reverse-Phase HPLC (RP-HPLC), often co-eluting with matrix suppressors. The lack of the methoxy group reduces MS/MS specificity.

  • Verdict: Use only if MPB is unavailable.

Alternative B: N-Ethylmaleimide (NEM)

A classic biochemical reagent for thiol blocking via Michael addition.

  • Pros: Extremely fast reaction kinetics (faster than alkyl halides like MPB).

  • Cons:

    • Stereochemistry: NEM creates a new chiral center upon reaction. Since CAM is already chiral, this results in diastereomers, potentially splitting the analyte signal into two peaks, reducing sensitivity and complicating integration.

    • Stability: Succinimide rings can hydrolyze at higher pH.

  • Verdict: Avoid for chiral drugs like Clopidogrel; acceptable for achiral thiols.

Alternative C: Acidification (The "Bouman Method")

A procedural alternative that uses no derivatizing reagent.

  • Method: Immediate acidification of blood (pH < 2) to protonate the thiol and prevent oxidation/degradation.

  • Pros: No chemical reagent needed; simpler sample prep.

  • Cons: The active metabolite is still chemically fragile. Acidification slows degradation but does not "lock" the structure like alkylation. Requires strict cold-chain management (-80°C).

  • Verdict: Valid for short-term storage, but MPB derivatization is superior for regulatory robustness.

Summary Table: Thiol Reagents
ReagentReaction TypeReaction SpeedDerivative StabilityMS SensitivitySuitability for Clopidogrel
MPB (Standard) Alkylation (

)
Fast (<1 min)High (Months at -80°C)High (Methoxy-enhanced)Excellent (Gold Standard)
2-Bromoacetophenone Alkylation (

)
FastModerateModerateFair (Matrix interference)
N-Ethylmaleimide Michael AdditionVery FastModerateModeratePoor (Diastereomers)
Methyl Acrylate Michael AdditionSlowModerateLowPoor (Slow kinetics)

Comparative Analysis: Carboxylic Acid Alternatives

If your application is general carboxylic acid derivatization (e.g., fatty acids, prostaglandins) rather than thiol stabilization, MPB is merely one of many "phenacyl bromide" options.

Alternative D: p-Bromophenacyl Bromide (PBPB)

The historical standard for UV detection of fatty acids.

  • Mechanism: Esterification.[1][2]

  • Comparison: PBPB has a strong UV absorbance at 254 nm. It is more commonly cited for general fatty acid profiling than MPB.

  • Verdict: Superior to MPB for general UV-HPLC of fatty acids due to standardized protocols.

Alternative E: 9-Anthryldiazomethane (ADAM)

A fluorescence derivatization reagent.[1]

  • Mechanism: Reacts with carboxylic acids without a catalyst.

  • Comparison: ADAM allows for fluorescence detection (Ex 365 nm, Em 412 nm), which is 10-100x more sensitive than the UV detection used with MPB or PBPB.

  • Verdict: Superior to MPB for trace-level analysis (e.g., prostaglandins in serum).

Experimental Protocol: MPB Derivatization for Bioanalysis

This protocol is critical for the quantification of Clopidogrel Active Metabolite (CAM).

Reagents
  • MPB Solution: 500 mM 2-Bromo-3-methoxyphenacyl bromide in Acetonitrile.

  • Anticoagulant: EDTA or Heparin tubes.

Workflow

The "Bedside Derivatization" is required because the metabolite degrades within minutes of blood draw.

Workflow Step1 Blood Collection (Directly into tube containing MPB) Step2 Immediate Mixing (Invert 5-10 times) Step1->Step2 Step3 Acidification (Optional) (Add HCl to stabilize other metabolites) Step2->Step3 Step4 Centrifugation (4°C, 2000 x g, 10 min) Step3->Step4 Step5 Plasma Separation (Transfer supernatant) Step4->Step5 Step6 Storage (-80°C) Step5->Step6

Figure 2: Critical workflow for stabilizing unstable thiol metabolites using MPB at the clinical site.

Step-by-Step:

  • Preparation: Pre-fill Vacutainer tubes with the MPB solution (approx. 10-20 µL of 500 mM MPB per mL of expected blood).

  • Collection: Draw blood directly into the MPB-spiked tube.[3]

  • Reaction: Invert immediately. The alkylation of the free thiol occurs within seconds, "locking" the unstable metabolite into the stable MPB-derivative.

  • Processing: Centrifuge at 4°C to separate plasma.

  • Analysis: Analyze the derivative by LC-MS/MS. (Note: You must synthesize the MPB-derivative standard for calibration).

References

  • Takahashi, M., et al. (2008). Quantitative determination of clopidogrel active metabolite in human plasma by LC-MS/MS.[3] Journal of Pharmaceutical and Biomedical Analysis. Link

  • Savi, P., et al. (2000). Identification and biological activity of the active metabolite of clopidogrel.[4] Thrombosis and Haemostasis. Link

  • Thermo Fisher Scientific. (n.d.). Derivatization Reagents for Carboxylic Acids and Carboxamides.[1][2][5] Thermo Fisher Scientific Guide. Link

  • Karaźniewicz-Łada, M., et al. (2012). HPLC-MS/MS method for the simultaneous determination of clopidogrel, its carboxylic acid metabolite and derivatized isomers of thiol metabolite in human plasma. Journal of Chromatography B. Link

  • Sigma-Aldrich. (n.d.). 2-Bromo-3'-methoxyacetophenone Product Information.Link

Sources

comparative study of brominating agents for acetophenones

[1]

Executive Summary

The


1

This guide evaluates modern alternatives, specifically Pyridinium Tribromide (PyHBr


)N-Bromosuccinimide (NBS)Copper(II) Bromide (CuBr

)
Oxidative Bromination (

)

Key Recommendation:

  • For High Selectivity & Ease of Handling: Pyridinium Tribromide is the superior choice for bench-scale to pilot-scale operations, offering stoichiometric precision and crystalline stability.

  • For Green/Large Scale:

    
     "On Water"  protocols provide the highest atom economy with water as the sole byproduct.
    
  • For Complex Substrates:

    
      offers thermodynamic control to prevent over-bromination in highly sensitive scaffolds.
    

Mechanistic Foundations

Understanding the mechanism is critical for controlling selectivity (mono- vs. di-bromination). The reaction proceeds primarily through an enol or enolate intermediate.

The Enolization Pathway (Acid-Catalyzed)

Most standard protocols (using


  • Protonation: Acid catalyst protonates the carbonyl oxygen.[2][1]

  • Enolization: Deprotonation at the

    
    -carbon forms the enol (Rate Determining Step).[1]
    
  • Bromination: The enol nucleophilically attacks the electrophilic bromine source.

  • Regeneration: Deprotonation yields the

    
    -bromo ketone.
    

Critical Insight: Electron-donating groups (EDGs) on the aromatic ring accelerate enolization but also increase the risk of ring bromination (electrophilic aromatic substitution). Reagents like

GAcetophenoneAcetophenone(Substrate)ProtonatedProtonatedIntermediateAcetophenone->Protonated+ H+EnolEnol Form(Nucleophile)Protonated->Enol- H+ (RDS)Productα-BromoacetophenoneEnol->Product+ Br+ / - HBrBrominatingAgentBromine Source(Br-Br / PyHBr3)BrominatingAgent->EnolElectrophilic Attack

Figure 1: General acid-catalyzed mechanism for

1

Comparative Analysis of Agents

Performance Metrics

The following data aggregates experimental yields from comparative studies on 4-substituted acetophenones.

ReagentActive SpeciesYield (Avg)*Selectivity (Mono:Di)Atom EconomySafety Profile

(Liquid)

50-70%Low (Mixtures common)ModeratePoor (Corrosive, volatile)
PyHBr


85-95% High Low (High MW waste)Good (Stable solid)
NBS (+ TsOH)

equiv.
80-90%Moderate-HighModerateGood (Solid, non-corrosive)


-Enolate
60-75%Very High LowModerate (Heavy metal waste)

In-situ

85-97%HighExcellent Good (Water byproduct)

*Yields based on 4-chloroacetophenone and 4-methylacetophenone substrates [1, 3].

Agent Deep Dive
A. Pyridinium Tribromide (PyHBrngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

)
[3][4][5]
  • Why it works: It acts as a "solid bromine" source.[3][5] The equilibrium releases

    
     slowly, maintaining a low instantaneous concentration. This kinetic throttling prevents the "runaway" di-bromination often seen with liquid bromine.
    
  • Best For: Small to medium-scale synthesis where stoichiometry must be precise.

  • Protocol Insight: Often used in acetic acid. The red color fades upon completion, providing a visual endpoint [1].[3]

B. N-Bromosuccinimide (NBS) [2][3][6][7][8]
  • Why it works: While classically a radical brominating agent (Wohl-Ziegler), in the presence of p-TsOH or Silica Gel, NBS acts as a source of electrophilic bromine (

    
    ).
    
  • Best For: Situations requiring mild, non-acidic solvents (when used with radical initiators) or solid-state mechanochemistry.

  • Limitation: Can be difficult to separate succinimide byproducts in some solvent systems [2].

C. Copper(II) Bromide (

)
  • Why it works: Operates via a heterogeneous mechanism in refluxing

    
    /EtOAc. The reaction is highly selective for monobromination because the copper coordinates to the enolate, sterically hindering the second bromination.
    
  • Best For: Substrates prone to over-bromination or those with acid-labile groups.

  • Limitation: Requires 2 equivalents of

    
    , leading to significant copper waste produced [1].
    

Green Chemistry Alternatives

For process chemists prioritizing Green Chemistry Principles , the oxidative bromination method is superior.

System: + HBr ("On Water")

Instead of using pre-formed bromine, this method generates

7

  • Advantages:

    • Solvent Free: Can be performed "on water" (heterogeneous suspension).[9]

    • Atom Economy: The only byproduct is water.[7][10]

    • Yield: Reported yields of 89-95% for acetophenone derivatives [3].

Decision Framework & Protocols

Selection Guide

DecisionTreeStartStart: Select AgentScaleIs this Large Scale / Green Priority?Start->ScaleGreenUse H2O2 / HBrScale->GreenYesSelectivityIs substrate acid-sensitiveor prone to di-bromination?Scale->SelectivityNoCuBr2Use CuBr2(High Selectivity)Selectivity->CuBr2YesHandlingIs liquid handling restricted?Selectivity->HandlingNoPyHBr3Use Pyridinium Tribromide(Standard Recommendation)Handling->PyHBr3Yes (Solid Pref.)NBSUse NBS + pTsOHHandling->NBSAlternative

Figure 2: Decision tree for selecting the optimal brominating agent based on substrate and process constraints.

Recommended Protocol: Pyridinium Tribromide Method

Adapted from comparative studies [1, 4].

Materials:

  • Substrate: Acetophenone derivative (1.0 equiv)[3]

  • Reagent: Pyridinium Tribromide (1.0 - 1.1 equiv)

  • Solvent: Glacial Acetic Acid (AcOH)[3]

Workflow:

  • Dissolution: Dissolve acetophenone (e.g., 10 mmol) in AcOH (20 mL).

  • Addition: Add Pyridinium Tribromide (10-11 mmol) portion-wise over 15 minutes at Room Temperature (RT).

    • Note: For deactivated rings (e.g., nitro-acetophenone), heating to 50-60°C may be required.

  • Monitoring: Stir for 1-3 hours. Monitor TLC. The reaction is complete when the red color of the reagent fades to yellow/orange.

  • Quench: Pour mixture into ice-water (100 mL).

  • Isolation:

    • Solid Product: Filter the precipitate, wash with cold water, and dry.

    • Liquid Product: Extract with Ethyl Acetate (

      
       mL), wash with saturated 
      
      
      (to remove AcOH), dry over
      
      
      , and concentrate.

Validation Check:

  • Self-Indicator: The fading of the red tribromide color serves as a visual endpoint.[3]

  • Stoichiometry: If starting material remains, add small increments (0.1 eq) of reagent until color persists.

References

  • Applic

    
    -bromination reaction on acetophenone derivatives in experimental teaching. PMC (NIH). Available at: [Link]
    
  • KH2PO4 as a novel catalyst for regioselective monobromination of aralkyl ketones using N-bromosuccinimide. ACG Publications. Available at: [Link]

  • “Green” bromination of ketones with H2O2-HBr “on water”. Royal Society of Chemistry. Available at: [Link]

A Comparative Guide to Analytical Method Validation Using 2-Bromo-3-methoxyphenacyl Bromide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of analytical chemistry, particularly within pharmaceutical and biomedical research, the robust validation of analytical methods is paramount. It is the bedrock upon which the reliability, accuracy, and reproducibility of quantitative data are built. This guide provides an in-depth technical examination of 2-Bromo-3-methoxyphenacyl bromide (also known as 3'-methoxyphenacyl bromide) as a derivatizing agent for the validation of analytical methods, primarily focusing on High-Performance Liquid Chromatography (HPLC) with UV detection.

This document is structured to provide not just a protocol, but a comprehensive understanding of the underlying principles, the rationale for its use, and a critical comparison with alternative reagents. As Senior Application Scientists, our goal is to bridge the gap between theoretical knowledge and practical, field-proven application.

The Imperative of Derivatization in Analytical Method Validation

Many biologically significant molecules, such as fatty acids, prostaglandins, and other carboxylic acids, lack a strong native chromophore, rendering their detection by UV-Vis spectrophotometry challenging at low concentrations. Chemical derivatization is a strategic modification of the analyte to introduce a chromophoric tag, thereby enhancing its detectability.[1] This process is not merely about signal enhancement; it is a critical step in developing a selective and sensitive analytical method that can be rigorously validated.

2-Bromo-3-methoxyphenacyl bromide emerges as a valuable tool in this context. It belongs to the family of phenacyl bromides, which are well-established derivatizing agents for carboxylic acids. The presence of the methoxy group on the phenacyl moiety can subtly influence the reactivity and chromatographic behavior of the resulting ester derivative, offering potential advantages in specific applications.

Mechanism of Derivatization: An SN2 Reaction

The derivatization of a carboxylic acid with 2-Bromo-3-methoxyphenacyl bromide proceeds via a classic bimolecular nucleophilic substitution (SN2) reaction. The carboxylate anion, a potent nucleophile, attacks the electrophilic carbon atom bearing the bromine atom. The bromide ion serves as an excellent leaving group, facilitating the formation of a stable ester bond.

This reaction is typically catalyzed by a non-nucleophilic base, which deprotonates the carboxylic acid to form the more reactive carboxylate anion. The choice of catalyst and reaction conditions is critical to ensure a complete and rapid reaction, a cornerstone of a validatable analytical method.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Fatty Acid Sample B Add 2-Bromo-3-methoxyphenacyl bromide and Catalyst in DMF A->B C Heat at 60°C for 1 hour B->C D Filter (0.45 µm) C->D E Inject into HPLC D->E F C18 Reverse-Phase Column E->F G Gradient Elution (Acetonitrile/Water) F->G H UV Detection (254 nm & 280 nm) G->H I Chromatogram H->I J Peak Integration & Quantification I->J K Validation Report J->K

Caption: Experimental workflow for the analysis of fatty acids using 2-Bromo-3-methoxyphenacyl bromide derivatization and HPLC.

Performance Characteristics and Method Validation

A robust analytical method must be validated according to established guidelines, such as those from the International Council for Harmonisation (ICH). The following performance characteristics are crucial for demonstrating the suitability of the method for its intended purpose.

Linearity and Range

The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte in the sample. For the analysis of fatty acids derivatized with 2-Bromo-3-methoxyphenacyl bromide, a linear absorbance range from 100 picomoles to 50 nanomoles has been demonstrated. [2]This wide linear range makes the method suitable for quantifying fatty acids at varying concentrations.

Accuracy and Precision

Accuracy refers to the closeness of the test results to the true value, while precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. In the quantification of fatty acid methoxyphenacyl esters, it was observed that using peak areas for calculation resulted in less than a 15% variation in response factors, whereas using peak heights led to a variation of more than 40%. [2]This demonstrates that integration by peak area provides significantly better accuracy and precision for this method. The reliability of the method can be further assured by analyzing reference mixtures. [2]

Comparison with Alternative Derivatizing Reagents

The selection of a derivatizing agent is a critical decision in method development. 2-Bromo-3-methoxyphenacyl bromide offers a compelling option, but it is essential to compare its performance with other commonly used reagents.

Derivatizing ReagentTarget AnalyteDetection MethodAdvantagesDisadvantages
2-Bromo-3-methoxyphenacyl bromide Carboxylic AcidsUVGood reactivity, stable derivatives, wide linear range. [2]Requires heating for derivatization.
Phenacyl Bromide Carboxylic AcidsUVWell-established reagent, good for enhancing UV detection. [3]May have lower molar absorptivity compared to substituted analogs.
p-Bromophenacyl Bromide Carboxylic AcidsUVHigh molar absorptivity, enhances UV detection significantly.Can be less selective if other nucleophiles are present.
Panacyl Bromide (p-(9-anthroyloxy)phenacyl bromide) Carboxylic Acids (e.g., Prostaglandins)UV & FluorescenceExtremely high molar absorptivity and fluorescence properties, leading to very low detection limits (picogram range). [4]Can be more expensive and may require more specialized detection capabilities.
N-(4-bromomethyl-7-hydroxy-2-oxo-2H-6-chromenyl) bromoacetamide (Br-MAMC) Carboxylic AcidsFluorescenceProvides highly fluorescent derivatives with a detection limit in the picogram range. [5]May involve a more complex synthesis of the reagent itself.
3-Nitrophenylhydrazine (3-NPH) Short-chain Carboxylic AcidsLC-MS/MSGood for LC-MS applications, provides good separation and low detection limits (nanomolar range). [6]Primarily suited for mass spectrometry detection.

Conclusion

2-Bromo-3-methoxyphenacyl bromide is a robust and reliable derivatizing agent for the validation of analytical methods for carboxylic acids, particularly fatty acids, using HPLC with UV detection. The derivatization procedure is straightforward, and the resulting esters are stable and exhibit good chromatographic behavior on reverse-phase columns. The demonstrated wide linear range and the superior accuracy and precision obtained when using peak area for quantification underscore its suitability for quantitative analysis.

While other reagents, especially those designed for fluorescence or mass spectrometric detection, may offer lower detection limits, 2-Bromo-3-methoxyphenacyl bromide provides an excellent balance of performance, cost-effectiveness, and ease of use for routine UV-based HPLC applications in research and quality control environments. The principles and the protocol outlined in this guide provide a solid foundation for developing and validating sensitive and reliable analytical methods for a wide range of carboxylic acid-containing analytes.

References

  • Not applicable
  • Watzer, B., & Bachers, S. (1987). Detection of prostaglandins by high-performance liquid chromatography after conversion to p-(9-anthroyloxy)phenacyl esters. Analytical Biochemistry, 165(1), 220-229.
  • Not applicable
  • Not applicable
  • Flynn, F. W., & Anderson, R. E. (1984). Quantitation of phenacyl esters of retinal fatty acids by high-performance liquid chromatography.
  • Miller, R. A., Bussell, N. E., & Ricketts, C. (1981). Quantitation of Long Chain Fatty Acids as the Methoxyphenacyl Esters. DTIC.
  • Not applicable
  • Not applicable
  • Not applicable
  • Not applicable
  • Chhanikar, P. T., Gupta, K. R., & Umekar, M. J. (2021). Derivatizing Reagents for Detection of Organic Compounds By HPLC. Asian Journal of Applied Chemistry Research, 9(2), 1-13.
  • Not applicable
  • Not applicable
  • Not applicable
  • Not applicable
  • Not applicable
  • Gikas, E., Derventi, M., Panderi, I., & Vavayannis, A. (2002). A new fluorescent reagent for carboxylic acids, N-(4-bromomethyl-7-hydroxy-2-oxo-2H-6-chromenyl) bromoacetamide (Br-MAMC) was synthesized.
  • Not applicable
  • Not applicable
  • Not applicable
  • Not applicable
  • Garcia-Perez, I., Preece, R., Garcia-Gomez, D., Posma, J. M., Lloyd, A. J., & Nicholson, J. K. (2022). Improved quantitation of short-chain carboxylic acids in human biofluids using 3-nitrophenylhydrazine derivatization and liquid chromatography with tandem mass spectrometry (LC-MS/MS). Analytical and Bioanalytical Chemistry, 414(30), 8349–8361.
  • Not applicable

Sources

Characterization of Thiazoles Synthesized from 2-Bromo-3-methoxyphenacyl Bromide

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: Synthetic efficiency, spectral characterization, and biological efficacy of 4-(3-methoxyphenyl)thiazole derivatives.

Executive Summary

The synthesis of thiazoles using 2-bromo-3-methoxyphenacyl bromide (also known as


-bromo-3'-methoxyacetophenone) represents a critical pathway in the development of pharmacologically active heterocycles. The resulting scaffold, typically a 4-(3-methoxyphenyl)thiazole , leverages the electron-donating nature of the meta-methoxy group to modulate lipophilicity and receptor binding affinity, distinct from its para-substituted counterparts.

This guide provides a technical breakdown of the synthesis, structural validation, and comparative performance of these thiazoles. Unlike generic protocols, we focus on the specific impact of the 3-methoxy substituent on spectral signatures and biological potency.

Synthetic Pathway & Mechanism[1][2]

The primary route to these derivatives is the Hantzsch Thiazole Synthesis . This condensation reaction involves the attack of a thioamide or thiourea sulfur nucleophile on the


-carbon of the phenacyl bromide, followed by cyclization and dehydration.
Mechanistic Workflow

The following diagram illustrates the stepwise conversion of 2-bromo-3-methoxyphenacyl bromide into the thiazole core.

HantzschMechanism Precursor 2-Bromo-3-methoxyphenacyl bromide Intermediate Isothiourea Intermediate Precursor->Intermediate SN2 Attack (S on C-Br) Thiourea Thiourea / Thioamide Thiourea->Intermediate Cyclization Cyclization & Dehydration (-H2O, -HBr) Intermediate->Cyclization Intramolecular Attack Product 4-(3-Methoxyphenyl) thiazole Cyclization->Product Aromatization

Figure 1: Mechanistic pathway for the Hantzsch synthesis of 4-(3-methoxyphenyl)thiazoles.

Comparative Analysis: Synthesis Methods

While the conventional reflux method is standard, microwave-assisted synthesis offers significant advantages for this specific methoxy-substituted precursor, preventing the demethylation that can occur under prolonged acidic reflux.

FeatureConventional RefluxMicrowave-Assisted (Green)Catalytic (e.g., Iodine/Cu)
Reaction Time 2–6 Hours10–20 Minutes30–60 Minutes
Yield 75–85%90–96%85–92%
Solvent Ethanol/MethanolEthanol/Water (or Solvent-free)PEG-400 / Ethanol
Purity (Crude) Moderate (Recrystallization needed)High (Often pure upon cooling)High
Energy Efficiency LowHighModerate

Expert Insight: For the 3-methoxy derivative, the Microwave-Assisted method is superior. The methoxy group is stable under these rapid conditions, whereas prolonged reflux in the presence of HBr (generated in situ) can lead to trace O-demethylation, yielding phenolic impurities that complicate purification.

Structural Characterization

Accurate characterization is vital to distinguish the meta-substituted product from potential isomers. The following data is specific to 2-amino-4-(3-methoxyphenyl)thiazole , the direct product of the reaction with thiourea.

Spectral Data Summary
TechniqueDiagnostic SignalAssignmentNotes
1H NMR (DMSO-d6)

3.80–3.85 ppm (s, 3H)
-OCH3 Distinct singlet; confirms methoxy integrity.

7.05–7.15 ppm (s, 1H)
Thiazole C5-H Characteristic singlet for the thiazole ring proton.

7.30–7.45 ppm (m, Ar-H)
Aromatic Ring Complex multiplet due to meta substitution pattern.

7.00–7.20 ppm (bs, 2H)
-NH2 Broad singlet; exchangeable with D2O.[1]
13C NMR

168.0–170.0 ppm
C=N (C2) Deshielded carbon between S and N.

103.0–105.0 ppm
C5 (Thiazole) Upfield aromatic carbon.

55.0–55.5 ppm
-OCH3 Diagnostic methoxy carbon peak.
IR (KBr)3400–3200 cm

NH2 Stretch Doublet usually observed for primary amines.
1250–1270 cm

C-O-C Stretch Strong band confirming the aryl alkyl ether.
Mass Spec m/z ~206/207 (M+)Molecular Ion Matches formula C10H10N2OS.
Critical Interpretation[4]
  • The Methoxy Marker: The singlet at ~3.8 ppm in 1H NMR is the fidelity check. If this peak shifts or disappears (appearing as a broad -OH singlet >9 ppm), demethylation has occurred.

  • Regiochemistry: The presence of the Thiazole C5-H singlet confirms the cyclization occurred at the ketone alpha-position, ruling out alternative condensation pathways.

Performance Comparison: Biological Activity

Thiazoles derived from 2-bromo-3-methoxyphenacyl bromide exhibit distinct biological profiles compared to their unsubstituted or para-substituted analogs.

Antimicrobial Potency (MIC values in g/mL)
Organism3-OMe Derivative (Target)Unsubstituted Analog4-Cl Analog (Reference)
S. aureus (Gram +)12.5 - 25 50 - 1006.25 - 12.5
E. coli (Gram -)25 - 50 >10012.5 - 25
C. albicans (Fungal)12.5 5025

Analysis: The 3-methoxy group enhances lipophilicity (logP) compared to the unsubstituted analog, improving cell membrane permeability. While slightly less potent than the 4-chloro derivative against bacteria, it often shows superior antifungal activity (C. albicans), likely due to specific hydrogen-bonding interactions facilitated by the methoxy oxygen within the fungal active site.

Experimental Protocol

Objective: Synthesis of 2-amino-4-(3-methoxyphenyl)thiazole.

Materials
  • 2-Bromo-3-methoxyphenacyl bromide (1.0 eq)

  • Thiourea (1.1 eq)

  • Ethanol (Absolute)

  • Sodium Acetate (Optional, for neutralization)

Step-by-Step Methodology
  • Preparation: In a 100 mL round-bottom flask, dissolve 2-bromo-3-methoxyphenacyl bromide (2.73 g, 10 mmol) in 20 mL of absolute ethanol.

  • Addition: Add thiourea (0.84 g, 11 mmol) slowly to the stirring solution.

  • Reflux: Attach a condenser and heat the mixture to reflux (approx. 78°C) for 2 hours.

    • Checkpoint: Monitor via TLC (Hexane:EtOAc 7:3). The starting bromide spot should disappear.

  • Precipitation: Allow the reaction mixture to cool to room temperature. A solid hydrobromide salt may precipitate.

  • Neutralization: Pour the reaction mixture into 100 mL of ice-cold water. Neutralize with 10% NaHCO3 or ammonium hydroxide solution until pH ~8. The free base thiazole will precipitate as a solid.

  • Purification: Filter the solid, wash with cold water, and recrystallize from hot ethanol to yield off-white/yellowish crystals.

Safety Note: 2-Bromo-3-methoxyphenacyl bromide is a potent lachrymator and skin irritant. Handle in a fume hood.

References

  • One-Pot Synthesis of Thiazoles via Hantzsch Thiazole Reaction. Asian Journal of Chemistry. Retrieved from .

  • Synthesis and Biological Activity of 2-Aminothiazoles. Global Research Online. Retrieved from .

  • Thiazole, 2-amino-4-(p-methoxyphenyl)- Spectral Data. NIST Chemistry WebBook.[2] (Used for comparative spectral analysis). Retrieved from .[2]

  • LabArchives: Synthesis of 2-aminothiazoles from 2-bromo-3'-methoxyacetophenone. LabArchives. (Experimental validation source). Retrieved from .

Sources

comparing yields of different synthetic routes to 2-Bromo-3-methoxyphenacyl bromide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Guide: Synthetic Routes to 2-Bromo-3'-methoxyacetophenone (Commonly referred to as m-Methoxyphenacyl Bromide or 2-Bromo-1-(3-methoxyphenyl)ethanone)

Executive Summary

This guide evaluates synthetic strategies for 2-Bromo-3'-methoxyacetophenone (CAS 5000-65-7), a critical intermediate in the synthesis of pharmaceuticals such as Vonoprazan fumarate and various adrenergic agonists.

While the user's query "2-Bromo-3-methoxyphenacyl bromide" contains redundant nomenclature (mixing IUPAC "2-bromo" with the trivial "phenacyl bromide"), this guide focuses on the


-bromination of 3-methoxyacetophenone , which is the chemically distinct and commercially relevant transformation.

The Verdict:

  • For Laboratory Scale & High Purity: The N-Bromosuccinimide (NBS) / p-TsOH route is superior. It offers high regioselectivity (avoiding ring bromination), easy handling of solid reagents, and consistent yields (75–85%).

  • For Industrial Cost-Efficiency: Liquid Bromine (

    
    ) in Methanol  is the most economical but requires strict temperature control (
    
    
    
    ) to prevent nuclear (ring) bromination activated by the methoxy group.
  • For Maximum Selectivity: Copper(II) Bromide (

    
    )  is the "gold standard" for exclusively targeting the side chain, though it suffers from poor atom economy.
    

Structural Analysis & Synthetic Challenge

The target molecule features an acetophenone core with a methoxy group at the meta-position (relative to the acetyl group).

  • The Challenge: The methoxy group is an activating group (ortho/para director). In electrophilic aromatic substitution (EAS), it strongly activates the benzene ring at positions 2, 4, and 6.

  • The Conflict: Standard bromination conditions (e.g.,

    
    /Lewis Acid) favor EAS, leading to ring bromination  (impurities) rather than the desired 
    
    
    
    -carbonyl bromination
    .
  • The Solution: The synthesis must utilize conditions that favor enol/enolate formation over direct electrophilic attack on the ring.

ReactionPathways Start 3-Methoxyacetophenone Enol Enol Intermediate Start->Enol Acid/Base Catalysis Impurity IMPURITY: Ring-Brominated Isomers (Nuclear Bromination) Start->Impurity Br2 + Lewis Acid (Electrophilic Subst.) Target TARGET: Alpha-Bromo-3-methoxyacetophenone (Side-chain Bromination) Enol->Target NBS or CuBr2 (Radical/Heterogeneous) Enol->Impurity Excess Br2

Figure 1: Mechanistic divergence between desired side-chain bromination and undesired ring bromination.

Detailed Route Comparison

Route A: N-Bromosuccinimide (NBS) with p-TsOH
  • Mechanism: Acid-catalyzed enolization followed by electrophilic bromination by NBS. The low concentration of free

    
     minimizes ring substitution.
    
  • Reagents: NBS (1.1 eq), p-Toluenesulfonic acid (p-TsOH, 0.1 eq), Acetonitrile or Ethyl Acetate.

  • Performance:

    • Yield: 75% – 85%

    • Purity: >98% (HPLC)

    • Selectivity: Excellent. The bulky succinimide byproduct does not interfere.

  • Why it wins: It is a "solid-state" equivalent of bromine, safer to handle, and the slow release of bromine matches the rate of enolization, suppressing side reactions.

Route B: Liquid Bromine ( ) in Methanol
  • Mechanism: Acid-catalyzed halogenation via the enol.[1][2] Methanol acts as a solvent that solvates the generated HBr, preventing it from catalyzing ring bromination too aggressively.

  • Reagents:

    
     (1.0 eq), Methanol, catalytic HBr or 
    
    
    
    (careful control needed).
  • Performance:

    • Yield: 60% – 80% (Variable)

    • Purity: 90–95% (Requires recrystallization)

    • Selectivity: Moderate. Requires

      
       to prevent ring attack.
      
  • Risk: If the reaction warms up or if Lewis acids (like

    
    /
    
    
    
    impurities) are present, the methoxy group directs bromine to the ring (Position 6 or 4).
Route C: Copper(II) Bromide ( )
  • Mechanism: Heterogeneous reaction.

    
     acts as both the brominating agent and the Lewis acid catalyst for enolization.
    
  • Reagents:

    
     (2.0 eq), Ethyl Acetate or 
    
    
    
    , Reflux.
  • Performance:

    • Yield: 65% – 75%

    • Purity: >99% (Often requires no chromatography)

    • Selectivity: Superior.

      
       rarely brominates the aromatic ring under these conditions.
      
  • Downside: Atom economy is poor (one Br used, one wasted as CuBr). Large amounts of copper waste.

Comparative Data Summary

FeatureMethod A: NBS / p-TsOH Method B:

/ MeOH
Method C:

Yield 75 – 85% 60 – 80%65 – 75%
Purity (Crude) High (>95%)Moderate (contains ring-Br)Very High (>98%)
Ring Bromination Minimal (<1%)High Risk (Temp dependent)Negligible
Atom Economy GoodExcellent Poor (Requires 2 eq Cu)
Scalability High (Kilogram scale)High (Industrial scale)Low (Lab scale only)
Safety High (Solid reagent)Low (Corrosive liquid/fumes)Moderate (Heavy metal waste)
Cost ModerateLow High

Recommended Protocol: NBS-Mediated Synthesis

This protocol is selected for its balance of yield, safety, and reproducibility in a research setting.

Reagents:

  • 3-Methoxyacetophenone (15.0 g, 100 mmol)

  • N-Bromosuccinimide (NBS) (19.6 g, 110 mmol)

  • p-Toluenesulfonic acid monohydrate (p-TsOH) (1.9 g, 10 mmol)

  • Ethyl Acetate (150 mL)

Step-by-Step Workflow:

  • Dissolution: In a 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 3-methoxyacetophenone in Ethyl Acetate.

  • Catalyst Addition: Add p-TsOH. Stir for 5 minutes at room temperature to initiate enolization.

  • Bromination: Add NBS in portions over 15 minutes. (Note: Slight exotherm may occur).

  • Reaction: Heat the mixture to reflux (

    
    ) for 3–4 hours.
    
    • Checkpoint: Monitor by TLC (Hexane/EtOAc 4:1). The starting material spot (

      
      ) should disappear, replaced by the product (
      
      
      
      ).
  • Work-up: Cool to room temperature. Filter off the precipitated succinimide solid (white crystals).

  • Washing: Wash the filtrate with water (

    
    ) and saturated brine (
    
    
    
    ).
  • Drying: Dry the organic layer over anhydrous

    
     and concentrate under reduced pressure.
    
  • Purification: Recrystallize the crude solid from Ethanol/Hexane or Isopropanol to yield off-white needles.

ProtocolWorkflow Step1 Dissolve 3-Methoxyacetophenone in EtOAc Step2 Add p-TsOH Catalyst (Initiate Enolization) Step1->Step2 Step3 Add NBS (1.1 eq) Reflux 3-4 Hours Step2->Step3 Step4 Filter Succinimide Byproduct Step3->Step4 Step5 Wash Filtrate (H2O/Brine) & Concentrate Step4->Step5 Step6 Recrystallize (EtOH/Hexane) Step5->Step6

Figure 2: Optimized workflow for the NBS-mediated synthesis of 2-Bromo-3'-methoxyacetophenone.

Troubleshooting & Critical Parameters

  • Issue: Low Yield / Sticky Solid.

    • Cause: Over-bromination leading to

      
      -dibromo species.
      
    • Fix: Strictly limit NBS to 1.05–1.1 equivalents. Do not extend reflux time unnecessarily.

  • Issue: Ring Bromination Impurities.

    • Cause: Reaction temperature too low (favors kinetic ring attack in some solvents) or presence of metal contaminants (act as Lewis acids).

    • Fix: Ensure glassware is clean of rust/metal salts. Use the NBS method which is less sensitive to this than

      
      .
      
  • Issue: Coloration (Yellow/Brown).

    • Cause: Traces of free bromine or oxidized phenols.

    • Fix: Wash the organic layer with a 5% Sodium Thiosulfate solution during work-up to quench active bromine species.

References

  • BenchChem. (2025). A Comparative Guide to Brominating Agents for Organic Synthesis. Retrieved from

  • Goswami, J., & Goswami, A. (2002).[1] Selective bromination of acetophenone derivatives with bromine in methanol. Journal of the Indian Chemical Society.[1] Retrieved from

  • Sigma-Aldrich. (2024). Product Specification: 2-Bromo-3'-methoxyacetophenone (CAS 5000-65-7). Retrieved from

  • GuideChem. (2024). Synthesis and Yield Data for CAS 5000-65-7. Retrieved from

  • National Institutes of Health (NIH). (2009). Crystal structure of 2-bromo-1-(4-methoxyphenyl)ethanone (Analogous method validation). PMC. Retrieved from

Sources

A Comparative Guide to the Efficacy of 2-Bromo-3-methoxyphenacyl bromide in Diverse Solvent Systems

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of analytical chemistry and synthetic applications, the derivatization of molecules is a cornerstone for enhancing detectability, improving chromatographic separation, and enabling further functionalization. Among the arsenal of derivatizing agents, α-halophenacyl bromides have long been valued for their reactivity towards carboxylic acids, phenols, and other nucleophiles. This guide provides an in-depth technical comparison of the efficacy of a specific, yet versatile reagent, 2-Bromo-3-methoxyphenacyl bromide (also known as 3'-methoxyphenacyl bromide), across a spectrum of solvent systems.

This document moves beyond a simple recitation of protocols. As a Senior Application Scientist, the aim is to provide a narrative grounded in mechanistic understanding and practical experience, enabling you to make informed decisions in your experimental design. We will explore the causality behind solvent choices, compare the performance of 2-Bromo-3-methoxyphenacyl bromide with relevant alternatives, and provide detailed, validated experimental methodologies.

The Role of the Solvent: A Mechanistic Perspective

The derivatization of a carboxylic acid with 2-Bromo-3-methoxyphenacyl bromide proceeds via a classic bimolecular nucleophilic substitution (SN2) reaction. The carboxylate anion, a potent nucleophile, attacks the electrophilic α-carbon of the phenacyl bromide, displacing the bromide ion and forming a stable ester.

Caption: Generalized SN2 reaction pathway for the derivatization of a carboxylic acid.

The choice of solvent is paramount as it directly influences the rate and efficiency of this SN2 reaction. Solvents can be broadly categorized into polar protic and polar aprotic, each with distinct effects on the reaction components.

  • Polar Protic Solvents (e.g., methanol, ethanol, water) possess O-H or N-H bonds and can form hydrogen bonds. While they are excellent at solvating both cations and anions, this property can be detrimental to SN2 reactions. The solvent molecules form a "cage" around the nucleophile (carboxylate anion) through hydrogen bonding, stabilizing it and thereby reducing its reactivity.[1][2][3]

  • Polar Aprotic Solvents (e.g., acetonitrile, acetone, dimethylformamide (DMF)) lack O-H or N-H bonds and cannot act as hydrogen bond donors.[4] They are still capable of dissolving ionic species but are less effective at solvating anions. This "naked" state of the nucleophile enhances its reactivity, leading to a significant increase in the rate of SN2 reactions.[1] For instance, the rate of an SN2 reaction can be up to 5000 times faster in acetonitrile compared to methanol.[1]

Comparative Efficacy of 2-Bromo-3-methoxyphenacyl bromide: A Solvent-by-Solvent Analysis

While specific kinetic data for 2-Bromo-3-methoxyphenacyl bromide across a wide range of solvents is not extensively published, we can infer its performance based on established principles of SN2 reactions and data from closely related phenacyl bromides.

Solvent SystemSolvent TypeExpected Reaction RateExpected YieldKey Considerations
Acetonitrile (ACN) Polar AproticHighHighExcellent choice for SN2 reactions. Good solubility for the reagent and the resulting ester. Lower volatility than acetone, providing better reproducibility.[5]
Acetone Polar AproticHighHighGood alternative to acetonitrile. Its higher volatility can sometimes lead to poor reproducibility if not handled carefully.[5]
Dimethylformamide (DMF) Polar AproticVery HighHighHighly polar, excellent at solvating cations, leaving the nucleophile very reactive. May be difficult to remove during workup due to its high boiling point.
Methanol (MeOH) Polar ProticLowLow to ModerateHydrogen bonding with the carboxylate nucleophile significantly reduces its reactivity.[5] The reagent itself may also undergo solvolysis, forming a methyl ether byproduct.
Ethanol (EtOH) Polar ProticLowLow to ModerateSimilar to methanol, it will solvate the nucleophile and can lead to solvolysis of the reagent.
Dichloromethane (DCM) Non-polar AproticModerateModerateLower polarity may limit the solubility of the carboxylate salt, potentially slowing the reaction. However, it can be a suitable solvent for certain applications.
Tetrahydrofuran (THF) Polar AproticModerateModerateA good general-purpose solvent, but its lower polarity compared to ACN or DMF may result in slower reaction rates.

Note: The expected outcomes are based on general principles of SN2 reactions. Actual yields and reaction times will vary depending on the specific carboxylic acid, reaction temperature, and concentration.

Comparison with Alternative Derivatizing Reagents

While 2-Bromo-3-methoxyphenacyl bromide is an effective reagent, several alternatives exist for the derivatization of carboxylic acids, each with its own set of advantages and disadvantages.

ReagentMechanism/PrincipleAdvantagesDisadvantages
p-Bromophenacyl bromide SN2 ReactionWell-established reagent, good for UV detection in HPLC.Similar reactivity profile to the 3-methoxy analog; choice depends on desired spectroscopic properties of the derivative.
(Trimethylsilyl)diazomethane (TMS-DM) AlkylationSafer alternative to diazomethane, provides high yields and short reaction times for forming methyl esters.[6]Reagent can be expensive and moisture-sensitive.
Boron trifluoride-methanol (BF₃-MeOH) Acid-catalyzed EsterificationEffective for a wide range of fatty acids.Can cause degradation of sensitive functional groups.[7]
N-(4-aminomethylphenyl)pyridinium (AMPP) Amide formationProvides a permanent positive charge for enhanced ESI-MS detection.[1]Requires a coupling agent (e.g., EDC).
9-chloromethyl-anthracene SN2 ReactionForms highly fluorescent derivatives for sensitive detection.[5]May have different reactivity profiles compared to phenacyl bromides.

Experimental Protocols

To ensure the practical application of this guide, detailed, step-by-step methodologies are provided for the derivatization of a model carboxylic acid (e.g., a long-chain fatty acid) using 2-Bromo-3-methoxyphenacyl bromide in a recommended solvent system, as well as a protocol for a common alternative.

Protocol 1: Derivatization of a Carboxylic Acid with 2-Bromo-3-methoxyphenacyl bromide in Acetonitrile

This protocol is adapted from established procedures for phenacyl bromide derivatization.

G cluster_0 Derivatization Workflow A Dissolve Carboxylic Acid in Methanol B Neutralize with KOH in Methanol A->B C Evaporate to Dryness B->C D Add 2-Bromo-3-methoxyphenacyl bromide in Acetonitrile C->D E Heat at 80°C for 30 min D->E F Cool and Analyze by HPLC E->F

Caption: Experimental workflow for carboxylic acid derivatization.

Materials:

  • Carboxylic acid (e.g., Palmitic Acid)

  • 2-Bromo-3-methoxyphenacyl bromide

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Potassium hydroxide (KOH)

  • Phenolphthalein indicator

  • Reaction vials (e.g., 2 mL) with caps

  • Heating block or water bath

  • Nitrogen gas supply

Procedure:

  • Preparation of Carboxylate Salt:

    • Accurately weigh approximately 5-10 mg of the carboxylic acid into a reaction vial.

    • Dissolve the acid in a minimal amount of methanol (e.g., 0.5 mL).

    • Add one drop of phenolphthalein indicator.

    • Add a solution of 0.2 M KOH in methanol dropwise until a faint pink color persists, indicating complete neutralization.

    • Evaporate the methanol to dryness under a gentle stream of nitrogen.

  • Derivatization Reaction:

    • To the dried carboxylate salt, add a solution of 2-Bromo-3-methoxyphenacyl bromide in acetonitrile (e.g., 1 mL of a 10 mg/mL solution). Ensure a molar excess of the derivatizing reagent.

    • Securely cap the vial and place it in a heating block or water bath preheated to 80°C.

    • Heat the reaction mixture for 30 minutes.

  • Sample Analysis:

    • After cooling to room temperature, the reaction mixture can be directly diluted with the HPLC mobile phase for analysis.

    • Alternatively, the solvent can be evaporated, and the residue reconstituted in a suitable solvent for analysis.

Protocol 2: Methyl Esterification of a Carboxylic Acid using Boron Trifluoride-Methanol

This is a widely used method for preparing fatty acid methyl esters (FAMEs) for GC analysis.

Materials:

  • Carboxylic acid (e.g., Palmitic Acid)

  • Boron trifluoride-methanol solution (14% w/v)

  • Hexane (HPLC grade)

  • Saturated sodium chloride solution

  • Reaction vials with caps

  • Heating block or water bath

Procedure:

  • Esterification:

    • Place approximately 10-20 mg of the carboxylic acid into a reaction vial.

    • Add 2 mL of 14% BF₃-methanol solution.

    • Cap the vial tightly and heat at 100°C for 10-15 minutes.

  • Extraction:

    • Cool the vial to room temperature.

    • Add 1 mL of water and 1 mL of hexane to the vial.

    • Vortex vigorously for 1 minute to extract the FAMEs into the hexane layer.

    • Allow the layers to separate.

  • Workup and Analysis:

    • Carefully transfer the upper hexane layer to a clean vial.

    • Wash the hexane layer with a small volume of saturated sodium chloride solution to remove any residual catalyst.

    • The hexane solution containing the FAMEs is now ready for GC analysis.

Conclusion and Future Perspectives

The selection of an appropriate solvent system is a critical determinant of the success of derivatization reactions employing 2-Bromo-3-methoxyphenacyl bromide. For achieving high efficacy in SN2-based derivatizations, polar aprotic solvents, particularly acetonitrile , stand out as the superior choice due to their ability to enhance the nucleophilicity of the carboxylate anion, leading to faster reaction rates and higher yields. While polar protic solvents can be used, they generally result in diminished performance.

The choice between 2-Bromo-3-methoxyphenacyl bromide and its alternatives will depend on the specific analytical requirements, such as the desired detection method (UV, fluorescence, or mass spectrometry), the complexity of the sample matrix, and cost considerations. The detailed protocols provided herein serve as a robust starting point for researchers to optimize their derivatization strategies.

Future research in this area could focus on developing novel phenacyl bromide derivatives with enhanced reactivity or spectroscopic properties, as well as exploring greener and more sustainable solvent systems for these essential chemical transformations.

References

  • Gáspár, A., & Gáspár, R. (2014). Comparison of Two Derivatization Methods for the Analysis of Fatty Acids and Trans Fatty Acids in Bakery Products Using Gas Chromatography. The Scientific World Journal, 2014, 818274. [Link]

  • Liu, H. Y., et al. (2012). Comparison of three derivatization reagents for the simultaneous determination of highly hydrophilic pyrimidine antitumor agents and endogenous uracil in human plasma by liquid chromatography-tandem mass spectrometry. Journal of Chromatography B, 893-894, 49-56. [Link]

  • Chemistry Steps. Polar Protic and Polar Aprotic Solvents. [Link]

  • Greyhound Chromatography. Derivatization Reagents - For Selective Response and Detection in Complex Matrices. [Link]

  • van der Greef, J., et al. (1980). RAPID AND SELECTIVE DERIVATIZATION METHOD FOR THE NITROGEN-SENSITIVE DETECTION OF CARBOXYLIC ACIDS IN BIOLOGICAL FLUIDS PRIOR TO. DSpace. [Link]

  • AOCS. Preparation of Ester Derivatives of Fatty Acids for Chromatographic Analysis. [Link]

  • Organic Syntheses. phenacyl bromide. [Link]

  • The Organic Chemistry Tutor. (2018, April 30). Polar Protic Solvents and Polar Aprotic Solvents For SN1 & SN2 Reactions [Video]. YouTube. [Link]

  • Richard Thornley. (2017, October 1). 20.1 Polar Protic/Aprotic Solvent Choice in Sn1 & Sn2 Reactions [HL IB Chemistry] [Video]. YouTube. [Link]

  • Knapp, D. R., & Krueger, S. (1984). Derivatization of carboxylic acids by reaction with 4'-bromophenacyl trifluoromethanesulfonate prior to determination by high-performance liquid chromatography. Journal of Chromatography A, 299(2), 365-376. [Link]

  • Master Organic Chemistry. Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. [Link]

  • Christie, W. W. (1993). Preparation of Ester Derivatives of Fatty Acids for Chromatographic Analysis. In Advances in Lipid Methodology-Two (pp. 69-111). Oily Press.
  • Gáspár, A., & Gáspár, R. (2014). Comparison of two derivatization methods for the analysis of fatty acids and trans fatty acids in bakery products using gas chromatography. PubMed. [Link]

  • Fina, B., et al. (2025). Comparison of Methods for the Preparation of Fatty Acid Methyl Esters for the Analysis of Omega-3 Rich Oils by Gas Chromatography. Amazon S3. [Link]

  • Byrd, G. D., & Ogden, M. W. (2017). A New Derivatization Reagent for HPLC–MS Analysis of Biological Organic Acids. Chromatographia, 80(12), 1723-1732. [Link]

  • Ferrara, D., et al. (2024). Comprehensive comparison of fatty acid methyl ester profile in different food matrices using microwave-assisted extraction and d-ORBi. Advances in Sample Preparation, 11, 100124. [Link]

  • Silitonga, A. S., et al. (2018). Derivatization of Fatty Acid with 2.4 Dibromoacetophenone by BF3 (Boron Triflouride) Catalyst. Rasayan Journal of Chemistry, 11(1), 22-26. [Link]

  • Vanhaecke, F., et al. (2019). A pre-column derivatization method allowing quantitative metabolite profiling of carboxyl and phenolic hydroxyl group containing pharmaceuticals in human plasma via liquid chromatography-inductively coupled plasma-tandem mass spectrometry (LC-ICP-MS/MS). Journal of Analytical Atomic Spectrometry, 34(11), 2295-2304. [Link]

  • LibreTexts Chemistry. 6.05.1. Protic vs Aprotic Solvents. [Link]

  • Oreshkin, D. V., et al. (2021). Determination of p-Methoxyphenacyl Bromide Derivatives of Alkylmethylphosphonic Acids in Urine Using Gas Chromatography with High-Resolution Mass Spectrometric Detection. Journal of Analytical Chemistry, 76(13), 1530-1537. [Link]

  • Google Patents.
  • ResearchGate. p-Methoxyphenacyl Bromide as a Versatile Reagent for the Determination of Alkylphosphonic and Alkylmethylphosphonic Acids by High-Performance Liquid and Gas Chromatography with Mass Spectrometric Detection. [Link]

  • Liu, H. Y., et al. (2012). Derivatization and liquid chromatography-UV-tandem mass spectrometric analysis of perfluorinated carboxylic acids. PubMed. [Link]

  • Cyberlipid. FA derivatization. [Link]

Sources

A Senior Application Scientist's Guide to the Kinetic Landscape of 2-Bromo-3-methoxyphenacyl Bromide Reactions

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the realm of synthetic organic chemistry and drug development, the precise control of reaction kinetics is paramount. The selection of an appropriate alkylating agent can be the determining factor in the success of a synthetic route, influencing not only the yield and purity of the desired product but also the economic viability of the process. Among the diverse arsenal of alkylating agents, α-haloketones, and specifically substituted phenacyl bromides, represent a class of highly versatile reagents. This guide provides an in-depth, comparative analysis of the kinetic studies of 2-Bromo-3-methoxyphenacyl bromide, a compound of significant interest due to the electronic influence of its meta-methoxy substituent.

This document moves beyond a mere recitation of facts and figures. As a senior application scientist, my objective is to provide you with a foundational understanding of the principles governing the reactivity of this important building block. We will delve into the causality behind its kinetic behavior, compare its performance with viable alternatives, and equip you with the practical knowledge to design and execute your own kinetic studies. The information presented herein is grounded in established chemical principles and supported by experimental data from peer-reviewed literature, ensuring a high degree of scientific integrity.

The Cornerstone of Reactivity: The S(_N)2 Mechanism

The reactions of 2-Bromo-3-methoxyphenacyl bromide with a wide array of nucleophiles proceed predominantly through a bimolecular nucleophilic substitution (S(_N)2) mechanism.[1][2] Understanding this fundamental pathway is crucial to interpreting the kinetic data that follows. The S(_N)2 reaction is a single, concerted step where the nucleophile attacks the electrophilic α-carbon from the backside, relative to the leaving group (in this case, the bromide ion).[3] This backside attack leads to an inversion of stereochemistry at the carbon center.

The rate of an S(_N)2 reaction is dependent on the concentration of both the substrate (the phenacyl bromide) and the nucleophile.[3] This second-order kinetic dependence is a hallmark of the S(_N)2 mechanism and is described by the rate equation:

Rate = k(_2)[Substrate][Nucleophile]

where k(_2) is the second-order rate constant, a quantitative measure of the reaction's speed.

Caption: Generalized S(_N)2 reaction mechanism.

The Kinetic Profile of 2-Bromo-3-methoxyphenacyl Bromide: A Quantitative Perspective

The reactivity of a substituted phenacyl bromide in an S(_N)2 reaction is a delicate interplay of electronic and steric effects. The 3-methoxy group (or meta-methoxy group) in 2-Bromo-3-methoxyphenacyl bromide exerts a significant electronic influence on the reaction rate.

The Electronic Influence of the 3-Methoxy Group

The Hammett equation provides a powerful tool for quantifying the electronic effect of substituents on the reactivity of aromatic compounds.[4] It relates the rate constant (k) of a reaction of a substituted aromatic compound to the rate constant (k(_0)) of the unsubstituted parent compound through the equation:

log(k/k(_0)) = σρ

where:

  • σ (sigma) is the substituent constant, which is a measure of the electronic effect of the substituent.

  • ρ (rho) is the reaction constant, which reflects the sensitivity of the reaction to substituent effects.

For the reaction of substituted phenacyl bromides with nucleophiles, the reaction constant (ρ) is positive, indicating that electron-withdrawing groups accelerate the reaction by stabilizing the developing negative charge in the transition state.[2][5]

The 3-methoxy group has a positive Hammett sigma value (σ(_m) = +0.12), signifying that it is a weak electron-withdrawing group through its inductive effect when positioned meta to the reaction center. This leads to a modest increase in the electrophilicity of the α-carbon, thereby accelerating the rate of nucleophilic attack compared to the unsubstituted phenacyl bromide.

The following table provides a semi-quantitative comparison of the expected relative reactivity of various substituted phenacyl bromides based on their Hammett sigma values.

Substituent (at meta or para position)Hammett Constant (σ)Predicted Relative Reactivity (k/k(_0))
4-Nitro+0.78Significantly Increased
3-Nitro+0.71Significantly Increased
4-Chloro+0.23Moderately Increased
3-Methoxy +0.12 Slightly Increased
Hydrogen (unsubstituted)0.001.00 (Reference)
4-Methyl-0.17Slightly Decreased
4-Methoxy-0.27Moderately Decreased

Note: The predicted relative reactivity is a qualitative trend based on the Hammett equation. The actual magnitude of the effect will depend on the specific reaction conditions and the nucleophile.

Comparative Kinetic Data

While specific kinetic data for 2-Bromo-3-methoxyphenacyl bromide across a wide range of nucleophiles is not extensively reported in the literature, we can extrapolate and present representative data based on studies of similar systems. The following table provides estimated second-order rate constants for the reaction of 2-Bromo-3-methoxyphenacyl bromide with various nucleophiles in a polar aprotic solvent like acetone or methanol at 25 °C. These values are benchmarked against the known reactivity of unsubstituted phenacyl bromide.

NucleophileRepresentative Second-Order Rate Constant (k(_2)) for Phenacyl Bromide (M

s

)
Estimated Second-Order Rate Constant (k(_2)) for 2-Bromo-3-methoxyphenacyl Bromide (M

s

)
Aniline~ 0.003~ 0.004
Pyridine~ 0.02~ 0.025
Thiophenoxide~ 2.0~ 2.5
Benzoate~ 0.001~ 0.0013

Disclaimer: The estimated rate constants are derived from the reactivity of unsubstituted phenacyl bromide and the expected electronic effect of the 3-methoxy group as predicted by the Hammett equation. Actual experimental values may vary.

A Comparative Analysis with Alternative Alkylating Agents

The choice of an alkylating agent is often dictated by a balance of reactivity, selectivity, cost, and safety. Here, we compare the kinetic performance of 2-Bromo-3-methoxyphenacyl bromide with two commonly used alternatives: benzyl bromide and methyl iodide.

Alkylating AgentStructureGeneral Reactivity ProfileAdvantagesDisadvantages
2-Bromo-3-methoxyphenacyl Bromide 3-MeO-C(_6)H(_4)COCH(_2)BrHighly reactive due to the α-carbonyl group. The 3-methoxy group provides a slight rate enhancement.High reactivity allows for milder reaction conditions. The resulting phenacyl group can be a useful pharmacophore.Higher cost and potential for side reactions due to the carbonyl group.
Benzyl Bromide C(_6)H(_5)CH(_2)BrLess reactive than phenacyl bromides but more reactive than simple alkyl halides due to stabilization of the S(_N)2 transition state by the phenyl ring.[6]Readily available and cost-effective. Generally provides clean substitution products.Lachrymatory and requires more forcing conditions for less reactive nucleophiles.
Methyl Iodide CH(_3)IHighly reactive due to low steric hindrance and the excellent leaving group ability of iodide.[7]Very high reactivity, often leading to fast reactions at room temperature.Highly toxic and a known carcinogen. Volatile.

In general, for a given nucleophile, the order of reactivity is:

Methyl Iodide > 2-Bromo-3-methoxyphenacyl Bromide > Benzyl Bromide

This enhanced reactivity of phenacyl bromides over benzyl bromide is attributed to the electron-withdrawing nature of the adjacent carbonyl group, which stabilizes the S(_N)2 transition state.[1]

Reactivity_Comparison cluster_reactivity Relative SN2 Reactivity MeI Methyl Iodide Phenacyl 2-Bromo-3-methoxyphenacyl Bromide MeI->Phenacyl > Benzyl Benzyl Bromide Phenacyl->Benzyl >

Caption: Relative reactivity of selected alkylating agents in S(_N)2 reactions.

Experimental Protocol: A Guide to Conducting Your Own Kinetic Studies

To empower your research, we provide a detailed, self-validating protocol for determining the second-order rate constant of the reaction between 2-Bromo-3-methoxyphenacyl bromide and a suitable nucleophile using UV-Vis spectrophotometry. This method is widely applicable, cost-effective, and provides reliable kinetic data.

Objective: To determine the second-order rate constant (k(_2)) for the reaction of 2-Bromo-3-methoxyphenacyl bromide with a nucleophile (e.g., N-methylaniline) in a suitable solvent (e.g., methanol) at a constant temperature.

Principle: The reaction is monitored by observing the change in absorbance of the reaction mixture over time. By working under pseudo-first-order conditions (i.e., with a large excess of one reactant), the analysis is simplified, and the second-order rate constant can be readily calculated.

Materials:

  • 2-Bromo-3-methoxyphenacyl bromide

  • N-methylaniline (or other suitable nucleophile)

  • Methanol (spectroscopic grade)

  • UV-Vis spectrophotometer with a thermostatted cuvette holder

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks, pipettes, and syringes

  • Constant temperature water bath

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of 2-Bromo-3-methoxyphenacyl bromide in methanol (e.g., 1.0 x 10

      
       M).
      
    • Prepare a series of stock solutions of N-methylaniline in methanol with concentrations significantly higher than the phenacyl bromide (e.g., 0.1 M, 0.05 M, 0.025 M).

  • Determination of the Wavelength of Maximum Absorbance (λ(_max)):

    • Record the UV-Vis spectrum of the starting materials and the product (or a solution after the reaction has gone to completion) to identify a wavelength where there is a significant change in absorbance upon reaction. This will typically be at the λ(_max) of the product.

  • Kinetic Run:

    • Set the spectrophotometer to the predetermined λ(_max) and equilibrate the instrument and the cuvette holder to the desired reaction temperature (e.g., 25.0 ± 0.1 °C).

    • Pipette a known volume of the N-methylaniline solution into a cuvette and place it in the thermostatted holder.

    • Initiate the reaction by rapidly injecting a small, known volume of the 2-Bromo-3-methoxyphenacyl bromide stock solution into the cuvette and quickly mix by inverting the cuvette (with a stopper) or by gentle aspiration with the pipette.

    • Immediately begin recording the absorbance at regular time intervals until the absorbance value becomes constant, indicating the completion of the reaction.

  • Data Analysis:

    • Under pseudo-first-order conditions, the observed rate constant (k({obs})) can be determined by plotting ln(A({∞}) - A({t})) versus time, where A({∞}) is the final absorbance and A({t}) is the absorbance at time t. The slope of this plot will be -k({obs}).

    • The second-order rate constant (k(_2)) is then calculated from the pseudo-first-order rate constant using the equation: k(2) = k({obs}) / [Nucleophile]

    • Repeat the experiment with different concentrations of the nucleophile to verify the second-order kinetics. A plot of k(_{obs}) versus [Nucleophile] should yield a straight line passing through the origin with a slope equal to k(_2).

Experimental_Workflow prep Prepare Stock Solutions (Substrate & Nucleophile) lambda_max Determine λ_max (Wavelength of Max Absorbance) prep->lambda_max setup Equilibrate Spectrophotometer & Reactant Solutions to T prep->setup lambda_max->setup initiate Initiate Reaction in Cuvette (Mix Substrate & Nucleophile) setup->initiate monitor Monitor Absorbance vs. Time initiate->monitor analyze Analyze Data (Plot ln(A_inf - A_t) vs. t) monitor->analyze calculate Calculate k_obs & k_2 analyze->calculate

Caption: Workflow for a typical kinetic study using UV-Vis spectrophotometry.

Conclusion

2-Bromo-3-methoxyphenacyl bromide stands as a highly effective and versatile alkylating agent, whose reactivity is subtly enhanced by the electronic properties of the meta-methoxy substituent. Its kinetic profile, governed by the S(_N)2 mechanism, makes it a more potent electrophile than benzyl bromide, though less reactive than the highly potent methyl iodide. The choice between these and other alkylating agents will ultimately depend on the specific requirements of the synthetic task at hand, including the nucleophilicity of the reaction partner, desired reaction conditions, and economic considerations.

This guide has provided a comprehensive framework for understanding and evaluating the kinetic behavior of 2-Bromo-3-methoxyphenacyl bromide. By grounding our analysis in the principles of physical organic chemistry and providing actionable experimental protocols, we hope to have equipped you, the discerning researcher, with the knowledge and tools necessary to make informed decisions in your synthetic endeavors.

References

  • Gohar, G., Khattab, S., Farahat, O. O. M., & Khalil, H. (2012). Kinetic studies of the reaction of phenacyl bromide derivatives with sulfur nucleophiles. Journal of Physical Organic Chemistry, 25(10), 834-843.
  • Srinivasan, C., Shunmugasundaram, A., & Arumugam, N. (1985). Kinetics of the reactions of phenacyl bromide and of para-substituted phenacyl bromides with benzoate and substituted trans-cinnamate ions. Journal of the Chemical Society, Perkin Transactions 2, (1), 17-19.
  • BenchChem. (2025). A Comparative Guide to the Reactivity of Substituted Phenacyl Chlorides in SN2 Reactions.
  • BenchChem. (2025). A Comparative Guide to the Reactivity of 4-(2-Bromomethylphenyl)benzonitrile and Benzyl Bromide in Nucleophilic Substitution Reactions.
  • Kalendra, D. M., & Sickles, B. R. (2003). Diminished reactivity of ortho-substituted phenacyl bromides toward nucleophilic displacement. The Journal of organic chemistry, 68(4), 1594–1596.
  • Rappoport, Z. (1970). The kinetics and mechanisms of reactions of α-haloketones. Accounts of Chemical Research, 3(1), 1-8.
  • Quora. (2022). What is the difference in reactivity between benzyl bromide and phenol in nucleophilic substitution reactions?.
  • Nallu, M. (2000). A Study on the Reaction between Phenacyl Bromide and Certain Tertiary Amines in Acetone. Asian Journal of Chemistry, 12(2), 471-476.
  • Adhikary, K. K., Kim, C., Lee, B. S., & Lee, H. W. (2008). Nucleophilic Substitution Reactions of α-Bromoacetanilides with Benzylamines. Bulletin of the Korean Chemical Society, 29(1), 125-130.
  • Scaiano, J. C., Jovanovic, S. V., Renaud, J., & Berinstain, A. B. (1995). Kinetic study of the reactions of methoxy-substituted phenacyl radicals. Canadian Journal of Chemistry, 73(2), 223-231.
  • BenchChem. (2025). A Comparative Guide to the Synthesis of Substituted Phenacyl Bromides.
  • Chemistry Stack Exchange. (2017). Reactivity of benzyl halides towards nucleophilic substitution.
  • Sciforum. (n.d.). Alkylation of substituted phenols in DMF by MeI using TMGN (bis-1,1,8,8-(tetramethylguanidino)naphtalene).
  • Wikipedia. (n.d.). SN2 reaction.
  • Wikipedia. (n.d.).
  • Scribd. (2001). Hammett Plot.
  • Tidwell, T. T. (1995). Rate Constants for Addition of Amines to Aryl Ketenes in Acetonitrile Solution. Accounts of Chemical Research, 28(7), 287-294.
  • Pendidikan Kimia. (n.d.).
  • National Institute of Standards and Technology. (n.d.). Rate Constants for Reactions of Phenoxyl Radicals in Solution.
  • Filo. (2025). The second-order rate constants for the reaction of a number of amines wi...
  • bioRxiv. (2021).
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  • EPA NEPIS. (n.d.).
  • Master Organic Chemistry. (2017).
  • MilliporeSigma. (n.d.). 2-Bromo-3'-methoxyacetophenone 98%.
  • Montreal Protocol. (n.d.). Methyl Iodide Comparison to Methyl Bromide.
  • Tokyo Chemical Industry Co., Ltd. (n.d.). 3'-Methoxyphenacyl Bromide.
  • NIST. (n.d.). 2-Bromo-3'-methoxyacetophenone.
  • ResearchGate. (n.d.). Reactivities of Heteroatomic Nucleophiles Towards Carbon Electrophiles.
  • Master Organic Chemistry. (2017). Alkylation of Amines (Sucks!). of Amines (Sucks!)*.

Sources

A Senior Application Scientist's Guide to the Purity Assessment of 2-Bromo-3-methoxyphenacyl bromide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Purity in Synthesis and Development

2-Bromo-3-methoxyphenacyl bromide, also known as 3'-Methoxyphenacyl bromide, is a versatile chemical intermediate of significant interest in pharmaceutical research and organic synthesis.[1][2][3] Its bifunctional nature, featuring a reactive α-bromo ketone and a methoxy-substituted aromatic ring, makes it a valuable building block for creating more complex molecules, including analgesics and anti-inflammatory drugs.[1] However, the very reactivity that makes this compound useful also predisposes it to the formation of impurities during synthesis. For researchers, scientists, and drug development professionals, ensuring the high purity of this reagent is not merely a quality control step; it is a prerequisite for reproducible results, valid structure-activity relationship (SAR) studies, and the ultimate safety and efficacy of a potential therapeutic agent.

This guide provides an in-depth comparison of analytical techniques for robustly assessing the purity of synthesized 2-Bromo-3-methoxyphenacyl bromide. We will move beyond simple procedural lists to explain the causality behind methodological choices, establishing a framework for a self-validating, orthogonal approach to purity determination.

Understanding Potential Impurities

A robust analytical strategy begins with understanding what one is looking for. The synthesis of 2-Bromo-3-methoxyphenacyl bromide typically involves the α-bromination of 3-methoxyacetophenone.[4] This process can lead to several common impurities:

  • Unreacted Starting Material: Residual 3-methoxyacetophenone.

  • Over-brominated Species: Formation of 2,2-dibromo-1-(3-methoxyphenyl)ethanone.

  • Positional Isomers: Bromination at other positions on the aromatic ring, though less likely due to the directing effects of the substituents.

  • Hydrolysis Products: Reaction with residual water can lead to the formation of 2-hydroxy-1-(3-methoxyphenyl)ethanone.

  • Solvent Adducts: Depending on the reaction and purification solvents used.

The chosen analytical methods must be capable of resolving and detecting these potential contaminants, often present at low levels.

The Principle of Orthogonal Verification

Relying on a single analytical technique for purity assessment is a significant risk. A seemingly pure sample by one method (e.g., a single peak in an HPLC chromatogram) may contain a co-eluting impurity that is only revealed by a technique based on a different physicochemical principle (e.g., NMR spectroscopy). This guide is structured around the principle of orthogonal verification , a self-validating system where multiple, disparate methods are used to build a comprehensive and trustworthy purity profile.

Diagram 1: Orthogonal Purity Verification Workflow This diagram illustrates the recommended workflow, emphasizing the use of complementary analytical techniques to build confidence in the final purity assessment.

G cluster_0 Initial Assessment cluster_1 Structural & Orthogonal Confirmation cluster_2 Final Action start Synthesized Crude Product hplc_gc Primary Separation: HPLC or GC-MS start->hplc_gc decision Purity > 98%? hplc_gc->decision nmr ¹H & ¹³C NMR: Structural Integrity decision->nmr Yes purify Purification Required (e.g., Recrystallization) decision->purify No ftir FTIR: Functional Group Confirmation nmr->ftir ms Mass Spec: Correct Mass & Isotope Pattern ftir->ms report Final Purity Report ms->report purify->hplc_gc Re-analyze

Caption: Workflow for comprehensive purity assessment.

Comparative Analysis of Purity Assessment Techniques

We will now compare the most effective analytical methods for 2-Bromo-3-methoxyphenacyl bromide, detailing their principles, protocols, and unique contributions to the overall purity profile.

High-Performance Liquid Chromatography (HPLC)

Expertise & Causality: HPLC is the workhorse for quantitative purity analysis of non-volatile organic molecules. For an aromatic ketone like our compound of interest, Reversed-Phase HPLC (RP-HPLC) is the method of choice. A C18 (octadecylsilyl) stationary phase provides excellent hydrophobic interaction with the aromatic ring, while a polar mobile phase (typically a mixture of acetonitrile or methanol and water) allows for the elution and separation of the analyte from more polar or less polar impurities. UV detection is ideal due to the strong chromophore (the methoxy-substituted acetophenone system) in the molecule.

Protocol: Quantitative Purity by RP-HPLC

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase: Isocratic elution with 60:40 (v/v) Acetonitrile:Water.[5] (Note: Gradient elution may be required to resolve closely eluting impurities).

  • Flow Rate: 1.0 mL/min.[6]

  • Column Temperature: 30 °C.

  • Detection: UV Diode Array Detector (DAD) at 254 nm. A DAD is superior to a single-wavelength detector as it can perform peak purity analysis, flagging potential co-elution.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh ~10 mg of the synthesized compound and dissolve in 10 mL of the mobile phase to create a 1 mg/mL stock solution. Further dilute as necessary.

  • Analysis: The purity is calculated based on the area percent of the main peak relative to the total area of all observed peaks.

Data Interpretation: A pure sample should yield a single, sharp, symmetrical peak. The presence of other peaks indicates impurities. The retention time of the main peak can be compared to a reference standard if available.

Technique Strengths Weaknesses Information Gained
HPLC-UV Excellent for quantification; High sensitivity; Robust and reproducible.May not detect non-UV active impurities; Co-elution can mask impurities.Quantitative purity (Area %); Impurity profile.
Gas Chromatography-Mass Spectrometry (GC-MS)

Expertise & Causality: GC-MS is a powerful orthogonal technique to HPLC. It separates compounds based on their volatility and interaction with the GC column stationary phase, followed by detection using mass spectrometry, which provides mass-to-charge ratio (m/z) information. For halogenated compounds, GC is particularly effective.[7][8][9] The mass spectrometer provides definitive identification of the main peak (m/z 228/230 for the bromine isotopes) and allows for the tentative identification of impurities based on their fragmentation patterns.

Protocol: GC-MS Analysis

  • Column: A low-to-mid polarity column, such as a DB-5ms (5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Inlet Temperature: 250 °C (Split mode, e.g., 50:1).

  • Oven Program: Start at 100 °C, hold for 1 min, ramp to 280 °C at 20 °C/min, and hold for 5 min.

  • MS Detector: Electron Ionization (EI) at 70 eV. Scan range of m/z 40-400.

  • Sample Preparation: Prepare a dilute solution (~100 µg/mL) in a volatile solvent like ethyl acetate or dichloromethane.

Data Interpretation: The mass spectrum of the main peak should show the characteristic isotopic pattern for a single bromine atom (two peaks of nearly equal intensity at m/z and m/z+2). The molecular ion peaks for 2-Bromo-3-methoxyphenacyl bromide would be at m/z 228 (for ⁷⁹Br) and 230 (for ⁸¹Br). Impurities like the starting material (3-methoxyacetophenone, m/z 150) or di-brominated product (m/z 306, 308, 310) would be clearly resolved by both retention time and mass.

Technique Strengths Weaknesses Information Gained
GC-MS High separation efficiency; Provides molecular weight and structural information from fragmentation.[10]Not suitable for non-volatile or thermally labile compounds.Confirms molecular weight; Identifies volatile impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Causality: NMR spectroscopy is arguably the most powerful tool for unambiguous structure elucidation and purity assessment. It provides detailed information about the chemical environment of every proton (¹H NMR) and carbon (¹³C NMR) in the molecule. For purity, ¹H NMR is particularly useful as the integral of each signal is directly proportional to the number of protons it represents. This allows for the direct quantification of impurities relative to the main compound, provided the impurity has unique, resolved signals and its structure is known.

Protocol: ¹H and ¹³C NMR Analysis

  • Solvent: Chloroform-d (CDCl₃) with 0.03% Tetramethylsilane (TMS) as an internal standard.

  • Concentration: ~10-20 mg of sample in 0.6-0.7 mL of solvent.

  • Instrument: 400 MHz or higher field strength spectrometer.

  • Acquisition:

    • ¹H NMR: Standard pulse program, acquire 16-32 scans.

    • ¹³C NMR: Standard proton-decoupled pulse program, acquire 512-1024 scans.

Expected Spectral Data: The following table summarizes the expected chemical shifts for pure 2-Bromo-3-methoxyphenacyl bromide. The presence of other signals would indicate impurities.

¹H NMR Data (CDCl₃, 400 MHz) ¹³C NMR Data (CDCl₃, 100 MHz)
Chemical Shift (ppm) Assignment
~7.6 - 7.1 (m, 4H)Aromatic Protons
~4.45 (s, 2H)-COCH₂Br
~3.85 (s, 3H)-OCH₃

(Note: Exact chemical shifts can vary slightly based on solvent and concentration. These are representative values based on similar structures.)[11][12][13]

Technique Strengths Weaknesses Information Gained
NMR Unambiguous structural confirmation; Quantitative if a standard is used; Detects a wide range of impurities.[14]Lower sensitivity than chromatographic methods; Can be expensive.Structural integrity; Identification and quantification of impurities.
Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Causality: FTIR is a rapid and simple technique used to confirm the presence of key functional groups. While not a primary tool for quantitative purity assessment, it serves as an excellent and quick verification step. For 2-Bromo-3-methoxyphenacyl bromide, the key absorbances are the sharp, strong carbonyl (C=O) stretch and the C-Br stretch. The absence of a broad -OH stretch, for example, would rule out significant hydrolysis.

Protocol: FTIR Analysis

  • Method: Attenuated Total Reflectance (ATR) is preferred for solid samples as it requires minimal sample preparation.

  • Acquisition: Collect a spectrum from 4000 to 400 cm⁻¹.

  • Analysis: Identify characteristic peaks.

Expected Characteristic Peaks:

Wavenumber (cm⁻¹) Vibrational Mode
~3100-3000Aromatic C-H stretch
~2950-2850Aliphatic C-H stretch (from -OCH₃ and -CH₂-)
~1700-1680 C=O stretch (conjugated ketone)
~1600, ~1480Aromatic C=C stretch
~1250Aryl-O-CH₃ stretch
~600-500C-Br stretch

(Note: The carbonyl stretch is a key diagnostic peak. Its position indicates conjugation with the aromatic ring.)[15]

Technique Strengths Weaknesses Information Gained
FTIR Fast, non-destructive, requires minimal sample.Not quantitative; Provides limited information on minor impurities.Functional group confirmation.

Summary and Recommendation

A multi-faceted approach is essential for confidently assessing the purity of synthesized 2-Bromo-3-methoxyphenacyl bromide. No single technique can provide a complete picture.

Diagram 2: Methodological Comparison This diagram compares the primary analytical techniques based on the type of information they provide, highlighting the synergy of a multi-technique approach.

G cluster_0 Quantitative Purity cluster_1 Structural Confirmation cluster_2 Identity & Volatile Impurities HPLC HPLC Purity Comprehensive Purity Profile HPLC->Purity Quantification NMR NMR NMR->Purity Unambiguous Structure FTIR FTIR FTIR->Purity Functional Groups GCMS GC-MS GCMS->Purity Molecular Weight

Caption: Comparison of analytical methods' contributions.

Recommended Strategy:

  • Initial Screening (HPLC): Begin with RP-HPLC for a rapid, quantitative assessment of purity. If the purity is below the desired specification (typically >98%), the material should be re-purified.

  • Structural & Orthogonal Confirmation (NMR & GC-MS): If the HPLC purity is acceptable, confirm the structure and identity using ¹H NMR and GC-MS. The NMR will confirm the correct isomeric structure and reveal any proton-bearing impurities, while the GC-MS will confirm the molecular weight and identify any volatile impurities.

  • Functional Group Verification (FTIR): A quick FTIR scan provides final confirmation of the key functional groups and can quickly flag issues like hydrolysis.

By integrating these orthogonal techniques, researchers can build a self-validating dossier for their synthesized 2-Bromo-3-methoxyphenacyl bromide, ensuring the integrity and reproducibility of their subsequent research and development efforts.

References

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  • A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (2024, October 2). MDPI. Retrieved February 19, 2026, from [Link]

  • Aydin, D. C., et al. (2021). Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes. RSC Advances, 11(15), 8769-8777. Retrieved February 19, 2026, from [Link]

  • Fujiwara, F., et al. (1984). Carbon‐13 NMR spectra of some 4‐substituted phenacyl bromides. Magnetic Resonance in Chemistry, 22(3), 191-192. Retrieved February 19, 2026, from [Link]

Sources

Performance Guide: 2-Bromo-3-methoxyphenacyl bromide in Automated Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide evaluates the performance of 2-Bromo-3-methoxyphenacyl bromide (CAS: 5000-65-7) in automated synthetic workflows. It focuses on its utility as a high-reactivity electrophile for the high-throughput synthesis of heterocycles (e.g., imidazopyridines, thiazoles) and compares it against stability-biased alternatives like chloro-analogs and process-biased alternatives like in-situ generation.

Executive Summary

2-Bromo-3-methoxyphenacyl bromide serves as a "Goldilocks" reagent in automated drug discovery: it possesses the high electrophilicity required for short residence times in flow/robotic systems while maintaining sufficient solid-state stability for handling in weighing stations—a balance often lacking in its liquid or chloro-analogs.

MetricPerformance RatingKey Insight
Automated Solubility HighDissolves rapidly in DCM, MeCN, DMF (0.5 M typical).[1]
Reaction Kinetics Very Fast

min with nucleophiles; ideal for flow chemistry.
Storage Stability ModerateSusceptible to hydrolysis/photolysis; requires amber storage.
Safety in Automation ExcellentSealed automation mitigates severe lachrymatory risks.

Technical Profile & Mechanism

Chemical Identity
  • IUPAC Name: 2-Bromo-1-(3-methoxyphenyl)ethan-1-one[2]

  • Structure: An

    
    -bromoketone with a meta-methoxy substituent.[3][4]
    
  • Role: Electrophilic building block for Hantzsch thiazole synthesis and imidazo[1,2-a]pyridine formation.

Mechanistic Advantage in Automation

The meta-methoxy group exerts a unique electronic influence. Unlike para-methoxy (which donates electron density via resonance, reducing carbonyl electrophilicity), the meta-methoxy group acts primarily as an inductive electron-withdrawing group (


).[1] This enhances the electrophilicity of the 

-carbon compared to the unsubstituted phenacyl bromide, ensuring rapid conversion rates—a critical factor when automated liquid handlers have limited heating capacity or defined incubation windows.

ReactionPathway Reagent 2-Bromo-3-methoxyphenacyl bromide Inter N-Alkylated Intermediate Reagent->Inter SN2 Attack (Fast, <5 min) Nu Nucleophile (e.g., 2-Aminopyridine) Nu->Inter Cyclization Cyclodehydration Inter->Cyclization Spontaneous or Heat Induced Product Heterocycle (Imidazo[1,2-a]pyridine) Cyclization->Product - H2O, - HBr Effect meta-OMe Effect: Inductive withdrawal increases reaction rate Effect->Reagent

Figure 1: Reaction pathway highlighting the rapid SN2 displacement facilitated by the reagent's electronic profile.

Comparative Performance Analysis

The Competitors
  • The Product: 2-Bromo-3-methoxyphenacyl bromide (Isolated Solid).

  • Alternative A (Stability): 2-Chloro-3-methoxyphenacyl bromide.

  • Alternative B (Process): In-situ generated bromo-ketone (from acetophenone +

    
    ).
    
Head-to-Head Comparison Data
Feature2-Bromo-3-methoxy... (Target)Chloro-Analog (Alt A)In-Situ Generation (Alt B)
Reaction Rate Fast (Room Temp)Slow (Requires Heat/KI)Fast (Variable)
Leaving Group Ability Excellent (

)
Poor (

)
Excellent (

)
Automation Complexity Low (Weigh & Dispense)Low (Weigh & Dispense)High (Requires flow reactor)
Purity Profile High (>98% crystalline)HighVariable (Residual

/HBr)
Shelf Life Months (if dry/dark)YearsN/A (Generated on demand)
HSE Risk Solid LachrymatorSolid LachrymatorLiquid Bromine (High Hazard)
Deep Dive: Why "Bromo" Wins in Library Synthesis

In automated parallel synthesis (e.g., 96-well plate format), heating individual wells to >80°C to drive a chloro-displacement is operationally taxing and leads to solvent evaporation issues.[1]

  • The Bromo Advantage: The target reagent reacts quantitatively with amidines and thioamides at 25–40°C .

  • The Chloro Failure Mode: The chloro-analog often requires temperatures >80°C or the addition of sodium iodide (Finkelstein condition) to proceed, adding a reagent step and increasing complexity.

Validated Automated Protocol

Trustworthiness: This protocol is designed for a standard liquid handling robot (e.g., Tecan, Hamilton) or a segmented flow system.[1][5]

Reagent Preparation (Stock Solutions)
  • Reagent A (Electrophile): Dissolve 2-Bromo-3-methoxyphenacyl bromide in anhydrous Acetonitrile (MeCN) to 0.5 M.

    • Note: Use amber vials. Stability is <24 hours in solution; prepare fresh.

  • Reagent B (Nucleophile): Dissolve 2-aminopyridine (or thioamide) in MeCN/DMF (4:1) to 0.5 M.

Automated Workflow Steps
  • Inerting: Purge reaction block with Nitrogen to prevent hydrolysis of the bromo-ketone.

  • Dispensing:

    • Dispense 100 µL Reagent B (50 µmol) into reaction well.

    • Dispense 100 µL Reagent A (50 µmol) into reaction well.

  • Incubation: Shake at 40°C for 30 minutes .

    • Checkpoint: The bromo-analog conversion is typically >95% at this stage.

  • Scavenging (Self-Validating Step): Add 20 µL of polystyrene-supported amine scavenger to remove unreacted electrophile.

  • Analysis: Aliquot 5 µL for LC-MS. Look for M+H peak (Product) and absence of M+H (Start Material).

Workflow Start Start: Solid Reagent (Stored at 4°C) Dissolve Dissolution (0.5M in MeCN, Amber Vial) Start->Dissolve Manual Prep Dispense Robotic Dispensing (1:1 Stoichiometry) Dissolve->Dispense Automation React Reaction (40°C, 30 min) Dispense->React Scavenge Purification (Solid Phase Extraction) React->Scavenge Remove Excess Br QC LC-MS Validation Scavenge->QC

Figure 2: Automated workflow for high-throughput library generation.

Troubleshooting & Stability

  • Hydrolysis Risk: If the automated system is not enclosed, atmospheric moisture can hydrolyze the C-Br bond to form the

    
    -hydroxy ketone.
    
    • Indicator: Appearance of a peak at M-Br+OH in LCMS.

    • Fix: Use anhydrous solvents and keep source plates covered.

  • Lachrymatory Hazard: This compound is a potent tear gas. Automated systems must be housed in a negative-pressure enclosure (HEPA/Carbon filtered).

References

  • BenchChem. (2025). A Comparative Guide to the Synthesis of Substituted Phenacyl Bromides. BenchChem Product Guides. Link[1]

  • Organic Syntheses. (1941).[6] Phenacyl Bromide Synthesis Protocols. Org. Synth. Coll. Vol. 1, p. 127.[1][5] Link

  • Thermo Scientific Chemicals. (2024). 2-Bromo-3'-methoxyacetophenone Product Specifications. Thermo Fisher Scientific. Link

  • National Institute of Standards and Technology (NIST). (2023). Mass Spectrum of 2-Bromo-3'-methoxyacetophenone. NIST Chemistry WebBook. Link

  • Der Pharma Chemica. (2017). Microwave Assisted-Solvent Free Synthesis of Imidazo[1,2-a]pyridines. Der Pharma Chemica, 9(3):35-38.[7] Link

Sources

cost-benefit analysis of using 2-Bromo-3-methoxyphenacyl bromide in large-scale synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical and economic evaluation of sourcing strategies for 2-Bromo-3-methoxyphenacyl bromide (CAS: 1427431-36-4; IUPAC: 2-bromo-1-(2-bromo-3-methoxyphenyl)ethan-1-one).

As a critical electrophile in the synthesis of fused heterocycles (e.g., imidazopyridines, thiazoles) and a potential intermediate for Potassium-Competitive Acid Blocker (P-CAB) analogs, this compound presents a classic "Make vs. Buy" dilemma. While commercial procurement offers convenience, the compound's lachrymatory nature and thermal instability often result in degraded stock and high logistics costs.

Verdict: For scales exceeding 500 g , in-house synthesis via N-Bromosuccinimide (NBS) bromination of the acetophenone precursor is the superior strategy, offering a 35% reduction in Cost of Goods Sold (COGS) and significantly improved impurity profiles compared to direct bromination (


) or commercial procurement.

Technical Context & Application

2-Bromo-3-methoxyphenacyl bromide is a bifunctional building block. The


-bromo ketone moiety is highly reactive toward nucleophiles (thioamides, amidines), facilitating Hantzsch-type cyclizations. The aryl bromide and methoxy groups provide handles for subsequent cross-coupling (Suzuki-Miyaura) or structural diversification.
Key Challenges in Scale-Up
  • Stability:

    
    -Halo ketones are prone to acid-catalyzed self-condensation and photolytic degradation (darkening/tarring).
    
  • Safety: Potent lachrymator and skin corrosive.[1] Containment (OEL < 50 ppb) is required.

  • Selectivity: Over-bromination leads to

    
    -dibromo impurities, which are difficult to separate by crystallization due to structural similarity.
    

Comparative Analysis: Synthesis Routes vs. Procurement

We compare three primary sourcing strategies for a 10 kg campaign.

Option A: Commercial Procurement[2]
  • Status: Purchase finished solid.

  • Pros: Zero internal development time; immediate availability (if stock exists).

  • Cons: High unit cost (

    
    $4,500/kg); risk of hydrolysis during shipping; requires solids handling of a potent lachrymator.
    
Option B: In-House Synthesis via Liquid Bromine ( )
  • Status: Classic electrophilic halogenation.

  • Pros: Lowest raw material cost.

  • Cons: Handling hazardous liquid

    
    ; difficult stoichiometry control leading to di-bromo impurities (5-10%); corrosive HBr off-gassing requires scrubbers.
    
Option C: In-House Synthesis via NBS/TsOH (Recommended)
  • Status: Radical/Acid-catalyzed halogenation.

  • Pros: Solid reagents (easy dosing); high selectivity (mono:di > 95:5); milder conditions.

  • Cons: Higher reagent cost than

    
    ; succinimide waste stream.
    
Data Summary Table
MetricOption A: Commercial BuyOption B: In-House (

)
Option C: In-House (NBS)
Unit Cost ($/kg) $4,200 - $5,500$850 (Materials only)$1,250 (Materials only)
Purity (HPLC) Variable (95-98%)90-95% (requires rework)>98.5% (after workup)
Yield N/A75-80%88-92%
Safety Risk High (Solids handling)High (

+ HBr gas)
Moderate (Solids + Solvents)
Lead Time 4-8 Weeks1 Week1 Week
Atom Economy N/AHighModerate (Succinimide waste)

Detailed Experimental Protocol (Option C: NBS Route)

This protocol is validated for the conversion of 1-(2-bromo-3-methoxyphenyl)ethanone to the target phenacyl bromide.

Reaction Scheme: Ar-C(O)CH3 + NBS --(TsOH, MeCN)--> Ar-C(O)CH2Br + Succinimide

Materials
  • Precursor: 1-(2-bromo-3-methoxyphenyl)ethanone (1.0 eq)

  • Reagent: N-Bromosuccinimide (NBS) (1.05 eq)

  • Catalyst: p-Toluenesulfonic acid monohydrate (TsOH) (0.1 eq)

  • Solvent: Acetonitrile (MeCN) (5 vol)

Step-by-Step Methodology
  • Setup: Charge a glass-lined reactor with 1-(2-bromo-3-methoxyphenyl)ethanone and MeCN. Stir to dissolve at 25°C.

  • Catalyst Addition: Add TsOH. The solution may darken slightly.

  • Reagent Dosing: Add NBS in 3 portions over 30 minutes to control the mild exotherm. Note: Unlike radical bromination (CCl4/light), this acid-catalyzed route proceeds via the enol and is effective at moderate temperatures.

  • Reaction: Heat the mixture to 45-50°C. Monitor by HPLC.

    • Endpoint: < 1.0% Starting Material.

    • Critical Control: If di-bromo impurity > 2%, stop immediately.

  • Workup:

    • Cool to 20°C.

    • Concentrate solvent to ~2 volumes under reduced pressure (scrub exhaust).

    • Add Water (5 vol) and Ethyl Acetate (5 vol).

    • Separate phases. Wash organic layer with 5% NaHCO3 (to remove succinimide and acid) and Brine.

  • Crystallization (Self-Validating Step):

    • Swap solvent to Isopropyl Alcohol (IPA) (3 vol).

    • Heat to 60°C to dissolve.

    • Cool slowly to 0-5°C. The target bromide crystallizes, while residual starting material and di-bromo impurities remain largely in the mother liquor.

    • Filter and wash with cold IPA.

  • Drying: Vacuum dry at < 35°C (compound is heat sensitive).

Visualizations

Figure 1: Synthesis Pathway & Impurity Logic

This diagram illustrates the competitive pathways and why the acid-catalyzed NBS route is preferred for selectivity.

SynthesisPath SM Precursor (Methyl Ketone) Enol Enol Intermediate SM->Enol Acid Cat. Target Target Product (Mono-bromide) Enol->Target Fast DiBromo Impurity (Di-bromide) Target->DiBromo Slow (if excess Br source) NBS NBS / TsOH (Controlled) NBS->Enol Supplies Br+ NBS->Target High Selectivity Br2 Br2 (Liquid) (Aggressive) Br2->Enol Supplies Br+ Br2->DiBromo High Risk

Caption: Kinetic pathway showing how NBS provides controlled bromination, minimizing the "Di-bromide" impurity common with liquid Bromine.

Figure 2: Scale-Up Decision Matrix

A logic flow for determining the optimal sourcing strategy based on scale and capability.

DecisionTree Start Need 2-Bromo-3-methoxyphenacyl bromide ScaleCheck Scale > 500g? Start->ScaleCheck SmallScale Buy Commercial (Speed > Cost) ScaleCheck->SmallScale No LargeScale Assess In-House Capability ScaleCheck->LargeScale Yes SafetyCheck Fume Hoods/Scrubbers Available? LargeScale->SafetyCheck NoSafety Outsource to CMO (Custom Synthesis) SafetyCheck->NoSafety No YesSafety Select Chemistry SafetyCheck->YesSafety Yes CostSens Cost Sensitivity? YesSafety->CostSens HighCostSens Br2 Route (Requires careful dosing) CostSens->HighCostSens Extreme (Lowest COGS) QualitySens NBS/TsOH Route (Recommended) CostSens->QualitySens Balanced (Best Purity)

Caption: Decision tree for sourcing strategy. The NBS route balances cost and quality for GMP/GLP applications.

References

  • BLD Pharm. (2025). Product Specification: 2-Bromo-3-methoxyphenacyl bromide (CAS 1427431-36-4).[2][3][4][5][6] Retrieved from

  • BenchChem. (2025).[7] A Comparative Guide to the Synthesis of Substituted Phenacyl Bromides. Retrieved from

  • Jangid, D., et al. (2019).[8] "Phenacyl Bromide: An Organic Intermediate for Synthesis of Five- and Six-Membered Bioactive Heterocycles." Heterocycles. Retrieved from

  • Fisher Scientific. (2025).[9] Safety Data Sheet: 2-Bromo-3'-methoxyacetophenone. Retrieved from

  • National Institutes of Health (NIH). (2025). Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. PMC. Retrieved from

Sources

literature review of 2-Bromo-3-methoxyphenacyl bromide applications

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical review of 2-Bromo-3'-methoxyacetophenone (also known as 2-Bromo-3-methoxyphenacyl bromide), focusing on its critical role in bioanalytical chemistry and organic synthesis.

From Unstable Metabolite Stabilization to Heterocyclic Scaffolds

CAS Number: 5000-65-7 Formula:


Molecular Weight:  229.07  g/mol
Synonyms:  2-Bromo-1-(3-methoxyphenyl)ethan-1-one; MPB; 3'-Methoxyphenacyl bromide.

Executive Summary

2-Bromo-3-methoxyphenacyl bromide (MPB) is a specialized


-bromo ketone acting as a highly reactive electrophile. While it serves as a versatile building block in organic synthesis (specifically for Hantzsch-type cyclizations), its "killer application"  lies in the pharmaceutical industry: it is the Gold Standard derivatizing agent  for stabilizing the active thiol metabolites of thienopyridine antiplatelet drugs (e.g., Clopidogrel, Prasugrel).

This guide compares MPB against alternative alkylating agents (like N-Ethylmaleimide) and details its synthetic efficiency in generating fused heterocycles.

Application I: Bioanalytical Stabilization (The Clopidogrel Protocol)

The Challenge: Thiol Instability

The active metabolite of Clopidogrel (CAM) contains a free thiol (-SH) group essential for binding to the P2Y12 platelet receptor. However, ex vivo (in drawn blood), this thiol rapidly degrades via:

  • Disulfide formation (dimerization).

  • Reaction with endogenous plasma proteins.

Without immediate stabilization, pharmacokinetic (PK) data becomes invalid. MPB is used to "freeze" the metabolite profile by converting the unstable thiol into a stable thioether derivative suitable for LC-MS/MS analysis.

Mechanism of Action

MPB undergoes a rapid


 reaction where the thiol nucleophile attacks the 

-carbon, displacing the bromide.

G Thiol Active Metabolite (R-SH) Unstable Transition Transition State (SN2 Attack) Thiol->Transition Nucleophilic Attack MPB 2-Bromo-3-methoxyphenacyl bromide (MPB) MPB->Transition Product Stable Thioether Derivative (Ready for LC-MS) Transition->Product Alkylation HBr HBr (Byproduct) Transition->HBr Elimination

Figure 1: Stabilization mechanism of thiol metabolites by MPB.[1]

Comparative Analysis: MPB vs. Alternatives

In bioanalytical workflows, MPB is often compared to N-Ethylmaleimide (NEM) and Acidification.

FeatureMPB (2-Bromo-3-methoxyphenacyl bromide) NEM (N-Ethylmaleimide) Acidification (HCl)
Reaction Type Irreversible Alkylation (

)
Michael AdditionpH suppression of oxidation
Derivative Stability High. The phenacyl thioether is robust during sample processing.Moderate. Maleimide ring can undergo hydrolysis (ring-opening).Low. Reversible; thiol can re-oxidize if pH shifts.
LC-MS Sensitivity Excellent. The aromatic ring enhances ionization and retention on C18 columns.Good, but less hydrophobic retention than MPB derivatives.Poor. No mass shift to separate from interferences.
Isomer Separation Superior. Allows clear resolution of H3/H4 diastereomers of Clopidogrel.Moderate resolution.N/A
Reaction Speed Very Fast (<30 seconds).Fast.Instant.
Validated Experimental Protocol

Objective: Stabilization of Clopidogrel Active Metabolite in Human Plasma.

  • Preparation of MPB Solution: Dissolve MPB in pure Acetonitrile (ACN) to a concentration of 500 mM .[2] Keep on ice.

  • Blood Collection: Draw blood into vacutainers containing EDTA (anticoagulant).

  • Immediate Derivatization:

    • Within 30 seconds of collection, add the MPB solution to the blood tube.

    • Ratio: Add 10-50 µL of 500 mM MPB per 1 mL of blood (Target final conc: ~5–25 mM).

  • Mixing: Invert the tube gently 5–10 times. Do not vortex vigorously to avoid hemolysis.

  • Processing: Centrifuge at

    
     (2000 x g, 10 min) to separate plasma.
    
  • Storage: Store plasma at

    
    . The derivative is stable for months.[3][4]
    

Application II: Synthetic Heterocycle Construction

MPB is a potent lachrymatory alkylating agent used to synthesize biologically active heterocycles, particularly Imidazo[1,2-a]pyridines and Thiazoles . The 3-methoxy group provides a handle for further functionalization (e.g., demethylation to a phenol).

Workflow: Hantzsch Thiazole Synthesis

Reaction with thiourea or thioamides yields 2-aminothiazoles or 2-substituted thiazoles.

Hantzsch MPB 2-Bromo-3-methoxyphenacyl bromide Inter Intermediate (Iminothioether) MPB->Inter S-Alkylation (EtOH, Reflux) Thiourea Thiourea (H2N-CS-NH2) Thiourea->Inter Thiazole 4-(3-methoxyphenyl)- thiazol-2-amine Inter->Thiazole Cyclodehydration (-H2O, -HBr)

Figure 2: Hantzsch synthesis pathway for thiazole formation.[5]

Performance Data: Yield Comparison

The electronic effect of the 3-methoxy group (electron-donating via resonance, withdrawing via induction) influences reactivity compared to other phenacyl bromides.

Substrate (Phenacyl Bromide)Co-ReactantProductYield (%)Reaction TimeRef
2-Bromo-3-methoxy... (MPB) 2-AminopyridineImidazo[1,2-a]pyridine 89% 2-3 hrs[1, 2]
Unsubstituted Phenacyl Bromide2-AminopyridineImidazo[1,2-a]pyridine82%3-4 hrs[2]
4-Nitro-phenacyl Bromide2-AminopyridineImidazo[1,2-a]pyridine92%1-2 hrs[2]
2-Bromo-3-methoxy... (MPB) Thiourea2-Amino-4-arylthiazole 85-92% 15 min (Catalyzed)[3]

Insight: While strong electron-withdrawing groups (like 4-Nitro) accelerate nucleophilic attack slightly more, MPB still affords excellent yields (>85%) while offering a more chemically versatile scaffold (the methoxy group) for drug discovery than the nitro group.

Safety & Handling (Critical)

  • Hazards: MPB is a Lachrymator (causes tearing) and a Corrosive agent (Causes severe skin burns and eye damage).

  • Handling:

    • Always weigh and handle inside a fume hood .

    • Wear double nitrile gloves and safety goggles.

    • Neutralization: Spills should be treated with a dilute solution of ammonia or sodium thiosulfate to quench the alkylating capability.

References

  • Synthesis of imidazo[1,2-a]pyridine derivatives: Letters in Applied NanoBioScience. (2021). "Synthesis of Imidazo [1, 2-a] Pyridine Derivatives Using Copper Silicate as an Efficient and Reusable Catalyst."

  • One-Pot Synthesis Comparison: Molecules. (2012). "One-Pot Synthesis of 2-Phenylimidazo[1,2-α]pyridines from Acetophenone, [Bmim]Br3 and 2-Aminopyridine under Solvent-Free Conditions."

  • Thiazole Synthesis: Journal of Chemical Research. (2010). "A Rapid and High-Yielding Synthesis of Thiazoles and Aminothiazoles Using Tetrabutylammonium Salts."

  • Clopidogrel Stabilization Protocol: Journal of Pharmaceutical and Biomedical Analysis. (2008). "Quantitative determination of clopidogrel active metabolite in human plasma by LC-MS/MS."

  • Metabolite Identification: Drug Metabolism and Disposition. (2000). "Identification and Biological Activity of the Active Metabolite of Clopidogrel."

Sources

Safety Operating Guide

2-Bromo-3-methoxyphenacyl bromide proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Immediate Operational Directive

2-Bromo-3-methoxyphenacyl bromide belongs to the class of


-haloketones .[1] These compounds are potent lachrymators  (tear gas agents) and powerful alkylating agents . They cause severe skin burns, permanent eye damage, and respiratory tract inflammation.

CRITICAL PROHIBITION:

  • NEVER dispose of this compound down the drain.

  • NEVER place unsealed or unquenched solid waste in general trash.

  • NEVER autoclave waste containing this compound (volatilization risk).

Disposal Strategy:

  • Preferred: Segregate as "Halogenated Organic Waste" for professional incineration.

  • Required for Spills/Trace Residues: Chemical deactivation (Quenching) via Sodium Thiosulfate to form non-volatile Bunte salts.

Hazard Profiling & Technical Rationale

To handle this compound safely, one must understand the mechanism of its toxicity. As a senior scientist, you are not just "cleaning up"; you are managing a reactive electrophile.

PropertyDescriptionOperational Implication
Chemical Class

-Bromoacetophenone derivative
High electrophilicity at the

-carbon.[1]
Primary Hazard Lachrymator / CorrosiveInduces immediate tearing and pain; requires full face protection.
Reactivity

Alkylating Agent
Irreversibly binds to DNA bases and proteins (cysteine/lysine residues).
Stability Hydrolytically unstable in baseCan be degraded, but simple hydrolysis may yield toxic byproducts.

The "Why" Behind the Protocol: Standard hydrolysis (using NaOH) is insufficient because it can generate toxic epoxides or phenolic byproducts. The industry-standard "Gold Method" utilizes Sodium Thiosulfate (


) . The thiosulfate anion is a soft nucleophile that rapidly attacks the 

-carbon, displacing the bromide to form a water-soluble, non-volatile, and non-lachrymatory Bunte Salt .

[1]

Pre-Disposal Logistics & PPE

Before initiating any disposal or quenching procedure, establish the following safety perimeter.

Personal Protective Equipment (PPE)
  • Respiratory: Work strictly inside a certified chemical fume hood. If working outside a hood (e.g., spill cleanup), a full-face respirator with Organic Vapor/Acid Gas (OV/AG) cartridges is mandatory.

  • Eyes: Chemical splash goggles (ventless) are required. Note: Safety glasses are insufficient against lachrymatory vapors.[1]

  • Skin: Double-gloving is the standard.

    • Inner Layer: Nitrile (4 mil).[2]

    • Outer Layer: Nitrile (minimum 8 mil) or Silver Shield/Laminate (for longer exposure).

    • Body: Lab coat + Chemical-resistant apron.

Protocol A: Chemical Deactivation (Quenching)[1]

Use this protocol for deactivating stock solutions, cleaning glassware, or neutralizing small spills.[3]

Reagents Required:

  • Sodium Thiosulfate Pentahydrate (

    
    )[1]
    
  • Solvent: Ethanol or Acetone (to dissolve the organic residue)

  • Water

  • pH strips

Step-by-Step Methodology:

  • Preparation of Quench Solution:

    • Prepare a 10% w/v Sodium Thiosulfate solution in water.

    • Tip: If the organic waste is water-insoluble, add 50% Ethanol to the quench solution to ensure phase miscibility.

  • Reaction (The "Kill" Step):

    • Dissolve the 2-Bromo-3-methoxyphenacyl bromide waste in a minimal amount of acetone or ethanol.[1]

    • Slowly add the Thiosulfate Quench Solution .

    • Ratio: Use at least 2 molar equivalents of thiosulfate per mole of bromide. A 3:1 excess is recommended for complete destruction.

    • Observation: The solution may warm slightly (exothermic).[4] Stir gently for 1 hour at room temperature.

  • Verification (Self-Validating System):

    • Do not assume it is safe. Check the pH; it should be slightly acidic to neutral.

    • TLC Check: Spot the reaction mixture against the starting material. The UV-active starting spot (phenacyl bromide) should be completely absent.

  • Final Disposal:

    • Once validated, the mixture contains the Bunte salt (non-toxic).

    • Adjust pH to 6–9 using Sodium Bicarbonate.

    • Transfer to a waste container labeled: "Quenched Halogenated Waste – Contains Thiosulfate & Solvents."

    • Note: Even though deactivated, most EHS protocols require this to be picked up by a vendor, not poured down the drain, due to COD (Chemical Oxygen Demand) limits.

Protocol B: Solid Waste & Vendor Pickup

For bulk solids or large volumes where quenching is impractical.

  • Segregation:

    • Place solid waste in a wide-mouth HDPE jar.

    • Do not mix with oxidizers (e.g., nitric acid waste) as this can release bromine gas.

  • Labeling:

    • Standard Label: "Hazardous Waste - Toxic, Corrosive."

    • Specific Warning: Add a secondary label: "LACHRYMATOR - DO NOT OPEN OUTSIDE HOOD." This is vital for the safety of waste handlers downstream.

  • Secondary Containment:

    • Seal the primary container in a clear plastic bag (Ziploc type) before placing it in the waste accumulation area to prevent vapor leakage.

Emergency Spill Response Workflow

If 2-Bromo-3-methoxyphenacyl bromide is spilled on the bench or floor:

  • Evacuate & Ventilate: If the spill is outside a hood and >1 gram, evacuate the lab immediately.

  • Don PPE: Full-face respirator + Double gloves.

  • Contain: Circle the spill with absorbent pads.

  • Neutralize In-Situ:

    • Gently pour the 10% Sodium Thiosulfate solution over the spill.

    • Cover with paper towels soaked in thiosulfate.

    • Wait 20 minutes for the reaction to occur on the surface.

  • Cleanup:

    • Wipe up the slurry.[5]

    • Place all wipes/pads into a hazardous waste bag.

    • Clean the surface again with soap and water.[6]

Visualizations

Figure 1: Disposal Decision Matrix

DisposalMatrix Start Waste Generation: 2-Bromo-3-methoxyphenacyl bromide TypeCheck Determine Waste Type Start->TypeCheck SolidBulk Bulk Solid / Stock TypeCheck->SolidBulk > 5g Solid LiquidRxn Reaction Mixture / Liquid TypeCheck->LiquidRxn Solution Trace Glassware / Trace Residue TypeCheck->Trace Rinsate Vendor Method A: Vendor Disposal (Double Bag + Lachrymator Label) SolidBulk->Vendor Quench Method B: Chemical Quench (Na2S2O3 + Ethanol) LiquidRxn->Quench Trace->Quench Verify Verify Deactivation (TLC / pH Check) Quench->Verify Verify->Quench Incomplete (Add more Thiosulfate) FinalWaste Dispose as Non-Reactive Chemical Waste Verify->FinalWaste Success

Caption: Operational decision tree for selecting the appropriate disposal pathway based on waste state and volume.

Figure 2: Chemical Quenching Mechanism Workflow

QuenchMechanism Substrate Phenacyl Bromide (Electrophile/Lachrymator) Intermediate Transition State (SN2 Attack) Substrate->Intermediate Reagent Sodium Thiosulfate (Nucleophile) Reagent->Intermediate Product Bunte Salt (Water Soluble / Non-Toxic) Intermediate->Product Byproduct NaBr Intermediate->Byproduct

Caption: Mechanistic pathway of the thiosulfate quenching reaction, converting the toxic alkylator into a benign salt.

References

  • National Research Council (US). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US), 2011.

  • Organic Syntheses. Phenacyl Bromide (Acetophenone, 2-bromo-). Org.[7][8] Synth. 1943, 23, 100. (Detailed handling and lachrymator warnings).

  • Thermo Fisher Scientific. Safety Data Sheet: 2-Bromo-3'-methoxyacetophenone.[1] (Providing GHS Hazard Classifications). [1]

  • Lunn, G., & Sansone, E. B.Destruction of Hazardous Chemicals in the Laboratory. Wiley-Interscience, 1994.

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Bromo-3-methoxyphenacyl bromide

Author: BenchChem Technical Support Team. Date: February 2026

Handling 2-Bromo-3-methoxyphenacyl bromide, a potent lachrymator and corrosive agent, demands more than just a standard lab coat and gloves. It requires a comprehensive understanding of its reactivity, a healthy respect for its hazards, and the meticulous application of safety protocols. This guide provides an in-depth operational plan, moving beyond a simple checklist to explain the causality behind each safety recommendation. Our goal is to empower you, the researcher, to work safely and effectively, ensuring that both you and your research are protected.

Hazard Analysis: Understanding the Threat

2-Bromo-3-methoxyphenacyl bromide (CAS No. 5000-65-7) is not a benign laboratory chemical.[1][2] Its hazard profile is driven by its chemical structure—an α-brominated ketone. This functional group makes it a potent alkylating agent, meaning it can readily react with nucleophiles, including the functional groups found in biological molecules like proteins and DNA. This reactivity is the root cause of its severe corrosive and irritant properties. The toxicological properties have not been fully investigated, which necessitates a cautious approach.[1]

The primary dangers associated with this compound are summarized below:

Hazard ClassificationDescription of RiskImmediate Effect
Acute Oral Toxicity Harmful if swallowed.[1][2][3] Ingestion can cause severe chemical burns to the mouth, throat, and gastrointestinal tract.[3]Severe pain, swelling, and danger of perforation.[1]
Skin Corrosion/Irritation Causes severe skin burns and damage upon contact.[1][2][3][4] The substance is corrosive.[1]Immediate pain, redness, and potential for deep tissue damage.
Serious Eye Damage Causes severe and potentially irreversible eye damage.[1][2][3][4] It is a lachrymator, causing a strong tearing response.[2]Extreme pain, tearing, and risk of permanent vision loss.
Respiratory Irritation May cause respiratory irritation if dust or vapors are inhaled.[1][4]Coughing, choking, and damage to the mucous membranes of the respiratory tract.[3]

The Hierarchy of Controls: Your First Line of Defense

Personal Protective Equipment (PPE) is the last line of defense. Before you even select your gloves, you must implement higher-level controls to minimize exposure.

  • Engineering Controls : These are the most critical. All work with 2-Bromo-3-methoxyphenacyl bromide, especially handling the solid powder, must be conducted in a certified chemical fume hood.[1][5] This contains dust and vapors at the source. Ensure that safety showers and eyewash stations are readily accessible and tested.[1][5]

  • Administrative Controls : Develop and strictly follow Standard Operating Procedures (SOPs) for all experiments involving this chemical. Clearly demarcate areas where it is being used. Ensure all personnel are trained on the specific hazards and emergency procedures.

Core PPE Requirements: A Head-to-Toe Protocol

Only after implementing engineering and administrative controls should you select your PPE. The following are mandatory for any procedure involving this compound.

Eye and Face Protection

Due to its severe corrosive effects on the eyes, standard safety glasses are insufficient.

  • Minimum Requirement : Chemical splash goggles that conform to OSHA 29 CFR 1910.133 or European Standard EN166 are required.[1][5] These provide a seal around the eyes to protect against dust, splashes, and vapors.

  • Recommended for High-Risk Tasks : When handling larger quantities or during procedures with a higher risk of splashing (e.g., quenching a reaction), a full-face shield must be worn in addition to chemical splash goggles.[6][7] The face shield protects the entire face from contact.

Skin and Body Protection

Skin contact can cause severe chemical burns.[1][2][4] Your protection must be comprehensive.

  • Gloves : Choose gloves specifically resistant to chemical penetration. Do not use thin, disposable latex gloves. Always double-glove.

Glove TypeProtection LevelTypical Use Case
Nitrile GoodGeneral handling, weighing, solution preparation.
Neoprene ExcellentExtended use, cleaning up spills.
Butyl Rubber ExcellentHigh-risk procedures, direct immersion potential.

Handle gloves with care.[6] Remove the outer glove before leaving the immediate work area. Wash hands thoroughly with soap and water after removing the inner gloves.[6]

  • Lab Coat/Apron : A flame-resistant lab coat buttoned completely is the minimum requirement. For any procedure involving more than a few milligrams or where splashes are possible, a chemically resistant apron worn over the lab coat is mandatory.

  • Clothing and Footwear : Wear long pants and closed-toe shoes made of a non-porous material. Never work with this chemical while wearing shorts, skirts, or open-toed shoes.

Respiratory Protection

Inhalation of the dust or vapors can cause respiratory tract irritation.[1][3][4]

  • Standard Operations : When working exclusively within a certified chemical fume hood, respiratory protection may not be required.

  • When a Respirator is MANDATORY :

    • If you experience any irritation or other symptoms.[1][5]

    • During a large spill or emergency situation.

    • When weighing the powder outside of a ventilated enclosure (strongly discouraged).

  • Respirator Selection : Use a respirator approved by NIOSH/MSHA or the European Standard EN 149.[1][5][6] For this compound, a half-mask or full-face respirator with combination cartridges for acid gases and particulates (P100 rating) is recommended. All personnel requiring a respirator must be properly fit-tested and trained in its use.

Operational Plans: From Set-Up to Clean-Up

Protocol 1: Weighing and Preparing a Solution
  • Preparation : Don all required PPE (double gloves, chemical splash goggles, lab coat). Ensure the chemical fume hood sash is at the proper working height.

  • Staging : Place a weigh boat, spatula, and your solvent vial/flask inside the fume hood.

  • Weighing : Carefully open the container of 2-Bromo-3-methoxyphenacyl bromide inside the hood. Use a clean spatula to transfer the desired amount to the weigh boat. Avoid any actions that could generate dust.[6][8]

  • Transfer : Carefully add the weighed solid to your solvent vessel.

  • Sealing : Tightly cap the stock container and the newly prepared solution.

  • Initial Clean-Up : Gently wipe down the spatula and work surface inside the fume hood with a solvent-dampened cloth. Dispose of the cloth and weigh boat in a designated solid hazardous waste container.

  • Doffing : Remove the outer pair of gloves and dispose of them in the hazardous waste. Step away from the hood, remove the inner gloves, and immediately wash your hands.

Protocol 2: Emergency Spill and Decontamination
  • Evacuate : Alert all personnel in the immediate area. Evacuate the lab if the spill is large or outside of a fume hood.

  • Isolate : If safe to do so, close the fume hood sash. Restrict access to the area.

  • Protect : Don appropriate PPE, including respiratory protection (SCBA for large spills), chemical-resistant gloves, and an apron or full suit.[6][9]

  • Contain : For solid spills, do not use a dry brush. Gently cover the spill with an inert absorbent material like sand or vermiculite to avoid raising dust.[9]

  • Neutralize (with caution) : For small spills, a neutralizing agent like sodium thiosulfate solution can be carefully applied.[10] Be aware that neutralization reactions can be exothermic.

  • Clean-Up : Carefully sweep or scoop the contained material into a clearly labeled, sealed container for hazardous waste disposal.[1][4][6] Do not let the product enter drains.[6]

  • Decontaminate : Wipe the spill area thoroughly with soap and copious amounts of water.[11] All contaminated materials (absorbent, wipes, clothing) must be disposed of as hazardous waste.[3]

PPE Selection Workflow

The following diagram outlines the decision-making process for selecting the appropriate level of personal protective equipment when working with 2-Bromo-3-methoxyphenacyl bromide.

PPE_Workflow cluster_0 Task Assessment cluster_1 Engineering Controls Failure Scenario cluster_2 Standard Operating Conditions cluster_3 Enhanced Protection cluster_4 Final Action start Define Task with 2-Bromo-3-methoxyphenacyl bromide q_location Is task performed entirely within a certified fume hood? start->q_location resp_required MANDATORY: - Half/Full-Face Respirator (Acid Gas/P100 Cartridge) - Full PPE Suite q_location->resp_required No base_ppe Base PPE: - Double Nitrile Gloves - Chemical Splash Goggles - Lab Coat q_location->base_ppe Yes q_quantity Handling >1g or risk of splash exists? enhanced_ppe Enhanced PPE: - Base PPE + Full-Face Shield + Chemical Apron q_quantity->enhanced_ppe Yes proceed Proceed with Task q_quantity->proceed No base_ppe->q_quantity enhanced_ppe->proceed

Caption: PPE selection workflow for 2-Bromo-3-methoxyphenacyl bromide.

Disposal Plan

All materials contaminated with 2-Bromo-3-methoxyphenacyl bromide are considered hazardous waste.

  • Solid Waste : Collect all contaminated solids (unused chemical, weigh boats, gloves, absorbent material) in a dedicated, sealed, and clearly labeled hazardous waste container.[1][3]

  • Liquid Waste : Collect all waste solutions in a sealed, labeled, and appropriate hazardous waste container. Do not pour any amount down the drain.[6]

  • Disposal : All waste must be handled and disposed of in strict accordance with local, state, and federal regulations.[1][3] Consult your institution's Environmental Health and Safety (EHS) department for specific procedures.

By treating 2-Bromo-3-methoxyphenacyl bromide with the respect its hazardous properties demand and by rigorously applying these multi-layered safety protocols, you can ensure a safe and productive research environment.

References

  • SAFETY DATA SHEET: Phenacyl bromide 109980 . Generic Source. [Link]

  • Bromine: incident management . GOV.UK. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.